sodium;2-bromoethanesulfonate
Description
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Properties
IUPAC Name |
sodium;2-bromoethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFOAHXBHLWKNF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sodium 2-Bromoethanesulfonate from Ethylene Dibromide
This guide provides a comprehensive technical overview for the synthesis of sodium 2-bromoethanesulfonate, a key intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Addressed to researchers, scientists, and professionals in drug development, this document delves into the chemical principles, procedural intricacies, and critical safety measures associated with its preparation from ethylene dibromide and sodium sulfite.
Introduction and Strategic Importance
Sodium 2-bromoethanesulfonate (CAS 4263-52-9) is a vital reagent in organic synthesis, primarily utilized for introducing the ethanesulfonate moiety into molecules.[1][2] Its utility is pronounced in the pharmaceutical industry, for example, in the synthesis of taurine and its derivatives, which have a range of physiological functions.[3] The compound's structure, featuring a reactive bromine atom and a highly polar sulfonate group, makes it a versatile building block.[1] This guide focuses on the robust and well-established synthetic route from ethylene dibromide, offering insights into reaction optimization and safe handling.
The Underlying Chemistry: A Nucleophilic Substitution Approach
The synthesis of sodium 2-bromoethanesulfonate from ethylene dibromide is a classic example of a nucleophilic substitution reaction. In this process, the sulfite ion (
Reaction Mechanism
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The sulfite ion attacks a primary carbon atom bearing a bromine atom, leading to a transition state where the nucleophile is forming a bond and the leaving group (bromide ion) is breaking its bond. This concerted mechanism results in the inversion of stereochemistry if the carbon were chiral, though in this case, the substrate is achiral.
A critical consideration in this synthesis is the potential for a second substitution reaction, where another sulfite ion could react with the remaining bromo- group of the product to form sodium ethane-1,2-disulfonate. To mitigate this side reaction, a large excess of ethylene dibromide is employed, which statistically favors the monosubstitution product.[4]
Caption: SN2 reaction pathway for the synthesis of sodium 2-bromoethanesulfonate.
Experimental Protocol: A Validated Methodology
The following protocol is a well-established procedure for the synthesis of sodium 2-bromoethanesulfonate, adapted from trusted sources.[4]
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Ethylene Dibromide | 615 g (3.3 moles) | Electrophilic substrate |
| Anhydrous Sodium Sulfite | 125 g (1 mole) | Nucleophile |
| 95% Ethanol | 1250 mL | Solvent |
| Water | 900 mL | Co-solvent for sodium sulfite |
| 5-L Round-bottom flask | 1 | Reaction vessel |
| Mechanical Stirrer | 1 | Ensures homogenous mixing |
| Reflux Condenser | 1 | Prevents loss of volatile reactants |
| Separatory Funnel | 1 | Controlled addition of sulfite solution |
| Heating Mantle | 1 | Heat source |
| Evaporating Dish | 1 | For solvent removal |
| Buchner Funnel & Filter Flask | 1 | For product isolation |
Step-by-Step Procedure
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.[4] The use of a water-ethanol mixture is crucial as it facilitates the dissolution of both the organic substrate and the inorganic salt.[4]
-
Initiation of Reaction: Begin stirring and heat the mixture to a gentle boil using a heating mantle.
-
Nucleophile Addition: In a separate beaker, dissolve 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Transfer this solution to the separatory funnel. Add the sodium sulfite solution dropwise to the boiling reaction mixture over approximately two hours.[4] A slow, controlled addition is critical to maintain a manageable reaction rate and prevent excessive side product formation.
-
Reflux: After the complete addition of the sodium sulfite solution, continue to boil the mixture under reflux for an additional two hours to ensure the reaction goes to completion.[4]
-
Solvent and Excess Reactant Removal: Reconfigure the condenser for distillation. Distill off the ethanol and the unreacted ethylene dibromide.[4] The recovered ethylene dibromide can be purified for reuse by diluting the distillate with a large volume of water.[4]
-
Crude Product Isolation: Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath. The resulting solid is a mixture of sodium 2-bromoethanesulfonate, sodium bromide, and any unreacted sodium sulfite.[4]
-
Purification by Extraction and Recrystallization: The desired product is selectively extracted from the solid residue using approximately 2 liters of boiling 95% ethanol.[4] Sodium 2-bromoethanesulfonate is soluble in hot ethanol, while sodium bromide and sodium sulfite are sparingly soluble.
-
Crystallization: Allow the hot ethanolic extract to cool. The sodium 2-bromoethanesulfonate will crystallize out. The mother liquor can be used for a second extraction of the initial solid residue to improve the overall yield.[4]
-
Final Product Collection and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. The product can be further purified by recrystallization from fresh 95% ethanol. Dry the purified crystals in an oven at 110°C.[4] The expected yield is between 165–190 g (78–90% of the theoretical amount).[4]
Caption: Step-by-step workflow for the synthesis of sodium 2-bromoethanesulfonate.
Safety and Handling: A Paramount Concern
Both ethylene dibromide and sodium 2-bromoethanesulfonate require careful handling due to their inherent toxicities.
-
Ethylene Dibromide: This compound is a known carcinogen and reproductive hazard.[5] It is toxic if inhaled, ingested, or in contact with skin. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5] Ethylene dibromide is also reactive with strong bases, metals, and oxidizing agents.[6]
-
Sodium Sulfite: While less hazardous than ethylene dibromide, sodium sulfite can cause skin and eye irritation. Inhalation of dust should be avoided.
-
Sodium 2-bromoethanesulfonate: This compound is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[7] Appropriate PPE should be worn during its handling and purification.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]
-
Ingestion: Immediately call a poison center or doctor.[5]
Analytical Characterization
To confirm the identity and purity of the synthesized sodium 2-bromoethanesulfonate, the following analytical techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonate group (
stretching vibrations). -
Nuclear Magnetic Resonance (NMR) Spectroscopy (
and ): To confirm the carbon-hydrogen framework of the molecule. -
Titration: The purity of the product can be assayed by titration of the bromide ion.[9]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[2]
Conclusion
The synthesis of sodium 2-bromoethanesulfonate from ethylene dibromide is a well-documented and scalable process. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can reliably produce this important chemical intermediate. The key to a successful synthesis lies in the use of excess ethylene dibromide to favor monosubstitution and a meticulous purification process to isolate the final product in high purity.
References
-
Marvel, C. S., & Sparberg, M. S. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate.
-
Marvel, C. S., & Bailey, C. F. (n.d.). Taurine. Organic Syntheses Procedure. Retrieved from [Link]
-
Reddit. (2013, September 11). I am carrying out an alkylation with sodium 2-bromoethanesulfonate and am having trouble removing the strating material from the product (reaction with an aniline) since they have similar solubilities. Do you have any suggestions on how I could purify the products from the starting material? r/chemistry. Retrieved from [Link]
-
Ferreira, A. R., et al. (2019). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Applied and Environmental Microbiology, 85(7), e02773-18. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - Sodium 2-bromoethanesulfonate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Ethylene Dibromide. Retrieved from [Link]
-
MDPI. (n.d.). Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 4263-52-9 | Product Name : 2-Bromoethanesulfonic Acid Sodium Salt. Retrieved from [Link]
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mechanism of sodium 2-bromoethanesulfonate formation
An In-Depth Technical Guide to the Mechanistic Formation of Sodium 2-Bromoethanesulfonate
Introduction
Sodium 2-bromoethanesulfonate (SBES) is a vital reagent in the landscape of chemical synthesis, valued for its role as a versatile intermediate in the pharmaceutical and specialty chemical industries. Its utility is primarily derived from its bifunctional nature, possessing both a reactive bromine atom susceptible to nucleophilic substitution and a highly polar sulfonate group that imparts aqueous solubility.[1] This guide provides an in-depth exploration of the core mechanisms underpinning the formation of sodium 2-bromoethanesulfonate, tailored for researchers, scientists, and drug development professionals. We will dissect the prevalent synthetic methodologies, elucidating the causality behind experimental choices and grounding the discussion in established chemical principles.
Primary Synthesis Route: Nucleophilic Substitution of 1,2-Dibromoethane
The most established and widely documented method for the preparation of sodium 2-bromoethanesulfonate involves the reaction of 1,2-dibromoethane with sodium sulfite.[2][3] This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Core Reaction and Stoichiometry
The overall reaction is as follows:
BrCH₂CH₂Br + Na₂SO₃ → BrCH₂CH₂SO₃Na + NaBr
This reaction is typically conducted in a mixed solvent system, most commonly an ethanol-water mixture, to ensure the dissolution of both the organic substrate (1,2-dibromoethane) and the inorganic salt (sodium sulfite).[2]
Mechanistic Deep Dive: The SN2 Pathway
The formation of sodium 2-bromoethanesulfonate via this route is a concerted, single-step process characteristic of an SN2 mechanism.[4][5][6][7][8]
-
Nucleophilic Attack: The sulfite ion (SO₃²⁻), generated from the dissolution of sodium sulfite, acts as the nucleophile. The sulfur atom, being a soft nucleophile, readily attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This attack occurs from the backside, at an angle of 180° to the carbon-bromine bond, to minimize steric hindrance and orbital repulsion.[4][5][6]
-
Transition State: As the sulfur-carbon bond begins to form, the carbon-bromine bond simultaneously begins to break. This fleeting arrangement is known as the trigonal bipyramidal transition state, where the attacking sulfite and the leaving bromide are partially bonded to the carbon atom.[5]
-
Product Formation: The reaction concludes with the complete inversion of stereochemistry at the carbon center (though not relevant for this achiral molecule) and the expulsion of the bromide ion as the leaving group.
Caption: SN2 mechanism for sodium 2-bromoethanesulfonate formation.
Causality Behind Experimental Choices
The success of this synthesis hinges on several critical experimental parameters:
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Large excess of 1,2-dibromoethane (e.g., 3:1 molar ratio to sodium sulfite) | This is crucial to minimize the primary side reaction: the formation of disodium ethanedisulfonate (NaO₃SCH₂CH₂SO₃Na). By maintaining a high concentration of the mono-bromo intermediate's precursor, the probability of the sulfite ion reacting with another molecule of 1,2-dibromoethane is statistically favored over a second substitution on the newly formed sodium 2-bromoethanesulfonate.[2] |
| Solvent System | 50/50 ethanol/water mixture | This mixed-solvent system is a pragmatic choice to solubilize both the nonpolar organic reactant (1,2-dibromoethane) and the ionic nucleophile (sodium sulfite), ensuring they are in the same phase for the reaction to proceed efficiently.[2] |
| Temperature | Heating under reflux | The reaction requires thermal energy to overcome the activation energy barrier. Refluxing the mixture ensures a constant, elevated reaction temperature without the loss of volatile reactants or solvent. |
| Workup | Distillation followed by extraction with hot alcohol | After the reaction, the excess 1,2-dibromoethane and ethanol are removed by distillation. The desired product, sodium 2-bromoethanesulfonate, is then separated from the inorganic byproduct, sodium bromide, by extraction with hot 95% ethanol, leveraging its higher solubility in the hot alcohol compared to sodium bromide.[2] |
Optimized Protocol in Aqueous Media
A patented modification of this procedure utilizes water as the sole solvent, presenting a greener and potentially more scalable approach.[9] In this method, the reaction is carried out at 80-100°C. A key innovation in this protocol is the induction of crystallization by adding a small amount of sodium bromide to the cooled reaction mixture, which significantly improves the yield and purity of the final product.[9]
Caption: Optimized aqueous synthesis workflow.[9]
Alternative Synthesis Route: From Sodium Isethionate
An alternative, albeit less detailed in readily available literature, pathway to sodium 2-bromoethanesulfonate begins with sodium isethionate (sodium 2-hydroxyethanesulfonate).[2] This method involves the conversion of the hydroxyl group to a bromide.
Step 1: Formation of Sodium Isethionate
Sodium isethionate is synthesized through the ring-opening of ethylene oxide with sodium bisulfite.[10]
(CH₂)₂O + NaHSO₃ → HOCH₂CH₂SO₃Na
Step 2: Conversion to Sodium 2-Bromoethanesulfonate
The hydroxyl group of sodium isethionate is then substituted by a bromine atom using hydrobromic acid (HBr). This reaction is analogous to the conversion of primary alcohols to alkyl bromides.[11]
HOCH₂CH₂SO₃Na + HBr → BrCH₂CH₂SO₃Na + H₂O
The probable mechanism involves the protonation of the hydroxyl group by the strong acid (HBr) to form a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom in an SN2 fashion to displace the water molecule.
Caption: Plausible mechanism for the conversion of sodium isethionate to SBES.
Product Characterization
The identity and purity of synthesized sodium 2-bromoethanesulfonate can be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Two triplets corresponding to the two inequivalent methylene groups (-CH₂-Br and -CH₂-SO₃). The triplet for the methylene group adjacent to the bromine atom will be downfield compared to the one adjacent to the sulfonate group.[4] |
| ¹³C NMR | Two distinct signals for the two carbon atoms. |
| FT-IR | Characteristic strong absorption bands for the S=O stretching of the sulfonate group (typically around 1200-1250 cm⁻¹ and 1050-1070 cm⁻¹). A C-Br stretching band will also be present (typically around 600-700 cm⁻¹).[12][13] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the chemical formula C₂H₄BrNaO₃S (m/z = 210.9).[13] |
Safety, Handling, and Disposal
Sodium 2-bromoethanesulfonate
-
Hazards: Causes skin and serious eye irritation.[2]
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[14]
-
Storage: Store in a tightly closed container in a dry, cool place.[2]
Key Reactants
-
1,2-Dibromoethane:
-
Hazards: Highly toxic if inhaled, in contact with skin, or if swallowed. May cause cancer. Toxic to aquatic life with long-lasting effects.[12][13][15]
-
Handling: Must be handled in a certified chemical fume hood with appropriate PPE.[1][15] Avoid all contact.
-
Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[15][16]
-
-
Sodium Sulfite:
A thorough risk assessment should be conducted before undertaking any of the described synthetic procedures.
References
-
Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. [Link]
-
Organic Syntheses. Ethanesulfonic acid, 2-bromo-, sodium salt. [Link]
- Marvel, C. S.; Sparberg, M. S. Sodium 2-bromoethanesulfonate. Organic Syntheses, Coll. Vol. 2, p.97 (1943); Vol. 12, p.8 (1932).
-
PubChem. 2-Bromoethanesulfonic acid, sodium salt. [Link]
- Martin, J. M. L.; Taylor, P. R. (1997). Thermodynamic Properties of C1 and C2 Bromo Compounds and Radicals. A Relativistic ab Initio Study. The Journal of Physical Chemistry A, 101(34), 6153–6163.
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters. [Link]
-
ResearchGate. Mechanism of formation of alkyl sulfonates from a sulfonic acid and a short-chain aliphatic alcohol in a binary system. [Link]
- Google Patents.
-
Organic Syntheses. Taurine. [Link]
-
Chemistry Steps. The SN2 Reaction Mechanism. [Link]
-
Pharmaffiliates. CAS No : 4263-52-9 | Product Name : 2-Bromoethanesulfonic Acid Sodium Salt. [Link]
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PubChem. 2-Bromoethanesulfonate. [Link]
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PMC - NIH. Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. [Link]
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-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
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Chemistry LibreTexts. (2019, September 20). 7.10: The SN2 Mechanism. [Link]
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YouTube. (2022, March 20). How Does SN2 Work? Step-by-Step Guide!. [Link]
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Wikipedia. SN2 reaction. [Link]
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YouTube. (2021, February 24). SN2 Reaction Mechanisms. [Link]
-
Standard Reference Data. (2009, October 15). Ideal gas thermodynamic properties of the eight bromo- and lodomethanes. [Link]
-
MDPI. Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. [Link]
-
Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
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Chemguide. Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. [Link]
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Scribd. Nucleophilic Substitution in Haloalkanes. [Link]
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Sciencemadness.org. (2018, June 29). Neutralizing HBr reaction mixture. [Link]
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YouTube. (2015, July 25). Make Hydrobromic Acid. [Link]
-
YouTube. (2014, October 28). How to make Hydrobromic Acid. [Link]
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sodium 2-bromoethanesulfonate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Sodium 2-Bromoethanesulfonate in Organic Solvents
Abstract
Sodium 2-bromoethanesulfonate (CAS No. 4263-52-9) is a pivotal reagent in organic synthesis and various biochemical applications.[1][2] Its utility, however, is intrinsically linked to its solubility characteristics, which dictate reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility of sodium 2-bromoethanesulfonate, addressing the notable scarcity of quantitative data in organic solvents within publicly available literature. We will first establish a theoretical framework grounded in physicochemical principles to predict solubility behavior. This is followed by a presentation of known solubility data and a detailed, field-proven experimental protocol for researchers to quantitatively determine its solubility in any solvent of interest. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this versatile compound.
Introduction to Sodium 2-Bromoethanesulfonate
Sodium 2-bromoethanesulfonate is an organosulfur compound featuring a highly polar sodium sulfonate group and a reactive bromoethyl moiety.[1] This bifunctional nature makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[2] It appears as a white to off-white crystalline solid and is stable under recommended storage conditions.[1][3] While its role as a methanogenesis inhibitor in anaerobic digestion is well-documented, its primary application in the context of this guide is as a reagent in organic synthesis.[4]
A critical challenge for chemists working with this salt is its solubility profile. It is known to be highly soluble in water but is generally considered poorly soluble in most organic solvents.[5] This guide aims to demystify this behavior and provide a robust framework for its practical application.
Table 1: Physicochemical Properties of Sodium 2-Bromoethanesulfonate
| Property | Value | Source(s) |
| CAS Number | 4263-52-9 | [1][3][6] |
| Molecular Formula | C₂H₄BrNaO₃S | [3] |
| Molecular Weight | 211.01 g/mol | [3] |
| Appearance | White to off-white crystalline powder/solid | [1][3] |
| Melting Point | 283 °C (decomposes) | [3] |
| Water Solubility | 454 g/L at 20 °C | [6] |
| n-Octanol/Water Partition Coefficient (log P) | -3.26 | [6] |
The Theoretical Basis of Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[7][8] For a solid to dissolve, the energy required to break the solute-solute interactions (lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions (solvation energy).
The Molecular Dichotomy of Sodium 2-Bromoethanesulfonate
Sodium 2-bromoethanesulfonate is an ionic salt. Its structure consists of a sodium cation (Na⁺) and a 2-bromoethanesulfonate anion (BrCH₂CH₂SO₃⁻). This ionic nature is the dominant factor determining its solubility.
-
High Polarity and Ionic Character: The sodium sulfonate group is highly polar and capable of strong ion-dipole interactions with polar solvents.
-
Lattice Energy: As a crystalline salt, a significant amount of energy (lattice energy) is required to break apart the ionic crystal lattice.
Solubility in Water (A Polar Protic Solvent)
The exceptional solubility of sodium 2-bromoethanesulfonate in water (454 g/L) is a direct result of highly favorable solvation energy.[6] Water molecules, being highly polar and capable of hydrogen bonding, can effectively surround the Na⁺ and BrCH₂CH₂SO₃⁻ ions. The strong ion-dipole interactions release enough energy to overcome the compound's high lattice energy.
Predicted Solubility in Organic Solvents
The solubility in organic solvents is expected to be drastically lower due to less favorable solvation energies. The extremely low n-octanol/water partition coefficient (log P = -3.26) quantitatively confirms its profound hydrophilicity and lipophobicity.[6][9]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack any significant dipole moment. They cannot form strong interactions with the ions, and the energy of solvation is far too low to overcome the lattice energy. Expected Solubility: Insoluble.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, THF, DMF): These solvents have dipole moments and can solvate cations well, but they are less effective at solvating anions compared to protic solvents. While some solubility may be observed, it is unlikely to be high. Expected Solubility: Very Low to Sparingly Soluble.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group (-OH) capable of hydrogen bonding and strong dipole interactions. They are the most likely class of organic solvents to dissolve sodium 2-bromoethanesulfonate to any appreciable extent. Indeed, its purification often involves extraction with boiling 95% alcohol, indicating that solubility increases with temperature.[10] Expected Solubility: Sparingly to Moderately Soluble, especially at elevated temperatures.
The relationship between solvent type and expected solubility is visualized below.
Caption: Relationship between solvent properties and expected solubility.
Known and Predicted Solubility Data
While precise quantitative data in organic solvents is largely absent from the literature, we can consolidate known values and expert predictions into a practical reference table.
Table 2: Solubility Profile of Sodium 2-Bromoethanesulfonate
| Solvent | Solvent Type | Predicted/Known Solubility | Rationale / Citation |
| Water | Polar Protic | Highly Soluble (454 g/L at 20°C) | Strong ion-dipole interactions.[6] |
| Methanol | Polar Protic | Sparingly to Moderately Soluble | Capable of H-bonding and strong dipole interactions. |
| Ethanol (95%) | Polar Protic | Sparingly Soluble (Higher at reflux) | Used for extraction/recrystallization at boiling point.[10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | High dielectric constant may facilitate some ion pair dissociation. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Low to Sparingly Soluble | Polar nature allows for some solvation. |
| Acetonitrile | Polar Aprotic | Very Low Solubility | Lower polarity than DMF/DMSO. |
| Acetone | Polar Aprotic | Insoluble to Very Low Solubility | Limited polarity. |
| Dichloromethane (DCM) | Chlorinated | Insoluble | Low polarity. |
| Tetrahydrofuran (THF) | Ether | Insoluble | Low polarity, unable to overcome lattice energy. |
| Hexane / Heptane | Non-Polar | Insoluble | No significant dipole moment.[7][8] |
| Toluene | Aromatic | Insoluble | Low polarity. |
A Self-Validating Protocol for Experimental Solubility Determination
For applications requiring precise solubility data, direct experimental measurement is necessary. The isothermal shake-flask method is a gold-standard, reliable technique.[11] The protocol described below is designed to be self-validating by ensuring equilibrium is reached.
The Isothermal Shake-Flask Method
Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined analytically.
Causality: Maintaining a constant temperature is critical because solubility is temperature-dependent.[8][12] Using an excess of solid ensures that the solution becomes saturated. The extended equilibration time and subsequent sampling are designed to confirm that the measured concentration is stable and represents the true equilibrium solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation:
-
To a series of 20 mL glass vials, add a precisely weighed amount of the chosen organic solvent (e.g., 10.0 mL).
-
Add an excess of sodium 2-bromoethanesulfonate (e.g., 200 mg). The key is to ensure undissolved solid remains at the end of the experiment.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials at a consistent speed for at least 24 hours.
-
-
Equilibrium Verification & Sampling:
-
After 24 hours, stop agitation and allow the solid to settle for 30 minutes.
-
Carefully withdraw a sample (e.g., 1.0 mL) from the clear supernatant. Filter this sample immediately through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE).
-
Precisely dilute the filtrate with a suitable solvent (e.g., high-purity water) for analysis.
-
Resume agitation of the vials for another 24 hours (total 48 hours).
-
Repeat the sampling and dilution process. If the concentration measured at 48h is within 5% of the 24h value, equilibrium can be considered reached. If not, continue for another 24 hours.
-
-
Quantification:
-
The choice of analytical method depends on available equipment.
-
Ion Chromatography (IC): This is an ideal method for quantifying the bromoethanesulfonate anion directly.
-
Gravimetric Analysis: A known volume of the clear filtrate can be transferred to a pre-weighed beaker, the solvent carefully evaporated, and the remaining solid massed. This is simple but can be prone to error if the solubility is very low.
-
HPLC with Mass Spectrometry (LC-MS): Highly sensitive and specific method for detecting the anion.
-
Conclusion and Practical Implications
Sodium 2-bromoethanesulfonate is a highly polar, ionic salt characterized by excellent solubility in water and poor solubility in the vast majority of organic solvents. Its solubility is expected to be highest in polar protic solvents, such as lower-alcohols, and this solubility is enhanced by an increase in temperature. For synthetic chemists, this profile necessitates careful solvent selection. Reactions may require the use of polar protic solvents, co-solvent systems with water, or phase-transfer catalysis to bring the salt into an organic phase. For purification, its insolubility in most organic solvents can be exploited for precipitation and washing, while recrystallization from hot alcohol/water mixtures is a viable strategy.[10][13] Given the scarcity of published quantitative data, the experimental protocol provided herein offers a reliable path for researchers to determine solubility values tailored to their specific needs, fostering more efficient and predictable process development.
References
-
Carl Roth GmbH + Co. KG. (2024, March 1). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. Retrieved from Carl Roth. [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. Retrieved from Carl Roth. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoethanesulfonic Acid, Sodium Salt, 98%. Retrieved from Cole-Parmer. [Link]
-
PubChem. (n.d.). 2-Bromoethanesulfonic acid, sodium salt. Retrieved from National Center for Biotechnology Information. [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UC Davis Chem 118A Lab Manual. [Link]
-
Techiescientist. (n.d.). Factors affecting solubility. Retrieved from Techiescientist. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Calgary Chemistry LibreTexts. [Link]
-
University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from UTD Chemistry Department. [Link]
-
ResearchGate. (2019, November 10). What is the best methods for measuring the solubility of ionic solids in organic solvents?. Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt. Retrieved from Organic Syntheses. [Link]
-
Organic Syntheses. (n.d.). Taurine. Retrieved from Organic Syntheses. [Link]
-
Chemistry LibreTexts. (2025, October 3). Chapter 17.1: Determining the Solubility of Ionic Compounds. Retrieved from Chemistry LibreTexts. [Link]
-
Weinert, Z. T., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from BYJU'S. [Link]
-
ResearchGate. (n.d.). Impacts of 2-bromoethanesulfonic sodium on methanogenesis: Methanogen metabolism and community structure. Retrieved from ResearchGate. [Link]
- Google Patents. (2022). CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate.
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Stability of Sodium 2-Bromoethanesulfonate in Aqueous Solution
Foreword: Understanding the Criticality of Stability
For researchers, scientists, and drug development professionals, the integrity of a reagent or intermediate is paramount. Sodium 2-bromoethanesulfonate (BrCH₂CH₂SO₃Na), a versatile and water-soluble organosulfonate, finds application in various synthetic and biochemical contexts. Its utility, however, is intrinsically linked to its stability in aqueous environments, a factor that can significantly impact reaction outcomes, product purity, and the overall reproducibility of experimental results. This guide provides a comprehensive technical overview of the aqueous stability of sodium 2-bromoethanesulfonate, offering both mechanistic insights and practical, field-proven methodologies for its assessment. By understanding the principles laid out in this document, you will be equipped to confidently handle and deploy this reagent in your critical applications.
Physicochemical Properties and Significance
Sodium 2-bromoethanesulfonate is a white to off-white crystalline powder with high solubility in water. This solubility is a key attribute, rendering it suitable for a wide array of aqueous-phase reactions. Its chemical structure features a primary bromoalkane moiety attached to an ethanesulfonate group. The highly polar sulfonate group confers the excellent water solubility, while the carbon-bromine bond represents the primary site of chemical reactivity and potential instability.
| Property | Value | Reference |
| Chemical Formula | C₂H₄BrNaO₃S | |
| Molecular Weight | 211.01 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility in Water | High (e.g., 100 mg/mL) | |
| Melting Point | 283 °C (decomposes) |
The Primary Degradation Pathway: Hydrolysis
The principal route of degradation for sodium 2-bromoethanesulfonate in aqueous solution is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon atom bonded to the bromine atom.
The SN2 Mechanism
Given that the bromine atom is attached to a primary carbon, the hydrolysis of sodium 2-bromoethanesulfonate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the incoming nucleophile (water) attacks the carbon atom from the side opposite to the leaving group (bromide), leading to an inversion of stereochemistry at the carbon center (though in this achiral molecule, this is not observable).
The reaction can be depicted as follows:
Br-CH₂-CH₂-SO₃⁻ + H₂O → HO-CH₂-CH₂-SO₃⁻ + H⁺ + Br⁻
The organic product of this reaction is sodium 2-hydroxyethanesulfonate, commonly known as sodium isethionate.
Factors Influencing the Rate of Hydrolysis
The rate of hydrolysis of sodium 2-bromoethanesulfonate is influenced by several key factors:
-
Temperature: As with most chemical reactions, an increase in temperature significantly accelerates the rate of hydrolysis. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. A study involving the autoclaving of a solution containing 2-bromoethanesulfonate observed its partial hydrolysis to isethionate, underscoring the impact of high temperatures.
-
pH: The hydrolysis of primary bromoalkanes can be influenced by pH. While water acts as the nucleophile in neutral solutions, under basic conditions (high pH), the more potent hydroxide ion (OH⁻) nucleophile will be present at a higher concentration, leading to a significantly faster rate of hydrolysis. Conversely, under strongly acidic conditions, the reaction rate is less affected as H₃O⁺ is not a nucleophile.
-
Nucleophile Strength and Concentration: Water is a relatively weak nucleophile. The presence of stronger nucleophiles in the aqueous solution will lead to competing substitution reactions, potentially at a much faster rate than hydrolysis.
Comprehensive Stability Assessment: A Protocol for Forced Degradation Studies
To thoroughly characterize the stability of sodium 2-bromoethanesulfonate, a forced degradation (or stress testing) study is indispensable. This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use to identify potential degradation products and pathways.
Objectives of the Forced Degradation Study
-
To identify the primary degradation products.
-
To elucidate the degradation pathways.
-
To demonstrate the specificity of the analytical method (i.e., its ability to separate the parent compound from its degradation products).
-
To gain insight into the intrinsic stability of the molecule.
Experimental Workflow for Forced Degradation
Detailed Protocols for Stress Conditions
Stock Solution Preparation: Prepare a stock solution of sodium 2-bromoethanesulfonate in high-purity water at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 24, 48, and 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at room temperature. Due to the expected rapid degradation, sample at shorter time intervals (e.g., 0.5, 1, 2, and 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubate the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Incubate a sealed vial of the stock solution in a water bath at 60°C.
-
Sample at various time points (e.g., 24, 48, and 72 hours).
-
Cool the aliquot to room temperature and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostable, transparent container to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples.
-
Stability-Indicating Analytical Methodology
A robust stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products. Both High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are suitable techniques.
Proposed Ion Chromatography (IC) Method
Ion chromatography is particularly well-suited for separating and quantifying ionic species like 2-bromoethanesulfonate and its likely degradation product, isethionate.
-
Instrumentation: A Dionex (or equivalent) ion chromatograph with a conductivity detector.
-
Column: An anion-exchange column such as the Dionex IonPac AS11-HC (4 x 250 mm).
-
Mobile Phase: A gradient of sodium hydroxide (e.g., starting from 1 mM and ramping up to 60 mM).
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity.
-
Rationale: This method provides excellent separation of small anionic species and is highly sensitive. The use of a hydroxide gradient allows for the elution of both weakly and strongly retained anions.
Proposed High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method can also be developed.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) and a small amount of an organic modifier like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 205 nm), as the analyte lacks a strong chromophore.
-
Rationale: While lacking a strong chromophore, detection at low UV wavelengths is often feasible for sulfonates. The reversed-phase column will separate the compounds based on their polarity.
Anticipated Degradation Profile and Data Interpretation
Based on the forced degradation studies, the following outcomes are anticipated:
| Stress Condition | Expected Degradation | Primary Degradation Product |
| Acidic Hydrolysis | Moderate | Sodium Isethionate |
| Basic Hydrolysis | Rapid | Sodium Isethionate |
| Oxidative Stress | Minimal to None | None expected |
| Thermal Stress | Slow to Moderate | Sodium Isethionate |
| Photolytic Stress | Minimal to None | None expected |
The data from the stability-indicating method should be used to calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point. This will allow for the determination of the degradation kinetics under each stress condition.
Recommendations for Storage and Handling
Based on the anticipated stability profile, the following recommendations are provided for the storage and handling of aqueous solutions of sodium 2-bromoethanesulfonate:
-
Storage Temperature: For long-term stability, aqueous solutions should be stored at refrigerated temperatures (2-8°C) to minimize the rate of hydrolysis.
-
pH: Avoid highly basic conditions, as this will significantly accelerate degradation. If the application requires a basic pH, the solution should be prepared fresh and used promptly. Neutral or slightly acidic conditions are preferable for storage.
-
Protection from Light: While significant photolytic degradation is not expected, as a good laboratory practice, it is advisable to store solutions in amber bottles or protected from light.
-
Material Compatibility: Use glass or other inert containers for storage to prevent any potential interactions with the container material.
Conclusion
The stability of sodium 2-bromoethanesulfonate in aqueous solution is primarily governed by its susceptibility to hydrolysis via an SN2 mechanism, yielding sodium isethionate. The rate of this degradation is significantly influenced by temperature and pH. A thorough understanding of these factors, coupled with the implementation of robust stability-indicating analytical methods and forced degradation studies, is essential for ensuring the integrity and reliable performance of this important chemical reagent in research and development settings. By following the protocols and recommendations outlined in this guide, scientists can confidently manage and utilize sodium 2-bromoethanesulfonate in their aqueous-based applications.
References
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Clark, J. (2023). Explaining nucleophilic substitution between halogenoalkanes and water. Chemguide. [Link]
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Salvador, A. F., Cavaleiro, A. J., Paulo, A. M. S., Silva, S. A., Guedes, A. P., Pereira, M. A., Stams, A. J. M., Sousa, D. Z., & Alves, M. M. (2019). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Applied and Environmental Microbiology, 85(3), e01733-18. [Link]
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ResearchGate. Impacts of 2-bromoethanesulfonic sodium on methanogenesis: Methanogen metabolism and community structure. [Link]
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Clark, J. (2023). Nucleophilic substitution - halogenoalkanes and water. Chemguide. [Link]
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Save My Exams. Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
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NCERT. Haloalkanes and Haloarenes. [Link]
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Separation Science. Analytical Techniques In Stability Testing. [Link]
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Rago, L., Guerrero, F. J., Baeza, J. A., & Guisasola, A. (2015). 2-Bromoethanesulfonate degradation in bioelectrochemical systems. Bioelectrochemistry, 106(Pt A), 105–109. [Link]
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Marchlewicz, A., et al. (2023). Influence of temperature (a) and pH (b) on NSAID degradation by the bacterial consortium. ResearchGate. [Link]
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World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
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Rago, L., et al. (2022). Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. PubMed. [Link]
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Bennett, S. (2007). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]
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Alsante, K. M., et al. (2014). Forced Degradation Studies. MedCrave online. [Link]
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Lee, Z. K., et al. (2023). Impacts of 2-bromoethanesulfonic sodium on methanogenesis: Methanogen metabolism and community structure. ResearchGate. [Link]
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International Journal of Trend in Scientific Research and Development (IJTSRD). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
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Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
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Khan, N. J., et al. (2023). Quantification of Sodium from Food Sources by Using Various Analytical Techniques. Biologia (Lahore), 69(2), 66-75. [Link]
-
Barros, R. B. V., et al. (2020). Effect of 2-bromoethanesulfonate on anaerobic consortium to enhance hydrogen production utilizing sugarcane bagasse. ResearchGate. [Link]
A Comprehensive Technical Guide to Sodium 2-Bromoethanesulfonate and Its Synonyms in Chemical Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-bromoethanesulfonate is a versatile and highly functionalized organosulfur compound that has carved a niche in various scientific disciplines. Its unique bifunctional nature, possessing both a reactive bromine atom and a stable, water-soluble sulfonate group, makes it an invaluable tool for organic chemists, biochemists, and pharmaceutical scientists. This guide provides an in-depth exploration of sodium 2-bromoethanesulfonate, its various synonyms, and its critical applications, with a focus on the underlying chemical principles and practical experimental considerations.
Nomenclature and Identification: A Guide to the Synonyms of Sodium 2-Bromoethanesulfonate
Navigating the chemical literature for a specific compound can often be complicated by the use of multiple synonyms and identifiers. A clear understanding of these is paramount for comprehensive literature searches and unambiguous communication in a research setting.
The most commonly used name for this compound is sodium 2-bromoethanesulfonate . However, it is frequently referred to by several other names, which can be broadly categorized as follows:
-
Variations in spelling and punctuation: "Sodium 2-bromoethanesulphonate" is a common alternative spelling.[1][2]
-
Based on the parent acid: "2-Bromoethanesulfonic acid sodium salt" is another widely used and descriptive synonym.[1][3][4][5]
-
Abbreviated and less specific names: In some contexts, it may be referred to as "Sodium bromoethylsulfonate".[1]
A comprehensive list of synonyms encountered in the chemical literature is provided in the table below for easy reference.
| Category | Synonym | Source(s) |
| IUPAC Name | sodium 2-bromoethanesulfonate | [1] |
| Parent Acid-Based | 2-Bromoethanesulfonic acid, sodium salt | [1][3][4][5] |
| 2-Bromoethanesulphonic acid sodium salt | ||
| Ethanesulfonic acid, 2-bromo-, sodium salt | [1] | |
| Alternative Spellings | Sodium 2-bromoethanesulphonate | [1][2] |
| Common/Abbreviated | Sodium bromoethylsulfonate | [1] |
| Sodium 2-bromoethylsulfonate | [2] |
In addition to these synonyms, a variety of registry numbers and codes are used to uniquely identify sodium 2-bromoethanesulfonate. These are crucial for database searches and regulatory compliance.
| Identifier | Value | Source(s) |
| CAS Number | 4263-52-9 | [3][6][7] |
| EC Number | 224-244-4 | [7] |
| PubChem CID | 23666797 | [1][3] |
| MDL Number | MFCD00007530 | [1][3] |
Physicochemical Properties
Sodium 2-bromoethanesulfonate is typically a white to off-white crystalline powder.[3] Its high solubility in water is a key feature, rendering it suitable for a wide range of aqueous reactions.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄BrNaO₃S | [3][6] |
| Molecular Weight | 211.01 g/mol | [3][6] |
| Melting Point | 283 °C (decomposes) | [7] |
| Solubility in Water | 100 mg/mL | [7] |
Core Applications in Scientific Research
The utility of sodium 2-bromoethanesulfonate stems from its ability to act as a bifunctional reagent. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the sulfonate group imparts hydrophilicity and is generally chemically inert under many reaction conditions.
Organic Synthesis: A Versatile Building Block
Sodium 2-bromoethanesulfonate is a valuable reagent in organic synthesis, primarily for the introduction of the sulfoethyl group into organic molecules.
Synthesis of Taurine and its Derivatives:
One of the classic applications of sodium 2-bromoethanesulfonate is in the synthesis of taurine (2-aminoethanesulfonic acid), an important biological compound.[4][8] The reaction proceeds via a nucleophilic substitution of the bromide by ammonia.
Caption: Synthesis of Taurine from Sodium 2-bromoethanesulfonate.
Experimental Protocol: Synthesis of Taurine
This protocol is adapted from the established procedure found in Organic Syntheses.[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve 110 g (0.52 mole) of sodium 2-bromoethanesulfonate in approximately 2 L of concentrated aqueous ammonia (specific gravity 0.9).
-
Reaction: Allow the solution to stand at room temperature for five to seven days. The progress of the reaction can be monitored by titrating the bromide ion concentration.
-
Workup: Evaporate the reaction mixture to dryness, with the final traces of water removed by heating on a steam bath.
-
Purification: Dissolve the residue in a minimal amount of hot water (approximately 500 mL). If the solution is colored, treat it with activated charcoal. Concentrate the colorless solution to about 65-70 mL and add 250 mL of 95% ethanol to induce crystallization.
-
Recrystallization: Collect the crude taurine by filtration and recrystallize by dissolving in hot water and adding 95% ethanol to a final concentration of 80%. This step is crucial for removing the sodium bromide byproduct.
Causality Behind Experimental Choices:
-
Excess Ammonia: The use of a large excess of ammonia serves two purposes: it acts as both the nucleophile and the solvent, and it drives the reaction to completion by Le Chatelier's principle.
-
Room Temperature Reaction: The reaction is allowed to proceed at room temperature over an extended period to favor the desired substitution reaction and minimize potential side reactions that might occur at elevated temperatures.
-
Ethanol Precipitation: Taurine is significantly less soluble in ethanol-water mixtures than in pure water, while sodium bromide has a different solubility profile, allowing for their separation by crystallization.
Proteomics and Biochemistry: A Tool for Cysteine Modification
In the field of proteomics and biochemistry, sodium 2-bromoethanesulfonate serves as an alkylating agent for cysteine residues in proteins. The thiol group of cysteine is a strong nucleophile and readily reacts with the electrophilic carbon bearing the bromine atom.
This modification is particularly useful for:
-
Preventing Disulfide Bond Formation: By alkylating free cysteine residues, the formation of disulfide bonds is blocked, which is often a necessary step in protein sequencing and mass spectrometry analysis to ensure proper protein unfolding and digestion.[9]
-
Introducing a Hydrophilic and Charged Moiety: The addition of the sulfoethyl group increases the hydrophilicity of the modified peptide, which can improve its solubility and alter its chromatographic behavior.
-
Protein Sequencing: The S-sulfoethylated cysteine derivative is stable under the conditions of Edman degradation, allowing for the unambiguous identification of cysteine residues during protein sequencing.[10]
Caption: Alkylation of a Cysteine Residue.
Experimental Protocol: Alkylation of Cysteine Residues in a Protein Sample
This is a general protocol for the in-solution alkylation of a purified protein sample.
-
Protein Denaturation and Reduction: Dissolve the protein sample in a denaturing buffer (e.g., 6 M guanidine HCl or 8 M urea) containing a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Incubate at an appropriate temperature (e.g., 37-56 °C) for 1 hour to ensure complete reduction of disulfide bonds.
-
Alkylation: Add a molar excess of sodium 2-bromoethanesulfonate to the reduced protein solution. The reaction is typically carried out in the dark for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding a small amount of a thiol-containing reagent, such as DTT or β-mercaptoethanol, to consume any unreacted sodium 2-bromoethanesulfonate.
-
Sample Cleanup: Remove the excess reagents and buffer components by dialysis, size-exclusion chromatography, or precipitation. The modified protein is now ready for downstream applications such as enzymatic digestion and mass spectrometry analysis.
Self-Validating System:
The success of the alkylation can be validated by mass spectrometry. A successful modification will result in a specific mass shift in the cysteine-containing peptides corresponding to the addition of the sulfoethyl group (C₂H₄SO₃), which has a mass of 108.00 Da. The absence of unmodified cysteine residues and the presence of the expected mass shift in all cysteine-containing peptides would confirm the completeness of the reaction.
Microbiology: Inhibition of Methanogenesis
Sodium 2-bromoethanesulfonate is widely used in microbiology as a specific inhibitor of methanogenesis.[11] It acts as a structural analog of coenzyme M (2-mercaptoethanesulfonate), a key cofactor in the final step of methane formation in methanogenic archaea. By competitively inhibiting the methyl-coenzyme M reductase enzyme system, sodium 2-bromoethanesulfonate effectively blocks the production of methane.[11]
This inhibitory action makes it an invaluable tool for:
-
Studying alternative metabolic pathways: By inhibiting methanogenesis, researchers can investigate other competing metabolic processes in anaerobic microbial communities, such as homoacetogenesis.
-
Enriching for specific microbial populations: The inhibition of methanogens can lead to the enrichment of other microorganisms that would otherwise be outcompeted.
-
Controlling methane production in industrial processes: In applications like anaerobic digestion for waste treatment, controlling methanogenesis can be desirable under certain conditions.
Caption: Mechanism of Methanogenesis Inhibition by BES.
Safety and Handling
Sodium 2-bromoethanesulfonate is an irritant to the skin and eyes.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7]
Conclusion
Sodium 2-bromoethanesulfonate, with its array of synonyms, is a cornerstone reagent in multiple scientific domains. Its utility in organic synthesis is well-established, particularly for the production of taurine and other sulfonated molecules. In the realm of proteomics, it provides a reliable method for the modification of cysteine residues, aiding in protein characterization. Furthermore, its specific inhibitory action on methanogenesis has made it an indispensable tool for microbiologists studying anaerobic ecosystems. A thorough understanding of its chemical properties, reaction mechanisms, and proper handling is essential for leveraging its full potential in research and development.
References
- Niketic, V., Thomsen, J., & Kristiansen, K. (1974). Modification of cysteine residues with sodium 2-bromoethanesulfonate. The application of S-sulfoethylated peptides in automatic Edman degradation. European Journal of Biochemistry, 46(3), 547-551.
-
PubChem. (n.d.). 2-Bromoethanesulfonic acid, sodium salt. Retrieved from [Link]
-
Wikipedia. (n.d.). Taurine. Retrieved from [Link]
- Marvel, C. S., & Bailey, C. F. (1932). Taurine. Organic Syntheses, 12, 86.
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Sodium 2-Bromoethanesulfonate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications
Abstract
Sodium 2-bromoethanesulfonate (CAS 4263-52-9), a seemingly unassuming organosulfur compound, holds a significant position in the annals of chemical synthesis and has emerged as a pivotal tool in modern biochemical and pharmaceutical research. This in-depth technical guide provides a comprehensive overview of its discovery, historical and contemporary synthesis methodologies, and its diverse applications. We will delve into the mechanistic intricacies of its role as a potent methanogenesis inhibitor, its utility as a versatile building block in organic synthesis, and its potential, though not yet fully realized, in the realm of drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Introduction and Physicochemical Properties
Sodium 2-bromoethanesulfonate is a white to off-white crystalline powder, highly soluble in water, a characteristic that renders it particularly useful in a variety of aqueous-phase reactions and biological systems.[1] Its structure features a two-carbon ethane backbone substituted with a bromine atom and a sulfonate group. This unique combination of a reactive bromine atom, which can readily participate in nucleophilic substitution reactions, and a stable, water-solubilizing sulfonate group underpins its versatility as a chemical reagent.[1][2]
| Property | Value | Source |
| CAS Number | 4263-52-9 | [3] |
| Molecular Formula | C₂H₄BrNaO₃S | [3] |
| Molecular Weight | 211.01 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 283 °C (decomposes) | [3] |
| Solubility | Soluble in water (100 mg/mL) | [3] |
Discovery and Historical Synthesis
The synthesis of sodium 2-bromoethanesulfonate has a well-documented history, with early methods providing the foundation for its widespread availability and use.
The Kohler Method: A Classic Approach
One of the earliest and most well-recognized methods for the synthesis of sodium 2-bromoethanesulfonate was detailed in the esteemed publication, Organic Syntheses, citing the work of Kohler. This procedure involves the reaction of ethylene dibromide with a solution of sodium sulfite in an alcohol-water mixture.
Causality Behind Experimental Choices:
-
Excess Ethylene Dibromide: The use of a significant excess of ethylene dibromide is a critical aspect of this synthesis. This stoichiometric imbalance favors the monosulfonation product, sodium 2-bromoethanesulfonate, by minimizing the competing reaction that would lead to the formation of the disubstituted product, sodium ethane-1,2-disulfonate.
-
Alcohol-Water Solvent System: The specific concentration of the ethanol-water solvent is noted as being important for achieving optimal yields. This is likely due to the need to create a reaction medium that can adequately dissolve both the organic ethylene dibromide and the inorganic sodium sulfite, facilitating their interaction.
-
Reflux Conditions: Heating the reaction mixture to boiling under reflux ensures a sufficient reaction rate for the nucleophilic substitution of one of the bromine atoms by the sulfite ion.
Experimental Protocol: The Kohler Method
Materials:
-
Ethylene dibromide (3.3 moles)
-
95% Ethanol (1250 mL)
-
Water (450 mL)
-
Anhydrous sodium sulfite (1 mole)
-
Water (for sodium sulfite solution, 450 mL)
Procedure:
-
In a 5-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, combine the ethylene dibromide, 95% ethanol, and 450 mL of water.
-
Initiate stirring and heat the mixture to a boil.
-
Prepare a solution of anhydrous sodium sulfite in 450 mL of water.
-
Add the sodium sulfite solution dropwise to the boiling mixture via the separatory funnel over a period of approximately two hours.
-
After the addition is complete, continue to boil the mixture under reflux for an additional two hours.
-
Reconfigure the condenser for distillation and remove the ethanol and unreacted ethylene dibromide.
-
Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.
-
The solid residue contains sodium 2-bromoethanesulfonate, sodium bromide, and unreacted sodium sulfite. Extract the desired product from this mixture using 2 liters of boiling 95% ethanol.
-
Upon cooling the ethanolic solution, sodium 2-bromoethanesulfonate crystallizes. The mother liquor can be used for a second extraction of the residue.
-
The typical yield for this procedure is between 78-90%. The product can be further purified by recrystallization from ethanol.
Alternative Historical Synthesis
An alternative historical route to sodium 2-bromoethanesulfonate involves the treatment of ethylene oxide with sodium bisulfite to form sodium isethionate (sodium 2-hydroxyethanesulfonate). The resulting isethionate is then converted to the bromo-derivative by reaction with hydrobromic acid.
Modern Synthesis: A Greener Approach
More recent developments in the synthesis of sodium 2-bromoethanesulfonate have focused on improving yield, purity, and environmental friendliness. A patented method highlights a more streamlined and efficient process.
Key Improvements over the Kohler Method:
-
Aqueous Solvent: This method utilizes water as the sole solvent, eliminating the need for ethanol and simplifying the workup process. This "greener" approach is more suitable for large-scale industrial production.
-
Induced Crystallization: The addition of sodium bromide crystals to the reaction mixture after the initial reaction induces the crystallization of the product, leading to a higher purity of the isolated sodium 2-bromoethanesulfonate.
-
Higher Yield: This modern method boasts a product yield of over 95%, a significant improvement over the classic Kohler method.
Experimental Protocol: Modern Aqueous Synthesis
Materials:
-
1,2-dibromoethane (e.g., 80g)
-
Sodium sulfite aqueous solution (e.g., 250g containing 53.61g of sodium sulfite)
-
Sodium bromide crystals (e.g., 2g)
Procedure:
-
Add 1,2-dibromoethane to a three-necked flask and heat to 80-100 °C.
-
Dropwise, add the sodium sulfite aqueous solution to the heated 1,2-dibromoethane.
-
After the addition is complete, maintain the temperature and reflux for 0.5-1 hour.
-
Following the reflux period, add sodium bromide crystals to the reaction solution and stir for 0.1-0.5 hours.
-
Cool the mixture to 10-20 °C and allow it to stand for crystallization.
-
Filter the mixture to collect the crystals of sodium 2-bromoethylsulfonate.
Diagram of Synthesis Pathways
Caption: Synthesis routes to sodium 2-bromoethanesulfonate.
Applications in Research and Industry
Sodium 2-bromoethanesulfonate's unique chemical properties have led to its application in diverse scientific and industrial fields.
A Potent and Specific Inhibitor of Methanogenesis
Perhaps the most significant application of sodium 2-bromoethanesulfonate in modern research is as a specific inhibitor of methanogenesis, the biological production of methane.[4] This inhibitory action is rooted in its structural similarity to coenzyme M (2-mercaptoethanesulfonate), a key cofactor in the final step of methane formation in methanogenic archaea.
Mechanism of Inhibition:
The terminal step of methanogenesis is catalyzed by the enzyme methyl-coenzyme M reductase (MCR). This enzyme facilitates the reduction of methyl-coenzyme M to methane. Sodium 2-bromoethanesulfonate acts as a competitive inhibitor of MCR. Its bromoethane-sulfonate structure mimics the mercaptoethane-sulfonate structure of coenzyme M, allowing it to bind to the active site of the MCR enzyme. This binding, however, is non-productive and effectively blocks the access of the natural substrate, methyl-coenzyme M, thereby halting the production of methane. This specificity allows researchers to study methanogenic pathways and the roles of methanogens in various ecosystems without significantly impacting other microbial populations.[5]
Diagram of Methanogenesis Inhibition
Caption: Mechanism of methanogenesis inhibition by sodium 2-bromoethanesulfonate.
A Versatile Reagent in Organic Synthesis
The presence of a reactive bromine atom makes sodium 2-bromoethanesulfonate a valuable building block in organic synthesis. It can be used to introduce the ethansulfonate moiety into a variety of molecules through nucleophilic substitution reactions.
Synthesis of Taurine:
A classic example of its utility is in the synthesis of taurine (2-aminoethanesulfonic acid), a conditionally essential amino acid with numerous physiological roles.[6][7] In this synthesis, sodium 2-bromoethanesulfonate is treated with an excess of aqueous ammonia. The amino group of ammonia acts as a nucleophile, displacing the bromide ion to form taurine.
Experimental Protocol: Synthesis of Taurine
Materials:
-
Sodium 2-bromoethanesulfonate (0.52 mole)
-
Concentrated aqueous ammonia (sp. gr. 0.9, approx. 2 liters)
-
Norite (optional, 5g)
-
95% Ethanol
Procedure:
-
Dissolve sodium 2-bromoethanesulfonate in concentrated aqueous ammonia.
-
Allow the solution to stand at room temperature for five to seven days. The reaction progress can be monitored by titrating the bromide ion concentration.
-
Evaporate the solution to dryness, with the final traces of water removed on a steam bath.
-
Dissolve the residue in a minimum amount of hot water (approx. 500 mL). If the solution is colored, it can be treated with Norite.
-
Concentrate the colorless solution to approximately 65-70 mL.
-
Add 250 mL of 95% ethanol to induce the crystallization of taurine, which will co-precipitate with some sodium bromide.
-
Collect the crude taurine by filtration.
-
Recrystallize the crude product by dissolving it in hot water and adding enough 95% ethanol to achieve a final concentration of 80% alcohol. This step is crucial for removing the sodium bromide impurity.
-
The yield of pure taurine is typically in the range of 48-55%.
Potential Applications in Drug Development and Polymer Chemistry
The introduction of a sulfonate group can significantly alter the physicochemical properties of a molecule, most notably by increasing its water solubility. This property is highly desirable in drug development, as improved solubility can lead to better bioavailability and formulation options.
While there are no widely marketed drugs that explicitly list sodium 2-bromoethanesulfonate as a direct precursor in their publicly available synthesis routes, its potential as a linker or a building block in pharmaceutical chemistry is significant. The bromoethylsulfonate moiety can be incorporated into larger molecules to enhance their aqueous solubility.
In the field of antibody-drug conjugates (ADCs), linkers play a crucial role in connecting the antibody to the cytotoxic payload.[8][9][10] The properties of the linker, including its solubility, can impact the overall efficacy and safety of the ADC. The hydrophilic nature of the ethansulfonate group makes sodium 2-bromoethanesulfonate an attractive, albeit not yet widely reported, candidate for the development of novel, water-soluble linkers.
In polymer chemistry, sodium 2-bromoethanesulfonate can be used to synthesize sulfonated polymers. These polymers can have applications in various fields, including as ion-exchange resins, and potentially in drug delivery systems where the controlled release of a therapeutic agent is desired.[11][12][13]
Safety and Handling
Sodium 2-bromoethanesulfonate is an irritant to the skin and eyes and may cause respiratory irritation.[14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Conclusion
From its early synthesis by Kohler to its modern, greener production methods, sodium 2-bromoethanesulfonate has proven to be a compound of enduring importance. Its dual functionality—a reactive bromine atom and a solubilizing sulfonate group—has cemented its role as a versatile reagent in organic synthesis, exemplified by its use in the preparation of taurine. Furthermore, its remarkable specificity as an inhibitor of methanogenesis has made it an indispensable tool for microbiologists and environmental scientists. While its direct application in marketed pharmaceuticals remains to be prominently documented, its inherent properties suggest a promising future in the development of novel drug delivery systems and as a hydrophilic linker in advanced therapeutics like antibody-drug conjugates. As research continues to push the boundaries of chemistry and biology, the utility of this foundational molecule is likely to expand into new and exciting territories.
References
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Huxtable, R. J. (2012). Taurine: A “very essential” amino acid. PLoS ONE, 7(11), e48999. [Link]
- Jakaria, M., Azam, S., Haque, M. E., Jo, S.-H., Uddin, M. S., Kim, I.-S., & Choi, D.-K. (2019). Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms. Redox Biology, 24, 101223.
- Maanshan Angyang New Material Technology Co ltd. (2022). Preparation method of 2-bromoethyl sodium sulfonate.
- Marvel, C. S., & Bailey, C. F. (1943). Taurine. Organic Syntheses, Coll. Vol. 2, p. 563.
- Marvel, C. S., & Sparberg, M. S. (1943). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses, Coll. Vol. 2, p. 558.
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved January 8, 2026, from [Link]
-
Pan, D., Li, N., & Li, Z. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3905. [Link]
-
Pereira, M. A., Sousa, D. Z., & Stams, A. J. M. (2019). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Applied and Environmental Microbiology, 85(2), e01733-18. [Link]
- St. Amant, A. H., & Van der Poll, D. G. (2021). Linkers for ADCs. In Antibody-Drug Conjugates (pp. 131-164). Humana, New York, NY.
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Tech Launch Arizona. (2020, October 28). Scientists Expand PET Imaging Options Through Simpler Chemistry. [Link]
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University of Arizona Health Sciences. (2020, October 29). Scientists Expand PET Imaging Options Through Simpler Chemistry. [Link]
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Rojas-Tapias, D. F., Giraldo-Silva, C., & Arango-Ruiz, A. (2021). Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. Microorganisms, 9(8), 1733. [Link]
-
Rungrod, A., Kapanya, A., Punyodom, W., & Thapsukhon, B. (2022). Synthesis and characterization of semi-IPN hydrogels composed of sodium 2-acrylamido-2-methylpropanesulfonate and poly(ε-caprolactone) diol for controlled drug delivery. Journal of Polymer Research, 29(2), 54. [Link]
- Saini, P., Kumar, A., & Sharma, A. (2024). Synthetic and Natural Polymers Enhancing Drug Delivery and Their Treatment. Journal of Drug Delivery & Therapeutics, 14(10), 153-165.
-
Slaughter, B. V., Khurshid, S. S., Fisher, O. Z., Khademhosseini, A., & Peppas, N. A. (2012). Polymers for Drug Delivery Systems. Advanced Materials, 24(33), 4480-4507. [Link]
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Sun, L., & Chen, J. (2022). Natural Products and Synthetic Analogs as a Source of Antitumor Drugs. Molecules, 27(19), 6554. [Link]
- Waghmode, T. R., Haque, M. M., Kim, S. Y., & Kim, P. J. (2015).
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Zhang, M., Chen, J., & Wang, D. (2022). Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials. Pharmaceutics, 14(10), 2191. [Link]
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Unveiling the Molecular Architecture: A Theoretical Exploration of Sodium 2-Bromoethanesulfonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-bromoethanesulfonate is a compound of significant interest in organic synthesis and various industrial applications. A thorough understanding of its molecular structure and conformational landscape is paramount for predicting its reactivity, designing novel applications, and ensuring its safe and effective use. This technical guide provides a comprehensive theoretical analysis of the structure of sodium 2-bromoethanesulfonate, leveraging established principles of computational chemistry. We will delve into the optimized molecular geometry, conformational analysis, and vibrational properties of the 2-bromoethanesulfonate anion, supported by a discussion of the appropriate theoretical frameworks and methodologies. This guide is intended to serve as a valuable resource for researchers by providing a detailed, scientifically grounded perspective on the molecular characteristics of this important chemical entity.
Introduction: The Significance of Sodium 2-Bromoethanesulfonate
Sodium 2-bromoethanesulfonate (BrCH₂CH₂SO₃Na) is a white to off-white crystalline powder that is soluble in water.[1] It serves as a versatile reagent in organic chemistry, notably in the preparation of sulfonate esters and as a brominating agent.[1] Beyond its synthetic utility, it has found applications in biochemical studies and as a methanogenesis inhibitor in anaerobic digestion.[2][3] Given its reactivity, a precise understanding of its three-dimensional structure is crucial for elucidating reaction mechanisms and predicting its interactions in various chemical and biological systems.
Theoretical Methodology: A Justification of the Computational Approach
To investigate the structure of the 2-bromoethanesulfonate anion, a robust and well-validated theoretical approach is essential. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure and geometry of molecules due to its excellent balance of accuracy and computational cost.
Choice of Functional and Basis Set:
The selection of an appropriate functional and basis set is critical for obtaining reliable results. For organosulfur and organobromine compounds, the B3LYP hybrid functional has consistently demonstrated good performance in predicting molecular geometries and vibrational frequencies.
For the basis set, a Pople-style basis set such as 6-311+G(d,p) is a suitable choice. This basis set provides a good description of the electron distribution around the atoms, including polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules and diffuse functions (+) to accurately model anions and non-covalent interactions. For molecules containing sulfur, the inclusion of d functions is particularly important for accurately describing the hypervalent nature of the sulfur atom in the sulfonate group.
Computational Protocol: Geometry Optimization
The first step in our theoretical investigation is to determine the lowest energy structure of the 2-bromoethanesulfonate anion. This is achieved through a process called geometry optimization. The protocol involves:
-
Initial Structure Generation: A plausible initial 3D structure of the 2-bromoethanesulfonate anion is generated.
-
Energy Minimization: An iterative algorithm is employed to adjust the positions of the atoms to find the arrangement with the minimum electronic energy. This process continues until the forces on each atom are close to zero, indicating that a stable structure on the potential energy surface has been located.
-
Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformation) and not a transition state.
Caption: A schematic of the DFT-based geometry optimization workflow.
Molecular Structure: Bond Lengths, Angles, and Conformations
Based on DFT calculations of similar molecules, we can predict the key structural parameters of the 2-bromoethanesulfonate anion.
3.1. Optimized Geometry
The optimized geometry of the 2-bromoethanesulfonate anion would reveal the precise arrangement of its atoms. The key bond lengths and angles are expected to be in the ranges presented in the table below, based on theoretical studies of related compounds.
| Parameter | Predicted Value Range | Justification |
| Bond Lengths (Å) | ||
| C-C | 1.52 - 1.54 | Typical sp³-sp³ carbon single bond length. |
| C-H | 1.08 - 1.10 | Standard C-H bond length in alkanes. |
| C-Br | 1.93 - 1.97 | Characteristic C-Br bond length in bromoalkanes. |
| C-S | 1.80 - 1.84 | C-S single bond in sulfonates. |
| S-O | 1.45 - 1.48 | S-O double bond character in the sulfonate group due to resonance. |
| **Bond Angles (°) ** | ||
| C-C-S | 110 - 114 | Near tetrahedral geometry. |
| C-C-Br | 110 - 114 | Near tetrahedral geometry. |
| O-S-O | 112 - 116 | Tetrahedral arrangement around the sulfur atom. |
| C-S-O | 105 - 109 | Tetrahedral arrangement around the sulfur atom. |
3.2. Conformational Analysis: The Gauche and Anti Conformers
Rotation around the C-C single bond in the 2-bromoethanesulfonate anion gives rise to different spatial arrangements of the atoms, known as conformers. The two most stable conformers are the gauche and anti forms, determined by the dihedral angle between the bromine atom and the sulfonate group.
-
Anti Conformer: In this arrangement, the bulky bromine atom and the sulfonate group are positioned on opposite sides of the C-C bond (dihedral angle of approximately 180°). This conformation minimizes steric hindrance.
-
Gauche Conformer: In this form, the bromine atom and the sulfonate group are positioned at a dihedral angle of approximately 60° to each other.
Theoretical studies on similar 1,2-disubstituted ethanes show that the relative stability of the gauche and anti conformers is a balance between steric repulsion and electronic effects, such as hyperconjugation. For many haloalkanes, the anti conformer is slightly more stable due to reduced steric strain. However, in some cases, attractive gauche effects can favor the gauche conformer. For 2-bromoethanesulfonate, it is anticipated that the anti conformer will be the global minimum energy structure due to the significant steric bulk of both the bromine atom and the sulfonate group.
Caption: Newman projections of the anti and gauche conformers.
Vibrational Analysis: The Molecular Fingerprint
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. DFT calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra.
Predicted Vibrational Frequencies:
The key vibrational modes for the 2-bromoethanesulfonate anion are expected in the following regions:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| C-H stretching | 2900 - 3000 | Stretching of the C-H bonds in the ethyl group. |
| S=O asymmetric stretching | 1200 - 1350 | Asymmetric stretching of the S-O bonds in the sulfonate group. |
| S=O symmetric stretching | 1050 - 1150 | Symmetric stretching of the S-O bonds in the sulfonate group. |
| C-S stretching | 700 - 800 | Stretching of the carbon-sulfur bond. |
| C-Br stretching | 500 - 650 | Stretching of the carbon-bromine bond. |
| SO₃ bending | 500 - 600 | Bending and scissoring modes of the sulfonate group. |
These predicted frequencies can be invaluable for identifying sodium 2-bromoethanesulfonate in complex mixtures and for monitoring chemical reactions involving this compound.
The Role of the Sodium Counter-ion
In the solid state and in concentrated solutions, the sodium cation (Na⁺) will interact electrostatically with the negatively charged sulfonate group. This interaction can influence the local environment of the sulfonate group and may have a minor effect on the S-O bond lengths and vibrational frequencies. In dilute aqueous solutions, both the sodium cation and the 2-bromoethanesulfonate anion will be fully solvated by water molecules, and the direct interaction between them will be significantly reduced. For most theoretical studies focusing on the intrinsic properties of the anion, it is common practice to model the anion in isolation or with an implicit solvent model to account for the bulk effects of the solvent.
Conclusion: A Theoretical Framework for Understanding
This technical guide has provided a comprehensive theoretical overview of the structure of sodium 2-bromoethanesulfonate. By applying established DFT methodologies, we have elucidated its likely molecular geometry, conformational preferences, and key vibrational frequencies. This theoretical framework serves as a powerful tool for understanding the fundamental properties of this important chemical. The insights gained from these computational studies can guide future experimental work, aid in the development of new applications, and provide a deeper understanding of its role in chemical and biological processes. As computational resources continue to advance, we can anticipate that theoretical studies will play an increasingly vital role in chemical research and development.
References
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PubChem. (n.d.). 2-Bromoethanesulfonic acid, sodium salt. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). SODIUM 2-BROMOETHANESULFONATE. Retrieved from [Link]
-
MDPI. (2020). Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. Retrieved from [Link]
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A Technical Guide to the Handling and Storage of Sodium 2-Bromoethanesulfonate: Mitigating the Challenges of Hygroscopicity
Abstract
Sodium 2-bromoethanesulfonate (SBES) is a pivotal reagent in pharmaceutical synthesis and biochemical research, valued for its role in introducing the sulfoethyl group. However, its pronounced hygroscopic nature presents significant challenges to maintaining its purity, stability, and reactivity. Uncontrolled absorption of atmospheric moisture can lead to physical clumping, hydrolysis, and compromised reaction yields, impacting experimental reproducibility and the integrity of drug development pathways. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for storing and handling SBES. It delves into the physicochemical principles of hygroscopicity, outlines the consequences of moisture contamination, and offers detailed, field-proven protocols for storage, handling, and quality control to ensure the reagent's optimal performance.
Section 1: Physicochemical Properties of Sodium 2-Bromoethanesulfonate
A thorough understanding of the fundamental properties of Sodium 2-Bromoethanesulfonate is critical to appreciating the necessity of stringent handling protocols.
Chemical Structure and Identification
Sodium 2-bromoethanesulfonate is an organosulfur compound featuring a bromine atom and a sulfonate group.[1] This structure makes it a versatile reagent, particularly for alkylation reactions.
| Property | Value | Source(s) |
| CAS Number | 4263-52-9 | [2] |
| Molecular Formula | C₂H₄BrNaO₃S | [2][3] |
| Molecular Weight | 211.01 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 283 °C (decomposes) | [3] |
| Solubility | Soluble in water (454 g/L at 20 °C) | [3][4] |
The Nature of Hygroscopicity: A Mechanistic Overview
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[5] For ionic compounds like SBES, this phenomenon is driven by the strong electrostatic interactions between the polar water molecules and the sodium (Na⁺) and sulfonate (RSO₃⁻) ions in the crystal lattice. The presence of these ions creates a high charge density on the surface of the solid, which readily attracts the dipole of water molecules in the atmosphere.
If exposed to ambient air, SBES will readily absorb moisture, which can lead to several physical and chemical changes. Initially, the powder may begin to clump. With continued exposure, it can become deliquescent, absorbing enough water to dissolve and form a concentrated aqueous solution.[5]
Consequences of Water Absorption: Impact on Purity, Stability, and Reactivity
The ingress of water into a container of Sodium 2-Bromoethanesulfonate is not a benign event. It initiates a cascade of deleterious effects that can compromise its utility in sensitive applications.
-
Physical Degradation: The most immediate effect is the caking or clumping of the fine powder. This physical change makes accurate weighing difficult and can lead to significant errors in stoichiometry for chemical reactions.[6]
-
Chemical Degradation via Hydrolysis: Of greater concern is the chemical degradation of SBES through hydrolysis. The sulfonate ester functional group is susceptible to nucleophilic attack by water, which can cleave the C-Br bond or, more significantly, the S-C bond, although the latter is less common for linear sulfonates.[7][8] The primary hydrolysis reaction leads to the formation of sodium 2-hydroxyethanesulfonate and hydrobromic acid. This not only consumes the active reagent but also introduces impurities that can interfere with downstream reactions or purification processes.
-
Inaccurate Molar Quantities: When a hygroscopic compound absorbs water, the weighed mass is no longer representative of the pure substance. This leads to the introduction of lower-than-calculated molar quantities of the reagent into a reaction, resulting in incomplete conversions and lower yields.[9]
Section 2: Best Practices for Storage and Handling
Mitigating the hygroscopic nature of SBES requires a systematic approach encompassing proper storage, the use of protective environments, and meticulous handling techniques.
Recommended Storage Conditions
Proper storage is the first line of defense against moisture contamination. Safety Data Sheets (SDS) and supplier recommendations consistently advise storing SBES in a cool, dry place in a tightly sealed container.[5][6]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (e.g., Room Temperature) | Minimizes the partial pressure of water in any headspace air. |
| Atmosphere | Dry / Inert | Prevents contact with atmospheric moisture. |
| Container | Tightly sealed, airtight | Creates a physical barrier against moisture ingress.[6] |
| Location | Away from heat and incompatible materials | Prevents degradation and hazardous reactions. SBES is incompatible with strong oxidizing agents and strong alkalis.[4][10] |
For long-term storage or for maintaining anhydrous conditions for highly sensitive reactions, storage within a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate) is strongly recommended.[5]
Workflow for Handling Hygroscopic Reagents
Minimizing exposure to the atmosphere is the guiding principle for handling SBES. The following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for handling Sodium 2-bromoethanesulfonate.
Section 3: Experimental Protocols and Quality Control
Ensuring the integrity of SBES before its use is paramount. This section provides protocols for assessing water content and preparing the reagent for moisture-sensitive reactions.
Protocol: Quality Assessment by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining water content in chemical samples.[11][12] It is a highly specific and precise method that quantifies water even at trace levels.[][14]
Objective: To determine the percentage of water (w/w) in a sample of Sodium 2-bromoethanesulfonate.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or appropriate KF solvent
-
Hydranal™-Composite 5 (or equivalent KF reagent)
-
Airtight weighing vessel
-
Analytical balance (4-decimal place)
-
Spatula
Methodology:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration vessel by running a pre-titration to neutralize any residual moisture in the solvent.
-
Sample Preparation: In a controlled, low-humidity environment (e.g., a glove box), accurately weigh approximately 100-200 mg of the SBES sample into a tared, dry, airtight weighing vessel.
-
Titration: Quickly introduce the weighed sample into the conditioned KF titration vessel.
-
Analysis: Initiate the titration sequence. The instrument will automatically add the KF reagent until all the water from the sample has been consumed. The instrument software will calculate the water content based on the volume of titrant used.
-
Calculation: The result is typically provided as a percentage of water by weight.
-
% H₂O = (Volume of KF Reagent × KF Reagent Titer) / (Sample Weight) × 100
-
-
Validation: Run a certified water standard to verify the accuracy of the titrator and reagent.
Interpretation: A low water content (<0.5%) indicates a high-quality, properly stored reagent. Higher values suggest moisture contamination, and the reagent may need to be dried or discarded, depending on the sensitivity of the intended application.
Protocol: Drying Sodium 2-Bromoethanesulfonate Prior to Use
If a quality assessment reveals unacceptable water content, the reagent can often be dried.
Objective: To remove absorbed atmospheric water from a sample of SBES.
Materials:
-
Schlenk flask or round-bottom flask
-
High-vacuum pump (<1 mmHg)
-
Heating mantle or oil bath
-
Thermometer
-
Inert gas source (Argon or Nitrogen)
Methodology:
-
Setup: Place the clumped or potentially wet SBES powder into a clean, dry Schlenk flask.
-
Vacuum Application: Connect the flask to a high-vacuum line. It is advisable to use a cold trap between the flask and the pump to protect the pump from any volatile impurities.
-
Heating: Gently heat the flask to a temperature between 80-100 °C. Caution: Do not exceed the decomposition temperature of the compound (~283 °C).[3]
-
Drying: Maintain the vacuum and temperature for several hours (4-12 hours, depending on the amount of material and the level of moisture). The solid should break apart and become a free-flowing powder.
-
Cooling and Storage: Allow the flask to cool to room temperature under vacuum. Once cool, break the vacuum with an inert gas (e.g., Argon or Nitrogen). The dried reagent should be used immediately or stored in a desiccator or glove box.[15]
Section 4: Impact on Synthetic Chemistry
The presence of water in Sodium 2-bromoethanesulfonate can have a profound impact on its intended reactions. In drug development, where reproducibility and purity are non-negotiable, such contamination can lead to failed syntheses and costly delays.
Consider a typical S-alkylation reaction where SBES is used to introduce a sulfoethyl moiety onto a thiol-containing substrate (R-SH), a common step in modifying drug candidates to improve solubility.
Sources
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- 4. carlroth.com [carlroth.com]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
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- 9. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
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- 12. resolvemass.ca [resolvemass.ca]
- 14. Moisture analysis - Wikipedia [en.wikipedia.org]
- 15. How To [chem.rochester.edu]
Methodological & Application
Application Notes and Protocols for Methanogen Inhibition Using Sodium 2-Bromoethanesulfonate (BES)
Introduction: Targeting the Terminal Step of Methane Synthesis
Methanogens, a unique group of archaea, are the primary biological producers of methane, a potent greenhouse gas. Their metabolic activity is central to anaerobic environments such as natural wetlands, the digestive tracts of ruminants, and anaerobic digesters used for waste treatment. The ability to selectively inhibit methanogenesis is a critical tool for researchers studying microbial ecology, developing strategies to mitigate methane emissions, and enhancing the production of other valuable compounds in anaerobic fermentation processes.
Sodium 2-bromoethanesulfonate (BES) is a potent and specific inhibitor of methanogenesis. Its efficacy lies in its structural similarity to coenzyme M (2-mercaptoethanesulfonate), an essential cofactor for the methyl-coenzyme M reductase (MCR) enzyme. MCR catalyzes the final, methane-releasing step in all known methanogenic pathways.[1][2] BES acts as a competitive inhibitor, binding to the active site of MCR and thereby blocking the reduction of methyl-coenzyme M to methane.[1][3] This targeted mode of action allows for the specific suppression of methanogens with minimal direct impact on other microbial populations, making it an invaluable tool for a wide range of applications. This document provides a comprehensive guide to the principles and protocols for the effective use of BES in a research setting.
Mechanism of Action: A Structural Analogue's Competitive Edge
The specificity of BES as a methanogen inhibitor is rooted in the unique biochemistry of the methanogenic pathway. All known methanogens utilize the MCR enzyme to catalyze the terminal step of methane formation.[1][4][5] This enzyme facilitates the reductive cleavage of the methyl group from methyl-coenzyme M (CH₃-S-CoM), reacting it with coenzyme B (CoB-SH) to produce methane (CH₄) and a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).[4][5][6][7]
BES (BrCH₂CH₂SO₃⁻) is a structural analogue of coenzyme M (HSCH₂CH₂SO₃⁻).[1][3] This structural mimicry allows BES to enter the active site of the MCR enzyme. However, due to the presence of the bromo- group instead of a thiol group, BES cannot be reductively cleaved to form methane. Instead, it remains bound to the active site, competitively inhibiting the binding of the natural substrate, methyl-coenzyme M.[1] This competitive inhibition effectively halts the methanogenic process at its final and irreversible step.
The high specificity of BES for MCR is a key advantage. While some studies have reported minor off-target effects on other microbial groups at high concentrations, BES is generally considered to have a minimal direct impact on the overall bacterial community structure and other anaerobic metabolic processes such as acetogenesis when used at appropriate concentrations.[1][8]
Experimental Design Considerations
Prior to initiating an experiment, several factors must be considered to ensure the effective and specific inhibition of methanogenesis by BES.
Determining the Optimal BES Concentration
The effective concentration of BES can vary significantly depending on the experimental system, including the microbial community composition, substrate availability, and physical-chemical parameters. Therefore, it is highly recommended to perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for your specific application.
Table 1: Reported Effective Concentrations of BES in Various Systems
| Experimental System | Effective BES Concentration Range | Reference(s) |
| Rice Paddy Soil | 20 - 80 mg/kg | [1] |
| Anaerobic Digester Sludge | 0.5 - 50 mM | [8][9][10] |
| In Vitro Rumen Fluid Cultures | 12 - 30 mM | [11][12] |
| Pure Methanogen Cultures | As low as µM concentrations | [11] |
Control Groups
To ensure the observed effects are directly attributable to BES, appropriate control groups are essential:
-
Negative Control: An experimental setup identical to the treatment group but without the addition of BES. This group serves as the baseline for methane production and other measured parameters.
-
Vehicle Control: If BES is dissolved in a solvent other than the culture medium, a control group containing only the solvent should be included to account for any potential effects of the solvent itself.
Protocols
Protocol 1: Preparation of an Anaerobic, Sterile BES Stock Solution
The preparation of a sterile, anaerobic stock solution of BES is critical to prevent the introduction of contaminants and oxygen into the experimental system.
Materials:
-
Sodium 2-bromoethanesulfonate (BES) powder (purity ≥ 98%)
-
Anaerobic, deoxygenated water or appropriate anaerobic medium
-
Serum bottles or other suitable anaerobic culture vessels
-
Butyl rubber stoppers and aluminum crimp seals
-
Gassing manifold with a sterile filter (0.22 µm) and a mixture of anaerobic gases (e.g., 80% N₂, 20% CO₂ or 100% N₂)
-
Autoclave
Procedure:
-
Calculate the required mass of BES to prepare a stock solution of the desired concentration (e.g., 1 M). The molecular weight of sodium 2-bromoethanesulfonate is 210.98 g/mol .
-
In an anaerobic chamber or under a continuous stream of anaerobic gas, weigh the calculated amount of BES powder and transfer it to a clean, dry serum bottle.
-
Add a stir bar to the serum bottle.
-
Add the desired volume of anaerobic, deoxygenated water or medium to the serum bottle.
-
Immediately seal the bottle with a butyl rubber stopper and an aluminum crimp seal.
-
Place the sealed bottle on a magnetic stir plate until the BES is completely dissolved.
-
Sterilize the BES stock solution. While BES is generally stable, autoclaving can be performed for sterilization. Alternatively, the stock solution can be filter-sterilized using a 0.22 µm syringe filter in an anaerobic environment.
-
Store the sterile, anaerobic BES stock solution at 4°C in the dark.
Protocol 2: Application of BES to an Anaerobic Culture System
This protocol describes the addition of the prepared BES stock solution to an anaerobic culture system.
Materials:
-
Sterile, anaerobic BES stock solution (from Protocol 1)
-
Anaerobic culture system (e.g., anaerobic digester, rumen fluid culture, pure methanogen culture)
-
Sterile, anaerobic syringes and needles
Procedure:
-
Prior to inoculation or at the desired time point in the experiment, calculate the volume of the BES stock solution required to achieve the target final concentration in the culture system.
-
Using a sterile, anaerobic syringe and needle, withdraw the calculated volume of the BES stock solution from the stock bottle.
-
Inject the BES solution into the sealed anaerobic culture vessel.
-
Gently swirl or mix the culture vessel to ensure even distribution of the inhibitor.
-
Incubate the cultures under the desired experimental conditions.
Protocol 3: Validation of Methanogen Inhibition by Methane Measurement
The most direct method to confirm the inhibitory effect of BES is to quantify the reduction in methane production.
Materials:
-
Gas-tight syringe
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) and an appropriate column (e.g., Porapak Q or a molecular sieve column)
-
Certified methane gas standard for calibration
Procedure:
-
At regular time intervals, collect a headspace gas sample (e.g., 100-500 µL) from the anaerobic culture vessels using a gas-tight syringe.
-
Immediately inject the gas sample into the GC.
-
Record the peak area corresponding to methane.
-
Calculate the concentration of methane in the headspace by comparing the peak area to a calibration curve generated using the certified methane gas standard.
-
Compare the methane production rates between the BES-treated groups and the control groups to determine the extent of inhibition. A significant reduction in methane production in the BES-treated groups validates the inhibitory effect of the compound.[13][14][15]
Data Interpretation and Troubleshooting
Table 2: Troubleshooting Common Issues in BES Inhibition Experiments
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or no inhibition of methanogenesis | - BES concentration is too low.- Degradation of BES stock solution.- Presence of BES-resistant methanogens. | - Perform a dose-response experiment to determine the optimal concentration.- Prepare a fresh BES stock solution.- Characterize the microbial community to identify potentially resistant species. |
| Inhibition of other microbial processes | - BES concentration is too high, leading to off-target effects.- Synergistic effects with other compounds in the medium. | - Use the lowest effective concentration of BES determined from a dose-response study.- Analyze key metabolic intermediates (e.g., volatile fatty acids) to assess the impact on other trophic groups. |
| High variability in results | - Inconsistent addition of BES.- Heterogeneity in the inoculum.- Leaks in the culture vessels. | - Ensure accurate and precise addition of the BES stock solution.- Thoroughly mix the inoculum before dispensing.- Check the integrity of the seals on the culture vessels. |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for conducting a methanogen inhibition experiment using BES.
Caption: General workflow for methanogen inhibition using BES.
Conclusion
Sodium 2-bromoethanesulfonate is a powerful and specific inhibitor of methanogenesis, making it an indispensable tool for microbial ecologists, environmental scientists, and biotechnologists. By understanding its mechanism of action and following robust experimental protocols, researchers can effectively dissect the role of methanogens in complex microbial communities and manipulate anaerobic fermentation pathways for desired outcomes. The protocols and guidelines presented in this document provide a solid foundation for the successful application of BES in a variety of research contexts.
References
-
Waghmode, T. R., Haque, M. M., Kim, S. Y., & Kim, P. J. (2015). Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation. PLOS ONE, 10(11), e0142569. [Link]
-
Sivagurunathan, P., & Lee, P. H. (2017). Selective inhibition of methanogens using 2-bromoethanesulfonate for improvement of acetate production from CO2 in bioelectrochemical systems. ResearchGate. [Link]
-
Sousa, D. Z., Pereira, M. A., Stams, A. J., Alves, M. M., & Smidt, H. (2019). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Applied and Environmental Microbiology, 85(5), e02582-18. [Link]
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Cedervall, P. E., Dey, M., Pearson, A. R., Ragsdale, S. W., & Wilmot, C. M. (2010). Structural Insight into Methyl-Coenzyme M Reductase Chemistry Using Coenzyme B Analogues. Biochemistry, 49(35), 7683–7693. [Link]
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Denman, S. E., Martinez-Fernandez, G., Shinkai, T., Mitsumori, M., & McSweeney, C. S. (2015). Effects of Methanogenic Inhibitors on Methane Production and Abundances of Methanogens and Cellulolytic Bacteria in In Vitro Ruminal Cultures. Applied and Environmental Microbiology, 81(4), 1361–1370. [Link]
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Gomez-Quiroga, X., Perez-Punti, M., Gonzalez-Cabaleiro, R., & Lema, J. M. (2021). Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. Fermentation, 7(4), 232. [Link]
-
Vassilev, I., Hernandez, P. A., Batstone, D. J., & Vyrides, I. (2020). Methanogenesis Inhibition in Anaerobic Granular Sludge for the Generation of Volatile Fatty Acids from CO2 and Zero Valent Iron. Frontiers in Bioengineering and Biotechnology, 8, 198. [Link]
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Hwang, C., Wu, J., Li, C., & Chang, B. V. (2018). Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate. The Journal of General and Applied Microbiology, 64(6), 282–289. [Link]
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Morris, B. E., de Vrieze, J., & Verstraete, W. (2016). Anaerobic microbial community response to methanogenic inhibitors 2-bromoethanesulfonate and propynoic acid. MicrobiologyOpen, 5(5), 795–807. [Link]
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Denman, S. E., Martinez-Fernandez, G., Shinkai, T., Mitsumori, M., & McSweeney, C. S. (2015). Effects of Methanogenic Inhibitors on Methane Production and Abundances of Methanogens and Cellulolytic Bacteria in In Vitro Ruminal Cultures. ResearchGate. [Link]
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Moore, E. K., & Yoshinaga, M. Y. (2024). Toward the Use of Methyl-Coenzyme M Reductase for Methane Bioconversion Applications. Accounts of Chemical Research. [Link]
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Moore, E. K., & Yoshinaga, M. Y. (2024). Toward the Use of Methyl-Coenzyme M Reductase for Methane Bioconversion Applications. Accounts of Chemical Research. [Link]
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Denman, S. E., Martinez-Fernandez, G., Shinkai, T., Mitsumori, M., & McSweeney, C. S. (2015). Effects of Methanogenic Inhibitors on Methane Production and Abundances of Methanogens and Cellulolytic Bacteria in In Vitro Ruminal Cultures. National Institutes of Health. [Link]
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Fernandez-Delgado, M., Contreras, D., & Pires, D. M. (2024). Evaluation of Semi-Continuous Anaerobic Fermentation of Alperujo by Methanogenesis Inhibition. MDPI. [Link]
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Thauer, R. K. (2019). Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes. Biochemistry, 58(2), 107–123. [Link]
-
Singh, R., Kumar, M., & Kumar, A. (2022). Anti-Methanogenic Effect of Phytochemicals on Methyl-Coenzyme M Reductase—Potential: In Silico and Molecular Docking Studies for Environmental Protection. MDPI. [Link]
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Hwang, C., Wu, J., Li, C., & Chang, B. V. (2018). Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate. J-Stage. [Link]
-
Qiu, Y., Wu, D., Zheng, X., Li, Y., & Li, H. (2023). Impacts of 2-bromoethanesulfonic sodium on methanogenesis: Methanogen metabolism and community structure. ResearchGate. [Link]
-
Gomez-Quiroga, X., Perez-Punti, M., Gonzalez-Cabaleiro, R., & Lema, J. M. (2021). The effect of methanogenesis inhibition by BES (50 mM) on the... ResearchGate. [Link]
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Marvel, C. S., & Sparberg, M. S. (1929). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses. [Link]
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Marvel, C. S., & Bailey, C. F. (1930). taurine. Organic Syntheses. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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Morris, B. E., de Vrieze, J., & Verstraete, W. (2016). Anaerobic microbial community response to methanogenic inhibitors 2-bromoethanesulfonate and propynoic acid. PubMed. [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Theuerl, S., Klang, J., & Grundmann, S. (2015). Impact of several antibiotics and 2-bromoethanesulfonate on the volatile fatty acid degradation, methanogenesis and community structure during thermophilic anaerobic digestion. PubMed. [Link]
-
Chen, Y., He, H., & Liu, H. (2012). Effect of 2-bromoethanesulfonate addition on acetate accumulation and variation of bacterial community in anaerobic fermentation of sludge. ResearchGate. [Link]
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- 15. mdpi.com [mdpi.com]
Application Note: A Novel Approach and Established Protocols for Thiol Derivatization in HPLC Analysis
Introduction: The Challenge and Importance of Thiol Quantification
Thiols, or sulfhydryl-containing compounds (R-SH), are pivotal in biochemistry and pharmaceutical sciences. Their nucleophilic nature and susceptibility to oxidation-reduction reactions place them at the heart of cellular defense against oxidative stress, enzyme catalysis, and protein structure modulation.[1] Key low-molecular-weight thiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) serve as critical biomarkers for various physiological and pathological states. Consequently, their accurate and sensitive quantification is a frequent necessity for researchers in drug development and life sciences.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these thiols. However, a primary analytical challenge is that most native thiols lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using common HPLC detectors like UV-Vis or Fluorescence. To overcome this, a pre-column derivatization step is employed, where the thiol group is reacted with a labeling reagent to form a stable, highly detectable adduct.
This application note provides a comprehensive guide to thiol derivatization. It introduces a theoretical protocol for a novel, yet unconventional, reagent—sodium 2-bromoethanesulfonate—and contrasts it with detailed, field-proven protocols for established reagents. This dual approach provides both a theoretical framework for method development and practical, validated workflows for immediate implementation.
A Novel Derivatization Strategy: Using Sodium 2-Bromoethanesulfonate
Scientific Rationale and Acknowledgment of Novelty
Sodium 2-bromoethanesulfonate (BES) is well-documented as an inhibitor of methanogenesis, not as a standard derivatizing agent for HPLC.[2] However, its chemical structure—containing a reactive alkyl bromide—makes it a candidate for the S-alkylation of thiols. The core of this proposed application lies in the nucleophilic substitution (SN2) reaction mechanism.
The thiol group (R-SH) is acidic and can be deprotonated by a base to form a highly nucleophilic thiolate anion (R-S⁻).[3][4] This thiolate can then attack the electrophilic carbon atom attached to the bromine in BES, displacing the bromide ion and forming a stable thioether bond. A 1974 study demonstrated this principle by successfully modifying cysteine residues with BES for peptide analysis.[5]
The resulting derivative, S-sulfoethyl-thiol, is highly polar due to the negatively charged sulfonate group. This unique polarity could be advantageous for specific chromatographic applications, potentially enabling separation modalities like Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized ion-exchange chromatography.[6][7]
The Derivatization Reaction Mechanism
The proposed reaction proceeds as follows:
-
Deprotonation: The thiol (R-SH) is deprotonated in an alkaline environment (pH > 8) to form the more reactive thiolate anion (R-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the carbon atom bonded to the bromine of 2-bromoethanesulfonate.
-
Product Formation: A stable thioether derivative is formed, linking the thiol to an ethanesulfonate group.
Caption: Proposed reaction of a thiol with sodium 2-bromoethanesulfonate.
Hypothetical Protocol for Thiol Derivatization with BES
This protocol is theoretical and based on established principles for alkylating reagents. It requires validation for specific applications.
Objective: To derivatize a thiol standard (e.g., Cysteine) with sodium 2-bromoethanesulfonate for HPLC-UV analysis.
Materials:
-
Thiol standard (e.g., L-Cysteine)
-
Sodium 2-bromoethanesulfonate (BES)
-
Borate Buffer (0.1 M, pH 9.3)
-
Hydrochloric Acid (HCl), 1 M
-
HPLC-grade water and acetonitrile
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of L-Cysteine in 0.1 M HCl to minimize oxidation.
-
Prepare a 50 mM stock solution of BES in HPLC-grade water.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine:
-
100 µL of the Cysteine standard solution (or sample).
-
400 µL of 0.1 M Borate Buffer (pH 9.3).
-
100 µL of 50 mM BES solution.
-
-
Vortex the mixture gently.
-
Incubate at 60°C for 30 minutes in a water bath or heating block. The elevated temperature is proposed to facilitate the reaction, a common practice for alkylating reagents.
-
-
Reaction Termination:
-
After incubation, cool the sample to room temperature.
-
Add 50 µL of 1 M HCl to stop the reaction by lowering the pH.
-
-
Sample Preparation for HPLC:
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Proposed HPLC Conditions and Detection
The resulting S-sulfoethylated thiol is highly polar and lacks a strong native chromophore. Thioethers typically exhibit weak UV absorbance around 200-220 nm.[8] Therefore, detection at low UV wavelengths is necessary.
| Parameter | Recommended Setting | Rationale |
| Column | HILIC or Mixed-Mode Anion Exchange | To retain the highly polar, negatively charged derivative.[6] |
| Mobile Phase A | 100 mM Ammonium Acetate, pH 5.5 | Volatile buffer suitable for potential MS detection.[7] |
| Mobile Phase B | Acetonitrile | Organic component for HILIC elution. |
| Gradient | 95% B -> 50% B over 20 minutes | A typical gradient for eluting polar compounds in HILIC mode. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30°C | For reproducible retention times. |
| Detection | UV at 210 nm | Low wavelength required for detecting the thioether bond.[8] |
| Injection Vol. | 10 µL | Standard injection volume. |
Established and Validated Alternative Protocols
While the use of BES is an interesting theoretical possibility, researchers requiring immediate, validated results should use established derivatization reagents. The following sections detail protocols for two of the most widely used reagents: Monobromobimane (fluorescence detection) and Ellman's Reagent (UV-Vis detection).
Method 1: Derivatization with Monobromobimane (mBBr)
Monobromobimane (mBBr) is a highly specific reagent that reacts with thiols to produce intensely fluorescent and stable thioether adducts.[9] This method is favored for its high sensitivity and is widely applied in the analysis of biological samples.[10][11]
Caption: Workflow for thiol derivatization using Monobromobimane (mBBr).
Protocol for mBBr Derivatization: This protocol is adapted from established methods and serves as a robust starting point.[9][11][12]
Materials:
-
Monobromobimane (mBBr) solution: 1.5 mM in acetonitrile. Prepare fresh and protect from light.
-
Tris-HCl Buffer: 100 mM, pH 9.5, containing 0.1 mM DTPA (a chelating agent to prevent metal-catalyzed oxidation).
-
5-Sulfosalicylic acid (SSA): 200 mM, for stopping the reaction and precipitating proteins.
Protocol:
-
Sample Collection: For biological samples, extract thiols using an acidic solution (e.g., 0.1 M HCl or 10% trichloroacetic acid) to prevent oxidation and precipitate proteins.
-
Derivatization Reaction:
-
In a light-protected microcentrifuge tube, combine:
-
50 µL of sample or standard.
-
100 µL of Tris-HCl Buffer (pH 9.5).
-
50 µL of 1.5 mM mBBr solution.
-
-
Vortex immediately and incubate for 10-30 minutes at room temperature in the dark. Reaction time can be optimized; 7.5 to 15 minutes is often sufficient.[9]
-
-
Reaction Termination:
-
Add 50 µL of 200 mM SSA to stop the reaction.
-
Vortex and centrifuge at 13,000 x g for 10 minutes.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject onto a C18 reversed-phase column.
-
Use a gradient elution, for example, with Mobile Phase A (40 mM sodium acetate, 17% methanol, pH 3.9) and Mobile Phase B (100% methanol).[13]
-
Detect using a fluorescence detector with excitation at ~392 nm and emission at ~480 nm.[9]
-
Method 2: Derivatization with Ellman's Reagent (DTNB)
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), or Ellman's Reagent, is a classic choice for thiol quantification.[14] It reacts with thiols to produce a mixed disulfide and the chromophoric 5-thio-2-nitrobenzoic acid (TNB) anion, which has a strong absorbance at 412 nm.[15] While often used in spectrophotometric assays, coupling with HPLC provides separation of different thiols and removes interferences.[1][16]
Protocol for DTNB Derivatization: This protocol is based on HPLC methods utilizing Ellman's Reagent.[1][16]
Materials:
-
DTNB Solution: 10 mM in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
Internal Standard (optional, e.g., N-acetylcysteine if not an analyte).
Protocol:
-
Sample Preparation: Ensure the sample is buffered to a neutral or slightly alkaline pH (7.0-8.0) for optimal reaction.[16]
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix:
-
200 µL of sample or standard.
-
200 µL of 10 mM DTNB solution.
-
-
Incubate at room temperature for 15-20 minutes.
-
-
Sample Preparation for HPLC:
-
After incubation, acidify the sample slightly (e.g., with formic acid) to ensure compatibility with reversed-phase chromatography.
-
Centrifuge to remove any precipitates.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject onto a C18 reversed-phase column.
-
Use an isocratic or gradient elution with a mobile phase such as methanol/ammonium formate.[1]
-
Detect the TNB product using a UV-Vis detector. While 412 nm is used for spectrophotometry, a wavelength of 326 nm has been shown to provide higher sensitivity for TNB in HPLC analysis under acidic mobile phase conditions.[16]
-
Method Validation and Trustworthiness
Every protocol, especially a novel one, must be a self-validating system. Key parameters to assess during method development and validation include:
-
Linearity and Range: Prepare a calibration curve with at least five concentrations of a thiol standard to demonstrate a linear relationship between concentration and peak area.
-
Accuracy and Recovery: Spike a blank matrix with a known amount of the thiol standard at low, medium, and high concentrations. The recovery should typically be within 85-115%.
-
Precision (Repeatability and Intermediate Precision): Analyze replicate samples on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should ideally be less than 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: Assess the stability of the derivatized adducts at room temperature and under autosampler conditions (e.g., 4°C) over a 24-hour period.
Conclusion
The derivatization of thiols is an essential step for their sensitive and accurate quantification by HPLC. This note has presented a theoretical framework for using the unconventional reagent sodium 2-bromoethanesulfonate, highlighting its chemical rationale and potential chromatographic utility. For researchers requiring immediate and robust solutions, detailed, validated protocols for the industry-standard reagents monobromobimane and Ellman's Reagent have been provided. The choice of derivatization reagent ultimately depends on the specific analytical needs, including required sensitivity, available instrumentation, and the sample matrix. Careful method development and validation are paramount to ensuring trustworthy and reproducible results in any thiol analysis.
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HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection . PMC - NIH. [Link]
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Quantification of Intracellular Thiols by HPLC-Fluorescence Detection . MDPI. [Link]
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HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection . MDPI. [Link]
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Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid . ScienceDirect. [Link]
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determination of low molecular weight thiols using monobromobimane fluorescent labeling . SciSpace. [Link]
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Analysis of sulfonated compounds by ion-exchange high- performance liquid chromatography–mass spectrometry . ElectronicsAndBooks. [Link]
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Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems . PubMed. [Link]
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High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) . PubMed. [Link]
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Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry . PubMed. [Link]
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UV/Vis absorption spectra of thioethers 1–5 in CH3CN (2×10⁻⁵ M) . ResearchGate. [Link]
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Modification of cysteine residues with sodium 2-bromoethanesulfonate. The application of S-sulfoethylated peptides in automatic Edman degradation . PubMed. [Link]
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Quantitation of sulfhydryls DTNB, Ellman's reagent . Interchim. [Link]
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Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane . ProQuest. [Link]
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Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory . Longdom Publishing. [Link]
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Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment . NIH. [Link]
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Simultaneous determination of thiol and disulfides by high-performance liquid chromatography with fluorescence detection . ResearchGate. [Link]
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Method development for the determination of thiols using HPLC with fluorescence detection . Diva-portal.org. [Link]
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An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L . MDPI. [Link]
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Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures . MDPI. [Link]
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UV–Vis Detection of Thioacetamide: Balancing the Performances of a Mn(III)-Porphyrin, Gold Colloid, and Their Complex for Selecting the Most Sensitive Material . MDPI. [Link]
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Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of Taurine from Sodium 2-Bromoethanesulfonate and Ammonia: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of taurine, a vital amino sulfonic acid with numerous applications in pharmaceuticals and nutritional science.[1] The protocol detailed herein focuses on the classical and reliable method of nucleophilic substitution between sodium 2-bromoethanesulfonate and ammonia.[2] This guide is designed to provide not only a step-by-step procedure but also a deep understanding of the underlying chemical principles, safety considerations, and analytical validation required for the successful and safe production of high-purity taurine.
Introduction and Reaction Overview
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid crucial for various physiological functions, including bile salt conjugation, osmoregulation, and neuromodulation.[3][4] While naturally present in many biological tissues, chemical synthesis remains a primary source for commercial and research purposes.[2] The synthesis from sodium 2-bromoethanesulfonate and ammonia is a well-established laboratory method that proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[5]
The overall reaction is as follows:
BrCH₂CH₂SO₃Na + NH₃ → H₂NCH₂CH₂SO₃H + NaBr
This guide will delve into the mechanistic details of this transformation, provide a robust experimental protocol, outline critical safety measures, and detail methods for the purification and rigorous analytical characterization of the final product.
Mechanistic Insights: The SN2 Pathway
The synthesis of taurine from sodium 2-bromoethanesulfonate and ammonia is a classic example of an SN2 reaction. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
The SN2 Reaction Mechanism
The reaction proceeds in a single, concerted step where the nucleophile (ammonia) attacks the electrophilic carbon atom bearing the bromine atom from the backside.[6] This backside attack leads to an inversion of stereochemistry at the carbon center, although in this specific case, the substrate is achiral. The reaction rate is dependent on the concentration of both the substrate (sodium 2-bromoethanesulfonate) and the nucleophile (ammonia).[6]
Rationale for Experimental Conditions
-
Excess Ammonia: A large excess of ammonia is crucial for this reaction. The primary amine product (taurine) is also a nucleophile and can potentially react with the starting material to form secondary and tertiary amine byproducts. Using a large excess of ammonia ensures that the concentration of the ammonia nucleophile is significantly higher than that of the taurine product, thereby statistically favoring the formation of the primary amine.
-
Solvent: The reaction is typically carried out in a concentrated aqueous solution of ammonia.[5] Water is a polar protic solvent, which can solvate the nucleophile through hydrogen bonding, potentially slowing down the reaction rate.[7][8][9] However, in this case, the high concentration of ammonia and the extended reaction time compensate for this effect. The use of an aqueous medium also facilitates the dissolution of the ionic starting material.
-
Temperature and Reaction Time: The reaction is performed at room temperature over a prolonged period (five to seven days).[5] SN2 reactions are generally favored by lower temperatures to minimize competing elimination reactions. The long reaction time is necessary to achieve a high conversion, as the reaction kinetics are relatively slow at ambient temperature.
Experimental Protocol
This protocol is adapted from a well-established procedure and is intended for laboratory-scale synthesis.[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Sodium 2-bromoethanesulfonate | 211.01 | 110 | 0.52 |
| Concentrated Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | ~2 L | ~28 |
| Activated Carbon (Norite) | - | 5 | - |
| 95% Ethanol | 46.07 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a large, sealable container, dissolve 110 g (0.52 mole) of sodium 2-bromoethanesulfonate in approximately 2 liters of concentrated aqueous ammonia.
-
Reaction: Seal the container and allow the solution to stand at room temperature for five to seven days. Occasional gentle swirling is recommended.
-
Evaporation: After the reaction period, evaporate the solution to dryness. This can be achieved using a rotary evaporator or by heating on a steam bath in a well-ventilated fume hood.
-
Initial Purification: Dissolve the residue in a minimum amount of hot deionized water (approximately 500 mL). If the solution is colored, add 5 g of activated carbon and heat the mixture gently for a few minutes.
-
Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Concentration: Concentrate the colorless filtrate to a volume of 65-70 mL.
-
First Crystallization: To the concentrated solution, add 250 mL of 95% ethanol. Taurine, mixed with some sodium bromide, will begin to crystallize. Allow the crystallization to proceed to completion by cooling the mixture.
-
Collection of Crude Product: Collect the crude taurine by filtration.
-
Recrystallization: Dissolve the crude taurine in 100 mL of hot deionized water. Add 95% ethanol (approximately 500 mL) to the hot solution to achieve a final ethanol concentration of 80%.
-
Final Product Collection: Allow the solution to cool, promoting the crystallization of pure taurine. Collect the purified taurine by filtration and dry the product. The expected yield of pure taurine is 31-36 g (48-55% of the theoretical amount).[5]
Safety Protocol
Utmost care must be taken when performing this synthesis. Adherence to standard laboratory safety procedures is mandatory. [10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps involving concentrated ammonia and the evaporation of the reaction mixture must be performed in a well-ventilated chemical fume hood. Ammonia gas is corrosive and has a pungent odor.
-
Handling of Sodium 2-bromoethanesulfonate: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
-
Handling of Concentrated Ammonia: Concentrated ammonia is corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled. Handle with extreme care in a fume hood.
-
Reaction Vessel: Ensure the reaction vessel is properly sealed to prevent the escape of ammonia gas.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. The reaction mixture will contain ammonia and sodium bromide.
Purification and Crystallization Principles
The purification of taurine from the reaction mixture relies on the principle of differential solubility.[12] Taurine is highly soluble in water but sparingly soluble in ethanol.[13] In contrast, the primary inorganic byproduct, sodium bromide, is soluble in water but much less soluble in ethanol than taurine.
The recrystallization process from an 80% aqueous ethanol solution is a critical step for obtaining high-purity taurine.[5] By dissolving the crude product in a minimal amount of hot water and then adding a larger volume of ethanol, the solubility of taurine is significantly decreased, leading to its crystallization upon cooling.[14][15] The sodium bromide remains largely in the mother liquor. Multiple recrystallizations may be necessary to completely remove all traces of sodium bromide.[5]
Analytical Characterization
To confirm the identity and purity of the synthesized taurine, a combination of analytical techniques should be employed.
Identification
-
Melting Point: Pure taurine has a high decomposition temperature, typically above 300 °C.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum of taurine should show characteristic absorption bands for the amino group (N-H stretching and bending) and the sulfonate group (S=O stretching).[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of taurine.[18] The spectrum in a suitable solvent (e.g., D₂O) will show two characteristic triplets corresponding to the two methylene groups.
Purity Assessment
The purity of the synthesized taurine can be assessed using the following methods:
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (reversed-phase) or charge (ion-exchange), often with derivatization for UV or fluorescence detection.[19][20] | High sensitivity, high throughput, and well-established methods for amino acids. | Derivatization can be time-consuming and introduce variability. |
| ¹H Nuclear Magnetic Resonance (NMR) | Quantitative analysis based on the integration of specific proton signals relative to an internal standard.[21] | Non-destructive, provides structural information, and can be highly accurate. | Lower sensitivity compared to HPLC, and requires access to an NMR spectrometer. |
| Titration of Bromide Ion | Can be used to monitor the progress of the reaction by quantifying the amount of bromide ion produced.[5] | Simple and cost-effective method for reaction monitoring. | Not suitable for final product purity assessment. |
Conclusion
The synthesis of taurine from sodium 2-bromoethanesulfonate and ammonia is a robust and well-documented procedure that provides a valuable hands-on experience with SN2 reactions and purification techniques. By understanding the underlying chemical principles and adhering strictly to the safety protocols, researchers can confidently and safely produce high-purity taurine for a variety of scientific applications. The analytical methods outlined in this guide will ensure the quality and integrity of the final product, a critical aspect in both research and drug development.
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Cortese, F. (1932). Taurine. Organic Syntheses, 12, 74. DOI: 10.15227/orgsyn.012.0074. Available at: [Link]
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Yang, J., Zhou, C., & Shi, X. (2010). Determination and Correlation of the Solubility for Taurine in Water and Organic Solvent Systems. Journal of Chemical & Engineering Data, 55(8), 2820–2823. Available at: [Link]
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OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Available at: [Link]
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LibreTexts Chemistry. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Available at: [Link]
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Wikipedia. (n.d.). Taurine. Available at: [Link]
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LibreTexts Chemistry. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
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McMurry, J. (n.d.). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry: A Tenth Edition. Available at: [Link]
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Vuckovic, D., et al. (2023). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Metabolites, 13(3), 398. Available at: [Link]
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Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Determination and Correlation of the Solubility for Taurine in Water and Organic Solvent Systems. Available at: [Link]
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Organic Syntheses. (n.d.). Procedure. Available at: [Link]
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Organic Syntheses. (n.d.). Procedure. Available at: [Link]
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Marvel, C. S., & Sparberg, M. S. (1928). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses, 8, 84. DOI: 10.15227/orgsyn.008.0084. Available at: [Link]
- Google Patents. (n.d.). US20150210633A1 - Process for the production of taurine from ethanol.
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ResearchGate. (n.d.). Comparison of amino acid quantification by ¹H NMR and LC-MS/MS in polar extracts from three different environmentally relevant model organisms. Available at: [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analysis of amino acids by high performance liquid chromatography. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Taurine. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Taurine biosynthesis. PubChem Pathway. Available at: [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]
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ResearchGate. (n.d.). Solubility of taurine and its application for the crystallization process improvement. Available at: [Link]
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ResearchGate. (n.d.). Characterization of Separation and Purification Technology and Identification of Taurine from the Bovine Liver. Available at: [Link]
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MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 798. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ultrasound-assisted Extraction and Purification of Taurine From the Red Algae Porphyra Yezoensis. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Taurine: new implications for an old amino acid. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Taurine Biosynthesis by Neurons and Astrocytes. PubMed Central. Available at: [Link]
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Application Notes & Protocols: Synthesis of Sulfonate-Functionalized Ionic Liquids Using Sodium 2-Bromoethanesulfonate
Introduction: The Strategic Role of Sodium 2-Bromoethanesulfonate in Ionic Liquid Design
Ionic Liquids (ILs), salts with melting points below 100°C, have transcended their initial reputation as "green" solvents to become highly designable materials central to numerous applications, from catalysis and energy storage to drug delivery.[1][2] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, are dictated by the combination of their constituent cation and anion.[3] The synthesis of "task-specific" ILs, where a functional group is covalently tethered to the ionic structure, allows for the precise tailoring of these properties for specific applications.[4]
Sodium 2-bromoethanesulfonate emerges as a pivotal reagent in this context. It serves as a specialized alkylating agent for the synthesis of sulfonate-functionalized ionic liquids (SFILs). This molecule uniquely incorporates an ethanesulfonate group onto a cationic core, typically a nitrogen heterocycle like an imidazolium or pyridinium ring. The resulting ILs possess a tethered sulfonate anion, creating a zwitterionic structure or a cation with a strongly anionic functional group. This imparts distinct characteristics, most notably Brønsted acidity, making them valuable as recyclable acid catalysts for a variety of organic transformations.[5][6]
This guide provides an in-depth exploration of the synthesis of SFILs using sodium 2-bromoethanesulfonate, detailing the underlying reaction mechanism, a field-proven experimental protocol, and the applications of these specialized materials.
Scientific Integrity & Logic: The Quaternization Mechanism
The synthesis of sulfonate-functionalized ionic liquids from sodium 2-bromoethanesulfonate is primarily achieved through a quaternization reaction, a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[7]
Causality Behind Experimental Choices:
-
The Nucleophile: The reaction leverages the nucleophilicity of nitrogen-containing compounds, particularly heterocyclic amines like 1-methylimidazole or pyridine. The lone pair of electrons on the nitrogen atom initiates a nucleophilic attack on the electrophilic carbon of the 2-bromoethanesulfonate. Nitrogen heterocycles are frequently chosen due to the stability and aromaticity of the resulting cationic core, which is a key feature of many common ILs.[8][9]
-
The Electrophile & Leaving Group: In sodium 2-bromoethanesulfonate, the carbon atom adjacent to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to nucleophilic attack. Bromine is an excellent leaving group, facilitating the SN2 reaction.[7] The reaction is often performed at elevated temperatures (e.g., 60-80°C) to provide sufficient activation energy for the reaction to proceed at a practical rate.
-
Solvent Choice: The reaction can be conducted in a polar aprotic solvent, such as acetonitrile, or under solvent-free conditions.[10] A solvent-free approach is often preferred as it aligns with green chemistry principles by reducing waste and simplifying product isolation. The ionic nature and high polarity of the product often cause it to separate from less polar starting materials or impurities.
The direct attachment of the sulfonate group via this method is highly efficient and avoids the halide impurities that can arise from traditional two-step syntheses involving an initial alkylation with a dihaloalkane followed by sulfonation.
Reaction Mechanism Diagram
Caption: SN2 quaternization of 1-methylimidazole.
Experimental Protocol: Synthesis of 1-(2-Sulfonatoethyl)-3-methylimidazolium
This protocol details a reliable, solvent-free method for synthesizing the zwitterionic ionic liquid 1-(2-sulfonatoethyl)-3-methylimidazolium.
Materials and Equipment
| Reagents & Materials | Equipment |
| Sodium 2-bromoethanesulfonate (≥98%) | 100 mL Two-neck round-bottom flask |
| 1-Methylimidazole (≥99%, freshly distilled) | Magnetic stirrer hotplate with oil bath |
| Ethyl acetate (anhydrous) | Condenser |
| Diethyl ether (anhydrous) | Thermometer |
| Deionized water | Schlenk line or vacuum pump |
| Inert gas (Nitrogen or Argon) | Buchner funnel and filter flask |
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume | Stoichiometric Ratio |
| Sodium 2-bromoethanesulfonate | 210.98 | 0.050 | 10.55 g | 1.0 |
| 1-Methylimidazole | 82.10 | 0.052 | 4.27 g (4.13 mL) | 1.04 |
Rationale for Excess Nucleophile: A slight excess of 1-methylimidazole is used to ensure the complete consumption of the sodium 2-bromoethanesulfonate, which can be more challenging to remove during purification.
Step-by-Step Methodology
-
Reactor Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar and a condenser. Flush the entire apparatus with an inert gas (N₂ or Ar) for 10-15 minutes to create an anhydrous environment. This is crucial as moisture can react with the starting materials and affect the properties of the final IL.
-
Charging Reactants: Under a positive flow of inert gas, add sodium 2-bromoethanesulfonate (10.55 g, 0.050 mol) to the flask. Using a syringe, add freshly distilled 1-methylimidazole (4.13 mL, 0.052 mol).
-
Reaction Conditions: Lower the flask into an oil bath preheated to 70°C. Stir the mixture vigorously. The reaction mixture will initially be a slurry but should become a more homogeneous, viscous liquid as the reaction progresses. Maintain the reaction at 70°C for 24-48 hours.
-
Expert Insight: The reaction progress can be monitored by taking a small aliquot and analyzing it via ¹H NMR to observe the disappearance of the starting material signals.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the flask to room temperature. The product should be a viscous liquid or a waxy solid.
-
Add 30 mL of anhydrous ethyl acetate to the flask and stir vigorously for 20 minutes. This step washes away unreacted 1-methylimidazole and other organic-soluble impurities.[11] The ionic liquid product is typically insoluble in ethyl acetate and will remain as a separate phase or solid.
-
Carefully decant the ethyl acetate wash. Repeat this washing step two more times to ensure high purity.
-
For final purification, add 30 mL of anhydrous diethyl ether, stir for 15 minutes, and then decant. This helps remove any residual ethyl acetate.
-
-
Drying: Connect the flask to a high-vacuum line (Schlenk line) and dry the product under vacuum at 60-70°C for at least 12 hours. This step is critical to remove all volatile residues and traces of water, which can significantly impact the physicochemical properties of the ionic liquid.[12] The final product should be a white to off-white solid or a highly viscous liquid.
-
Characterization: The structure and purity of the resulting ionic liquid should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a sulfonate-functionalized IL.
Trustworthiness: A Self-Validating System
The protocol described is self-validating through the following principles:
-
Purity Control: The washing steps with ethyl acetate and diethyl ether are designed to selectively remove non-ionic impurities, leveraging the inherent insolubility of the ionic liquid product in these solvents.
-
Anhydrous Conditions: The use of an inert atmosphere and drying under high vacuum ensures the removal of water, a common impurity that can drastically alter the IL's properties like viscosity and electrochemical window.
-
Analytical Verification: Confirmation of the product's structure and purity via NMR and IR is a non-negotiable final step. The disappearance of reactant peaks and the appearance of new, shifted peaks corresponding to the product cation provide definitive proof of a successful synthesis.
Applications in Research and Development
Ionic liquids functionalized with a sulfonate group via sodium 2-bromoethanesulfonate are not mere solvents; they are functional materials with broad applications.
-
Brønsted Acid Catalysts: The zwitterionic product can be converted to a Brønsted acidic IL by ion exchange or acidification. These acidic ILs are highly effective, reusable catalysts for reactions such as esterification, condensation, and Friedel-Crafts reactions.[5][6]
-
Biomass Processing: The unique solvency and acidity of SFILs enable them to act as both solvent and catalyst for the hydrolysis of cellulose, a critical step in the production of biofuels from biomass.[5]
-
Electrolytes: The ionic nature and thermal stability of these compounds make them promising candidates for electrolytes in batteries and other electrochemical devices.[13]
-
Specialized Solvents: Their high polarity makes them suitable for dissolving metal oxides and for use in desulfurization processes in the fuel industry.[5][14]
By utilizing sodium 2-bromoethanesulfonate, researchers can directly synthesize a class of task-specific ionic liquids with predictable and highly desirable functionalities, opening new avenues in green chemistry, materials science, and drug development.
References
- Title: Sulfonic acid functionalized ionic liquids for dissolution of metal oxides and solvent extraction of metal ions.
- Title: Sulfonic Acid Functionalized Ionic Liquids.
- Title: Synthesis and Characterization of Sulfonyl‐Functionalized Ionic Liquids.
- Title: General route of synthesis of sulfonate‐based ionic liquids.
- Title: Benchmarking Ethanesulfonate-Based Ionic Liquids Against Traditional Solvents: A Comparative Guide.
- Title: Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review.
- Title: Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications.
- Title: Preparation of Novel Ionic Liquids and Their Applications in Brominating Reaction.
- Title: Properties and Applications of Ionic Liquids.
- Title: Application Notes & Protocols: Synthesis of Alkanesulfonate Ionic Liquids using Ethyl Ethanesulfonate.
- Title: Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process.
- Title: Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids.
- Title: Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review.
- Title: Ionic liquids: a brief history.
- Title: Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants.
- Title: taurine - Organic Syntheses Procedure.
- Title: Ionic Liquid Electrolytes for Safer and More Reliable Sodium Battery Systems.
- Title: The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines.
- Title: Preparation of 1-butyl-3-methyl imidazolium-based room temperature ionic liquids.
- Title: The Base-Free Chemoselective Ring Opening of Epoxides With Carboxylic Acids Using [bmim]Br: A Rapid Entry Into 1,2-diol Mono-Esters Synthesis.
- Title: Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains.
- Title: Production of 1-Butyl-3-Methylimidazolium Acetate [Bmim][Ac] Using 1-Butyl-3-Methylimidazolium Chloride [Bmim]Cl and Silver Acetate: A Kinetic Study.
- Title: An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023).
Sources
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- 3. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process | MDPI [mdpi.com]
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- 5. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
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- 9. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ionic Liquid Electrolytes for Safer and More Reliable Sodium Battery Systems [mdpi.com]
- 14. Sulfonic acid functionalized ionic liquids for dissolution of metal oxides and solvent extraction of metal ions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Alkylation of Primary Amines with Sodium 2-bromoethanesulfonate
Authored by a Senior Application Scientist
Introduction
The N-alkylation of primary amines with sodium 2-bromoethanesulfonate is a significant chemical transformation that introduces a highly polar sulfonate group into an organic molecule. This reaction is a cornerstone in the synthesis of a variety of biologically active compounds, most notably taurine (2-aminoethanesulfonic acid) and its derivatives.[1][2] Taurine and its analogs exhibit a wide range of physiological functions, including neuromodulation, antioxidant activity, and involvement in the treatment of central nervous system (CNS) diseases.[3] The water-soluble nature of the resulting amino sulfonic acids makes this synthetic route particularly valuable in pharmaceutical and biochemical research for enhancing the pharmacokinetic properties of drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for alkylating primary amines with sodium 2-bromoethanesulfonate. It delves into the underlying reaction mechanism, offers detailed experimental protocols, and provides insights into managing common challenges such as overalkylation and product purification.
Scientific Foundation and Mechanism
The alkylation of a primary amine with sodium 2-bromoethanesulfonate proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.[4][5] In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in sodium 2-bromoethanesulfonate. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as the leaving group.
A primary challenge in the N-alkylation of amines is the potential for overalkylation.[6][7][8] The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkylating agent to form a tertiary amine.[9][10] In some cases, this can proceed further to form a quaternary ammonium salt.[10]
Strategies to promote selective mono-alkylation include:
-
Using a large excess of the primary amine: This ensures that the alkylating agent is more likely to encounter a molecule of the starting primary amine rather than the product secondary amine.
-
Controlling reaction temperature: Lower temperatures can help to moderate the reaction rate and improve selectivity.
-
Choice of base: A suitable base is often employed to neutralize the hydrobromic acid (HBr) formed during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.[11]
The reaction can be represented by the following scheme:
R-NH₂ (Primary Amine) + Br-CH₂CH₂-SO₃Na (Sodium 2-bromoethanesulfonate) → R-NH-CH₂CH₂-SO₃Na (N-alkylated product) + HBr
The HBr generated will be neutralized by a base present in the reaction mixture.
Visualizing the Reaction Pathway
The following diagram illustrates the SN2 mechanism for the mono-alkylation of a primary amine with sodium 2-bromoethanesulfonate.
Caption: SN2 mechanism of primary amine alkylation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the alkylation of a primary amine with sodium 2-bromoethanesulfonate.
Materials and Equipment
| Reagents | Equipment |
| Primary Amine (R-NH₂) | Round-bottom flask |
| Sodium 2-bromoethanesulfonate | Reflux condenser |
| Anhydrous Potassium Carbonate (K₂CO₃) or other suitable base | Magnetic stirrer and stir bar |
| Anhydrous Dimethylformamide (DMF) or other suitable solvent | Heating mantle or oil bath |
| Deionized Water | Temperature controller and probe |
| Ethyl Acetate (for extraction) | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for purification (e.g., chromatography column) |
| Silica Gel (for column chromatography) | TLC plates and chamber |
| Solvents for chromatography (e.g., DCM/Methanol) | pH meter or pH paper |
Protocol 1: General Procedure for N-mono-alkylation
This protocol is designed to favor the formation of the mono-alkylated product.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (3.0 equivalents).
-
Add a suitable anhydrous solvent such as DMF (5-10 mL per mmol of the limiting reagent, sodium 2-bromoethanesulfonate).
-
Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.
-
-
Addition of Alkylating Agent:
-
Slowly add a solution of sodium 2-bromoethanesulfonate (1.0 equivalent) in a minimal amount of the same anhydrous solvent to the reaction mixture at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-48 hours.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[12]
-
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter off the inorganic salts (e.g., potassium carbonate and potassium bromide).
-
Dilute the filtrate with water and extract the aqueous layer with an organic solvent such as ethyl acetate to remove any unreacted, less polar starting amine. The highly polar product should remain in the aqueous phase.
-
The aqueous layer containing the sodium salt of the N-alkylated product can be concentrated under reduced pressure.
-
-
Purification:
-
The crude product is often contaminated with unreacted starting materials and salts.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., water/alcohol mixtures).[13][14]
-
For more challenging separations, column chromatography on silica gel may be necessary, although the high polarity of the product can make this difficult.[15] In such cases, reverse-phase chromatography may be a more suitable alternative.
-
Protocol 2: Synthesis of Taurine (A Specific Example)
This protocol is adapted from established procedures for the synthesis of taurine, where ammonia acts as the primary amine.[1][14]
-
Reaction Setup:
-
In a pressure-resistant vessel, dissolve sodium 2-bromoethanesulfonate (1.0 equivalent) in concentrated aqueous ammonia (a large excess, e.g., >20 equivalents).[14]
-
-
Reaction:
-
Seal the vessel and allow the reaction to proceed at room temperature for an extended period (e.g., 5-7 days), or gently heat to accelerate the reaction (with appropriate safety precautions for pressure build-up).[14]
-
The reaction progress can be monitored by titrating the bromide ion concentration.[14]
-
-
Work-up and Purification:
-
After the reaction is complete, evaporate the mixture to dryness, removing excess ammonia and water.
-
Dissolve the residue in a minimum amount of hot water.
-
Add a less polar solvent, such as 95% ethanol, to induce crystallization of the taurine product while the inorganic salts (e.g., sodium bromide) remain in solution.[14]
-
Collect the crystalline product by filtration and recrystallize as needed to achieve high purity.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the alkylation of a primary amine with sodium 2-bromoethanesulfonate.
Caption: General experimental workflow.
Data Presentation: Key Reaction Parameters
The following table summarizes key parameters and expected trends for the N-alkylation of primary amines, based on general principles.
| Primary Amine (R-NH₂) Type | Stoichiometry (Amine:Bromoester) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield of Mono-alkylated Product | Notes |
| Aliphatic (e.g., Ethylamine) | 3:1 to 5:1 | K₂CO₃, Et₃N | DMF, Acetonitrile, Water | 40-80 | 12-48 | Moderate to Good | Higher nucleophilicity can lead to faster reaction but also increased risk of overalkylation.[7] |
| Aromatic (e.g., Aniline) | 3:1 to 5:1 | K₂CO₃ | DMF, Acetonitrile | 60-100 | 24-72 | Lower to Moderate | Lower nucleophilicity requires more forcing conditions.[6] |
| Ammonia | >20:1 (in aqueous solution) | (Self-basic) | Water | Room Temp - 50°C | 24-120 | Good | A large excess is crucial to minimize overalkylation.[14] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | - Insufficient temperature- Inactive reagents- Amine protonated | - Increase reaction temperature incrementally.- Check the purity of starting materials.- Ensure a sufficient amount of base is present to neutralize HBr. |
| Formation of multiple products (overalkylation) | - Stoichiometry favors di- or tri-alkylation- High reaction temperature | - Increase the excess of the primary amine.- Lower the reaction temperature.- Consider a competitive deprotonation/protonation strategy.[16] |
| Difficulty in product purification | - Product and starting materials have similar polarities- Product is highly water-soluble | - For non-polar starting amines, perform an initial extraction to remove them.- Utilize recrystallization from a water/alcohol solvent system.- Consider ion-exchange chromatography or reverse-phase chromatography. |
| Reaction stalls | - Base is not strong enough or has poor solubility- Formation of insoluble byproducts | - Switch to a stronger or more soluble base (e.g., Cs₂CO₃).- Try a different solvent to improve the solubility of all components. |
References
-
Reddit. (2013). Alkylation with sodium 2-bromoethanesulfonate purification. [Link]
-
Wikipedia. Taurine. [Link]
-
ResearchGate. (2025). Synthesis of novel macrocyclic and heterocyclic taurine derivatives based on the reaction of sodium 2-[(4,4-diethoxybutyl)amino]ethanesulfonate with phenols. [Link]
-
Organic Syntheses. Ethanesulfonic acid, 2-bromo-, sodium salt. [Link]
-
University of Calgary. Alkylation of Amines. [Link]
-
Journal of the Chemical Society C: Organic. A rapid method of N-alkylation of amines. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
PubMed. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. [Link]
-
Organic Syntheses. Taurine. [Link]
-
RSC Publishing. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
YouTube. (2022). Alkylation of Amines. [Link]
- Google Patents.
- Google Patents.
-
PubMed. Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids. [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]
-
ResearchGate. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
MDPI. (2019). Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. [Link]
- Google Patents.
-
ResearchGate. (2013). Synthesis and characterization of Taurine. [Link]
- Google Patents.
Sources
- 1. Taurine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. reddit.com [reddit.com]
- 16. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cysteine Residue Modification in Proteomics with Sodium 2-bromoethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the landscape of proteomics, particularly in workflows reliant on mass spectrometry, the precise and consistent handling of protein samples is paramount to achieving high-quality, reproducible data. One of the most critical steps in sample preparation is the management of cysteine residues. Cysteine, with its nucleophilic thiol (-SH) group, is a highly reactive amino acid. The thiol groups of cysteine residues can form disulfide bonds, which are crucial for the native three-dimensional structure and function of many proteins. However, during proteomic sample preparation, these disulfide bonds must be cleaved to allow for complete protein denaturation and efficient enzymatic digestion.
Following the reduction of disulfide bonds, the newly exposed and highly reactive thiol groups must be chemically blocked or "capped" through a process called alkylation.[1] This irreversible modification prevents the re-formation of disulfide bonds, which would otherwise interfere with protein digestion and subsequent analysis by mass spectrometry.[2][3] Incomplete or inconsistent alkylation can lead to artifacts and a lack of reproducibility in protein identification and quantification.
While iodoacetamide (IAM) and N-ethylmaleimide (NEM) are commonly used alkylating agents, the exploration of alternative reagents is crucial for expanding the toolkit of protein chemists and proteomics researchers.[2][4] Sodium 2-bromoethanesulfonate presents an interesting, albeit less commonly utilized, alternative for cysteine modification. Its ionic nature, conferred by the sulfonate group, suggests good aqueous solubility, a desirable characteristic for biological applications.[5] This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the use of sodium 2-bromoethanesulfonate for the alkylation of cysteine residues in proteomics workflows. We will delve into the chemical principles, provide a comprehensive protocol, and discuss the implications for mass spectrometry-based protein analysis.
The Chemistry of Cysteine Alkylation with Sodium 2-bromoethanesulfonate
The modification of a cysteine residue by sodium 2-bromoethanesulfonate is a nucleophilic substitution reaction (SN2). The deprotonated thiol group (thiolate anion, -S⁻) of the cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom in the 2-bromoethanesulfonate molecule. This results in the displacement of the bromide ion and the formation of a stable thioether bond, yielding an S-sulfoethylcysteine residue.
The efficiency of this reaction is highly dependent on the pH of the reaction buffer. The pKa of the cysteine thiol group is approximately 8.3.[6] Therefore, a slightly basic pH (typically 7.5-8.5) is employed to favor the deprotonation of the thiol to the more nucleophilic thiolate anion, thus accelerating the rate of the alkylation reaction.
Mass Spectrometry Implications of S-sulfoethylation
The covalent modification of cysteine with sodium 2-bromoethanesulfonate results in a specific mass increase that can be detected by mass spectrometry. The chemical formula of the added sulfoethyl group is C₂H₄SO₃. The monoisotopic mass of this modification can be calculated as follows:
(2 * 12.000000) + (4 * 1.007825) + (32.065) + (3 * 15.994915) = 107.9645 Da
This calculated mass shift should be used in the search parameters of proteomics software to identify peptides containing modified cysteine residues. It is important to note that this is a theoretical mass, and the experimentally observed mass may vary slightly.
Detailed Protocol for In-Solution Alkylation of Cysteine Residues with Sodium 2-bromoethanesulfonate
This protocol is designed for the in-solution alkylation of cysteine residues in protein samples destined for bottom-up proteomics analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Sodium 2-bromoethanesulfonate (CAS 4263-52-9)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Sequencing-grade trypsin
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
pH meter
-
Thermomixer or water bath
-
Centrifuge
Protocol Steps:
-
Protein Solubilization and Denaturation:
-
Ensure your protein sample is fully solubilized and denatured. A common buffer for this is 8 M urea in 50 mM Tris-HCl, pH 8.0.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour with gentle agitation. This step is crucial to reduce all disulfide bonds and expose the cysteine thiol groups.
-
-
Alkylation with Sodium 2-bromoethanesulfonate:
-
Prepare a fresh stock solution of sodium 2-bromoethanesulfonate in ultrapure water. A 500 mM stock solution is a good starting point.
-
Add the sodium 2-bromoethanesulfonate solution to the protein sample to a final concentration of 20-50 mM. The optimal concentration may need to be determined empirically for your specific sample.
-
Incubate the reaction in the dark at room temperature for 45-60 minutes. The reaction is light-sensitive, so it is important to protect it from light.
-
-
Quenching the Alkylation Reaction:
-
To quench any unreacted sodium 2-bromoethanesulfonate, add DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Buffer Exchange and Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to less than 2 M. This is necessary for optimal trypsin activity.
-
Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
When setting up the mass spectrometry data analysis, be sure to include the S-sulfoethylation of cysteine as a variable modification with a mass shift of +107.9645 Da.
-
Discussion: Expertise, Trustworthiness, and Authoritative Grounding
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Denaturant: 8 M urea is a strong chaotropic agent that effectively unfolds proteins, making the cysteine residues accessible for reduction and alkylation.
-
Reduction Before Alkylation: It is imperative to reduce the disulfide bonds before adding the alkylating agent. If the alkylating agent is added first, it will only modify the accessible, free thiols, leaving the disulfide-bonded cysteines unmodified.
-
pH Control: As discussed, a slightly basic pH is crucial for efficient alkylation. Tris buffer at pH 8.0 is a common choice as it provides good buffering capacity in the optimal range for the reaction.
-
Reaction in the Dark: Bromo-compounds can be light-sensitive, and performing the alkylation in the dark minimizes the risk of reagent degradation and potential side reactions.
-
Quenching: The addition of excess DTT after the alkylation step is a critical self-validating step. It consumes any remaining sodium 2-bromoethanesulfonate, preventing the unwanted modification of the cysteine residues of the proteolytic enzyme (trypsin) that is added later.
Trustworthiness: A Self-Validating System
A robust proteomics workflow must have internal controls. The protocol described above is designed to be self-validating. The complete modification of all cysteine residues can be verified by searching the mass spectrometry data for peptides containing unmodified cysteines. The absence or very low abundance of such peptides is an indicator of a successful alkylation reaction. Conversely, the presence of a significant number of unmodified cysteine-containing peptides suggests that the reduction or alkylation steps were incomplete and require optimization.
Authoritative Grounding & Comprehensive References
While sodium 2-bromoethanesulfonate is not as widely cited in recent proteomics literature as other alkylating agents, the fundamental principles of cysteine alkylation are well-established.[2][3] The use of brominated compounds for alkylation is a classic chemical approach.[5] The protocol provided here is based on standard in-solution digestion protocols that have been extensively validated in the proteomics community.[7] It is strongly recommended that researchers new to this reagent perform pilot experiments to optimize the concentration and reaction time for their specific protein samples.
Potential Advantages and Considerations
Potential Advantages:
-
High Water Solubility: The sulfonate group imparts excellent water solubility to the reagent, which can be advantageous in biological buffer systems.[5]
-
Introduction of a Strong Negative Charge: The addition of a sulfonate group introduces a permanent negative charge at the modified cysteine residue. This could potentially alter the chromatographic behavior of the peptide, which may be useful in certain separation strategies.
Considerations and Potential Side Reactions:
-
Reactivity: The reactivity of sodium 2-bromoethanesulfonate is expected to be lower than that of iodoacetamide, as bromide is a better leaving group than iodide. This may necessitate longer incubation times or higher concentrations to achieve complete alkylation.
-
Side Reactions: Like other alkylating agents, sodium 2-bromoethanesulfonate has the potential to react with other nucleophilic amino acid residues, such as lysine, histidine, and the N-terminus of proteins, particularly at higher pH and concentrations.[4] It is crucial to carefully control the reaction conditions to maximize specificity for cysteine.
-
Stability of the Modification: The stability of the S-sulfoethylcysteine modification during the electrospray ionization process and in the gas phase (collision-induced dissociation) has not been extensively characterized in the literature. It is possible that neutral losses of the modification could occur, which would need to be considered during data analysis.
Application in Drug Development
The ability to specifically modify cysteine residues is of great importance in drug development.[8] Many drugs, including some cancer therapeutics, act by covalently binding to cysteine residues in their target proteins. Understanding the reactivity of different cysteine residues within a protein is crucial for the design of such targeted covalent inhibitors. The use of alternative alkylating agents like sodium 2-bromoethanesulfonate could provide a different reactivity profile, potentially enabling the labeling of a different subset of cysteine residues compared to more commonly used reagents. This could be valuable in competitive labeling experiments to probe the accessibility and reactivity of cysteine residues in the presence and absence of a drug candidate.
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| pH | 7.5 - 8.5 | Promotes the formation of the more nucleophilic thiolate anion. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed without promoting side reactions. |
| Incubation Time | 45 - 60 minutes | Should be optimized for complete alkylation. |
| Concentration | 20 - 50 mM | A starting point for optimization. |
| Light Conditions | In the dark | To prevent degradation of the reagent. |
References
- Kuznetsova, K. G., Solovyeva, E. M., Kuzikov, A. V., Gorshkov, M. V., & Moshkovskii, S. A. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(1), 18–29.
- Niketic, V., Thomsen, J., & Kristiansen, K. (1974). Modification of cysteine residues with sodium 2-bromoethanesulfonate. The application of S-sulfoethylated peptides in automatic Edman degradation. European Journal of Biochemistry, 46(3), 547–551.
- Kuznetsova, K. G., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022.
- Carroll, K. S. (2012). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. In Chemical Biology of Reactive Species (pp. 1-31). Springer, New York, NY.
- Parker, C. G., & Pratt, M. R. (2015). Context-Dependence of the Reactivity of Cysteine and Lysine Residues.
- Logroño, W., Nikolausz, M., Harms, H., & Kleinsteuber, S. (2022). Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. Microorganisms, 10(2), 355.
-
Wikipedia. (n.d.). Taurine. Retrieved from [Link]
- Saarela, D., Nirujogi, R. S., & Alessi, D. R. (2024). Sample preparation protocol for proteomic analysis of isolated lysosomes and whole cell extracts V.1. protocols.io.
-
MetwareBio. (n.d.). Using Proteomics to Improve the Drug Development Process. Retrieved from [Link]
- Colzani, M., et al. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 12(8), 2203–2213.
- Hou, W., et al. (2010). Novel Oxidative Modifications in Redox-Active Cysteine Residues. Molecular & Cellular Proteomics, 9(12), 2697–2706.
- Balasubramanian, N., et al. (2008). Characterization by Tandem Mass Spectrometry of Stable Cysteine Sulfenic Acid in a Cysteine Switch Peptide of Matrix Metalloproteinases. Journal of the American Society for Mass Spectrometry, 19(10), 1583–1594.
-
ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes? Retrieved from [Link]
- Parker, W. R. (2012). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. TopSCHOLAR.
- Friedman, M. (1999). Protein-alkali reactions: chemistry, toxicology, and nutritional consequences. Journal of Agricultural and Food Chemistry, 47(4), 1267–1282.
-
MetwareBio. (n.d.). Using Proteomics to Improve the Drug Development Process. Retrieved from [Link]
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- 1. Characterization by Tandem Mass Spectrometry of Stable Cysteine Sulfenic Acid in a Cysteine Switch Peptide of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. A proteomics protocol to identify stimulation-induced binding partners dependent on a specific gene in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of cysteine residues with sodium 2-bromoethanesulfonate. The application of S-sulfoethylated peptides in automatic Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Sample preparation protocol for proteomic analysis of isolated lysosomes and whole cell extracts [protocols.io]
- 8. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sulfoethylation Toolkit: Sodium 2-Bromoethanesulfonate as a Versatile Reagent in Modern Organic Synthesis
In the ever-evolving landscape of organic synthesis, the strategic introduction of charged or highly polar moieties is a cornerstone of molecular design, profoundly influencing the physicochemical properties of target compounds. Sodium 2-bromoethanesulfonate has emerged as a powerful and versatile reagent for this purpose, enabling the direct incorporation of the _CH2CH2SO3Na group, a highly polar and water-soluble fragment. This guide provides an in-depth exploration of the applications of sodium 2-bromoethanesulfonate, moving beyond a simple recitation of protocols to offer insights into the causality of experimental choices and the mechanistic underpinnings of its reactivity. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the synthesis of novel pharmaceuticals, functional materials, and specialty chemicals.
Core Principles of Reactivity and Mechanistic Considerations
Sodium 2-bromoethanesulfonate is a bifunctional molecule, featuring a reactive alkyl bromide and a stable, anionic sulfonate group. This duality is the key to its utility. The primary mode of reaction is bimolecular nucleophilic substitution (S_N2), where a wide array of nucleophiles can displace the bromide leaving group.[1]
The sulfonate group, being the salt of a strong acid, is a poor nucleophile and chemically inert under typical S_N2 conditions. Its primary role is to confer high water solubility to both the reagent and the resulting products, a feature that can be highly advantageous in both reaction setup and purification.[2][3] The electron-withdrawing nature of the sulfonate group can also influence the reactivity of the adjacent carbon-bromine bond.
The general mechanism can be visualized as a classic S_N2 backside attack on the carbon atom bearing the bromine. The choice of solvent and base is critical for activating the nucleophile and facilitating the substitution reaction while minimizing potential side reactions such as elimination.
Synthesis of the Reagent
Before its application, it is pertinent to understand the preparation of sodium 2-bromoethanesulfonate itself. A well-established and reliable method is detailed in Organic Syntheses, which involves the reaction of ethylene dibromide with sodium sulfite in an ethanol-water mixture.[4]
Protocol 2.1: Preparation of Sodium 2-Bromoethanesulfonate[4]
Materials:
-
Ethylene dibromide
-
Anhydrous sodium sulfite
-
95% Ethanol
-
Water
Equipment:
-
5-L round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Large evaporating dish
-
Water bath
Procedure:
-
In the 5-L round-bottomed flask, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.
-
Set up the mechanical stirrer and reflux condenser. Heat the mixture to boiling with continuous stirring.
-
Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water.
-
Add the sodium sulfite solution dropwise to the boiling reaction mixture through the separatory funnel over approximately 2 hours.
-
After the addition is complete, continue to boil the mixture under reflux for an additional 2 hours.
-
Reconfigure the condenser for distillation and distill off the ethanol and unreacted ethylene dibromide.
-
Pour the remaining aqueous solution into a large evaporating dish and evaporate to dryness on a water bath.
-
Extract the solid residue with 2 L of boiling 95% ethanol to dissolve the sodium 2-bromoethanesulfonate, leaving behind sodium bromide and unreacted sodium sulfite.
-
Cool the ethanolic solution to crystallize the product. The mother liquor can be used for a second extraction.
-
Collect the crystals by filtration. The yield is typically between 165–190 g (78–90%). The product can be further purified by recrystallization from ethanol.
Causality of Experimental Choices:
-
Large excess of ethylene dibromide: This is crucial to minimize the formation of the disulfonic acid byproduct, where a second molecule of sulfite reacts with the product.[4]
-
Ethanol/water solvent system: The specific concentration of ethanol is important for the reaction's success; deviations can lead to lower yields.[4] This solvent system is necessary to dissolve both the organic ethylene dibromide and the inorganic sodium sulfite.
-
Extraction with boiling ethanol: This step selectively dissolves the desired organic salt, separating it from the inorganic salts which have low solubility in ethanol.
A more recent patent describes an alternative, environmentally friendly method using water as the sole solvent, which may be more suitable for large-scale industrial production.[5]
Applications in the Synthesis of Biologically Relevant Molecules and Pharmaceuticals
One of the most prominent applications of sodium 2-bromoethanesulfonate is in the synthesis of taurine (2-aminoethanesulfonic acid) and its derivatives. Taurine is an essential amino acid with numerous physiological roles.[6][7]
Protocol 3.1: Synthesis of Taurine[8]
Materials:
-
Sodium 2-bromoethanesulfonate
-
Concentrated aqueous ammonia (sp. gr. 0.9)
-
95% Ethanol
-
Activated carbon (e.g., Norite)
-
Water
Equipment:
-
Large reaction vessel with a secure closure
-
Steam bath
-
Beakers
-
Filtration apparatus
Procedure:
-
Dissolve 110 g (0.52 mole) of sodium 2-bromoethanesulfonate in approximately 2 L of concentrated aqueous ammonia.
-
Allow the solution to stand at room temperature for 5 to 7 days. The reaction progress can be monitored by titrating the bromide ion concentration.
-
Evaporate the solution to dryness, using a steam bath to remove the final traces of water.
-
Dissolve the residue in the minimum amount of hot water (approx. 500 mL). If the solution is colored, treat with 5 g of activated carbon and filter.
-
Concentrate the clear solution to a volume of 65–70 mL.
-
Add 250 mL of 95% ethanol to precipitate the crude taurine, which will be mixed with sodium bromide.
-
Collect the crude product by filtration.
-
Recrystallize the crude taurine by dissolving it in 100 mL of hot water and adding enough 95% ethanol (approx. 500 mL) to achieve a final ethanol concentration of 80%.
-
The pure taurine will crystallize upon cooling. The yield is typically 31–36 g (48–55%).
Causality of Experimental Choices:
-
Long reaction time: The S_N2 reaction with ammonia as the nucleophile is slow at room temperature.[8] This extended period is necessary to drive the reaction to completion.
-
Recrystallization from water/ethanol: Taurine is highly soluble in water but much less so in ethanol. This differential solubility is exploited to separate it from the highly water-soluble sodium bromide byproduct, which remains in the mother liquor at high ethanol concentrations.
This fundamental reaction has been adapted for the synthesis of more complex taurine derivatives, including novel macrocyclic and heterocyclic compounds with potential pharmaceutical applications.[7]
Sulfoethylation of O-, S-, and N-Nucleophiles
The utility of sodium 2-bromoethanesulfonate extends far beyond the synthesis of taurine. It is an excellent reagent for the sulfoethylation of a wide range of nucleophiles, thereby introducing a polar, water-solubilizing tail.
O-Sulfoethylation of Phenols
The reaction of sodium 2-bromoethanesulfonate with phenols or phenoxides proceeds via a Williamson-type ether synthesis to afford aryl sulfoethyl ethers.[9] These compounds have applications as surfactants and in the synthesis of functional materials.
General Workflow for O-Sulfoethylation:
S-Sulfoethylation of Thiols
Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with sodium 2-bromoethanesulfonate to form thioethers.[10] This reaction is a reliable method for introducing the sulfoethyl group onto sulfur-containing molecules.
N-Sulfoethylation of Heterocycles and Amines
Nitrogen-containing compounds, particularly heterocyclic amines like pyridine and imidazole, can be alkylated with sodium 2-bromoethanesulfonate to produce N-sulfoethylated derivatives. These products are often zwitterionic in nature and are of interest in the synthesis of ionic liquids and functional polymers.[11][12]
Table 1: Representative Conditions for Sulfoethylation Reactions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Product Type |
| O-Nucleophiles | 4-Cresol | NaOH | Water/Ethanol | Reflux | Aryl Sulfoethyl Ether |
| S-Nucleophiles | Thiophenol | NaH | DMF | Room Temp. - 60 °C | Aryl Sulfoethyl Thioether |
| N-Nucleophiles | Pyridine | None | Acetonitrile | Reflux | Pyridinium Ethanesulfonate Zwitterion |
| N-Nucleophiles | Ammonia | Excess | Water | Room Temp. | 2-Aminoethanesulfonic acid (Taurine)[8] |
Synthesis of Zwitterionic Compounds and Ionic Liquids
The reaction of tertiary amines or nitrogen-containing heterocycles with sodium 2-bromoethanesulfonate provides a direct route to zwitterionic compounds, which contain both a cationic and an anionic center within the same molecule. For example, the reaction with pyridine yields a pyridinium ethanesulfonate zwitterion. These compounds are valuable as surfactants, catalysts, and components of ionic liquids.[11][12]
Safety and Handling
Sodium 2-bromoethanesulfonate is classified as a skin and serious eye irritant.[3] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust. In case of contact, wash the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
Sodium 2-bromoethanesulfonate is a highly effective and versatile reagent for the introduction of the sulfoethyl moiety into a wide range of organic molecules. Its high water solubility, predictable reactivity via the S_N2 mechanism, and the stability of the resulting sulfonate products make it an invaluable tool for chemists in academia and industry. The protocols and mechanistic insights provided in this guide serve as a foundation for its application in the synthesis of pharmaceuticals, specialty chemicals, and advanced materials, enabling the tailored modification of molecular properties to meet specific design criteria.
References
-
Wikipedia. Taurine. [Link]
-
Zhai, Y., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3049. [Link]
-
Marvel, C. S., & Sparberg, M. S. (1927). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses, 7, 64. [Link]
-
Słomiński, P. J., et al. (2014). Synthesis and solid-state supramolecular chemistry of a series of pyridinium-derived zwitterions. New Journal of Chemistry, 38(7), 3048-3054. [Link]
-
Katritzky, A. R., et al. (1988). N-Substituted Pyridinium Salts. Angewandte Chemie International Edition in English, 27(12), 1622-1635. [Link]
-
Krasovskaya, O. L., et al. (2020). Synthesis of novel macrocyclic and heterocyclic taurine derivatives based on the reaction of sodium 2-[(4,4-diethoxybutyl)amino]ethanesulfonate with phenols. Chemistry of Heterocyclic Compounds, 56(1), 108-113. [Link]
-
PubChem. 2-Bromoethanesulfonic acid, sodium salt. [Link]
- Chen, M., et al. (2022).
-
Foye, W. O., & Hefferren, J. J. (1954). N-Substituted Heterocyclic Amines. Journal of the American Pharmaceutical Association (Scientific ed.), 43(10), 602-605. [Link]
-
Laszlo, J. A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1358-1404. [Link]
-
Hossain, M. M., et al. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry, 24(5), 1541-1555. [Link]
-
Marvel, C. S., & Bailey, C. F. (1927). Taurine. Organic Syntheses, 7, 94. [Link]
-
Bondareva, O. M., et al. (2008). On the Synthesis of Taurine. Pharmaceutical Chemistry Journal, 42(9), 518-520. [Link]
- Ensing, B., et al. (2007).
-
Ghorai, M. K., et al. (2012). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of organic chemistry, 77(17), 7436-7448. [Link]
- Chen, G., et al. (2007). Method for synthesizing taurine. CN101100449A.
- Ensing, B., et al. (2007).
- Ensing, B., et al. (2007).
- Ensing, B., et al. (2007).
-
Hossain, M. M., et al. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry, 24(5), 1541-1555. [Link]
Sources
- 1. Sodium 2-bromoethanesulphonate(4263-52-9) 1H NMR spectrum [chemicalbook.com]
- 2. Sodium 2-bromoethanesulfonate 98 4263-52-9 [sigmaaldrich.com]
- 3. CAS 4263-52-9: Sodium 2-bromoethanesulfonate | CymitQuimica [cymitquimica.com]
- 4. orgsyn.org [orgsyn.org]
- 5. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]
- 6. Taurine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 12. mdpi.com [mdpi.com]
Application Note & Protocol: Selective Inhibition of Methanogenesis in Anaerobic Digesters Using Bioelectrochemical Systems (BES)
Introduction: Beyond Biogas - Directing Microbial Metabolism with Bioelectrochemistry
Anaerobic digestion (AD) is a cornerstone of waste valorization, traditionally optimized for methane-rich biogas production. However, methane is not always the desired end-product. For applications focused on producing platform chemicals like volatile fatty acids (VFAs) or generating high-purity hydrogen, methanogenesis represents a significant loss of valuable electrons and carbon. The selective inhibition of methanogens is therefore critical to redirect metabolic pathways toward these value-added products.
Conventional methods for inhibition, such as lowering pH or adding chemical inhibitors, can be difficult to control and may negatively impact the overall microbial consortium. Bioelectrochemical Systems (BES) offer a sophisticated and dynamic alternative. By introducing an electrode-based control system into an anaerobic digester, a BES can function as a microbial electrolysis cell (MEC) to precisely modulate the electrochemical environment. This allows for the targeted suppression of methanogenic archaea while promoting desired metabolic activities like acetogenesis and electrogenesis.
This document provides a comprehensive guide to the principles, experimental setup, and analytical protocols for utilizing BES to selectively inhibit methanogenesis in laboratory-scale anaerobic digesters. We will explore the underlying mechanisms of electrochemical control and provide detailed, validated protocols for reactor operation and performance monitoring.
A critical point of clarification: In this guide, BES refers to Bioelectrochemical Systems . This should not be confused with the chemical inhibitor 2-bromoethanesulfonate, which is also commonly abbreviated as BES.
PART 1: Scientific Principles and Mechanisms
The core principle of using a BES to inhibit methanogenesis is the strategic manipulation of electron flow within the anaerobic microbial community. Methanogens, particularly hydrogenotrophic and acetoclastic types, are the final electron acceptors in the AD food web. By providing a more favorable electron acceptor (an anode) or by altering the thermodynamics of electron donor availability (at the cathode), we can effectively outcompete and suppress their activity.
Anodic Control: Winning the Competition for Acetate
In a typical AD process, acetoclastic methanogens convert acetate into methane and CO₂. However, electroactive bacteria, such as Geobacter species, can also utilize acetate as an electron donor. In a BES, a poised anode acts as a powerful, inexhaustible electron sink.
By setting the anode potential to a thermodynamically favorable range (e.g., -0.4 V to -0.2 V vs. Ag/AgCl), electroactive bacteria are stimulated to oxidize acetate, transferring the resulting electrons to the anode instead of to methanogens.[1] This direct competition for the primary substrate effectively starves the acetoclastic methanogen population, leading to a significant reduction in methane formation from the acetate pathway.[1]
Cathodic Control: Manipulating the Hydrogen Sink
Hydrogenotrophic methanogens utilize H₂ as an electron donor to reduce CO₂ to methane. This reaction is highly favorable under the low H₂ partial pressures typical of standard AD. A BES can alter this balance in two ways:
-
Promoting Homoacetogenesis: The cathode, acting as an electron donor, can facilitate the production of H₂ from protons. This localized increase in H₂ partial pressure can shift the thermodynamic advantage away from methanogenesis and towards reductive acetogenesis (homoacetogenesis), where homoacetogens use H₂ to reduce CO₂ to acetate.[2] While methanogens often have a higher affinity for H₂ at low concentrations, homoacetogens can become more competitive at elevated H₂ levels.[2][3]
-
Direct Electron Uptake: Some microorganisms can directly accept electrons from the cathode to drive CO₂ reduction, bypassing the need for H₂ as an intermediate. This process, known as microbial electrosynthesis, can be steered towards products other than methane by controlling the cathode potential.
The interplay between these microbial groups is central to the successful inhibition of methanogenesis.
Caption: Mechanism of methanogenesis inhibition via BES, showing anodic competition and cathodic redirection of electron flow.
PART 2: Experimental Protocols
This section provides a step-by-step methodology for constructing, operating, and monitoring a lab-scale BES-integrated anaerobic digester.
Materials & Equipment
-
BES Reactor: Two-chamber H-type glass reactor (or equivalent), with a working volume of 250-500 mL per chamber.
-
Electrodes:
-
Anode: Carbon felt or graphite rod (surface area ~20-50 cm²).
-
Cathode: Carbon cloth or stainless steel mesh.
-
Reference Electrode: Ag/AgCl (3M KCl).
-
-
Membrane: Proton exchange membrane (e.g., Nafion™ 117) or anion exchange membrane, pre-treated according to manufacturer's instructions.
-
Potentiostat/Power Supply: Multi-channel potentiostat capable of poised potential operation.
-
Inoculum: Anaerobic granular sludge or effluent from a stable, active anaerobic digester.
-
Substrate: A defined synthetic wastewater (e.g., containing acetate, propionate, butyrate) or real industrial wastewater.
-
Analytical Equipment: Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), pH meter, conductivity meter.
-
Miscellaneous: Gas-tight sampling bags/syringes, serum bottles, anaerobic chamber or nitrogen gas for purging, peristaltic pump for continuous feeding (optional).
Step-by-Step Protocol: Reactor Assembly & Operation
-
Electrode Preparation: Clean carbon electrodes by soaking in 1M HCl and 1M NaOH (rinsing with deionized water in between), then rinse thoroughly and autoclave. Cut titanium wire for electrical connections.
-
Reactor Assembly:
-
Secure the membrane between the two chambers of the H-type reactor, ensuring a gas-tight seal.
-
Insert the anode into one chamber (the anode chamber) and the cathode into the other (the cathode chamber).
-
Place the Ag/AgCl reference electrode in the anode chamber, ensuring its tip is as close to the anode as possible without touching.
-
Seal all ports with rubber stoppers. Use needles for gas and liquid sampling lines.
-
-
Inoculation and Startup (Anodic Chamber):
-
Inside an anaerobic chamber or while continuously purging with N₂/CO₂ gas, add the anaerobic sludge inoculum to the anode chamber (approx. 30% v/v).
-
Fill the remaining volume with anaerobic medium containing the desired substrate (e.g., 2 g/L sodium acetate).
-
Fill the cathode chamber with a buffer solution (e.g., phosphate buffer, pH 7.0) without substrate or inoculum.
-
-
Electrochemical Connection and Control:
-
Connect the electrodes to the potentiostat: working electrode lead to the anode, counter electrode lead to the cathode, and reference electrode lead to the Ag/AgCl electrode.
-
Set the potentiostat to control the anode potential. A common starting point is -0.3 V vs. Ag/AgCl.
-
Begin operation at a controlled temperature (e.g., 35°C for mesophilic conditions).
-
-
Acclimation Phase (Duration: 2-4 weeks):
-
Operate the reactor in batch mode. Monitor the current generation. A stable, repeating cycle of current production after each feeding indicates the formation of an active electrogenic biofilm.
-
Replace the medium when the current drops to near zero.
-
During this phase, methanogenesis may still occur. Monitor biogas composition to establish a baseline.
-
-
Inhibition Phase (Steady-State Operation):
-
Once a stable biofilm is established, continue operation with the poised anode potential.
-
Begin systematic monitoring of gas and liquid phases to quantify the inhibition of methanogenesis and the production of target products.
-
Caption: Experimental workflow for BES setup and monitoring to inhibit methanogenesis.
PART 3: Analytical Protocols for Validation
Accurate and regular monitoring is crucial for validating the inhibition of methanogenesis and quantifying the metabolic shift.
Protocol: Biogas Composition Analysis by Gas Chromatography (GC)
-
Objective: To quantify the primary components of the produced biogas (CH₄, H₂, CO₂, N₂).
-
Methodology:
-
Sampling: Collect a 1-5 mL gas sample from the reactor headspace using a gas-tight syringe.
-
Injection: Manually inject the sample into the GC injection port.[4]
-
Separation: The components are separated based on their affinity for the column's stationary phase. A typical setup for biogas includes:[5][6]
-
Channel 1: A molecular sieve column (Molsieve 5A) to separate H₂, N₂, and CH₄.
-
Channel 2: A porous polymer column (PoraPLOT U) to separate CO₂.
-
-
Detection: A Thermal Conductivity Detector (TCD) is commonly used as it can detect all expected gas components.
-
Quantification: Calibrate the GC using a certified standard gas mixture containing known concentrations of all target gases. The peak area of each component in the sample is compared to the calibration curve to determine its concentration.[4]
-
Protocol: Volatile Fatty Acid (VFA) Analysis by HPLC
-
Objective: To quantify the concentration of key VFAs (e.g., acetate, propionate, butyrate) in the liquid phase.
-
Methodology:
-
Sample Preparation: Collect a 1-2 mL liquid sample from the reactor. Centrifuge at >10,000 x g for 10 minutes to pellet solids and biomass. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[7]
-
Separation: Inject the sample into an HPLC system equipped with a column suitable for organic acid analysis, such as an Aminex HPX-87H.[8][9]
-
Mobile Phase: An isocratic flow of dilute sulfuric acid (e.g., 5 mM H₂SO₄) is typically used.[9]
-
Detection: A UV detector (at ~210 nm) or a Refractive Index (RI) detector can be used.
-
Quantification: Prepare a calibration curve using a certified VFA standard mix. Determine sample VFA concentrations by comparing peak areas to the standards.[7]
-
PART 4: Data Presentation and Interpretation
A successful experiment will demonstrate a clear shift in metabolic end-products compared to a control reactor (an open-circuit or standard AD reactor).
Key Performance Indicators
The following table summarizes the expected outcomes and key data points to collect.
| Parameter | Standard AD (Control) | BES-Inhibited AD (Expected) | Analytical Method | Rationale for Change |
| Methane (CH₄) Yield | High (>60% of biogas) | Very Low (<10% of biogas) | GC-TCD | Methanogenesis is successfully inhibited. |
| Hydrogen (H₂) Yield | Very Low (<1%) | Potentially High (>30%) | GC-TCD | Electrons are diverted to proton reduction at the cathode. |
| Acetate Conc. | Low (consumed) | High (produced/accumulated) | HPLC-UV/RI | Acetoclastic methanogenesis is inhibited; homoacetogenesis may be stimulated. |
| Propionate/Butyrate Conc. | Low (consumed) | May increase | HPLC-UV/RI | Overall fermentation pathways are altered. |
| Current Density | N/A (or near zero) | Stable & Positive | Potentiostat | Indicates active electrogenic biofilm consuming substrate. |
| Coulombic Efficiency | N/A | High (>80%) | Calculation | Measures the efficiency of converting substrate electrons into electrical current. |
Troubleshooting Common Issues
-
Low or No Current: Check all electrical connections. The reference electrode may be clogged or dried out. The anode may be fouled or the substrate depleted.
-
Methane Production Persists: The anode potential may not be optimal to outcompete methanogens. The inoculum may contain highly competitive methanogens requiring a longer acclimation. Ensure no H₂ is leaking from the cathode to the anode chamber.
-
pH Imbalance: VFA accumulation can cause a drop in pH, which can inhibit microbial activity. Implement a pH control system or use a well-buffered medium.
References
-
Mayura Analytical (2023). Make biogas analysis simpler with a Gas Chromatograph. Available at: [Link]
-
Agilent (2020). Biogas Analyzer Based on the Agilent 990 Micro GC. Available at: [Link]
-
Emerson. Biomethane Analysis Using Gas Chromatographs. Available at: [Link]
-
Agilent (2011). Analysis of Biogas Using the Agilent 490 Micro GC Biogas Analyzer. Available at: [Link]
-
Agilent. Portable Micro Gas Chromatography – Fast and Accurate Analysis of Biogas and Related Streams. Available at: [Link]
-
Zhen, G., et al. (2017). Competition between Methanogens and Acetogens in Biocathodes: A Comparison between Potentiostatic and Galvanostatic Control. Water, 9(1), 33. Available at: [Link]
-
Ragsdale, S. W., & Pierce, E. (2008). Homo-Acetogens: Their Metabolism and Competitive Relationship with Hydrogenotrophic Methanogens. In Biofuels (pp. 1-21). American Chemical Society. Available at: [Link]
-
Chen, S., et al. (2019). Competition Between Chemolithotrophic Acetogenesis and Hydrogenotrophic Methanogenesis for Exogenous H2/CO2 in Anaerobically Digested Sludge: Impact of Temperature. Frontiers in Microbiology, 10, 2368. Available at: [Link]
-
Hafner, S. D., et al. (2021). Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. Bioresource Technology Reports, 15, 100742. Available at: [Link]
-
Gudiño-Salinas, A., et al. (2020). Volatile Fatty Acids (VFAs) Generated by Anaerobic Digestion Serve as Feedstock for Freshwater and Marine Oleaginous Microorganisms to Produce Biodiesel and Added-Value Compounds. Frontiers in Bioengineering and Biotechnology, 8, 629631. Available at: [Link]
-
ResearchGate. (2015). Can you please suggest a protocol for estimation of volatile fatty acids using high pressure liquid chromatography?. Available at: [Link]
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Cheng, D., et al. (2021). Response of Methanogen Communities to the Elevation of Cathode Potentials in Bioelectrochemical Reactors Amended with Magnetite. Applied and Environmental Microbiology, 87(21), e01234-21. Available at: [Link]
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Guo, Z., et al. (2020). The effect of anode potential on electrogenesis, methanogenesis and sulfidogenesis in a simulated sewer condition. Chemosphere, 244, 125516. Available at: [Link]
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Xu, H., et al. (2020). Bioelectrochemical system for the enhancement of methane production by anaerobic digestion of alkaline pretreated sludge. Bioresource Technology, 304, 123000. Available at: [Link]
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Kumar, G., et al. (2022). Integrating anaerobic digestion with bioelectrochemical system for performance enhancement: A mini review. Bioresource Technology, 345, 126519. Available at: [Link]
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pre-column derivatization of low molecular weight thiols with sodium 2-bromoethanesulfonate
Quantitative Analysis of Low Molecular Weight Thiols via Pre-Column Derivatization with Sodium 2-Bromoethanesulfonate Coupled to HPLC-MS
Abstract
This application note presents a detailed methodology for the derivatization and quantification of low molecular weight (LMW) thiols, such as cysteine and glutathione, using sodium 2-bromoethanesulfonate as a pre-column derivatization agent. The protocol is designed for researchers in drug development and life sciences who require a robust method for thiol analysis in complex biological matrices. The derivatization strategy involves the stable alkylation of the thiol group, forming a water-soluble S-sulfoethyl derivative. This guide provides a comprehensive, step-by-step protocol for sample preparation, derivatization, and subsequent analysis by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The rationale behind key experimental steps is discussed to ensure scientific integrity and facilitate troubleshooting.
Introduction: The Significance of Thiol Quantification
Low molecular weight thiols, including cysteine, homocysteine, and the tripeptide glutathione (GSH), are pivotal in maintaining cellular redox homeostasis.[1] They act as primary antioxidants, participate in detoxification pathways, and are involved in various enzymatic reactions. Consequently, the quantification of these molecules is a critical aspect of research in toxicology, pharmacology, and clinical diagnostics. The inherent instability of the sulfhydryl group, which is prone to oxidation, presents a significant analytical challenge.[1] Pre-column derivatization is a widely adopted strategy to stabilize thiols and enhance their chromatographic retention and detection. This application note details a method utilizing sodium 2-bromoethanesulfonate for this purpose, creating stable and highly polar derivatives suitable for HPLC-MS analysis.
Principles of the Method
The core of this method is the nucleophilic substitution reaction between the thiol group (in its more reactive thiolate form, RS⁻) and the electrophilic bromine atom of sodium 2-bromoethanesulfonate. This S-alkylation reaction forms a stable thioether bond, resulting in the corresponding S-sulfoethylated thiol derivative.
The reaction proceeds as follows:
-
R-SH + OH⁻ ⇌ R-S⁻ + H₂O (Deprotonation of the thiol to the more nucleophilic thiolate)
-
R-S⁻ + Br-CH₂-CH₂-SO₃⁻Na⁺ → R-S-CH₂-CH₂-SO₃⁻Na⁺ + Br⁻ (Nucleophilic attack and formation of the S-sulfoethyl derivative)
This derivatization strategy offers several advantages:
-
Stability: The resulting thioether is significantly more stable than the original thiol, preventing auto-oxidation during sample processing and analysis.
-
Increased Polarity: The introduction of the sulfonate group enhances the polarity and water solubility of the analytes, which can be advantageous for separation from non-polar matrix components.
-
Suitability for Reversed-Phase Chromatography: The derivatized thiols can be effectively separated using reversed-phase HPLC.
-
Mass Spectrometry Compatibility: The derivatives are amenable to detection by mass spectrometry, providing high sensitivity and selectivity.
Experimental Protocol
Materials and Reagents
-
Sodium 2-bromoethanesulfonate (≥98% purity)
-
L-Cysteine (≥98% purity)
-
L-Glutathione (reduced form, ≥98% purity)
-
5-Sulfosalicylic acid (SSA) dihydrate
-
Sodium borate
-
Boric acid
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Equipment
-
HPLC system with a binary pump and autosampler
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Incubator or water bath
Preparation of Solutions
-
Derivatization Reagent (100 mM Sodium 2-bromoethanesulfonate): Dissolve 211.0 mg of sodium 2-bromoethanesulfonate in 10 mL of ultrapure water. Prepare fresh daily.
-
Borate Buffer (0.2 M, pH 8.5): Prepare a solution of 0.2 M boric acid and adjust the pH to 8.5 with a concentrated sodium hydroxide solution.
-
Protein Precipitation Solution (5% w/v SSA): Dissolve 5 g of SSA dihydrate in 100 mL of ultrapure water. Store at 4°C.
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of ultrapure water.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of acetonitrile.
Sample Preparation and Protein Precipitation
Causality: Immediate stabilization of thiols and removal of interfering proteins are crucial for accurate quantification. SSA is an effective protein precipitant that also helps to inhibit oxidative enzymes.
-
For liquid samples (e.g., plasma), mix 100 µL of the sample with 100 µL of ice-cold 5% SSA.
-
For cell pellets, resuspend the pellet in an appropriate volume of ice-cold 5% SSA.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the LMW thiols and proceed immediately to derivatization.
Pre-Column Derivatization Protocol
Causality: The alkylation of thiols is pH-dependent, with the more nucleophilic thiolate anion (RS⁻) being the reactive species.[2][3] A basic pH of around 8.5 ensures sufficient deprotonation of the thiol groups of cysteine (pKa ~8.3) and glutathione (pKa ~8.7) to facilitate the reaction, without promoting significant hydrolysis of the derivatizing reagent.
-
In a microcentrifuge tube, combine:
-
50 µL of the supernatant from step 3.4.6.
-
50 µL of 0.2 M Borate Buffer (pH 8.5).
-
10 µL of 100 mM Sodium 2-bromoethanesulfonate solution.
-
-
Vortex briefly to mix.
-
Incubate the mixture at 37°C for 60 minutes in the dark.
-
After incubation, stop the reaction by adding 10 µL of 5% formic acid to acidify the sample. This protonates any remaining free thiols, rendering them unreactive.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS Analysis
Causality: The addition of a sulfonate group makes the derivatives highly polar. Therefore, a reversed-phase HPLC method with a high aqueous content in the mobile phase at the beginning of the gradient is necessary for retention and separation.[4][5] ESI in negative ion mode is chosen as the sulfonate group is readily deprotonated, leading to sensitive detection.
| Parameter | Condition |
| Column | Reversed-phase C18, 150 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Gradient Program | Time (min) |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Table 1: Suggested HPLC-MS Conditions
Expected Results and Data Presentation
The derivatization adds a sulfoethyl moiety (mass = 125.13 Da) to the thiol. The expected masses for the derivatized analytes in negative ion mode ([M-H]⁻) are:
| Analyte | Formula (Thiol) | Thiol Mass (Da) | Derivative Mass (Da) | Expected [M-H]⁻ (m/z) |
| Cysteine | C₃H₇NO₂S | 121.16 | 246.29 | 245.28 |
| Glutathione | C₁₀H₁₇N₃O₆S | 307.32 | 432.45 | 431.44 |
Table 2: Mass Information for LMW Thiols and their S-sulfoethyl Derivatives.
The retention times will depend on the specific HPLC column and conditions used, but it is expected that the derivatized cysteine will elute earlier than the larger, derivatized glutathione. A standard curve should be prepared using the same derivatization protocol with known concentrations of cysteine and glutathione to enable accurate quantification.
Method Validation and Trustworthiness
To ensure the reliability of this protocol, the following validation steps are recommended:
-
Specificity: Analyze a blank matrix (without thiols) subjected to the entire procedure to check for interfering peaks at the retention times of the target analytes.
-
Linearity and Range: Prepare a series of calibration standards over the expected concentration range and perform the derivatization and analysis. Plot the peak area against concentration and determine the linearity (R² > 0.99).
-
Precision and Accuracy: Analyze replicate samples at low, medium, and high concentrations to determine intra- and inter-day precision (%RSD) and accuracy (%recovery).
-
Stability: Assess the stability of the derivatized samples at autosampler temperature over a typical analysis run time. The S-sulfoethyl derivatives are expected to be stable.[6][7]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Peak Area/No Signal | Incomplete derivatization (incorrect pH) | Verify the pH of the reaction mixture is ~8.5. Prepare fresh borate buffer. |
| Thiol oxidation before derivatization | Keep samples on ice at all times. Perform protein precipitation and derivatization as quickly as possible. | |
| Incorrect MS parameters | Optimize MS settings (e.g., capillary voltage, cone voltage) for the target m/z values in negative ion mode. | |
| Poor Peak Shape | Column overload | Dilute the sample or reduce the injection volume. |
| Incompatible sample solvent | Ensure the final sample is acidified and the organic content is low. | |
| Variable Retention Times | Inadequate column equilibration | Increase the re-equilibration time at the end of the gradient.[5] |
| Fluctuations in column temperature or mobile phase | Ensure consistent column temperature and use freshly prepared mobile phases. |
Conclusion
The pre-column derivatization of low molecular weight thiols with sodium 2-bromoethanesulfonate provides a robust method for stabilizing these labile analytes for quantitative analysis. The resulting S-sulfoethyl derivatives are stable, water-soluble, and well-suited for separation by reversed-phase HPLC. Coupling this derivatization strategy with the sensitivity and selectivity of mass spectrometry offers a powerful tool for researchers investigating the role of thiols in biological systems. This application note provides a comprehensive and scientifically grounded protocol to guide the successful implementation of this valuable analytical technique.
References
-
Zarbl, E., et al. (2019). A one-pot, and scalable method to prepare symmetric disulfides from their corresponding primary, secondary, allylic, and benzylic halides. New Journal of Chemistry. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. Available at: [Link]
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Agilent Technologies. (2010). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. Application Note. Available at: [Link]
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Lindorff-Larsen, K., & Winther, J. R. (2000). Thiol alkylation below neutral pH. Analytical Biochemistry, 286(2), 308-310. Available at: [Link]
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Otake, Y., et al. (2015). Stable cysteine sulfenic acid: synthesis by direct oxidation of a thiol, crystallographic analysis, and elucidation of reactivities. Journal of the American Chemical Society, 137(24), 7867-7874. Available at: [Link]
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Marvel, C. S., & Sparberg, M. S. (1922). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses, 2, 97. Available at: [Link]
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Bedford, J. J., & Clarke, M. B. (1990). The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. Chemical Research in Toxicology, 3(4), 387-392. Available at: [Link]
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Marvel, C. S., & Bailey, C. F. (1922). Taurine. Organic Syntheses, 2, 563. Available at: [Link]
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Akaike, T., et al. (2017). Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Free Radical Biology and Medicine, 106, 255-266. Available at: [Link]
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Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e85. Available at: [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Available at: [Link]
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Vera, M. C., et al. (2019). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 49(5), 417-430. Available at: [Link]
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Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would you prepare the following thioether? Available at: [Link]
-
Kasprzak, S. E., et al. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. International Journal of Molecular Sciences, 23(16), 9404. Available at: [Link]
-
Bedell, J. L., et al. (1990). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry, 29(15), 3684-3690. Available at: [Link]
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Tsutsumi, H. (2013). HPLC Separation of Amino Acids is Appropriate? Pharmaceutica Analytica Acta, 4(11). Available at: [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols in Cell Biology, 1(3), e85. Available at: [Link]
-
Parvez, S., et al. (2018). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 120, 378-391. Available at: [Link]
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S-Alkylation of Peptides with Sodium 2-Bromoethanesulfonate: An Application Note for Enhanced Mass Spectrometry Analysis
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the landscape of mass spectrometry-based proteomics, the chemical modification of cysteine residues is a cornerstone of robust and reproducible sample preparation.[1][2][3] The thiol group of cysteine is highly reactive, readily forming disulfide bonds that can introduce structural complexity, interfere with enzymatic digestion, and lead to ambiguous results in mass spectrometric analysis.[1][4][5] Alkylation serves to irreversibly cap these reactive thiol groups, preventing re-oxidation and ensuring that cysteine-containing peptides are consistently identified and quantified.[1][6] While a variety of alkylating agents are available, the use of sodium 2-bromoethanesulfonate to introduce a sulfonatoethyl group offers distinct advantages for mass spectrometry, particularly in enhancing peptide ionization and directing fragmentation pathways. This application note provides a comprehensive guide to the principles, protocol, and benefits of S-sulfonatoethylation for researchers, scientists, and drug development professionals.
The Chemistry of S-Sulfonatoethylation: A Mechanistic Overview
The S-alkylation of a cysteine residue with sodium 2-bromoethanesulfonate is a nucleophilic substitution reaction. The deprotonated thiolate anion of the cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine in 2-bromoethanesulfonate. This results in the formation of a stable thioether bond and the displacement of the bromide ion. The resulting modification, S-sulfonatoethylcysteine, introduces a strongly acidic sulfonic acid group onto the peptide.
Caption: Mechanism of cysteine S-alkylation with sodium 2-bromoethanesulfonate.
Experimental Protocol: A Step-by-Step Guide to S-Sulfonatoethylation
This protocol outlines the in-solution alkylation of peptides following enzymatic digestion. It is crucial to perform these steps in a clean environment to avoid contamination.[7]
Materials and Reagents:
-
Peptide sample (from protein digestion)
-
Sodium 2-bromoethanesulfonate (≥98% purity)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Ammonium bicarbonate buffer (100 mM, pH ~8.0)
-
Formic acid (LC-MS grade)
-
HPLC-grade water and acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for desalting[8][9]
Protocol:
-
Reduction of Disulfide Bonds:
-
Resuspend the peptide sample in 100 mM ammonium bicarbonate buffer.
-
Add TCEP to a final concentration of 10 mM or DTT to 20 mM. The use of TCEP is often preferred as it is a more stable and effective reducing agent over a wider pH range.[9]
-
Incubate the mixture at 56°C for 30 minutes to ensure complete reduction of all disulfide bonds.[10]
-
-
S-Alkylation with Sodium 2-Bromoethanesulfonate:
-
Prepare a fresh solution of 100 mM sodium 2-bromoethanesulfonate in 100 mM ammonium bicarbonate buffer.
-
Add the sodium 2-bromoethanesulfonate solution to the reduced peptide sample to a final concentration of 50 mM.
-
Incubate the reaction mixture in the dark at room temperature for 1 hour. Alkylation reactions are sensitive to light, and performing this step in the dark minimizes potential side reactions.[4]
-
-
Quenching the Reaction:
-
To consume any unreacted sodium 2-bromoethanesulfonate, add DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature. This step is critical to prevent the alkylating agent from modifying the subsequent analytical column or mass spectrometer components.[11]
-
-
Sample Cleanup and Preparation for Mass Spectrometry:
-
Acidify the sample to a pH of <3 with formic acid to stop all enzymatic activity and prepare the sample for reverse-phase cleanup.
-
Desalt and concentrate the S-sulfonatoethylated peptides using a C18 SPE cartridge according to the manufacturer's protocol.[8][9]
-
Elute the peptides with a suitable solvent, typically a solution of acetonitrile in water with 0.1% formic acid.[9]
-
Dry the purified peptide sample in a vacuum centrifuge.
-
Reconstitute the sample in an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Caption: Workflow for S-sulfonatoethylation of peptides for MS analysis.
Advantages of S-Sulfonatoethylation for Mass Spectrometry
The introduction of a sulfonic acid group imparts several beneficial properties to peptides for their analysis by mass spectrometry.
| Feature | Advantage | Rationale |
| Increased Ionization Efficiency | Enhanced signal intensity in ESI-MS. | The highly acidic sulfonic acid group readily donates a proton, promoting the formation of multiply charged ions in positive ion mode electrospray ionization (ESI).[12] This can lead to a significant increase in the average charge state of peptides, improving detection sensitivity.[13] |
| Predictable Fragmentation | Simplified and more informative tandem mass spectra. | The presence of the fixed negative charge on the sulfonate group can influence peptide fragmentation during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[12][14] This can lead to more predictable fragmentation patterns, often favoring the formation of specific ion series (e.g., y-ions), which simplifies de novo sequencing and database searching.[12] |
| Improved Chromatographic Separation | Better resolution in reversed-phase chromatography. | The hydrophilic nature of the sulfonic acid group can alter the retention time of peptides on reversed-phase columns, potentially improving separation from unmodified or differently modified peptides. |
| Stable Modification | Robust and irreversible modification. | The thioether bond formed during alkylation is chemically stable under the conditions used for sample preparation and mass spectrometric analysis, ensuring the integrity of the modification.[1] |
Applications in Proteomics and Drug Development
The enhanced analytical characteristics of S-sulfonatoethylated peptides make this modification particularly valuable in several areas:
-
Shotgun Proteomics: Improved peptide identification and quantification due to increased signal intensity and clearer fragmentation spectra.
-
Post-Translational Modification (PTM) Analysis: The distinct mass shift and fragmentation behavior can aid in the confident identification of cysteine-containing peptides, which may harbor other PTMs.
-
Biopharmaceutical Characterization: Precise and reproducible analysis of cysteine residues and disulfide bonds in therapeutic proteins is crucial for quality control and stability studies.
-
De Novo Sequencing: The simplified fragmentation patterns can facilitate the manual or automated determination of peptide sequences without relying on a database.[12]
Conclusion
S-alkylation of peptides with sodium 2-bromoethanesulfonate is a powerful technique for enhancing the analysis of cysteine-containing peptides by mass spectrometry. The resulting S-sulfonatoethyl modification improves ionization efficiency, directs fragmentation for more informative tandem mass spectra, and is compatible with standard proteomics workflows. By implementing the detailed protocol and understanding the underlying principles described in this application note, researchers can achieve more sensitive and reliable results in their proteomic and biopharmaceutical analyses.
References
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Wojtkiewicz, M., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 2(3), e382. [Link]
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Coligan, J. E., et al. (2007). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, Chapter 23, Unit 23.2. [Link]
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G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]
-
Niketic, V., Thomsen, J., & Kristiansen, K. (1974). Modification of cysteine residues with sodium 2-bromoethanesulfonate. The application of S-sulfoethylated peptides in automatic Edman degradation. European Journal of Biochemistry, 46(3), 547–551. [Link]
-
Sutherland, A. D., et al. (2020). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Journal of the American Society for Mass Spectrometry, 31(7), 1432–1443. [Link]
-
Go, E. P., & Ni, W. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(12), 1344–1351. [Link]
-
Gevaert, K., et al. (2002). Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis. Analytical Chemistry, 74(19), 4838–4846. [Link]
-
Kuznetsova, K. G., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]
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Kuznetsova, K. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(1), 18–29. [Link]
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Chiozzotto, D., et al. (2013). Chemical modifications of peptide sequences via S-alkylation reaction. Journal of Peptide Science, 19(11), 689–696. [Link]
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Padula, M. P., & Nevera, C. (2018). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. In: Methods in Molecular Biology. Humana Press, New York, NY. [Link]
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Kuznetsova, K. G., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]
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University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]
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Wang, Y., et al. (2021). S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. Green Chemistry, 23(16), 5876–5881. [Link]
-
Popa, G., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Radioanalytical and Nuclear Chemistry, 292(2), 735–741. [Link]
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Chiozzotto, D., & Menta, S. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry & Biodiversity, 14(10), e1700204. [Link]
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Li, Z., et al. (2020). Facile preparation of sulfonium peptide and protein probes for selective crosslinking of methyllysine readers. Chemical Science, 11(10), 2689–2696. [Link]
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Soares, R., et al. (2012). Tandem Mass Spectrometry of Peptides. In: Mass Spectrometry in Life Sciences. InTech. [Link]
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Seo, J., & Lee, K. (2008). Novel Oxidative Modifications in Redox-Active Cysteine Residues. Journal of Biological Chemistry, 283(52), 36529–36540. [Link]
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Holden, D. D., et al. (2018). Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(12), 2457–2466. [Link]
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Chiozzotto, D., et al. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. ResearchGate. [Link]
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Charles, L., et al. (2016). Tandem mass spectrometry and infrared spectroscopy as a tool to identify peptide oxidized residues. The Analyst, 141(2), 587–594. [Link]
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Aloria, K., et al. (2012). EVALUATION OF PEPTIDE ALKYLATION SIDE-REACTIONS IN COMMON PROTEIN DIGESTION PROTOCOLS. ResearchGate. [Link]
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Kuznetsova, K. G., et al. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Biomeditsinskaya Khimiya, 66(1), 18–29. [Link]
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ProteomeTools. Mass Spectrometry. [Link]
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Soares, R., et al. (2012). Tandem Mass Spectrometry of Peptides. ResearchGate. [Link]
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Nemeth-Cawley, J. F., Karnik, S., & Rouse, J. C. (2001). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(12), 1301–1311. [Link]
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Nshanian, M., et al. (2018). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. International Journal of Mass Spectrometry, 427, 126–134. [Link]
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- 8. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Functionalization of Polymers with Sulfonate Groups Using Sodium 2-Bromoethanesulfonate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Polymer Sulfonation
The introduction of sulfonate (–SO₃H) groups into a polymer backbone is a powerful strategy to modulate its physicochemical properties. This modification dramatically increases hydrophilicity, introduces anionic charges, and can create binding sites for proteins and other biological molecules.[1][2] These changes are highly sought after in the biomedical and drug development fields, as they can enhance biocompatibility, improve drug solubility, and facilitate targeted delivery.[3] Sulfonated polymers are integral to applications ranging from tissue engineering scaffolds that promote cell adhesion and proliferation to sophisticated drug delivery systems.[1][4]
While various reagents like chlorosulfonic acid and sulfuric acid can be used for sulfonation, they often involve harsh reaction conditions that can lead to polymer degradation and lack of precise control.[1][5][6][7] This application note details a robust and controlled method for polymer functionalization using sodium 2-bromoethanesulfonate (BrCH₂CH₂SO₃Na) . This approach leverages the principles of nucleophilic substitution, specifically the Williamson ether synthesis, to covalently attach ethane sulfonate groups to polymers bearing hydroxyl or similar nucleophilic functionalities.[8][9][10]
Sodium 2-bromoethanesulfonate is an ideal reagent for this purpose; the bromine atom serves as an excellent leaving group for nucleophilic attack, while the stable sulfonate group is carried onto the polymer.[11][12] This method offers a higher degree of control over the extent of sulfonation and proceeds under milder conditions, thus preserving the integrity of the polymer backbone.
Reaction Mechanism: A Modified Williamson Ether Synthesis
The functionalization of a hydroxyl-containing polymer with sodium 2-bromoethanesulfonate proceeds via a bimolecular nucleophilic substitution (SN2) reaction, a variant of the classic Williamson ether synthesis.[8][9][10][13]
The core steps of this mechanism are as follows:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl groups on the polymer backbone, creating highly nucleophilic alkoxide anions (Polymer-O⁻).
-
Nucleophilic Attack: The newly formed alkoxide anion attacks the electrophilic carbon atom adjacent to the bromine on the sodium 2-bromoethanesulfonate molecule.
-
Displacement: In a concerted step, the alkoxide forms a new ether bond (C-O-C) with the ethyl group, and the bromide ion is displaced as the leaving group.[8][11]
This SN2 mechanism is favored by the use of a primary alkyl halide (2-bromoethanesulfonate), which minimizes competing elimination reactions.[8][9]
Sources
- 1. Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Organosulfur-Based Polymers for Drug Delivery Systems [mdpi.com]
- 4. Polyethersulfone Polymer for Biomedical Applications and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CAS 4263-52-9: Sodium 2-bromoethanesulfonate | CymitQuimica [cymitquimica.com]
- 12. 2-溴乙基磺酸钠 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Removing Unreacted Sodium 2-Bromoethanesulfonate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical protocols for the effective removal of unreacted sodium 2-bromoethanesulfonate (BES) from a reaction mixture. As a common sulfonating agent, BES is highly effective for introducing the sulfoethyl group; however, its high polarity and water solubility can present purification challenges. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for a successful purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and removal of sodium 2-bromoethanesulfonate.
Q1: What are the key physical and chemical properties of sodium 2-bromoethanesulfonate that influence its removal?
Understanding the properties of BES is the first step in designing an effective purification scheme. Its salt-like nature is the dominant factor. It is a highly polar, non-volatile crystalline solid.[1] The presence of the sodium sulfonate group makes it extremely water-soluble, while the bromoethyl group allows it to participate in nucleophilic substitution reactions.[1][2]
Table 1: Physicochemical Properties of Sodium 2-Bromoethanesulfonate
| Property | Value | Source |
|---|---|---|
| CAS Number | 4263-52-9 | [3][4] |
| Molecular Formula | C₂H₄BrNaO₃S | [3] |
| Molecular Weight | 211.01 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 283 °C (decomposes) | [4] |
| Water Solubility | High (100 mg/mL; 500 g/L) | [4][5] |
| Other Solubilities | Soluble in methanol; soluble in boiling 95% ethanol |[6][7] |
Q2: What is the simplest and most common method for removing BES?
For most reactions where the desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, toluene), the simplest method is a liquid-liquid extraction using water or brine. Due to its ionic sulfonate group, BES has an extremely high affinity for the aqueous phase and will be effectively washed out from the organic layer.
Q3: I've performed several aqueous washes, but I suspect BES is still present. Why might this be happening?
There are a few possibilities:
-
Emulsion Formation: If an emulsion formed during extraction, BES could be trapped in the organic layer. Breaking the emulsion (e.g., by adding brine) is necessary.
-
Insufficient Volume/Number of Washes: For very high concentrations of BES, multiple washes with fresh aqueous solution are required to shift the equilibrium and ensure complete removal.
-
Product-Mediated Solubility: In rare cases, your product might act as a phase-transfer catalyst, forming a complex or ion pair with BES that increases its solubility in the organic phase. In this scenario, alternative purification methods should be explored.
Q4: My desired product is also water-soluble. How can I possibly remove BES?
This is a significant challenge that renders simple liquid-liquid extraction ineffective. The strategy must now rely on differences in properties other than polarity. Potential methods, discussed in detail in Section 2, include:
-
Recrystallization/Precipitation: Exploiting differential solubility in a specific solvent system.
-
Size Exclusion Chromatography (SEC): Separating based on molecular size, if there is a significant difference between your product and BES.
-
Ion-Exchange Chromatography (IEX): Separating based on the charge of the sulfonate group.
Section 2: Troubleshooting and Purification Strategy Design
A successful purification is not a one-size-fits-all process. It requires a logical approach based on the properties of your desired compound. The flowchart below provides a decision-making framework to guide you to the most appropriate methodology.
Sources
- 1. CAS 4263-52-9: Sodium 2-bromoethanesulfonate | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Sodium 2-bromoethanesulfonate 98 4263-52-9 [sigmaaldrich.com]
- 5. parchem.com [parchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sodium 2-bromoethanesulfonate, 98% | Fisher Scientific [fishersci.ca]
Technical Support Center: Optimizing Sodium 2-Bromoethanesulfonate (BES) for Methanogen Inhibition
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support center for the application of sodium 2-bromoethanesulfonate (BES). This guide is designed for researchers, scientists, and drug development professionals who are utilizing BES to specifically inhibit methanogenic archaea in their experimental systems. We understand that optimizing the use of a metabolic inhibitor is critical for generating reliable and reproducible data. This document provides in-depth answers to frequently asked questions and a troubleshooting guide to address common challenges encountered in the field.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanism, application, and effects of BES.
Q1: What is sodium 2-bromoethanesulfonate (BES) and how does it inhibit methanogens?
Answer: Sodium 2-bromoethanesulfonate (BES) is a chemical compound widely used as a potent and specific inhibitor of methanogenesis.[1][2] Its efficacy stems from its structural similarity to Coenzyme M (2-mercaptoethanesulfonate), an essential cofactor for all known methanogenic pathways.[1]
The mechanism of inhibition is a classic example of competitive inhibition. The final step in methane synthesis involves the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the reduction of a methyl group bound to Coenzyme M (CH₃-S-CoM) to produce methane (CH₄).[1] Because BES is a structural analog of Coenzyme M, it binds to the active site of the MCR enzyme. This binding event effectively blocks the true substrate (CH₃-S-CoM) from accessing the enzyme, thereby halting the methane production pathway.[1][3] This specificity makes BES an invaluable tool for studying microbial ecosystems where the role of methanogens is being investigated.
View Diagram: Mechanism of BES Inhibition
Caption: Competitive inhibition of MCR enzyme by BES.
Q2: What is a good starting concentration for my experiment?
Answer: This is one of the most critical questions, and the answer is: it depends entirely on your system. The effective concentration of BES can vary by several orders of magnitude based on the microbial community composition, the substrate, the physical environment (e.g., soil vs. liquid culture), and the experimental goals (e.g., partial vs. complete inhibition). Aceticlastic methanogens (which use acetate) are often more sensitive to BES than hydrogenotrophic methanogens (which use H₂/CO₂).[4][5][6]
Do not assume a single concentration from the literature will work for your specific setup. A preliminary dose-response experiment is mandatory for robust experimental design. Below is a table summarizing concentrations used in various studies to guide the design of your titration experiment.
| Experimental System | BES Concentration Range | Level of Inhibition | Reference(s) |
| Anaerobic Digester (Thermophilic) | 1 mM - 50 mM | 1 mM inhibited acetate pathway; 50 mM required for H₂/CO₂ pathway. | [4] |
| Anaerobic Granular Sludge | 3.0 g/L (~14.5 mM) - 50 mM | ~73% reduction at 3.0 g/L; complete inhibition at higher doses. | [5][7][8] |
| Rumen Fluid / In Vitro Fermentation | 250 µM - 30 mM | Highly variable; complex communities are more tolerant. | [9] |
| Rice Paddy Soil | 20 - 80 mg/kg | 49% reduction in CH₄ emission at 80 mg/kg. | [1][10] |
| Mixed Microbial Cultures | 0.5 mM - 10 mM | 89% inhibition at 0.5 mM; 100% inhibition at 10 mM. | [6][11] |
| Microbial Fuel Cells (Sludge-fed) | 0.5 mM | Effective methane suppression. | [12] |
Recommendation: For a liquid culture system, start your titration experiment with a range from 0.5 mM to 50 mM (e.g., 0, 0.5, 1, 5, 10, 20, 50 mM).
Q3: How should I prepare and sterilize my BES stock solution?
Answer: Proper preparation and sterilization of your BES solution are critical to avoid experimental artifacts.
Preparation: Sodium 2-bromoethanesulfonate is soluble in water. Prepare a concentrated stock solution (e.g., 1 M) in an anaerobic, buffered medium or deionized water. Ensure the container is properly sealed to prevent oxygen exposure if working with strict anaerobes.
Sterilization - CRITICAL ADVISORY: Do NOT autoclave your BES stock solution. Autoclaving can cause partial hydrolysis of 2-bromoethanesulfonate, converting it into a mixture of BES and isethionate (2-hydroxyethanesulfonate).[3] This not only reduces the effective concentration of your inhibitor but also introduces a potential carbon and electron source for other microbes, which could confound your results.[3]
The recommended method for sterilization is filtration through a 0.22 µm syringe filter. Perform this step in an anaerobic chamber if your experimental system is strictly anaerobic.
Q4: For how long is BES effective? Is the inhibition permanent?
Answer: The inhibition by BES is generally not permanent and its effective duration depends on several factors:
-
Community Adaptation: In complex microbial communities, the inhibitory effect can be temporary as the community adapts.[8] Some methanogens may have a higher tolerance, or other metabolic pathways may become more active.
-
BES Degradation: Some anaerobic bacteria, such as certain sulfate-reducers, have been shown to degrade BES.[3]
-
System Dynamics: In continuous or semi-continuous culture systems (like chemostats or some bioreactors), BES will be washed out over time.
For long-term batch experiments (lasting several days to weeks), you may need to re-spike the culture with BES periodically to maintain inhibition. Monitor methane production regularly to determine if and when re-dosing is necessary.
Q5: Does BES affect other microorganisms in my culture?
Answer: While BES is considered a specific inhibitor of methanogens, it is not perfectly selective and can have off-target effects. It is crucial to be aware of these potential impacts:
-
Syntrophic Bacteria: Because methanogens consume H₂ and keep its partial pressure low, their inhibition can indirectly affect their syntrophic partners (bacteria that produce H₂). The resulting accumulation of H₂ can thermodynamically inhibit these partners.[6][11]
-
Other Communities: BES has been reported to affect dechlorinating bacteria and spore-forming sulfate-reducing bacteria.[3][11]
-
Stimulation of Homoacetogenesis: By preventing H₂ from being consumed by methanogens, BES can redirect the carbon and electron flow towards other pathways. This often stimulates the activity of homoacetogens, which use the excess H₂/CO₂ to produce acetate.[3][8]
Recommendation: Always run parallel controls. A "No Inhibitor" control is essential to compare against. If you suspect off-target effects, consider including a "Positive Control" with a different methanogen inhibitor or analyzing the microbial community structure (e.g., via 16S rRNA gene sequencing) with and without BES.
Q6: What are the expected metabolic consequences of inhibiting methanogenesis with BES?
Answer: Blocking the primary sink for reducing equivalents (H₂) in many anaerobic environments leads to predictable metabolic shifts. You should expect to see:
-
Accumulation of Intermediates: An increase in the concentration of hydrogen (H₂), formate, and acetate is common.[8][13]
-
Shift in VFA Profiles: The redirection of electron flow can alter the profile of volatile fatty acids (VFAs), often leading to higher acetate production.[8]
-
pH Changes: The accumulation of acidic products like VFAs can cause a drop in the pH of your system. This should be monitored, as significant pH changes can inhibit other microbial groups.
Section 2: Troubleshooting Guide
This guide provides a structured approach to solving common problems encountered during experiments with BES.
Problem 1: Incomplete or No Inhibition of Methane Production
-
Possible Cause 1: BES Concentration is Too Low.
-
Why it happens: As detailed in the FAQ, the required concentration is highly system-dependent. A dose that works in one system may be insufficient in another with a denser or more resilient methanogenic population.
-
Solution: Perform a titration experiment to determine the minimal inhibitory concentration (MIC) for your specific conditions. See Protocol 2 for a detailed workflow.
-
-
Possible Cause 2: Dominance of Tolerant Methanogens.
-
Why it happens: Hydrogenotrophic methanogens can be significantly more resistant to BES than their acetoclastic counterparts.[4][5][6] If your system is dominated by hydrogenotrophs, a standard concentration might not be effective.
-
Solution: Increase the BES concentration in your titration experiment, potentially up to 50 mM or higher for complete inhibition.[4] Concurrently, analyze your archaeal community to confirm the dominant methanogenic pathways.
-
-
Possible Cause 3: Adaptation or Recovery of the Microbial Community.
-
Possible Cause 4: Improper Preparation or Sterilization of BES.
-
Why it happens: If the BES stock was autoclaved, it may have partially degraded, reducing its effective concentration.[3]
-
Solution: Always prepare fresh BES stock solutions and sterilize them by filter-sterilization (0.22 µm), not autoclaving. See Protocol 1.
-
Problem 2: Unexpected Changes in Other Metabolic Pathways (e.g., pH drop, unusual VFA profile)
-
Possible Cause: Accumulation of Metabolic Byproducts.
-
Why it happens: Inhibiting methanogenesis removes the primary consumer of H₂ and formate. This causes these intermediates to accumulate, which are then used by other organisms (like homoacetogens) to produce VFAs, primarily acetate.[8] This is an expected outcome of successful inhibition.
-
Solution: This is not a problem to be "solved" but rather an effect to be monitored and understood. Measure H₂, formate, and VFA concentrations alongside methane. Monitor pH closely and adjust with a sterile, anaerobic buffer if it drops to a level that might inhibit other microbes of interest.
-
Problem 3: Suspected Inhibition of Non-Target Microorganisms
-
Possible Cause: Off-Target Effects of BES.
-
Why it happens: BES is not 100% specific. It can impact syntrophic bacteria indirectly through H₂ accumulation or directly affect other groups like sulfate-reducers.[3][11]
-
Solution:
-
Validate with Controls: Compare the activity of your process of interest (e.g., degradation of a specific compound) in the BES-inhibited system versus the uninhibited control.
-
Microbial Community Analysis: Use techniques like 16S rRNA gene sequencing to compare the microbial community structure before and after BES addition, and relative to the control. This will reveal if specific non-methanogenic populations are negatively impacted.
-
Alternative Inhibitors: If BES proves to be too disruptive, consider testing other methanogen inhibitors, although they come with their own sets of off-target effects.
-
-
Section 3: Experimental Protocols
Protocol 1: Preparation and Filter-Sterilization of a BES Stock Solution
-
Objective: To prepare a sterile, concentrated stock solution of BES without chemical degradation.
-
Materials:
-
Sodium 2-bromoethanesulfonate powder (≥98% purity).
-
Anaerobic, deionized water or appropriate anaerobic medium.
-
Sterile, anaerobic serum bottle or vial with butyl rubber stopper and aluminum crimp seal.
-
Sterile 0.22 µm syringe filter.
-
Sterile syringe and needle.
-
Analytical balance.
-
-
Procedure (performed in an anaerobic chamber):
-
Weigh the required amount of BES powder to make a desired stock concentration (e.g., for 10 mL of a 1 M stock, weigh 2.11 g of BES).
-
Transfer the powder to the sterile serum bottle.
-
Add the desired volume of anaerobic water or medium to the bottle.
-
Seal the bottle with the sterile stopper and aluminum crimp.
-
Shake vigorously until the BES is completely dissolved.
-
To sterilize, draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm filter to the syringe.
-
Dispense the solution through the filter into a new, sterile, sealed anaerobic vial.
-
Store the stock solution at 4°C, protected from light.
-
Protocol 2: Determining the Optimal BES Concentration (Titration Assay)
-
Objective: To identify the minimum concentration of BES required for effective methanogenesis inhibition in a specific experimental system.
-
Materials:
-
Your experimental setup (e.g., anaerobic culture tubes, serum bottles, bioreactors).
-
Inoculum and medium.
-
Sterile, anaerobic BES stock solution (from Protocol 1).
-
Gas chromatograph (GC) for methane analysis.
-
-
Procedure:
-
Set up a series of identical experimental replicates. A minimum of triplicates for each concentration is recommended.
-
Include a "no inhibitor" control group (0 mM BES).
-
Create a range of BES concentrations based on the table in FAQ 2. For example: 0, 0.5, 1, 5, 10, 20, and 50 mM.
-
Using the sterile BES stock, spike each replicate to its target final concentration. Ensure the volume added is minimal to avoid significant dilution.
-
Incubate all replicates under your standard experimental conditions.
-
At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), measure the methane concentration in the headspace of each replicate using a GC.[14]
-
Plot the cumulative methane production over time for each BES concentration.
-
The optimal concentration is the lowest dose that achieves your desired level of inhibition (e.g., >95% reduction in methane production compared to the control) without causing unacceptable off-target effects.
-
View Diagram: Experimental Workflow for BES Optimization
Caption: Workflow for determining the optimal BES concentration.
Protocol 3: Monitoring Methanogenesis Inhibition via Headspace Gas Analysis
-
Objective: To quantitatively confirm the inhibition of methanogenesis.
-
Materials:
-
Gas-tight syringe.
-
Gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) and an appropriate column (e.g., HP-PLOT Q).
-
Gas standards for methane, hydrogen, and carbon dioxide.
-
-
Procedure:
-
At each sampling point, carefully withdraw a small, known volume of headspace gas (e.g., 100-500 µL) from your sealed experimental vessel using a gas-tight syringe.
-
Immediately inject the gas sample into the GC.
-
Record the peak areas for methane (CH₄), and if possible, hydrogen (H₂) and carbon dioxide (CO₂).
-
Calculate the concentration of each gas by comparing the peak areas to a standard curve generated from certified gas standards.
-
Validation of Inhibition: Effective inhibition is confirmed by a significant reduction (>90-95%) in the rate of methane production in BES-treated samples compared to the untreated control.
-
Confirmation of Mechanism: A corresponding increase in the concentration of H₂ in the headspace of inhibited samples is often observed and serves as secondary confirmation that the hydrogenotrophic methanogenesis pathway has been successfully blocked.[13]
-
Section 4: References
-
Qiu, Y., et al. (2023). Impacts of 2-bromoethanesulfonic sodium on methanogenesis: Methanogen metabolism and community structure. ResearchGate. [Link]
-
de la Cruz, F. B., et al. (2021). Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. Molecules. [Link]
-
Waghmode, T. R., et al. (2015). Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation. PLOS One. [Link]
-
Sousa, D. Z., et al. (2019). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Applied and Environmental Microbiology. [Link]
-
Karnati, S. K. R., et al. (2009). Effects of Methanogenic Inhibitors on Methane Production and Abundances of Methanogens and Cellulolytic Bacteria in In Vitro Ruminal Cultures. Applied and Environmental Microbiology. [Link]
-
Webster, T. M., et al. (2016). Anaerobic microbial community response to methanogenic inhibitors 2-bromoethanesulfonate and propynoic acid. MicrobiologyOpen. [Link]
-
Zinder, S. H., et al. (1984). Selective Inhibition by 2-Bromoethanesulfonate of Methanogenesis from Acetate in a Thermophilic Anaerobic Digestor. Applied and Environmental Microbiology. [Link]
-
Vyrides, I., et al. (2020). Methanogenesis Inhibition in Anaerobic Granular Sludge for the Generation of Volatile Fatty Acids from CO2 and Zero Valent Iron. Frontiers in Bioengineering and Biotechnology. [Link]
-
Nishida, M., et al. (2021). Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Lee, J. H., et al. (2009). Effect of 2-Bromoethanesulfonic Acid on In vitro Fermentation Characteristics and Methanogen Population. ResearchGate. [Link]
-
Various Authors. (2016). What are the best chemicals used for inhibition of methanogens?. ResearchGate. [Link]
-
Karnati, S. K. R., et al. (2009). Effects of Methanogenic Inhibitors on Methane Production and Abundances of Methanogens and Cellulolytic Bacteria in In Vitro Ruminal Cultures. ResearchGate. [Link]
-
Liu, Y., et al. (2011). Chemical inhibitors of methanogenesis and putative applications. ResearchGate. [Link]
-
Wolfe, R. S. (2011). Methods for Detecting Microbial Methane Production and Consumption by Gas Chromatography. JoVE. [Link]
-
Webster, T. M., et al. (2016). Anaerobic microbial community response to methanogenic inhibitors 2-bromoethanesulfonate and propynoic acid. PubMed. [Link]
-
Liu, Z., et al. (2012). Methanogenesis Control using 2-Bromoethanesulfonate for Enhanced Power Recovery from Sewage Sludge in Air-cathode Microbial Fuel Cells. ResearchGate. [Link]
Sources
- 1. Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition by 2-Bromoethanesulfonate of Methanogenesis from Acetate in a Thermophilic Anaerobic Digestor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Methanogenesis Inhibition in Anaerobic Granular Sludge for the Generation of Volatile Fatty Acids from CO2 and Zero Valent Iron [frontiersin.org]
- 6. Anaerobic microbial community response to methanogenic inhibitors 2-bromoethanesulfonate and propynoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Methanogenic Inhibitors on Methane Production and Abundances of Methanogens and Cellulolytic Bacteria in In Vitro Ruminal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anaerobic microbial community response to methanogenic inhibitors 2‐bromoethanesulfonate and propynoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Detecting Microbial Methane Production and Consumption by Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Compounds Synthesized with Sodium 2-Bromoethanesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium 2-bromoethanesulfonate. This powerful reagent is invaluable for introducing the ethanesulfonate moiety, enhancing the aqueous solubility and pharmacokinetic properties of parent molecules. However, the very properties that make the resulting sulfonated compounds desirable also introduce significant purification challenges.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to design robust purification strategies for your unique compounds.
I. Troubleshooting Guide: Navigating Purification Hurdles
The primary challenges in purifying products from reactions involving sodium 2-bromoethanesulfonate stem from the high polarity and water solubility of the target compounds, which often mirrors the properties of the starting material and inorganic byproducts.[3][4] This section offers a systematic approach to overcoming these common issues.
Issue 1: Removal of Unreacted Sodium 2-Bromoethanesulfonate
Due to similar solubility profiles, separating the desired product from the unreacted starting material can be particularly challenging.[5]
Root Cause Analysis:
Both the starting material and the product are highly polar, water-soluble salts. Standard extraction and precipitation techniques often fail to provide adequate separation.
Solutions & Methodologies:
Principle: This technique separates molecules based on their net charge.[6][7] Since your product will have a different overall charge or charge distribution compared to the starting material, IEC can be a highly effective purification method.[8]
Experimental Protocol: Anion-Exchange Chromatography
-
Resin Selection: Choose a strong base anion (SBA) exchange resin, which typically features quaternary amine functional groups.[7] These are effective at capturing anionic species like sulfonates.
-
Column Packing: Prepare a column with the selected anion-exchange resin.
-
Equilibration: Equilibrate the column with a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Sample Loading: Dissolve the crude reaction mixture in the equilibration buffer and load it onto the column. The sulfonated compounds will bind to the positively charged resin.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or cationic impurities.
-
Elution: Elute the bound compounds using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). The compounds will elute based on their charge density, with more highly charged species requiring a higher salt concentration for elution.
-
Fraction Collection & Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, HPLC, or mass spectrometry) to identify the fractions containing the purified product.
Issue 2: Elimination of Inorganic Salt Byproducts (e.g., Sodium Bromide)
Reactions with sodium 2-bromoethanesulfonate invariably produce sodium bromide as a byproduct, which can be difficult to separate from the water-soluble product.[9]
Root Cause Analysis:
Both the product and the inorganic salt byproduct are highly soluble in water, making simple aqueous workups ineffective.
Solutions & Methodologies:
Principle: This classic technique relies on the differential solubility of the product and impurities in a given solvent or solvent mixture at different temperatures. For highly polar compounds, a mixed solvent system, often involving an alcohol and water, can be effective.[10][11]
Experimental Protocol: Recrystallization
-
Solvent Screening: Identify a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or isopropanol are good starting points. The inorganic salts should ideally have low solubility in this solvent.
-
Dissolution: Dissolve the crude mixture in a minimal amount of boiling water.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the alcohol (the "anti-solvent") until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the desired product.
-
Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold alcohol to remove residual inorganic salts.
-
Drying: Dry the purified crystals under vacuum.
Principle: SEC, also known as gel filtration chromatography, separates molecules based on their size. This can be an effective method if your product is significantly larger than the inorganic salt byproducts.
Experimental Protocol: Size-Exclusion Chromatography
-
Column Selection: Choose a gel filtration resin with a fractionation range appropriate for your product's molecular weight.
-
Equilibration: Equilibrate the column with a suitable mobile phase, typically an aqueous buffer.
-
Sample Application: Dissolve the crude mixture in the mobile phase and apply it to the top of the column.
-
Elution: Elute the sample with the mobile phase. Larger molecules will pass through the column more quickly, while smaller molecules (like inorganic salts) will enter the pores of the resin and elute later.
-
Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the purified product.
Issue 3: Poor Retention on Reverse-Phase Chromatography Media
The high polarity of sulfonated compounds often leads to poor retention on traditional C18 reverse-phase columns, causing them to elute in the void volume.[1][12]
Root Cause Analysis:
Reverse-phase chromatography separates compounds based on hydrophobicity.[13][14] Highly polar, water-soluble compounds have minimal interaction with the non-polar stationary phase.[12]
Solutions & Methodologies:
Principle: This technique adds an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic tail and a charged head group that can form a neutral complex with the charged analyte, increasing its retention on the reverse-phase column.[15]
Experimental Protocol: Ion-Pairing Chromatography
-
Reagent Selection: For anionic sulfonated compounds, a cationic ion-pairing reagent such as tetrabutylammonium (TBA) salts is commonly used.[15]
-
Mobile Phase Preparation: Prepare the mobile phase (typically a mixture of water/acetonitrile or water/methanol) containing the ion-pairing reagent at a suitable concentration (e.g., 5-10 mM).
-
Column Equilibration: Equilibrate the reverse-phase column (e.g., C18) with the ion-pairing mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject the sample and elute with the ion-pairing mobile phase, often using a gradient of increasing organic solvent concentration.
-
Detection: Monitor the elution profile using a suitable detector (e.g., UV-Vis or mass spectrometry).
Principle: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a smaller amount of water.[16][17] This technique is well-suited for the separation of highly polar compounds that are poorly retained in reverse-phase chromatography.
Experimental Protocol: HILIC
-
Column Selection: Choose a HILIC column with a suitable polar stationary phase (e.g., bare silica, diol, or amine-functionalized silica).[17]
-
Mobile Phase: The mobile phase typically consists of a high percentage of acetonitrile (e.g., >80%) and a smaller percentage of an aqueous buffer.
-
Gradient Elution: Start with a high concentration of the organic solvent and gradually increase the aqueous component to elute the compounds.
-
Sample Preparation: Dissolve the sample in a solvent mixture that is compatible with the initial mobile phase conditions to ensure good peak shape.
-
Injection and Detection: Inject the sample and monitor the elution profile.
Data Summary for Purification Techniques
| Technique | Principle of Separation | Best For Removing | Key Considerations |
| Ion-Exchange Chromatography | Net Charge | Unreacted starting material, charged impurities | Resin type, buffer pH, and salt gradient are critical parameters. |
| Recrystallization | Differential Solubility | Inorganic salts, less soluble impurities | Solvent selection is crucial; may require screening of multiple solvent systems. |
| Size-Exclusion Chromatography | Molecular Size | Inorganic salts, small molecule impurities | Effective only if there is a significant size difference between the product and impurities. |
| Ion-Pairing RP-Chromatography | Hydrophobicity of Ion-Pairs | Impurities with different charge or hydrophobicity | Ion-pairing reagent can sometimes be difficult to remove from the final product. |
| HILIC | Polarity/Partitioning | Polar impurities, isomers | Requires careful mobile phase optimization; sample solvent can significantly affect peak shape. |
Workflow for Purification Strategy Selection
Below is a decision-making workflow to guide the selection of an appropriate purification strategy.
Caption: A decision tree for selecting a purification method.
II. Frequently Asked Questions (FAQs)
Q1: My sulfonated product is extremely water-soluble and won't precipitate from aqueous solutions. How can I isolate it?
A1: When a compound is highly water-soluble, inducing precipitation can be challenging. One effective technique is "salting out."[18] By adding a large excess of a highly soluble inorganic salt (like sodium chloride or ammonium sulfate) to your aqueous solution, you can decrease the solubility of your organic compound, forcing it to precipitate. Alternatively, you can try precipitation by adding a water-miscible organic solvent in which your product is insoluble, such as acetone or isopropanol, to the concentrated aqueous solution.
Q2: I've tried recrystallization, but my product comes out as an oil or a gummy solid. What can I do?
A2: Oiling out during recrystallization is a common problem, especially with highly polar compounds. This often happens when the solution is supersaturated or cools too quickly. Try the following:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to initiate crystallization.
-
Solvent System Modification: Adjust the solvent system. Sometimes a slight change in the ratio of the mixed solvents can promote crystal formation over oiling.
Q3: Can I use normal-phase column chromatography on silica gel to purify my sulfonated product?
A3: Generally, normal-phase chromatography on silica gel is not recommended for highly polar, ionic compounds like sulfonates.[1] These compounds tend to bind very strongly and often irreversibly to the acidic silanol groups on the silica surface, leading to poor recovery and significant peak tailing.[1] However, a technique called aqueous normal-phase chromatography or HILIC, which uses a polar stationary phase with a mobile phase containing a high concentration of organic solvent and a small amount of water, can be a viable option.[16]
Q4: After purification by ion-exchange chromatography, how can I remove the high concentration of salt from my product fractions?
A4: Desalting is a critical step after IEC. Several methods can be employed:
-
Dialysis: If your product has a sufficiently high molecular weight, dialysis against deionized water using tubing with an appropriate molecular weight cut-off (MWCO) is an effective method to remove small salt ions.[19]
-
Size-Exclusion Chromatography: As mentioned earlier, SEC can be used to separate your larger product from the smaller salt ions.
-
Reverse-Phase Solid-Phase Extraction (SPE): If your product has some retention on a reverse-phase sorbent, you can bind it to a C18 SPE cartridge, wash away the salt with water, and then elute your product with a stronger organic solvent like methanol or acetonitrile.
Q5: My final product still contains a small amount of sodium bromide. Is this acceptable?
A5: The acceptable level of impurities depends on the intended application of your compound. For early-stage research, a small amount of inorganic salt might be tolerable. However, for applications in drug development, stringent purity requirements must be met. An elemental analysis for bromine can quantify the amount of sodium bromide present. If it is unacceptably high, a further purification step, such as a second recrystallization or size-exclusion chromatography, will be necessary.
References
-
Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. (2025). ResearchGate. [Link]
-
How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. (2017). ResearchGate. [Link]
-
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex. [Link]
- Method for the purification of aryl sulfonic acids and salts. (2002).
-
Ion-Exchange Chromatography. (2024). Chemistry LibreTexts. [Link]
-
Salting-out Liquid-Liquid Extraction (SALLE). (n.d.). LCGC International. [Link]
-
I. Preparation and Purification of Aromatic Sodium Sulfinates. (1963). Acta Chemica Scandinavica. [Link]
- Purification of sulfonic acids. (1970).
-
Ethanesulfonic acid, 2-bromo-, sodium salt. (n.d.). Organic Syntheses. [Link]
-
Recrystallization for foam like crystals. (2025). Reddit. [Link]
-
How to purify a sulfonated porphyrins or the other organic compounds?. (2014). ResearchGate. [Link]
-
I am carrying out an alkylation with sodium 2-bromoethanesulfonate and am having trouble removing the strating material from the product (reaction with an aniline) since they have similar solubilities. Do you have any suggestions on how I could purify the products from the starting material?. (2013). Reddit. [Link]
-
Column chromatography. (n.d.). Columbia University. [Link]
-
Ion Exchange Chromatography Resins and Methods. (2023). G-Biosciences. [Link]
-
(PDF) 8 Crystallization, Alternation and Recrystallization of Sulphates. (n.d.). ResearchGate. [Link]
-
Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. (2001). PubMed. [Link]
-
column chromatography.pdf. (n.d.). Unknown Source. [Link]
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Column chromatography. (2020). BYJU'S. [Link]
-
Chromatography: Principle, Types, Steps, Uses, Diagram. (2025). Microbe Notes. [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [Link]
-
Reversed-phase chromatography. (n.d.). Wikipedia. [Link]
-
Removing NaCl from a highly water soluble organic compound?. (2017). ResearchGate. [Link]
-
Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. (2025). ResearchGate. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. (2018). ResearchGate. [Link]
-
Anomalous salt extraction from water to polar organic solvents: A novel mechanism of the spontaneous emulsification. (n.d.). Department of Biophysical Chemistry. [Link]
-
Reversed Phase Chromatography. (n.d.). Unknown Source. [Link]
-
Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.. [Link]
-
Ionizable compound purification using reversed-phase flash column chromatography. (2023). Biotage. [Link]
-
Purifying ionic compounds by flash column chromatography. (2023). Biotage. [Link]
-
taurine. (n.d.). Organic Syntheses. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). PubMed. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). Unknown Source. [Link]
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Technical Support Center: Stability of Sodium 2-Bromoethanesulfonate (BES) Solutions
Welcome to the technical support guide for Sodium 2-Bromoethanesulfonate (BES). This resource is designed for researchers, scientists, and drug development professionals who utilize BES in their experiments. As a key reagent, particularly known for its role as a methanogenesis inhibitor and a reactive intermediate in organic synthesis, understanding the stability of its solutions is critical for experimental success and reproducibility. This guide provides in-depth answers to common stability issues, troubleshooting advice for unexpected results, and best-practice protocols based on established chemical principles and field experience.
The Core Issue: Understanding the Inherent Reactivity of BES
Sodium 2-bromoethanesulfonate (BrCH₂CH₂SO₃Na) is a bifunctional molecule. The sulfonate group (-SO₃Na) confers high water solubility and is chemically robust.[1] However, the carbon-bromine (C-Br) bond is the molecule's reactive center. Bromine is an excellent leaving group, rendering the adjacent carbon atom electrophilic and highly susceptible to nucleophilic attack.[1] This inherent reactivity is the primary driver of the stability issues observed in BES solutions over time.
The most common degradation pathway in aqueous solutions is hydrolysis , where water acts as a nucleophile, displacing the bromide ion. This process is significantly accelerated by heat.
Primary Degradation Pathway: Hydrolysis
Caption: Hydrolysis of Sodium 2-Bromoethanesulfonate.
A critical piece of evidence for this degradation comes from studies where BES solutions were autoclaved for sterilization. This process was found to cause partial hydrolysis of BES into sodium 2-hydroxyethanesulfonate, also known as isethionate.[2] This transformation fundamentally alters the chemical identity and reactivity of the compound in solution.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability and handling of BES solutions.
Q1: What are the ideal storage conditions for solid BES and its aqueous solutions?
-
Expertise & Causality: The goal of proper storage is to minimize the rate of nucleophilic attack, primarily from water. Lowering the temperature dramatically slows down this hydrolysis reaction. For the solid, preventing moisture absorption is key, as surface moisture can initiate degradation.
-
Answer: We have compiled recommended storage conditions from leading suppliers into the table below. For maximum reproducibility in sensitive applications, using solutions prepared from a freshly opened container of solid BES is always the best practice.
| Form | Temperature | Recommended Duration | Key Considerations |
| Solid Powder | 2°C to 8°C | Long-term | Must be stored in a tightly sealed container in a dry place.[3][4] The compound can be slightly hygroscopic.[5] |
| Aqueous Solution | -20°C | Up to 1 month | Store in small, single-use aliquots to avoid freeze-thaw cycles.[6] |
| Aqueous Solution | -80°C | Up to 6 months | This is the preferred method for longer-term storage of stock solutions. Use single-use aliquots.[6] |
| Aqueous Solution | 4°C | Very short-term (days) | Not recommended for storage. Prepare fresh before use if possible. |
Q2: Can I sterilize my BES solution by autoclaving?
-
Expertise & Causality: Autoclaving uses high-pressure steam at temperatures around 121°C. These conditions provide ample thermal energy and water to drive the hydrolysis reaction shown in the diagram above.
-
Answer: No, you must not autoclave BES solutions. The heat will cause significant degradation of the Sodium 2-Bromoethanesulfonate into sodium isethionate and hydrobromic acid.[2] If sterile filtration is required, use a 0.22 µm syringe filter with a membrane compatible with aqueous solutions.
Q3: The pH of my unbuffered BES solution has dropped over time. Why is this happening?
-
Expertise & Causality: As explained in the degradation pathway, the hydrolysis of BES displaces the bromide ion. This bromide ion combines with a proton from water to form hydrobromic acid (HBr), a strong acid.
-
Answer: The decrease in pH is a direct indicator of BES degradation. The formation of hydrobromic acid as a byproduct of hydrolysis will acidify the solution.[2] A freshly prepared solution of high-purity BES in neutral, unbuffered water should have a slightly acidic to neutral pH (a 500 g/L solution is reported to have a pH of 3.5).[4] A significant drop from the initial pH value confirms that the solution has degraded and its effective concentration of BES is lower than calculated.
Q4: What are the main degradation products and can they interfere with my experiment?
-
Expertise & Causality: The primary degradation products are sodium isethionate and sodium bromide.[2][5] Whether they interfere depends entirely on your application.
-
Answer:
-
Sodium 2-Hydroxyethanesulfonate (Isethionate): This molecule lacks the reactive C-Br bond. If your experiment relies on the alkylating ability of BES, isethionate will be an inactive contaminant, leading to lower-than-expected reaction yields or biological effects. In studies inhibiting methanogenesis, isethionate does not function as a CoM analog and will not be an effective inhibitor.[7][8]
-
Sodium Bromide (NaBr): This is an inorganic salt. In most biological buffers, the presence of a small amount of extra NaBr is negligible. However, it could interfere with experiments sensitive to specific ion concentrations, such as certain electrochemical studies or crystallography. Note that NaBr can also be a common impurity from the synthesis of BES itself.[5]
-
Q5: Are there any chemical incompatibilities I should be aware of when preparing solutions?
-
Expertise & Causality: Given that BES degrades via nucleophilic attack, any strong nucleophile or a condition that promotes it (like high pH) will accelerate degradation.
-
Answer: Yes. Avoid strong bases or highly alkaline solutions (high pH), as the hydroxide ion (OH⁻) is a much stronger nucleophile than water and will rapidly degrade the BES.[4] Also, avoid mixing with other strong nucleophiles unless it is part of the intended reaction. Be cautious with buffers containing primary or secondary amines (e.g., Tris), as these can slowly react with BES. For maximum stability, use a non-nucleophilic buffer (e.g., HEPES, phosphate) if a buffered solution is required. The compound is also listed as incompatible with strong oxidizing agents.[4]
Troubleshooting Guide
When experiments with BES yield unexpected results, solution stability is a primary suspect. Use this guide to diagnose potential issues.
Caption: Troubleshooting Workflow for BES-related Experiments.
Experimental Protocols & Best Practices
Adherence to strict protocols is the best way to ensure the integrity of your BES solutions.
Protocol: Preparation of a 1M Aqueous Stock Solution
-
Preparation: Work in a clean environment. Use high-purity, deionized water (ddH₂O or Milli-Q®).
-
Weighing: Sodium 2-bromoethanesulfonate solid (MW: 211.01 g/mol ) can be slightly hygroscopic.[5] Weigh the desired amount (e.g., 2.11 g for 10 mL) quickly and accurately.
-
Dissolution: Add the solid to a volumetric flask or appropriate tube containing approximately 80% of the final volume of water.
-
Mixing: Mix by vortexing or inverting until the solid is completely dissolved. The compound is highly soluble in water.[4][9]
-
Final Volume: Adjust the final volume to the mark with water.
-
pH Check (Optional but Recommended): Measure the pH of the freshly made solution and record it. This provides a baseline for future quality control.
-
Storage: Immediately divide the stock solution into small, single-use aliquots in microcentrifuge tubes. Label clearly with the name, concentration, and date of preparation. Store at -80°C for up to 6 months.[6]
Best Practices for Handling & Use
-
Always Prepare Fresh: For the most sensitive and critical applications, always prepare the solution immediately before use.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. This is why single-use aliquots are essential.
-
Thaw Correctly: When ready to use, thaw an aliquot quickly at room temperature or on ice. Do not use a heat block. Once thawed, keep it on ice until it is added to your experiment.
-
Discard Unused Solution: Do not re-freeze a thawed aliquot. Discard any unused portion to maintain the integrity of your future experiments.
By understanding the chemical principles governing the stability of Sodium 2-Bromoethanesulfonate and adhering to these best practices, you can ensure the reliability and reproducibility of your experimental results.
References
-
2-Bromoethanesulfonic Acid Sodium Salt Product Page. Autechbio. [Link]
-
Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. Carl ROTH. [https://www.carlroth.com/medias/SDB-5476-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM2MzA4Nzgu cGRmfDE2M2I4YTU3YjYxMTQxZGFjZDE5YjlmNGI0ZTMxOWQ2ZTE3Y2JjYjM5YzQxYjI3OWI1YjI3ZTEyZTAwMWYyNDE]([Link] cGRmfDE2M2I4YTU3YjYxMTQxZGFjZDE5YjlmNGI0ZTMxOWQ2ZTE3Y2JjYjM5YzQxYjI3OWI1YjI3ZTEyZTAwMWYyNDE)
-
Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. Carl ROTH. [Link]
-
Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism. Applied and Environmental Microbiology. [Link]
-
2-Bromoethanesulfonate degradation in bioelectrochemical systems. ResearchGate. [Link]
-
Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses Procedure. [Link]
-
Sodium 2-bromoethanesulfonate, 98%. Thermo Scientific Alfa Aesar. [Link]
-
Unraveling prevalence of homoacetogenesis and methanogenesis pathways due to inhibitors addition. Bioresource Technology. [Link]
-
Taurine. Organic Syntheses Procedure. [Link]
-
Impacts of 2-bromoethanesulfonic sodium on methanogenesis: Methanogen metabolism and community structure. ResearchGate. [Link]
-
Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. MDPI. [Link]
-
Sodium 2-bromoethanesulfonate. Alkali Scientific. [Link]
-
Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Applied and Environmental Microbiology. [Link]
- Preparation method of 2-bromoethyl sodium sulfonate.
-
Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. [Link]
-
Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. PubMed. [Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
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- 2. Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategic Control of Aromatic Sulfonation
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of aromatic sulfonation. Our focus today is on a common and often challenging side reaction: the formation of disulfonic acids. Over-sulfonation can significantly reduce the yield of your desired monosulfonated product, complicate purification, and consume valuable starting materials.
This document moves beyond simple procedural lists to provide a deeper understanding of the reaction dynamics at play. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: The Fundamentals - Why Does Disulfonation Occur?
Before troubleshooting, it's crucial to understand the underlying principles governing the sulfonation reaction. Aromatic sulfonation is an electrophilic aromatic substitution (EAS) reaction.[1][2] Unlike many other EAS reactions, it is often reversible.[1][3][4] This reversibility is a key factor in controlling the degree of substitution.
The initial introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring is deactivating, making the ring less susceptible to further electrophilic attack. However, under forcing conditions—such as high temperatures, prolonged reaction times, or a high concentration of a potent sulfonating agent—a second sulfonation can and does occur.
The position of the second sulfonation is directed by the first sulfonic acid group, which is strongly meta-directing. The formation of the disulfonated product is often the thermodynamically more stable outcome, especially at elevated temperatures where the reaction can reach equilibrium.[5][6][7]
Part 2: Troubleshooting Guide & FAQs
This section addresses the specific issues you may encounter in a practical, question-and-answer format.
Q1: My reaction is producing a significant amount of disulfonated product. What is the most likely cause?
A1: The most common culprits for over-sulfonation are an excess of the sulfonating agent and/or excessively high reaction temperatures.
-
Stoichiometry: The reaction of an aromatic compound with a sulfonating agent like sulfur trioxide (SO₃) can be rapid.[8] Using a significant excess of the sulfonating agent dramatically increases the probability of a second substitution event occurring after the initial monosulfonation. Precise control over the molar ratio of the sulfonating agent to the organic substrate is essential.[8]
-
Temperature & Reversibility: As temperature increases, the sulfonation reaction becomes more readily reversible.[3][5][9] This allows for an equilibrium to be established. While the monosulfonated product may form faster (kinetic control), a disulfonated product might be more stable (thermodynamic control).[5][6] High temperatures provide the necessary energy to overcome the activation barrier for the second, more difficult sulfonation, pushing the reaction toward the thermodynamic product.
Q2: I've tried reducing the stoichiometry of my sulfonating agent, but I'm still seeing disulfonation. What should I try next?
A2: If stoichiometry is controlled, your next focus should be on reaction temperature and the choice of sulfonating agent.
-
Temperature Control: This is the most critical parameter after stoichiometry. Running the reaction at a lower temperature (e.g., 0-25°C) can significantly favor the kinetically controlled monosulfonated product.[5] It is crucial to ensure efficient heat removal, as the reaction is exothermic.[8][10] A continuous process with a high surface area-to-volume ratio can be advantageous for temperature management.[10]
-
Choice of Sulfonating Agent: The reactivity of the sulfonating agent plays a major role. Oleum (fuming sulfuric acid) and neat sulfur trioxide are extremely powerful and may be too reactive for sensitive substrates, leading to side reactions.[8][11] Consider using a milder agent.
| Sulfonating Agent | Relative Reactivity | Common Issues | Best For... |
| SO₃ (gas/liquid) | Very High | Difficult to handle, high exotherm, promotes side reactions.[8] | Industrial-scale, continuous processes where control is tight. |
| Oleum (H₂SO₄·SO₃) | High | Aggressive, can cause charring and disulfonation.[8][11] | Less activated aromatic systems. |
| Concentrated H₂SO₄ | Moderate | Reversible, requires heat, can produce water as a byproduct.[1] | When kinetic control is desired, e.g., naphthalene sulfonation.[5] |
| Chlorosulfuric Acid (ClSO₃H) | Moderate | Generates HCl gas, effective agent.[1] | Controlled monosulfonation. |
| SO₃-Dioxane/Amine Complexes | Mild | Reduced reactivity, easier to handle, good for sensitive substrates.[8] | Substrates prone to decomposition or over-reaction. |
Q3: How does reaction time affect the formation of disulfonic acid?
A3: Longer reaction times, especially at elevated temperatures, provide more opportunity for the system to reach thermodynamic equilibrium, which often favors the more stable disulfonated product. It is highly recommended to monitor the reaction's progress using an appropriate analytical technique (e.g., HPLC, TLC).[12] Quenching the reaction once the starting material is consumed but before significant disulfonated product has formed is key to maximizing the yield of the desired monosubstituted product.
Q4: Can the solvent system influence the selectivity of my sulfonation?
A4: Yes, the solvent can play a significant role. Traditionally, solvents like chloroform or liquid sulfur dioxide have been used to moderate the reaction and reduce sulfone formation, a related side reaction.[13] More recently, ionic liquids have emerged as promising solvents for sulfonation.[14][15] Research has shown that using ionic liquids can lead to clean reactions, often yielding the mono-sulfonated product exclusively, with the added benefit that the ionic liquid can be recovered and reused.[15]
Q5: Are there any advanced strategies for preventing substitution at a particularly reactive site to avoid disulfonation?
A5: Yes, this is where the concept of a "blocking group" becomes extremely useful. The sulfonic acid group itself can be used as a reversible blocking group due to the reversibility of the sulfonation reaction.[2][4][16]
The strategy is as follows:
-
Block a reactive position: Intentionally sulfonate the aromatic ring. The -SO₃H group will direct to the most reactive position (e.g., the para position).[16]
-
Perform the desired reaction: Introduce a second functional group, which will now be directed by the blocking group to a different position (e.g., the ortho position).
-
De-sulfonate: Remove the sulfonic acid blocking group by treating with dilute hot aqueous acid, leaving your desired substitution pattern.[2][4][17]
This technique provides an elegant solution for achieving substitution patterns that are otherwise difficult to access directly and can be a powerful tool to prevent undesired di-substitution.
Part 3: Logical & Experimental Workflows
Troubleshooting Decision Workflow
When faced with poor selectivity, this workflow can guide your optimization process.
Protocol 1: Controlled Monosulfonation of Toluene
This protocol provides a general method for achieving selective monosulfonation of an activated aromatic ring, emphasizing controlled conditions.
Materials:
-
Toluene
-
Chlorosulfuric acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Ice/water bath
-
Crushed ice
-
Saturated sodium chloride solution
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (vented to a scrubber), add toluene (1.0 eq) dissolved in anhydrous DCM.
-
Cooling: Cool the flask in an ice/water bath to 0-5°C.
-
Reagent Addition: Slowly add chlorosulfuric acid (1.05 eq) dropwise via the dropping funnel over 30-60 minutes. Causality Note: Slow, dropwise addition is critical to dissipate the heat of reaction and maintain a low localized concentration of the sulfonating agent, minimizing over-reaction.[10]
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC to confirm the consumption of toluene.
-
Work-up: Once the reaction is complete, very carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. Safety Note: This is a highly exothermic quench.
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude toluenesulfonic acid mixture (primarily p-toluenesulfonic acid).
Protocol 2: HPLC Analysis of Sulfonation Products
Quantitative analysis is essential for accurately determining the ratio of mono- to di-sulfonated products and optimizing your reaction.
Method:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile is a good starting point. The more polar disulfonic acid will elute earlier than the monosulfonic acid.
-
Detection: UV detection (e.g., at 220 or 254 nm) is standard for aromatic compounds.
-
Quantification: Prepare standard solutions of purified monosulfonic and, if available, disulfonic acid isomers to create a calibration curve.[18] This allows for the conversion of peak area to concentration, providing an accurate yield and purity assessment. Ion chromatography is also a powerful technique for analyzing sulfonic acid anions.[19][20]
References
- Benchchem.
- Benchchem.
- The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions.
- ECHEMI.
- Chemistry Stack Exchange.
- Scribd. Thermodynamic and Kinetic Control of Reactions - Chemistry.
- Chemithon.
-
Wikipedia. Aromatic sulfonation. [Link]
- Google Patents.
- Google Patents.
- Aromatic Compounds.
- Google Patents.
- Blogger.
-
ResearchGate. Ultrasound assisted regioselective sulfonation of aromatic compounds with sulfuric acid. [Link]
- Google Patents.
- AWS.
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]
- Google Patents. Method for detecting naphthalene disulfonic acid isomer.
-
YouTube. Chapter 17: Part 3, EAS Sulfonation. [Link]
-
Chemistry LibreTexts. 16.10: Nitration and Sulfonation. [Link]
-
YouTube. Desulfonation. [Link]
-
IJPSR. SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. [Link]
-
Chromatography Online. Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. [Link]
Sources
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 7. scribd.com [scribd.com]
- 8. chemithon.com [chemithon.com]
- 9. echemi.com [echemi.com]
- 10. US3024258A - Continuous sulfonation process - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 14. US20040242932A1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
- 15. EP1324982B1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 19. ijpsr.com [ijpsr.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Column Chromatography Purification of Aniline Alkylation Products
Welcome to the Technical Support Center for the purification of aniline alkylation products via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical purification step. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical experience, to help you achieve optimal separation and yield.
Troubleshooting Guide: From Tailing Peaks to Low Yields
This section addresses specific problems you might encounter during the column chromatography of your N-alkylaniline products. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: My N-alkylaniline product is showing significant peak tailing on the TLC plate and is eluting as a broad band from the column.
This is the most common issue when purifying aniline derivatives on silica gel.
Root Cause Analysis:
Aniline and its N-alkylated derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom. Silica gel, the most common stationary phase, has a surface covered with slightly acidic silanol groups (Si-OH)[1]. The basic nitrogen of your product can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong, and sometimes irreversible, adsorption leads to slow and uneven elution, resulting in tailed or streaked spots on a TLC plate and broad, asymmetrical peaks during column chromatography[1].
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent[1][2].
-
Triethylamine (TEA): Add 0.1-2% triethylamine to your mobile phase[1]. TEA is a volatile base that will compete with your product for the active sites on the silica, allowing your compound to elute more symmetrically[3][4].
-
Ammonia: A few drops of aqueous ammonia in the eluent can also be effective, particularly for more polar solvent systems[1].
-
-
Stationary Phase Selection: If tailing persists, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is a good alternative for the purification of basic compounds as it lacks the acidic silanol groups found in silica[1][5].
-
Deactivated Silica Gel: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel to reduce its acidity[1].
-
Issue 2: My desired N-alkylaniline product is not separating from the starting aniline.
Incomplete reactions or the use of excess aniline can lead to co-elution challenges.
Root Cause Analysis:
While N-alkylation increases the steric bulk around the nitrogen, the change in polarity might not be significant enough for easy separation, especially with small alkyl groups. Both the starting material and the product are basic and will have an affinity for the stationary phase.
Solutions:
-
Optimize the Solvent System: A single-solvent polarity may not be sufficient.
-
Shallow Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar Rf values. For example, you could start with 98:2 hexane:ethyl acetate and gradually increase to 90:10 hexane:ethyl acetate[6].
-
TLC Optimization: Systematically test different solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for your desired product, with clear separation from the starting aniline[2]. A good starting point for many aniline derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol[2][7].
-
-
Reaction Work-up: Consider an acid-base extraction before chromatography to remove the bulk of the unreacted aniline.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic aniline and N-alkylaniline will be protonated and move to the aqueous layer.
-
Basify the aqueous layer with a base (e.g., NaOH) and extract your products back into an organic solvent. This can help remove non-basic impurities.
-
Issue 3: I am observing multiple product spots on my TLC, suggesting over-alkylation.
The mono-alkylated aniline can sometimes be more nucleophilic than the starting aniline, leading to the formation of di-alkylated byproducts.
Root Cause Analysis:
The N-alkylation reaction can be difficult to stop at the mono-alkylation stage, especially with reactive alkylating agents or at elevated temperatures[8]. The resulting mixture of mono- and di-alkylated products will have different polarities.
Solutions:
-
Careful Fraction Collection: Use smaller fraction sizes during column chromatography to improve the resolution between the mono- and di-alkylated products.
-
Step-Gradient Elution: A step-gradient, where the solvent polarity is increased in discrete steps, can be more effective than a linear gradient for separating compounds with a larger difference in polarity.
-
Reaction Optimization: To minimize over-alkylation in future reactions, consider:
Issue 4: My purified product is a dark reddish-brown color, even though the starting materials were colorless.
Anilines are notoriously susceptible to oxidation.
Root Cause Analysis:
The amino group in aniline and its derivatives can be easily oxidized, especially when exposed to air and light, forming colored impurities[6]. This can be exacerbated by prolonged exposure to the slightly acidic environment of the silica gel column.
Solutions:
-
Inert Atmosphere: Whenever possible, conduct the purification under an inert atmosphere (e.g., nitrogen or argon)[6].
-
Solvent Purity: Ensure your solvents are free of peroxides and other oxidizing impurities.
-
Rapid Purification: Minimize the time the compound spends on the column. Flash chromatography is preferred over gravity chromatography for this reason[9].
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation[6]. Distillation of old, discolored aniline starting material may be necessary before use[10].
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying N-alkylanilines?
A1: Silica gel is the most common and cost-effective choice[1][2]. However, due to its acidic nature, it can cause tailing. If this is a significant problem, neutral alumina is a good alternative for basic compounds[1][5]. For very polar aniline derivatives, reverse-phase silica (C18) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective[1][11][12].
Q2: How do I choose the right mobile phase for my separation?
A2: The best way to determine the optimal mobile phase is through Thin Layer Chromatography (TLC) analysis[2][8].
-
Starting Point: A common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate (EtOAc) or methanol (MeOH) [2][7].
-
Target Rf: Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation on the column[2].
-
Basic Modifier: Remember to add 0.1-2% triethylamine (TEA) to your TLC solvent system to mimic the column conditions and get a more accurate prediction of the separation and to improve spot shape[1][2].
| Compound Polarity | Recommended Starting Solvent System |
| Non-polar N-alkylaniline | Hexane:Ethyl Acetate (e.g., 9:1) + 0.5% TEA |
| Moderately polar N-alkylaniline | Dichloromethane:Methanol (e.g., 98:2) + 0.5% TEA |
| Polar N-alkylaniline | Ethyl Acetate:Methanol (e.g., 95:5) + 0.5% TEA |
Q3: How can I visualize my aniline derivatives on a TLC plate?
A3: Aniline derivatives are often UV active due to the aromatic ring.
-
UV Light: Visualize the spots under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent green plate[2].
-
Staining: If the compounds are not UV active or for more sensitive detection, you can use a staining solution.
-
Ninhydrin: This stain reacts with primary and secondary amines to produce colored spots (often purple or brown) upon heating[2][13][14].
-
Potassium Permanganate (KMnO₄): This is a general stain for compounds that can be oxidized and will show up as yellow spots on a purple background[13].
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will visualize many organic compounds as brownish spots[2].
-
Q4: What is the difference between wet and dry loading, and which one should I use?
A4: Both methods are used to apply your crude product to the top of the column.
-
Wet Loading: The crude product is dissolved in a minimal amount of the initial mobile phase and carefully pipetted onto the top of the silica bed[2]. This is suitable for products that are highly soluble in the eluent.
-
Dry Loading: The crude product is dissolved in a suitable solvent, and a small amount of silica gel is added. The solvent is then evaporated to yield a free-flowing powder, which is then carefully added to the top of the packed column[2]. This method is preferred for compounds that have limited solubility in the initial mobile phase as it often leads to better band resolution.
Q5: How does the pKa of my aniline derivative affect the purification?
A5: The pKa of the conjugate acid of your aniline derivative is a measure of its basicity. Aniline has a pKa of its conjugate acid of about 4.6[15][16]. N-alkylation can slightly increase the basicity (increase the pKa) due to the electron-donating nature of alkyl groups[15]. This inherent basicity is the primary reason for the strong interaction with acidic silica gel. Understanding that you are working with a basic compound is the first step in troubleshooting issues like peak tailing. Adding a stronger base like triethylamine (pKa of conjugate acid ~10.7) to the mobile phase effectively neutralizes the silica surface, preventing your less basic aniline derivative from being strongly retained[3][17].
Visual Workflows and Diagrams
Caption: Troubleshooting workflow for common purification challenges.
Caption: General workflow for column chromatography purification.
References
- Anonymous. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
- BenchChem. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies.
- Various Authors. (2013). How can I prevent peak tailing in HPLC?
- BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. BenchChem.
- Anonymous. (n.d.). TLC Stains. Source unavailable.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines. BenchChem.
- BenchChem. (2025).
- Anonymous. (n.d.). TLC Stains. Source unavailable.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of N-(2-Heptyl)aniline Isomers. BenchChem.
- University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry, University of Rochester.
- Reddit User Discussion. (2014). Purify and dry aniline? r/chemistry on Reddit.
- Pal, A. et al. (2009). Correlation between hardness and basicity pKa of substituted anilines. Trade Science Inc.
- Yilmaz, S. & Yilmaz, E. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Schkölziger, S. et al. (2021). Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. reddit.com [reddit.com]
- 11. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Magic Formulas [chem.rochester.edu]
- 15. tsijournals.com [tsijournals.com]
- 16. journaleras.com [journaleras.com]
- 17. researchgate.net [researchgate.net]
dealing with the hygroscopic nature of sodium 2-bromoethanesulfonate during weighing
Technical Support Center
Overview & Scope
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for accurately weighing Sodium 2-bromoethanesulfonate (CAS: 4263-52-9), a compound known for its moisture-sensitive nature. While official Safety Data Sheets (SDS) primarily advise storing the compound away from moisture, field experience demonstrates its hygroscopic properties, which can lead to significant errors in measurement if not properly managed.[1][2] This document outlines the causality behind these weighing challenges and presents validated protocols to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My analytical balance reading for sodium 2-bromoethanesulfonate continuously increases. What is happening?
A: This phenomenon is a classic indicator of a hygroscopic or moisture-sensitive compound interacting with atmospheric water vapor.[3][4] The powder is actively absorbing moisture from the air, and the balance is measuring the combined, increasing mass of the compound and the water. This effect can lead to preparing solutions with a lower-than-intended concentration, compromising the validity of your experiment.[5]
Q2: What is the ideal environment for weighing this compound to achieve the highest accuracy?
A: The gold standard is to handle and weigh the compound inside a controlled, low-humidity environment.[6] An inert atmosphere glove box with an integrated analytical balance is the best option, as it provides a continuous moisture-free and oxygen-free environment, which greatly enhances throughput for sensitive materials.[7][8] A specialized weighing glove box or a dry box with a relative humidity (RH) maintained below 30% is also highly effective.[9]
Q3: I do not have access to a glove box. What is the next-best weighing method?
A: The most reliable method outside of a controlled atmosphere is weighing by difference . This technique involves weighing the sealed stock bottle, quickly transferring an approximate amount of the solid to your vessel, and then re-weighing the sealed stock bottle.[3] The exact mass transferred is calculated from the difference, minimizing the compound's exposure to ambient air. For detailed instructions, see Protocol 2 in the Troubleshooting Guide.
Q4: How should I store the bulk container of sodium 2-bromoethanesulfonate between uses?
A: Proper storage is critical to maintaining the integrity of the reagent. The container must be tightly closed immediately after use.[2] For long-term storage, place the sealed primary container inside a secondary container, such as a desiccator cabinet or a heat-sealable foil bag containing desiccant pouches.[10] This provides an extra barrier against ambient humidity.
Q5: Can I dry the compound in an oven before weighing it?
A: While sodium 2-bromoethanesulfonate has a high decomposition temperature (approx. 283 °C), aggressive heating is not recommended without specific validation.[11] If you suspect the compound has already absorbed significant moisture, a gentle drying process can be attempted. This involves placing a small amount of the compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours. However, the most effective strategy is to prevent moisture uptake from the start.
Troubleshooting Guide: Achieving Accurate Measurements
Problem: Unstable and Drifting Weight Readings
Root Cause Analysis: Sodium 2-bromoethanesulfonate is a salt that readily absorbs atmospheric water. This interaction is dynamic; as soon as the compound is exposed to air, water molecules begin to adsorb onto the surface of the powder, leading to a continuous increase in mass.[4] The rate of this mass gain is dependent on the ambient relative humidity, temperature, and the surface area of the exposed powder.[12] This can compromise not only the accuracy of the weighing but also the chemical stability of the compound, as water can facilitate degradation pathways.[13][14]
Workflow for Selecting the Appropriate Weighing Protocol
The following diagram outlines a decision-making process to select the best protocol based on available laboratory infrastructure.
Caption: Decision workflow for selecting the appropriate weighing protocol.
Experimental Protocols
Protocol 1: Weighing in a Controlled Atmosphere (Glove Box/Dry Box)
This protocol ensures the highest level of accuracy and is mandatory for sensitive quantitative assays.
-
Preparation: Ensure the glove box atmosphere is stable (e.g., <1% O₂, <1 ppm H₂O, or <30% RH for a dry box). Transfer the sealed container of sodium 2-bromoethanesulfonate, weighing vessel, spatula, and any other necessary tools into the glove box antechamber.
-
Acclimatization: Allow all items to acclimatize to the internal atmosphere for at least 20-30 minutes. This prevents temperature fluctuations that can affect balance readings.[4]
-
Tare Balance: Place your weighing vessel on the analytical balance inside the glove box and tare the weight. Use anti-static weigh boats or vessels where possible.[4]
-
Dispense Compound: Open the reagent container. Using a clean spatula, carefully transfer the desired amount of powder into the weighing vessel. Work efficiently to minimize the time the stock container is open.
-
Record Mass: Close the balance doors, wait for the reading to stabilize, and record the final mass.
-
Seal and Store: Immediately and tightly seal the main reagent container. Store it within the controlled atmosphere if it will be used again shortly, or transfer it out via the antechamber for long-term storage in a desiccator.
Protocol 2: Weighing by Difference (Ambient, Low-Humidity Conditions)
This method is the best alternative when a glove box is unavailable and is significantly more accurate than direct weighing in an open atmosphere.
-
Preparation: Work in an area with the lowest possible humidity, ideally in a room with a dehumidifier where RH is <40%.[6][15] Minimize drafts by keeping room doors closed and limiting personnel traffic.[3]
-
Initial Weighing: Place the entire, sealed container of sodium 2-bromoethanesulfonate on the balance. Close the draft shields and allow the reading to stabilize. Record this initial mass (M1).
-
Transfer: Remove the container from the balance. Working quickly and near the balance, uncap the container and use a spatula to transfer an approximate amount of the solid into your final flask or vessel. Do not place the receiving flask on the balance at this stage.
-
Final Weighing: Immediately re-seal the reagent container tightly. Place it back on the same analytical balance. Close the draft shields, wait for stabilization, and record the final mass (M2).
-
Calculation: The mass of the transferred compound is M_transferred = M1 - M2 . This method ensures that the only mass recorded is of the dry compound inside its sealed container, never the compound actively absorbing moisture from the air.
Protocol 3: Rapid Direct Weighing (For Non-Critical Applications)
This method carries a high risk of inaccuracy and should only be used for applications where a concentration error of 5-10% is tolerable.
-
Preparation: Have your solvent and destination vessel ready to go. Minimize all delays.
-
Tare Vessel: Place a piece of glossy weighing paper or a weigh boat on the balance and tare it.[16]
-
Weigh Quickly: Dispense the compound onto the paper and record the weight as quickly as possible, accepting that the reading may not be perfectly stable. The goal is to complete the weighing in under 15-20 seconds.
-
Transfer Immediately: Immediately transfer the powder into the destination vessel containing the solvent to halt further moisture absorption.
Environmental & Equipment Recommendations
Accurate weighing of moisture-sensitive compounds is fundamentally dependent on environmental control.
| Parameter | Ideal Condition | Acceptable Condition | Rationale & Notes |
| Relative Humidity (RH) | < 30% | 30% - 40% | Lower humidity directly reduces the driving force for moisture absorption. General labs can have RH of 40-60%; this is often too high for this compound.[17][18] |
| Temperature | Stable, 20-23 °C | Stable, 18-25 °C | Temperature stability is critical. A sample colder than the balance will appear heavier, while a warmer sample will appear lighter due to air currents.[4][19] |
| Primary Equipment | Glove Box with Integrated Balance | Analytical Balance with Draft Shield in a Low-Humidity Room | A controlled atmosphere is the only way to completely eliminate moisture as a variable.[7] |
| Accessory Equipment | Anti-static Weigh Boats, Spatulas, Forceps, Desiccator Cabinet | Sealable Vials, Weighing Paper | Using forceps prevents moisture and oil transfer from hands.[20] A desiccator is essential for proper storage.[21] |
References
-
Carl ROTH GmbH + Co. KG. (2024, March 1). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. Retrieved from Carl ROTH. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. Retrieved from Carl ROTH Australia. [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from Chromatography Forum. [Link]
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from Protocol Online. [Link]
-
Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from Inert Corporation. [Link]
-
Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from Labcompare. [Link]
-
Nichols, L. (2024, August 14). 3.1: Transferring and Weighting Methods. Chemistry LibreTexts. [Link]
-
Thompson Rivers University. (2017, January 6). Chemistry Series - Common weighing problems. YouTube. [Link]
-
HENGKO. (n.d.). Various Laboratory Temperature And Humidity Control Requirements. Retrieved from HENGKO. [Link]
-
LabRepCo, LLC. (n.d.). Labconco XPert Weigh Glove Box. Retrieved from LabRepCo. [Link]
-
Chegg. (2024, October 14). Why a hygroscopic compound would be a poor primary standard? Retrieved from Chegg. [Link]
-
Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox? Retrieved from r/chemistry. [Link]
-
Dichtel Group. (2019, August 21). Using a glovebox: bringing items in and weighing. YouTube. [Link]
-
Pharmaguideline Forum. (2021, August 17). Temperature and humidity requirements in laboratory. Retrieved from Pharmaguideline Forum. [Link]
-
Freshliance Electronics Corp., Ltd. (n.d.). Common chemical storage environment conditions. Retrieved from Freshliance. [Link]
-
National Institute of Standards and Technology. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. ACS Publications. [Link]
-
Top Product Innovations. (n.d.). Optimal Humidity Levels and the Importance of Maintaining Them in Pharmaceutical Drug Manufacturing. Retrieved from Top Product Innovations. [Link]
-
Chakravarty, P., & Nagapudi, K. (2022). Effect of moisture on solid state stability. Semantic Scholar. [Link]
-
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Chakravarty, P., & Nagapudi, K. (2023, September 1). Effect of moisture on solid state stability. ResearchGate. [Link]
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Alkali Scientific. (n.d.). Sodium 2-bromoethanesulfonate, 1 X 100 g. Retrieved from Alkali Scientific. [Link]
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National Institutes of Health. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. PMC. [Link]
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ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from ResearchGate. [Link]
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Technical Support Center: Quenching Excess Sodium 2-Bromoethanesulfonate
Welcome to the technical support center for handling and quenching sodium 2-bromoethanesulfonate (SBES). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot issues and ensure the safety and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the quenching of sodium 2-bromoethanesulfonate.
Q1: What is sodium 2-bromoethanesulfonate and why is quenching necessary?
A1: Sodium 2-bromoethanesulfonate (CAS 4263-52-9) is an organosulfur compound featuring a reactive bromine atom and a water-soluble sulfonate group.[1] It functions as an alkylating agent, meaning it can transfer its bromoethyl group to other molecules.[2][3] This reactivity is useful in synthesis but also makes it a hazardous substance that can cause skin and eye irritation.[4][5] Quenching is the process of neutralizing any unreacted, excess SBES at the end of a reaction. This is a critical step to:
-
Ensure Safety: Deactivate the hazardous alkylating agent before workup and disposal.[4][6]
-
Prevent Side Reactions: Stop the SBES from reacting with the desired product, solvents, or workup reagents, which could lead to impurities.
-
Enable Product Isolation: Ensure a clean reaction mixture for straightforward purification.
Q2: What is the fundamental chemical reaction behind quenching SBES?
A2: Quenching SBES involves a nucleophilic substitution reaction (typically SN2).[7][8] The carbon atom bonded to the bromine is electron-deficient (electrophilic) due to the electronegativity of the bromine atom.[9] A quenching agent acts as a nucleophile, using a lone pair of electrons to attack this carbon, forming a new bond and displacing the bromide ion.[8][10]
Q3: What are the primary categories of quenching agents for SBES?
A3: The most effective quenching agents are strong nucleophiles. They can be broadly categorized as:
-
Thiol-based Nucleophiles: Compounds like sodium thiomethoxide or even simple thiols like cysteine are highly effective due to the strong nucleophilicity of sulfur.[11][12]
-
Amine-based Nucleophiles: Primary or secondary amines (e.g., ethanolamine, glycine) can effectively quench SBES.[13][14][15]
-
Hydroxide/Water: While water can hydrolyze SBES to form isethionate, the reaction is significantly slower than with more potent nucleophiles.[7][16] Using strong bases like sodium hydroxide will accelerate this process.[17]
Q4: What are the immediate safety precautions I should take when quenching SBES?
A4: Always handle SBES and quenching procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Be aware that quenching reactions can be exothermic.[18][19] It is crucial to cool the reaction vessel in an ice bath and add the quenching agent slowly and in a controlled manner to manage any heat generation.[20]
Section 2: Troubleshooting Guide for Quenching Reactions
Even with a well-planned procedure, issues can arise. This section provides a structured approach to diagnosing and solving common problems.
Problem 1: Incomplete Quenching Detected
-
Symptom: Post-workup analysis (e.g., NMR, LC-MS) shows the presence of unreacted SBES or subsequent side products formed during purification.
-
Potential Causes & Solutions:
-
Insufficient Quenching Agent: The stoichiometry of the quencher was too low.
-
Solution: Increase the molar equivalents of the quenching agent. A common practice is to use a 1.5 to 2-fold excess relative to the initial excess of SBES.
-
-
Low Reactivity of Quencher: The chosen quenching agent is not nucleophilic enough for the reaction conditions.
-
Solution: Switch to a more potent nucleophile. For instance, if aqueous hydrolysis is incomplete, consider using a thiol- or amine-based quencher.
-
-
Poor Mixing: In heterogeneous mixtures, the quencher may not have sufficient contact with the SBES.
-
Solution: Ensure vigorous stirring during the quench. If solubility is an issue, consider a solvent in which both the SBES and the quenching agent are soluble.[21]
-
-
Problem 2: Uncontrolled Exotherm During Quenching
-
Symptom: A rapid, significant increase in the reaction mixture's temperature, potentially leading to boiling or pressure buildup.
-
Potential Causes & Solutions:
-
Rate of Addition is Too Fast: The quenching reaction is highly exothermic, and adding the quencher too quickly generates heat faster than the system can dissipate it.[20]
-
Concentration is Too High: The concentrations of both the unreacted SBES and the quenching agent are too high.
-
Solution: Dilute the reaction mixture with a suitable inert solvent before beginning the quench.
-
-
Problem 3: Formation of Undesired Byproducts
-
Symptom: The appearance of unexpected signals in analytical data that are not the product, starting material, or SBES.
-
Potential Causes & Solutions:
-
Quencher Reacts with Product: The quenching agent is also reacting with your desired product.
-
Solution: Choose a quencher that is selective for the alkylating agent. This may involve protecting sensitive functional groups on your product or selecting a bulkier quenching agent that is sterically hindered from reacting with the product.
-
-
pH-Mediated Degradation: The pH change upon adding the quenching agent (e.g., a basic amine) causes the product to degrade.
-
Solution: Use a buffered quenching solution or a neutral quencher like a thiol. If a basic quencher is necessary, perform the quench at a low temperature to minimize the rate of degradation.
-
-
Section 3: Data-Driven Selection of Quenching Agents
The choice of quenching agent is critical and depends on the specific reaction conditions and the nature of the product.
| Quenching Agent Category | Example(s) | Typical Conditions | Advantages | Disadvantages |
| Thiol-Based | Sodium thiomethoxide, L-Cysteine, Mercaptoethanol | Aqueous or organic, 0 °C to RT | Very high nucleophilicity leads to rapid and complete quenching.[12][22] | Foul odor; resulting thioether must be removed during workup. |
| Amine-Based | Ethanolamine, Glycine, Tris buffer | Aqueous or organic, 0 °C to RT | Readily available, effective, and can be water-soluble for easy extraction.[14] | Can alter pH; may react with other electrophilic centers in the product. |
| Hydroxide/Aqueous | NaOH solution, Water | Aqueous, often requires heating | Inexpensive and simple; forms a hydroxylated, water-soluble byproduct. | Slower reaction rate compared to other nucleophiles; high pH from NaOH can be detrimental to sensitive products.[7] |
Section 4: Detailed Experimental Protocols
These protocols provide a starting point for developing a robust quenching procedure tailored to your specific needs.
Protocol 1: General Purpose Quenching with an Amine
-
Preparation: Cool the reaction vessel containing excess sodium 2-bromoethanesulfonate to 0 °C using an ice-water bath.
-
Quenching: Slowly add a solution of ethanolamine (1.5 equivalents relative to the excess SBES) dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure the reaction is complete.
-
Verification: Withdraw a small aliquot for analysis (e.g., TLC, LC-MS) to confirm the complete consumption of SBES before proceeding with the aqueous workup.
Protocol 2: Quenching for Base-Sensitive Products using a Thiol
-
Preparation: Cool the reaction vessel to 0 °C. Prepare a solution of L-cysteine (1.5 equivalents) in a minimal amount of water, adjusting the pH to ~7-8 with a mild base (e.g., sodium bicarbonate) if necessary to deprotonate the thiol.
-
Quenching: Add the L-cysteine solution dropwise to the reaction mixture.
-
Stirring: Maintain the temperature at 0 °C and stir for 1-2 hours.
-
Verification & Workup: Confirm the absence of SBES via in-process control. The resulting cysteine adduct is highly polar and can typically be removed with an aqueous wash.
Section 5: Visualizing the Quenching Workflow
Diagrams can clarify the decision-making process and the underlying chemistry.
Diagram 1: Decision Tree for Quencher Selection
Caption: Decision workflow for selecting an appropriate SBES quencher.
Diagram 2: SN2 Quenching Mechanism
Caption: Generalized SN2 mechanism for quenching SBES with a nucleophile (Nu⁻).
References
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Clark, J. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. [Link]
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Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. [Link]
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Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
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Stams, A. J. M., et al. (2019). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. National Institutes of Health. [Link]
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Ye, R. W., & Ensign, S. A. (1998). Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism. Journal of Bacteriology, 180(1), 217-221. [Link]
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Tucker, S. A., et al. (2000). Selective fluorescence quenching of polycyclic aromatic hydrocarbons by aliphatic amines. PubMed. [Link]
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Gonzalez-Gil, G., et al. (2020). Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. PMC. [Link]
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Oncohema Key. (2016, May 27). Alkylating Agents. [Link]
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Pharmacy, D. (2020, July 15). Medicinal chemistry of anti cancer agents Part I (Alkylating Agents). YouTube. [Link]
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solubility limitations of sodium 2-bromoethanesulfonate in non-polar solvents
Welcome to the technical support resource for Sodium 2-Bromoethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on its solubility limitations in non-polar solvents. Here, we move beyond simple data sheets to provide in-depth explanations and actionable troubleshooting protocols grounded in chemical principles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of sodium 2-bromoethanesulfonate.
Q1: Why is my sodium 2-bromoethanesulfonate not dissolving in non-polar solvents like toluene, hexane, or dichloromethane?
A1: The insolubility you are observing is an expected outcome based on fundamental chemical principles. Sodium 2-bromoethanesulfonate is an ionic salt, composed of a positively charged sodium ion (Na⁺) and a negatively charged 2-bromoethanesulfonate anion (BrCH₂CH₂SO₃⁻). It is a highly polar compound. Non-polar solvents lack the ability to stabilize these individual ions. The strong electrostatic forces holding the ionic crystal lattice together are far greater than the weak van der Waals forces the non-polar solvent can offer. For dissolution to occur, the solvent must overcome the lattice energy by forming strong interactions with the ions, a process known as solvation. Polar solvents like water excel at this, while non-polar solvents do not, leading to insolubility[1][2][3][4]. The guiding principle here is "like dissolves like"[1][5].
Diagram illustrating the principle of "Like Dissolves Like" for ionic compounds.
Caption: Polarity Mismatch: The Cause of Insolubility.
Q2: What are the recommended solvents for dissolving sodium 2-bromoethanesulfonate?
A2: Sodium 2-bromoethanesulfonate exhibits high solubility in polar solvents. Water is the most common and effective solvent[6]. It is also soluble in other polar solvents like methanol and dimethyl sulfoxide (DMSO)[7][8][9].
| Solvent | Type | Reported Solubility | Reference(s) |
| Water | Polar Protic | 100 mg/mL; 500 g/L | [6][10] |
| Methanol | Polar Protic | Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 200 mg/mL | [8][9] |
| Toluene, Hexane, Dichloromethane | Non-Polar | Insoluble / Very Poorly Soluble | [1][2][3] |
Q3: Can I increase its solubility in a non-polar solvent by heating the mixture?
A3: While heating can increase the solubility of many compounds, it is unlikely to have a significant effect for a highly polar salt in a truly non-polar solvent. The fundamental energy mismatch between the ionic lattice and the non-polar solvent is too large to be overcome by a moderate increase in temperature. You may observe a negligible increase in solubility, but it will not result in a practically useful concentration for most synthetic applications.
Q4: I am observing a fine white powder suspended in my non-polar solvent after vigorous stirring. Is it dissolving?
A4: This is a common observation. You are likely creating a fine suspension or dispersion, not a true solution. The particles are mechanically distributed throughout the solvent but are not solvated at the molecular level. If you stop agitating the mixture, the solid will eventually settle. This suspension might be sufficient for some heterogeneous reactions where the chemistry occurs at the particle surface, but it is inefficient and not reproducible.
Troubleshooting Guide: Overcoming Solubility Limitations in Reactions
This guide provides structured solutions for researchers who need to perform reactions with sodium 2-bromoethanesulfonate in a non-polar medium.
Problem: My reaction substrate is only soluble in a non-polar solvent, but sodium 2-bromoethanesulfonate will not dissolve to react with it.
This is a classic challenge in organic synthesis involving ionic reagents. The goal is to bring the 2-bromoethanesulfonate anion into the organic phase to react.
Workflow for addressing solubility issues of ionic reagents in non-polar media.
Caption: Troubleshooting Workflow for Heterogeneous Reactions.
Solution 1: Using a Co-Solvent System (Limited Applicability)
A simple first approach is to use a minimal amount of a polar aprotic solvent in which the salt is soluble (e.g., DMSO, DMF) to dissolve the sodium 2-bromoethanesulfonate, and then add this solution to your non-polar reaction medium containing the substrate.
-
Causality: This does not create a true solution but may form a microemulsion or a very fine suspension, increasing the interfacial area where the reaction can occur. This method is often used when a true phase-transfer catalyst is not available or desired[11][12].
-
Limitations: This can complicate downstream purification and may not be effective for many reactions. The polar aprotic solvent can also interfere with certain reaction mechanisms.
Solution 2: Phase-Transfer Catalysis (PTC) (Recommended Method)
This is the most robust and widely accepted technique for reacting ionic salts in non-polar solvents[13]. A phase-transfer catalyst facilitates the movement of the 2-bromoethanesulfonate anion from its solid phase into the organic, non-polar phase.
-
Mechanism of Action: A typical PTC for this application is a quaternary ammonium salt (Q⁺X⁻), such as tetrabutylammonium bromide (TBAB) or Aliquat 336. The lipophilic (oily) cation (Q⁺) pairs with the 2-bromoethanesulfonate anion at the surface of the solid crystal. This new ion pair [Q⁺]⁻[O₃S(CH₂)₂Br] is bulky and organic-soluble, allowing it to diffuse into the non-polar solvent where it can react with your substrate. The catalyst is regenerated and continues the cycle[14][15].
Mechanism of Solid-Liquid Phase-Transfer Catalysis.
Caption: Phase-Transfer Catalysis Mechanism.
Experimental Protocols
Protocol 1: General Procedure for Solid-Liquid Phase-Transfer Catalyzed Reaction
This protocol provides a starting point for using sodium 2-bromoethanesulfonate in a non-polar solvent. Optimization of catalyst, temperature, and reaction time is typically required.
-
Reagent Preparation:
-
To a dry reaction flask equipped with a magnetic stir bar and condenser, add your substrate (1.0 eq).
-
Add the non-polar solvent (e.g., toluene, 5-10 mL per mmol of substrate).
-
Add sodium 2-bromoethanesulfonate (typically 1.1-1.5 eq). The solid will remain undissolved.
-
Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.05-0.10 eq).
-
-
Reaction Execution:
-
Begin vigorous stirring. High agitation is crucial to maximize the surface area between the solid and liquid phases.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C). The optimal temperature will depend on the specific reaction.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS). PTC reactions can often be slower than homogeneous reactions, so allow sufficient time.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted sodium 2-bromoethanesulfonate and other inorganic salts.
-
The filtrate now contains your product, substrate, and the phase-transfer catalyst. The catalyst can often be removed by washing the organic phase with water or brine, as many quaternary ammonium salts have some water solubility.
-
Proceed with standard organic purification techniques (e.g., extraction, chromatography).
-
References
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Technical Support Center: Preventing Over-Alkylation with Sodium 2-Bromoethanesulfonate
Welcome to the technical support guide for protein modification using sodium 2-bromoethanesulfonate (BES). As Senior Application Scientists, we have designed this resource to provide in-depth, field-proven insights into achieving specific and controlled alkylation of cysteine residues. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues like over-alkylation and design robust, self-validating experiments.
Section 1: Foundational Principles - Understanding the Reaction
A successful alkylation experiment begins with a solid understanding of the reaction chemistry. These questions cover the core mechanisms and variables at play.
Q1: What is the mechanism of protein alkylation by sodium 2-bromoethanesulfonate?
Answer: The primary reaction is a bimolecular nucleophilic substitution (SN2). The key player is the highly nucleophilic thiol group (-SH) of a cysteine residue. Under appropriate pH conditions (typically slightly basic), the thiol group is deprotonated to a thiolate anion (-S⁻), which is a much stronger nucleophile. This thiolate anion attacks the carbon atom bonded to the bromine in sodium 2-bromoethanesulfonate. The bromide ion serves as the leaving group, resulting in the formation of a stable thioether bond and yielding an S-sulfoethylated cysteine residue.
However, if reaction conditions are not optimized, other nucleophilic residues can also be modified, leading to over-alkylation. The diagram below illustrates both the desired reaction with cysteine and a potential side reaction with the ε-amino group of lysine.
Caption: SN2 mechanism for cysteine alkylation and a potential side reaction.
Q2: Which amino acid residues are susceptible to alkylation, and what is their relative reactivity?
Answer: While cysteine is the primary target for alkylating agents like sodium 2-bromoethanesulfonate, other amino acid residues with nucleophilic side chains can also react, especially when the alkylating agent is in excess or under harsh conditions (e.g., high pH).[1] The general order of reactivity for common alkylating agents like iodoacetamide (a chemical analog of BES) provides a useful model.[2][3]
The relative reactivity is heavily influenced by the pKa of the side chain and the reaction pH. A side chain is most nucleophilic when it is deprotonated.
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Cysteine (pKa ~8.5): The thiol group is the most reactive nucleophile in proteins. At a pH around 8.0-8.5, a significant portion of cysteine residues are deprotonated to the highly reactive thiolate anion, making them prime targets for alkylation.[4]
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Histidine (pKa ~6.0): The imidazole ring of histidine can be alkylated, particularly at higher pH values.[2]
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Lysine (pKa ~10.5): The ε-amino group is a potent nucleophile but is protonated (-NH₃⁺) at neutral pH. At pH > 9, it becomes deprotonated (-NH₂) and highly susceptible to alkylation.[5]
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Aspartate & Glutamate (pKa ~3.9 & 4.3): The carboxylate side chains can be alkylated, though their reactivity is generally lower than that of Cys, His, or Lys.[2]
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N-terminus (pKa ~8.0): The α-amino group of the protein's N-terminus can also be a site of modification.[1]
Therefore, controlling the reaction pH is a critical tool for maximizing specificity for cysteine. Running the reaction at a pH between 7.0 and 8.5 generally favors cysteine modification while minimizing reactions with lysine.[4]
Section 2: Troubleshooting Guide - Diagnosing and Solving Over-Alkylation
Even with a good plan, unexpected results can occur. This section addresses how to diagnose and correct over-alkylation.
Q3: My mass spectrometry data shows multiple additions of the sulfoethyl group (+125.1 Da). What's happening?
Answer: Observing multiple mass additions of 125.1 Da (the mass of the sulfoethyl group, C₂H₄SO₃) on a single peptide is a classic sign of over-alkylation. This indicates that the sodium 2-bromoethanesulfonate has reacted with more than just the intended cysteine residue. The most common causes are:
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Excess Alkylating Reagent: Using a large molar excess of sodium 2-bromoethanesulfonate dramatically increases the probability of reactions with less nucleophilic sites.[1]
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High pH: As the pH increases well above 8.5, other residues like lysine become deprotonated and increasingly reactive, leading to off-target modifications.[4]
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Prolonged Reaction Time or High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature provides more opportunity for the alkylation of less reactive sites.[4]
Q4: How can I confirm which residues are being over-alkylated?
Answer: Tandem mass spectrometry (MS/MS) is the definitive method for identifying specific sites of modification.[2][6]
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Bottom-Up Proteomics Workflow: Digest your alkylated protein with a protease like trypsin.
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LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry.
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Data Analysis: Use database search software (e.g., MaxQuant, Proteome Discoverer, Mascot) to identify the peptides. Crucially, you must configure the software to search for a variable modification of +125.1 Da on all potential nucleophilic residues (Cys, Lys, His, Asp, Glu, N-terminus).
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Spectrum Interpretation: The MS/MS fragmentation pattern will reveal the precise location of the modification. For example, if a lysine residue is modified, you will see the +125.1 Da mass shift on the b- and y-ions that contain that specific residue. This provides unambiguous evidence of the over-alkylation site.[2]
Q5: Besides my target cysteine, I'm seeing modifications on other residues. How do I improve specificity?
Answer: Improving specificity requires tightening your control over the reaction conditions. Based on the principles discussed, here are the key adjustments:
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Reduce Molar Excess of BES: Instead of using a large, arbitrary excess, perform a titration to find the lowest concentration that still achieves complete alkylation of cysteines. See the pilot experiment protocol in Q8.
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Optimize pH: Buffer the reaction at a pH between 7.5 and 8.5. This range is optimal for deprotonating cysteine thiols without significantly deprotonating lysine amino groups.[4]
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Control Time and Temperature: Perform the reaction at room temperature (or even 4°C for highly sensitive proteins) and for the shortest time necessary. A time course experiment (e.g., 15, 30, 60, 120 minutes) can determine the optimal duration.[5]
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Quench the Reaction: Actively stop the reaction by adding a thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol to consume any excess sodium 2-bromoethanesulfonate.[5]
Section 3: Proactive Prevention - Experimental Design & Protocols
The best way to deal with over-alkylation is to prevent it from happening. This section provides the tools to design a robust and specific alkylation experiment from the start.
Q6: What are the critical parameters to control during the alkylation reaction?
Answer: Controlling the following four parameters is essential for achieving specific and complete S-sulfoethylation of cysteine residues.
| Parameter | Impact on Reaction | Recommended Starting Point | Optimization Strategy |
| Reagent Molar Excess | Higher excess increases the rate but dramatically raises the risk of off-target reactions.[1] | 5- to 10-fold molar excess over total thiols (protein cysteines + reducing agent). | Titrate BES concentration downwards until cysteine modification is complete but off-target events are minimized (see Q8). |
| pH | Governs the deprotonation state (and thus nucleophilicity) of amino acid side chains.[4] | pH 8.0 in a stable buffer (e.g., Tris, HEPES, Ammonium Bicarbonate). | Test a pH range from 7.5 to 8.5. Lower pH increases specificity but may slow the reaction rate. |
| Temperature | Affects reaction kinetics. Higher temperatures accelerate all reactions, including side reactions. | Room Temperature (~23°C).[5] | For sensitive proteins or to maximize specificity, try incubating at 4°C for a longer period. |
| Time | Determines the extent of the reaction. Insufficient time leads to incomplete alkylation; excess time allows for off-target modification. | 30-60 minutes in the dark.[5][7] | Perform a time-course experiment (e.g., 15, 30, 60, 90 min) and analyze the products to find the optimal endpoint. |
Q7: Can you provide a standard protocol for controlled S-sulfoethylation of cysteine residues?
Answer: This protocol provides a robust starting point. It must be optimized for your specific protein of interest.
Protocol: Controlled Alkylation with Sodium 2-Bromoethanesulfonate
-
Protein Preparation:
-
Dissolve the protein in a denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl) containing 100 mM Tris-HCl, pH 8.3.[8] This ensures all cysteine residues are accessible.
-
-
Reduction:
-
Add a fresh solution of Dithiothreitol (DTT) to a final concentration of 10 mM.
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Incubate for 60 minutes at 37°C to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Prepare a fresh solution of sodium 2-bromoethanesulfonate (e.g., 200 mM in water).
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Add the BES solution to the protein mixture to a final concentration of 25-50 mM (this corresponds to a ~2.5-5x molar excess over the DTT). Note: This is a starting point and should be optimized.
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Incubate for 45 minutes at room temperature in complete darkness (alkylating agents can be light-sensitive).[7]
-
-
Quenching:
-
Stop the reaction by adding DTT to a final concentration of 20 mM (to consume unreacted BES).
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Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Proceed with buffer exchange, dialysis, or protein precipitation (e.g., with acetone) to remove urea, excess reagents, and prepare the sample for downstream analysis like mass spectrometry.
-
Q8: How do I design a pilot experiment to optimize the alkylation conditions for my specific protein?
Answer: A matrix-based pilot experiment is the most efficient way to determine the optimal conditions for your protein. The goal is to find the "sweet spot" that maximizes cysteine modification while minimizing off-target reactions.
Workflow: Alkylation Optimization
The following workflow diagram outlines a logical approach to this optimization.
Caption: Workflow for optimizing protein alkylation conditions.
This systematic approach provides a self-validating system. By analyzing the outcome of each condition, you generate empirical data that justifies your final choice of protocol, ensuring reproducibility and scientific rigor.
Section 4: Frequently Asked Questions (FAQs)
Q9: How should I prepare and store my sodium 2-bromoethanesulfonate solution?
Answer: Sodium 2-bromoethanesulfonate is a powder that is soluble in water.[9] For best results, always prepare solutions fresh just before use. If you must store it, prepare a concentrated stock (e.g., 1 M in ultrapure water), aliquot it into single-use tubes, and store it at -20°C in the dark for several weeks. Avoid repeated freeze-thaw cycles.
Q10: What is the purpose of the reduction step before alkylation?
Answer: Proteins often contain disulfide bonds (Cys-S-S-Cys) that form between cysteine residues. These bonds are not reactive with alkylating agents. The reduction step, typically performed with DTT or TCEP, breaks these disulfide bonds to yield free thiol (-SH) groups.[7] This is critical for two reasons: 1) It ensures that all cysteine residues in the protein are available for alkylation, and 2) it prevents the disulfide bonds from reforming randomly after denaturation, which could interfere with subsequent analyses like enzymatic digestion.[4]
Q11: How do I quench the reaction effectively?
Answer: Quenching is the process of stopping the alkylation reaction. The most common and effective method is to add a small-molecule thiol compound in excess, such as DTT or β-mercaptoethanol.[5] This quenching agent rapidly reacts with and consumes any remaining unreacted sodium 2-bromoethanesulfonate, preventing further modification of your protein during subsequent sample handling steps.
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Validation & Comparative
A Comparative Guide to Methanogenesis Inhibitors: 2-Bromoethanesulfonate (BES) vs. Propynoic Acid
For researchers in microbiology, environmental science, and animal nutrition, the targeted inhibition of methanogenesis is a critical experimental tool. Whether studying microbial community dynamics, developing strategies to reduce greenhouse gas emissions, or enhancing energy efficiency in ruminants, the choice of inhibitor can profoundly influence experimental outcomes. This guide provides an in-depth comparison of two widely used methanogenesis inhibitors: 2-bromoethanesulfonate (BES) and propynoic acid. We will delve into their mechanisms of action, comparative efficacy, off-target effects, and provide standardized protocols for their application and evaluation.
Section 1: Mechanisms of Action - A Tale of Two Strategies
The efficacy and specificity of a microbial inhibitor are rooted in its mechanism of action. BES and propynoic acid employ distinct strategies to disrupt the metabolic machinery of methanogens.
2-Bromoethanesulfonate (BES): A Competitive Antagonist
2-Bromoethanesulfonate is a structural analogue of coenzyme M (2-mercaptoethanesulfonic acid), an essential cofactor for the terminal step of methanogenesis in all known methanogens.[1] Coenzyme M acts as a methyl group carrier, and its final reaction is catalyzed by the enzyme methyl-coenzyme M reductase (MCR).[1]
BES exerts its inhibitory effect through competitive inhibition of MCR.[1] Its structural similarity to coenzyme M allows it to bind to the active site of the MCR enzyme, thereby blocking the binding of the natural substrate, methyl-coenzyme M. This direct and targeted inhibition effectively halts the production of methane.[1][2] Due to its specific targeting of a pathway unique to methanogens, BES has long been considered a highly selective inhibitor.[2]
Caption: Mechanism of BES inhibition.
Propynoic Acid: A Broader Spectrum Inhibitor
Propynoic acid, an unsaturated propionate analogue, also effectively inhibits methanogenesis.[3] Its precise molecular mechanism is less defined than that of BES, but it is understood to be an effective inhibitor of methane production.[3] Unlike the highly specific competitive inhibition of BES, propynoic acid is thought to have a broader impact on the microbial community.
Some evidence suggests that propynoic acid may not only directly affect methanogens but also influence other microbial populations within the ecosystem.[3][4] This can lead to shifts in the production of volatile fatty acids (VFAs) and other metabolic end products.[4]
Section 2: Comparative Efficacy and Performance
The choice between BES and propynoic acid often comes down to their relative efficacy and the specific goals of the experiment.
| Inhibitor | Concentration Range | Methane Reduction (%) | Key Findings |
| BES | 0.5 mM - 10 mM | 89% - 100% | Highly effective and specific.[3] At higher concentrations, can impact syntrophic bacteria.[3] |
| Propynoic Acid | 0.1 mM - 10 mM | 24% - 95% | Effective at higher concentrations.[3] Can significantly alter VFA profiles.[4] |
As the data indicates, both inhibitors can achieve significant reductions in methane production. However, BES generally exhibits higher potency at lower concentrations. A study directly comparing the two found that 0.5 mmol/L BES reduced methane production by 89%, while a similar concentration of propynoic acid (0.1 mmol/L) only achieved a 24% reduction.[3] To achieve comparable levels of inhibition to BES, a significantly higher concentration of propynoic acid is often required.[3]
Section 3: Off-Target Effects and Impact on Microbial Communities
While the primary goal of using these inhibitors is to suppress methanogenesis, their impact on the broader microbial community is a critical consideration.
BES: High Specificity with Some Caveats
BES is generally considered to have high specificity for methanogens.[2] Studies have shown that at effective concentrations, it does not significantly affect soil dehydrogenase activity, indicating a limited impact on overall soil biological activity.[1] However, it's important to note that BES is not entirely without off-target effects. Some research has indicated that it can also inhibit certain dechlorinating bacteria and affect bacterial growth on aliphatic alkenes.[3] Furthermore, at high concentrations, the inhibition of methanogenesis can lead to an accumulation of hydrogen, which in turn can affect syntrophic bacteria that rely on hydrogen removal by methanogens.[3]
Propynoic Acid: Broader Microbial Impact
Propynoic acid tends to have a more pronounced effect on the overall microbial community structure and function compared to BES.[3][4] Studies have reported that propynoic acid can significantly alter the populations of cellulolytic bacteria, such as Ruminococcus albus and Ruminococcus flavefaciens.[4] This can have cascading effects on the degradation of complex carbohydrates and the production of various VFAs. For instance, in some in vitro rumen cultures, propynoic acid greatly reduced the production of acetate and propionate, in addition to methane.[4] This broader impact makes propynoic acid a less "clean" inhibitor if the sole purpose is to target methanogenesis without perturbing other microbial activities.
Section 4: Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following provides a detailed methodology for evaluating and comparing methanogenesis inhibitors in vitro.
In Vitro Rumen Fermentation Assay
This protocol is designed to assess the impact of BES and propynoic acid on methane production and VFA profiles in a controlled in vitro rumen fermentation system.
Materials:
-
Rumen fluid (collected from a cannulated animal)
-
Anaerobic buffer solution
-
Substrate (e.g., ground alfalfa hay, standard feed mixture)
-
Inhibitor stock solutions (BES and propynoic acid, sterilized)
-
Serum bottles (125 mL) with butyl rubber stoppers and aluminum seals
-
Gas chromatograph (GC) for methane and VFA analysis
-
Incubator or water bath at 39°C
Procedure:
-
Preparation:
-
Prepare anaerobic buffer solution and dispense into serum bottles under a constant stream of CO2 to maintain anaerobic conditions.
-
Add the substrate to each bottle.
-
Prepare serial dilutions of BES and propynoic acid stock solutions.
-
-
Inoculation:
-
Collect fresh rumen fluid and strain through cheesecloth.
-
Under anaerobic conditions, inoculate each serum bottle with rumen fluid.
-
Add the respective inhibitor concentrations to the treatment bottles. Include control bottles with no inhibitor.
-
-
Incubation:
-
Seal the bottles and incubate at 39°C for a specified period (e.g., 24, 48, 72 hours).
-
-
Gas Analysis:
-
At each time point, measure the total gas production.
-
Collect a headspace gas sample using a gas-tight syringe and analyze for methane concentration using a GC equipped with a Flame Ionization Detector (FID).
-
-
Liquid Analysis:
-
After the final time point, collect a liquid sample from each bottle.
-
Centrifuge the sample to pellet solids and collect the supernatant.
-
Analyze the supernatant for VFA concentrations (acetate, propionate, butyrate, etc.) using a GC equipped with a Flame Ionization Detector (FID) and an appropriate column.
-
Caption: In vitro fermentation workflow.
Section 5: Conclusion and Recommendations
Both 2-bromoethanesulfonate and propynoic acid are effective inhibitors of methanogenesis, but their suitability depends on the specific research question.
-
For highly specific inhibition of methanogenesis with minimal off-target effects, BES is the superior choice. Its targeted mechanism of action on the MCR enzyme makes it ideal for studies aiming to isolate the effects of methanogen removal from a microbial community.
-
Propynoic acid may be considered in studies where a broader impact on the microbial community is acceptable or even of interest. However, researchers must be aware of its potential to alter VFA profiles and the populations of non-methanogenic microbes.
Ultimately, the selection of a methanogenesis inhibitor should be a carefully considered decision based on a thorough understanding of their respective mechanisms and potential impacts on the experimental system. We recommend conducting preliminary dose-response experiments to determine the optimal inhibitor concentration for the specific conditions of your study.
References
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Boyd, J. M., K. A. Smith, S. A. Havemann, and A. A. DiSpirito. 2006. Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism. Applied and Environmental Microbiology, 72(10), 6521–6529. [Link]
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Lyu, Z., and X. Lu. 2020. Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Applied and Environmental Microbiology, 85(3). [Link]
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Waghmode, T. R., M. M. Haque, S. Y. Kim, and P. J. Kim. 2015. Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation. PLOS ONE, 10(11), e0142569. [Link]
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García-López, P. M., M. J. Lema, and J. M. Lema. 1996. Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. Applied and Environmental Microbiology, 62(10), 3564–3569. [Link]
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Luo, Y., M. A. T. T. Khan, and Z. Yu. 2012. Effects of Methanogenic Inhibitors on Methane Production and Abundances of Methanogens and Cellulolytic Bacteria in In Vitro Ruminal Cultures. Applied and Environmental Microbiology, 78(13), 4542–4549. [Link]
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Foley, M. E., J. A. St. Pierre, and K. M. Raskin. 2015. Anaerobic microbial community response to methanogenic inhibitors 2-bromoethanesulfonate and propynoic acid. FEMS Microbiology Ecology, 91(7). [Link]
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A Comparative Guide to Alternative Reagents for Taurine Synthesis: A Modern Perspective for Researchers
For decades, the industrial synthesis of taurine, an amino acid crucial for numerous physiological functions and a key ingredient in many pharmaceutical and nutritional products, has been dominated by the ethylene oxide (EO) process. However, mounting safety and environmental concerns associated with the highly toxic and carcinogenic nature of ethylene oxide have spurred the development of alternative synthetic routes. This guide provides an in-depth technical comparison of the most viable alternative reagents for taurine synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. We will delve into the monoethanolamine (MEA) route, the aziridine pathway, and the burgeoning field of enzymatic synthesis, presenting experimental data, detailed protocols, and a critical evaluation of each method's strengths and weaknesses.
The Imperative for Alternatives: Moving Beyond Ethylene Oxide
The traditional synthesis of taurine begins with the reaction of ethylene oxide with sodium bisulfite to form sodium isethionate, which is then ammonolyzed to produce sodium taurinate. Subsequent acidification yields taurine.[1] While this method is well-established, the extreme toxicity, flammability, and carcinogenicity of ethylene oxide present significant handling risks and environmental hazards.[2] This has created a strong impetus within the chemical industry to adopt safer and more sustainable manufacturing processes.
The Monoethanolamine (MEA) Route: A Safer, Two-Step Approach
A prominent alternative to the EO process is the synthesis of taurine from monoethanolamine (MEA). This method is generally considered to have a better safety and environmental profile.[3] The industrial process is typically a two-step batch reaction.[4]
The Chemistry of the MEA Route
The MEA route involves two primary stages:
-
Esterification: Monoethanolamine reacts with sulfuric acid to produce the intermediate, 2-aminoethyl hydrogen sulfate (AES).[4] To drive this equilibrium reaction towards the product, the water formed during the esterification must be effectively removed.[4]
-
Sulfonation: The AES intermediate is then reacted with a sulfite reagent, such as sodium sulfite or ammonium sulfite, to yield taurine.[4][5]
Figure 1: The two-step synthesis of taurine via the monoethanolamine (MEA) route.
Optimizing the MEA Process for Higher Yields
Initial commercial applications of the MEA route reported yields in the range of 55-65%.[3] However, recent process optimization has led to significant improvements. By operating the second sulfonation step at temperatures above 100°C under moderate pressure with an inert gas, taurine yields of over 80% can be achieved.[3] Further enhancements, including the use of hydrolysis inhibitors such as diethanolamine or triethanolamine, have pushed yields to 83% and even higher in cyclic processes designed to minimize waste.[6]
| Parameter | Conventional MEA Process | Optimized MEA Process |
| Yield | 55-65%[3] | >80%[3] |
| Sulfonation Temperature | Below 100°C[7] | Above 100°C[3] |
| Pressure | Atmospheric | Moderate pressure[3] |
| Additives | Not specified | Hydrolysis inhibitors[6] |
Table 1: Comparison of conventional and optimized conditions for the MEA-based synthesis of taurine.
Experimental Protocol: Optimized Taurine Synthesis from MEA
The following is a representative protocol for the optimized synthesis of taurine from monoethanolamine, based on information from patents and scientific literature.
Step 1: Synthesis of 2-Aminoethyl Hydrogen Sulfate (AES)
-
In a suitable reactor equipped with a stirrer, thermometer, and a distillation setup for water removal, carefully add monoethanolamine.
-
Slowly add concentrated sulfuric acid in a controlled manner, maintaining the temperature below a designated safety limit, as the initial reaction is highly exothermic.
-
Once the addition is complete, heat the mixture to 150-170°C while applying a vacuum to facilitate the removal of water.[8]
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture to obtain the crude AES intermediate.
Step 2: Sulfonation of AES to Taurine
-
Dissolve the crude AES in an aqueous solution of ammonium sulfite. A molar ratio of ammonium sulfite to AES of approximately 1.65:1 has been shown to be effective.[9]
-
Transfer the solution to a pressure reactor.
-
Heat the reaction mixture to a temperature of 105-120°C for approximately 12-18 hours.[9][10] The reaction is carried out under autogenous pressure or a moderate pressure of an inert gas.
-
After the reaction is complete, cool the mixture to approximately 10°C to crystallize the taurine.[10]
-
The crude taurine is then collected by filtration.
Step 3: Purification
-
The crude taurine is often contaminated with ammonium sulfate and unreacted starting materials.
-
Purification can be achieved by recrystallization from deionized water or an ethanol-water mixture.[5][9]
-
Washing the crude product with a saturated solution of ammonium sulfate can help remove impurities before recrystallization.[10]
-
For higher purity, ion-exchange chromatography can be employed.[11]
The Aziridine Route: A Direct and High-Yield Pathway
Another promising alternative involves the direct reaction of aziridine with a sulfur-containing reagent. This method can offer very high yields in a single reactive process.[1]
The Chemistry of the Aziridine Route
The synthesis of taurine from aziridine is a ring-opening reaction. Aziridine, a three-membered heterocyclic compound, reacts with sulfurous acid or a bisulfite salt, such as ammonium bisulfite, to directly form taurine or its ammonium salt.[1][12]
Figure 2: Direct synthesis of taurine from aziridine.
High-Yield Protocol for the Aziridine Route
Patents describe a cyclic process for producing taurine from aziridine with yields reportedly exceeding 95%.[12]
Experimental Protocol: High-Yield Taurine Synthesis from Aziridine
-
In a cooled reactor, add an aqueous solution of ammonium bisulfite.
-
Slowly add a solution of aziridine dropwise while maintaining the reaction temperature between 25°C and 45°C.[13] This reaction is highly exothermic and requires careful temperature control.
-
The reaction of aziridine with ammonium bisulfite forms ammonium taurinate.
-
After the addition is complete, the ammonium taurinate is decomposed to taurine and ammonia by heating the solution to between 95°C and 110°C.[13]
-
As ammonia is released and expelled from the solution, taurine crystallizes.
-
The crystalline taurine is then separated by filtration.
-
The mother liquor, containing unreacted reagents, can be recycled in subsequent batches to improve the overall yield.[12]
Enzymatic Synthesis: The "Green" Frontier
The quest for more sustainable and environmentally friendly processes has led to the exploration of enzymatic routes for taurine synthesis. This approach mimics the natural biosynthesis of taurine in mammals, which primarily occurs in the liver from L-cysteine.[14][15]
The Biosynthetic Pathway
The primary enzymatic pathway for taurine synthesis involves two key enzymes:
-
Cysteine Dioxygenase (CDO): This enzyme catalyzes the oxidation of the thiol group of L-cysteine to form cysteine sulfinic acid.[15]
-
Sulfinoalanine Decarboxylase (CSAD): This enzyme then decarboxylates cysteine sulfinic acid to produce hypotaurine.[16]
-
Hypotaurine Oxidation: Hypotaurine is subsequently oxidized to taurine. While this step can occur spontaneously, it is also believed to be catalyzed by a hypotaurine dehydrogenase.[17]
Figure 3: The enzymatic synthesis of taurine from L-cysteine.
Challenges and Opportunities in Enzymatic Synthesis
While enzymatic synthesis offers the promise of a "green" and highly specific production method, several challenges remain for its industrial-scale implementation. These include the cost and stability of the enzymes, the efficiency of the bioconversion, and the development of effective downstream processing for taurine purification from the reaction broth.[18]
Recent research has focused on the co-immobilization of cysteine dioxygenase and sulfinoalanine decarboxylase to improve enzyme stability and reusability, a critical step towards making this process economically viable. Purification of the biosynthetically produced taurine can be achieved using techniques such as ion-exchange chromatography.[18]
Comparative Analysis of Alternative Taurine Synthesis Routes
| Feature | Monoethanolamine (MEA) Route | Aziridine Route | Enzymatic Synthesis |
| Starting Materials | Monoethanolamine, Sulfuric Acid, Sulfite Salt[4] | Aziridine, Sulfurous Acid/Bisulfite[1] | L-Cysteine, Oxygen[15] |
| Typical Yield | >80% (optimized)[3] | >95% (cyclic process)[12] | Varies, under development for industrial scale |
| Reaction Steps | Two main steps (esterification, sulfonation)[4] | One main step (ring-opening)[1] | Multi-step enzymatic cascade[15] |
| Safety Profile | MEA is corrosive and harmful if swallowed or inhaled.[19] | Aziridine is highly toxic, flammable, and a suspected carcinogen.[20] | Generally considered safe, uses biological catalysts. |
| Environmental Impact | Generates sulfate waste.[6] | Potential for hazardous waste if unreacted aziridine is present. | "Green" process with biodegradable waste. |
| Maturity | Commercially practiced alternative.[1] | Practiced, but less common than MEA. | Primarily at the research and development stage. |
Table 2: A comparative overview of the alternative synthesis routes for taurine.
Conclusion: A Promising Future for Safer Taurine Production
The development of alternative reagents for taurine synthesis marks a significant step towards safer and more sustainable chemical manufacturing. The monoethanolamine route has emerged as a commercially viable and safer alternative to the traditional ethylene oxide process, with optimized protocols offering high yields. The aziridine route, while utilizing a hazardous starting material, provides a direct and very high-yield pathway. Looking ahead, enzymatic synthesis holds the greatest promise for a truly "green" and sustainable production of taurine, although further research and development are needed to make it economically competitive at an industrial scale. For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of factors including yield, cost, safety, environmental impact, and the scale of production. The continued innovation in this field is expected to provide even more efficient and environmentally benign methods for producing this vital amino acid.
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U.S. Environmental Protection Agency. (n.d.). Ethylene Oxide. Retrieved from [Link]
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Ma, C. C., et al. (2022). Process for the production of taurine from monoethanolamine. Morressier. Retrieved from [Link]
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News-Medical.net. (2023). Taurine Synthesis and Production. Retrieved from [Link]
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IUBMB. (2005). Taurine Biosynthesis. Retrieved from [Link]
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Mettler Toledo. (n.d.). Insights into Reaction Pathways of Taurine Synthesis from Ethanolamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Taurine biosynthesis. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfinoalanine decarboxylase. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating HPLC Methods for Thiols: A Comparative Analysis of Derivatization Strategies, Featuring Sodium 2-Bromoethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and biomedical research, the accurate quantification of thiols—a class of organosulfur compounds characterized by a sulfhydryl (-SH) group—is of paramount importance. These molecules, including the critical endogenous antioxidant glutathione and the amino acid cysteine, are integral to cellular redox homeostasis, detoxification pathways, and protein structure. However, their inherent chemical properties, such as low UV absorbance, poor chromatographic retention, and susceptibility to oxidation, present significant analytical challenges.
This guide provides an in-depth exploration of validating High-Performance Liquid Chromatography (HPLC) methods for thiol analysis, with a specific focus on the derivatization agent sodium 2-bromoethanesulfonate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the causality behind experimental choices, offer a comparative analysis of derivatization strategies, and provide the foundational knowledge to develop and validate robust and reliable HPLC methods for thiol quantification.
The Rationale for Thiol Derivatization in HPLC
Direct analysis of thiols by HPLC with common detectors like UV-Vis is often unfeasible due to the lack of a significant chromophore in many biologically relevant thiols. Derivatization, the chemical modification of the analyte, is therefore a critical pre-analytical step to:
-
Introduce a Detectable Tag: By reacting the thiol with a derivatizing agent that possesses a chromophore or fluorophore, the resulting derivative can be readily detected with high sensitivity and selectivity.
-
Enhance Chromatographic Properties: Derivatization can alter the polarity and size of the thiol molecule, improving its retention and peak shape on reversed-phase HPLC columns.
-
Improve Stability: The derivatization process converts the reactive sulfhydryl group into a more stable thioether linkage, preventing oxidation of the thiol during sample preparation and analysis.
Derivatization with Sodium 2-Bromoethanesulfonate: A Chemically-Driven Approach
Sodium 2-bromoethanesulfonate is a water-soluble alkylating agent that reacts with the nucleophilic sulfhydryl group of thiols via a nucleophilic substitution reaction (SN2). This reaction results in the formation of a stable S-sulfoethylated thioether derivative.
The Chemistry: Understanding the "Why"
The reaction between a thiol (R-SH) and sodium 2-bromoethanesulfonate proceeds as follows:
R-SH + Br-CH₂-CH₂-SO₃⁻Na⁺ → R-S-CH₂-CH₂-SO₃⁻Na⁺ + HBr
The key features of this derivatization are:
-
Specificity for Thiols: The soft electrophilic carbon atom adjacent to the bromine preferentially reacts with the soft nucleophilic sulfur atom of the thiol.
-
Formation of a Stable Thioether Bond: The resulting carbon-sulfur bond is covalent and stable under typical HPLC conditions.
-
Introduction of a Highly Polar Sulfonate Group: The addition of the ethanesulfonate moiety significantly increases the polarity of the thiol derivative. This can be advantageous for retaining highly hydrophobic thiols on reversed-phase columns or for analysis using hydrophilic interaction liquid chromatography (HILIC).
It is crucial to note that the S-sulfoethylated derivative does not inherently possess a strong chromophore or fluorophore for sensitive UV-Vis or fluorescence detection. Therefore, this derivatization strategy is best suited for HPLC systems coupled with alternative detection methods.
Alternative Detection Strategies for Non-Chromophoric Derivatives
For thiols derivatized with sodium 2-bromoethanesulfonate, the following detection methods are more appropriate:
-
Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for electroactive compounds. While the S-sulfoethylated derivative itself may not be electroactive, some native thiols are. ECD can be used to detect underivatized thiols, and the derivatization with sodium 2-bromoethanesulfonate could be used to "protect" the thiol from oxidation during sample cleanup, followed by a post-column reaction or detection of a co-eluting species. More commonly, ECD is used for the direct detection of thiols without derivatization.[1][2]
-
Charged Aerosol Detection (CAD): CAD is a universal detector that can detect any non-volatile analyte. The response is independent of the chemical structure of the analyte, making it suitable for quantifying compounds without a chromophore.[3][4][5][6][7] The derivatization with sodium 2-bromoethanesulfonate would likely yield a non-volatile derivative, making it amenable to CAD.
-
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) is a powerful technique for the selective and sensitive detection of a wide range of compounds. The S-sulfoethylated thiol derivatives can be readily ionized and detected by MS, providing both qualitative and quantitative information.[8][9][10][11]
Validating the HPLC Method: A Pillar of Scientific Integrity
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The validation parameters are defined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[12]
The following sections detail the key validation parameters and provide a hypothetical experimental protocol for a stability-indicating HPLC method for a thiol derivatized with sodium 2-bromoethanesulfonate, using Charged Aerosol Detection (CAD).
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Experimental Approach:
-
Analyze blank samples (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Analyze samples of the analyte spiked with known impurities and degradation products.
-
Perform stress testing (e.g., exposure to acid, base, oxidation, heat, and light) on the analyte to generate degradation products and demonstrate that they are resolved from the main analyte peak.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Experimental Approach:
-
Prepare a series of at least five standard solutions of the derivatized analyte at different concentrations, typically covering 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be close to 1 (typically >0.99).
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Approach:
-
Perform recovery studies by spiking a blank matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate and calculate the percentage recovery.
-
Acceptance criteria are typically between 98% and 102% for drug substance and drug product assays.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Experimental Approach: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration.
-
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.
-
Experimental Approach: Repeat the repeatability study on a different day with a different analyst.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach (based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Approach:
-
Introduce small variations in method parameters such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze the system suitability parameters after each variation.
-
Experimental Protocols
Protocol 1: Derivatization of a Thiol with Sodium 2-Bromoethanesulfonate
-
Sample Preparation: Prepare a stock solution of the thiol standard in a suitable solvent (e.g., deoxygenated water or buffer).
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the thiol standard solution with 100 µL of a 10-fold molar excess of sodium 2-bromoethanesulfonate solution (dissolved in water).
-
Add 50 µL of a suitable buffer to maintain an alkaline pH (e.g., 100 mM borate buffer, pH 9.0).
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for HPLC analysis.
-
Protocol 2: HPLC-CAD Analysis of the Derivatized Thiol
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35°C.
-
Evaporation Temperature: 50°C.
-
Gas Pressure: 60 psi.
-
Comparative Analysis of Thiol Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific analytical needs. Below is a comparison of sodium 2-bromoethanesulfonate with other commonly used thiol derivatization reagents.
| Derivatization Reagent | Detection Method | Advantages | Disadvantages |
| Sodium 2-Bromoethanesulfonate | ECD, CAD, MS | - Water-soluble reagent- Forms stable thioether- Increases polarity of derivative | - Derivative is non-chromophoric and non-fluorophoric- Requires specialized detectors |
| Monobromobimane (mBBr) | Fluorescence | - High sensitivity and selectivity- Stable derivative- Reagent is non-fluorescent | - Reagent is light-sensitive- Derivatization can be slow |
| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) | UV-Vis (412 nm) | - Simple and rapid reaction- Well-established method | - Derivative is a mixed disulfide and can be unstable- Lower sensitivity compared to fluorescence methods- Reagent itself absorbs at 412 nm |
| o-Phthalaldehyde (OPA) | Fluorescence | - Rapid reaction- High sensitivity | - Derivative is unstable- Reagent does not react with secondary amines |
| Dansyl Chloride | Fluorescence, UV-Vis | - High sensitivity- Stable derivative | - Reacts with primary and secondary amines, not specific to thiols- Slow reaction kinetics |
Visualization of Workflows
Caption: Workflow for thiol derivatization with sodium 2-bromoethanesulfonate and subsequent HPLC-CAD analysis.
Caption: Key parameters in the validation of an HPLC analytical method according to ICH guidelines.
Conclusion
The validation of HPLC methods for thiol analysis is a multifaceted process that requires a deep understanding of both the chemistry of the analytes and the principles of analytical science. While derivatization with sodium 2-bromoethanesulfonate does not yield a chromophoric or fluorophoric product, it offers a unique approach for modifying thiols to enhance their stability and alter their chromatographic behavior. This guide has demonstrated that by coupling this derivatization with appropriate detection technologies like CAD or MS, a robust and reliable analytical method can be developed and validated.
The comparative analysis with other established derivatization reagents underscores that there is no one-size-fits-all solution for thiol analysis. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and available instrumentation. By following the principles of method validation outlined in this guide, researchers can ensure the scientific integrity and trustworthiness of their results, ultimately contributing to the advancement of pharmaceutical development and biomedical research.
References
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U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
- Toyo'oka, T. (2003). Recent advances in the analysis of thiols by high-performance liquid chromatography with fluorescence detection.
- Lakritz, J., & Plopper, C. G. (1995). Determination of thiols and disulfides using high-performance liquid chromatography with electrochemical detection. Methods in Enzymology, 251, 137-148.
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- Poole, C. F. (2015). Derivatization for mass spectrometry. In Gas Chromatography and Mass Spectrometry (pp. 561-618). Elsevier.
- Cavrini, V., Gatti, R., & Roveri, P. (1988). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Journal of pharmaceutical and biomedical analysis, 6(6-8), 791-800.
- Cornell, C., Karanjit, A., Chen, Y., & Jacobson, F. (2016). A high-throughput hydrophilic interaction liquid chromatography coupled with a charged aerosol detector method to assess trisulfides in IgG1 monoclonal antibodies using tris (2-carboxyethyl) phosphine reaction products.
- Wang, Z., Zhang, Y., & Wang, B. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(10-12), 1361-1372.
- Hutchinson, J. P., & Li, F. (2015). Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. LCGC Europe, 28(11), 632-637.
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Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. [Link]
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Discovery Analytical Sciences. (2014). Method Validation by Charged Aerosol Detection. [Link]
- Riedel, J., & Hellgren, M. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Analytical chemistry, 92(9), 6224-6228.
- Malfa, G. A., D'Urso, A., & Spina, E. (2021). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Molecules, 26(11), 3249.
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Protein Chemistry Lab. (n.d.). Amino Acid Analysis. [Link]
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- Gatti, R., Gioia, M. G., & Cavrini, V. (2002). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of pharmaceutical and biomedical analysis, 29(1-2), 227-235.
- Gotor-Villa, A., & Gotor, C. (2023). Solid-Phase Spectrometric Determination of Organic Thiols Using a Nanocomposite Based on Silver Triangular Nanoplates and Polyurethane Foam. Chemosensors, 11(10), 503.
- Zhang, X., & Li, N. (2021). Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress. Redox Biology, 46, 102086.
- Chapman, J. R. (2019). Synthesis and application of novel probes for the detection of cysteine sulphenic acids. Aston University.
- Gatti, R., & Cavrini, V. (1998). Determination of thiols and disulfides using high-performance liquid chromatography with electrochemical detection.
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A Comparative Guide to the Reactivity of Sodium 2-Bromoethanesulfonate and Sodium 2-Chloroethanesulfonate
For researchers, scientists, and professionals in drug development, the choice between halogenated reagents is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of sodium 2-bromoethanesulfonate and sodium 2-chloroethanesulfonate, focusing on their relative reactivity in nucleophilic substitution reactions. By understanding the fundamental chemical principles and examining supporting experimental data, you can make a more informed selection for your specific synthetic needs.
Introduction: Structure and Core Properties
Sodium 2-bromoethanesulfonate (BrCH₂CH₂SO₃Na) and sodium 2-chloroethanesulfonate (ClCH₂CH₂SO₃Na) are structurally similar sulfonating agents.[1][2] Both possess a two-carbon backbone with a highly polar and water-soluble sulfonate group, making them valuable reagents in aqueous and biochemical applications.[1][2] The key distinction lies in the halogen atom—bromine versus chlorine—attached to the carbon atom beta to the sulfonate group. This single atomic difference is the primary determinant of their chemical reactivity.
The Decisive Factor: Leaving Group Ability
The characteristic reactions of these compounds are nucleophilic substitutions, where a nucleophile replaces the halogen, which is expelled as a halide ion.[3] The rate of these reactions, particularly the Sₙ2 (bimolecular nucleophilic substitution) mechanism, is heavily dependent on the "leaving group ability" of the halide.[4][5] A better leaving group is one that can more stably accommodate the negative charge it takes on after bond cleavage.[6]
In the contest between bromide (Br⁻) and chloride (Cl⁻), bromide is the superior leaving group.[7][8] This can be attributed to two main factors:
-
Basicity : A fundamental principle of nucleophilic substitution is that weaker bases are better leaving groups.[5][6] Bromide is a weaker base than chloride because its conjugate acid, hydrobromic acid (HBr, pKa ≈ -9), is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[5]
-
Polarizability and Size : The bromide ion is larger than the chloride ion.[7] Its larger, more diffuse electron cloud is more polarizable, allowing it to better stabilize the developing negative charge in the reaction's transition state.[7][8]
This difference in leaving group ability directly translates to a higher reaction rate for the bromo- compound compared to its chloro- analog under identical conditions.[7]
Quantitative Comparison: Bond Dissociation Energy
The strength of the carbon-halogen (C-X) bond provides quantitative evidence for the observed reactivity difference. Bond dissociation energy (BDE) is the energy required to break a bond homolytically.[9][10] A weaker bond requires less energy to break, leading to a lower activation energy for the reaction and, consequently, a faster reaction rate.[10][11]
The C-Br bond is inherently weaker than the C-Cl bond.[11][12]
| Property | Sodium 2-Bromoethanesulfonate | Sodium 2-Chloroethanesulfonate | Rationale |
| Molecular Weight | 211.01 g/mol | 166.51 g/mol (anhydrous)[13] | Bromine is a heavier atom than chlorine. |
| Avg. C-X Bond Energy | ~285 kJ/mol (C-Br)[12] | ~327 kJ/mol (C-Cl)[12] | The C-Br bond is longer and weaker, requiring less energy to break.[10] |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | The halide is the leaving group in nucleophilic substitution. |
| Leaving Group Ability | Excellent | Good | Weaker bases (like Br⁻) are better leaving groups.[5][6] |
| Expected Reactivity | Higher | Lower | A weaker C-X bond and better leaving group lead to a lower activation energy.[11] |
The Sₙ2 Reaction Pathway: A Visual Explanation
The nucleophilic substitution reaction for these compounds typically proceeds via a concerted Sₙ2 mechanism. This diagram illustrates the process where the nucleophile attacks the electrophilic carbon, and the halide leaving group departs simultaneously.
Caption: Decision logic for reagent selection.
Experimental Protocol: Comparative Reactivity Analysis
This protocol provides a method to qualitatively compare the reaction rates of the two compounds in a classic Sₙ2 reaction with sodium iodide in acetone (Finkelstein reaction). [14]The principle relies on the insolubility of sodium bromide and sodium chloride in acetone, leading to the formation of a precipitate as the reaction proceeds. [15]
Objective:
To visually compare the rate of halide substitution for sodium 2-bromoethanesulfonate and sodium 2-chloroethanesulfonate.
Materials:
-
Sodium 2-bromoethanesulfonate
-
Sodium 2-chloroethanesulfonate
-
15% (w/v) Sodium Iodide (NaI) in acetone solution
-
Anhydrous acetone
-
Test tubes (x3) and rack
-
Water bath (optional, set to 50°C)
-
Stopwatch
Experimental Workflow Diagram:
Caption: Experimental workflow for comparing reactivity.
Step-by-Step Procedure:
-
Preparation : Label three clean, dry test tubes: "Bromo," "Chloro," and "Control."
-
Reagent Addition : To each of the three test tubes, add 2 mL of the 15% sodium iodide in acetone solution.
-
Substrate Addition :
-
To the "Bromo" tube, add approximately 0.1 g of sodium 2-bromoethanesulfonate.
-
To the "Chloro" tube, add approximately 0.1 g of sodium 2-chloroethanesulfonate.
-
The "Control" tube receives no additional substrate.
-
-
Reaction Initiation and Observation : Immediately after adding the substrates, start the stopwatch. Shake all three tubes to ensure thorough mixing.
-
Data Collection : Observe the "Bromo" and "Chloro" tubes against a dark background for the first sign of a cloudy precipitate (NaBr or NaCl). Record the time at which the precipitate becomes visible for each tube.
-
Heating (Optional) : If no reaction is observed in the "Chloro" tube after 15 minutes at room temperature, place both the "Bromo" and "Chloro" tubes in a 50°C water bath to facilitate the reaction. Continue to monitor and record the time of precipitate formation. [14]
Expected Results:
A white precipitate of sodium bromide (NaBr) should appear in the "Bromo" tube significantly faster than the sodium chloride (NaCl) precipitate in the "Chloro" tube. This provides a clear, visual confirmation that sodium 2-bromoethanesulfonate is more reactive in Sₙ2 reactions.
Safety and Handling
-
Both compounds are irritants. Causes skin irritation and serious eye irritation. [16]* Always handle these chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [16]* Consult the Safety Data Sheet (SDS) for each compound before use for complete handling and disposal information. [16]
Conclusion
The choice between sodium 2-bromoethanesulfonate and sodium 2-chloroethanesulfonate is a classic example of balancing reactivity with other practical factors in chemical synthesis. The bromo- derivative is demonstrably more reactive due to the superior leaving group ability of bromide, which is a consequence of its lower basicity and the weaker C-Br bond. [7][11]This higher reactivity makes it the reagent of choice for rapid, high-yield syntheses. Conversely, the chloro- derivative offers a more economical and less reactive alternative suitable for applications where reaction speed is not the primary driver. A thorough understanding of these principles allows the discerning researcher to select the optimal reagent, thereby enhancing the efficiency and success of their synthetic endeavors.
References
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Scribd. (n.d.). Nucleophilic Substitution Reactions of Alkyl Halides. Retrieved from [Link]
-
Cerritos College. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]
-
Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
-
Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Retrieved from [Link]
-
YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Retrieved from [Link]
-
Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. Retrieved from [Link]
-
Queen's University. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of taurine. Retrieved from [Link]
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Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group. Retrieved from [Link]
-
Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]
-
YouTube. (2024, November 17). Rank each of the indicated bonds in order of increasing bond dissociation energy. Retrieved from [Link]
-
PubMed. (2000). Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids. Retrieved from [Link]
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ResearchGate. (2025, August 6). On the Synthesis of Taurine. Retrieved from [Link]
-
Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862). Retrieved from [Link]
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RSC Publishing. (n.d.). Introduction of taurine (2-aminoethanesulfonic acid) as a green bio-organic catalyst for the promotion of organic reactions under green conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]
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Wikipedia. (n.d.). Taurine. Retrieved from [Link]
-
NIH. (n.d.). Selective Inhibition by 2-Bromoethanesulfonate of Methanogenesis from Acetate in a Thermophilic Anaerobic Digestor. Retrieved from [Link]
-
PubChem. (n.d.). Sodium 2-chloroethylsulfonate. Retrieved from [Link]
-
NIH. (2019, January 9). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cysteine Alkylating Agents: A Comparative Analysis of Sodium 2-bromoethanesulfonate and Other Common Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Alkylation in Modern Research
In the landscape of protein chemistry, proteomics, and drug discovery, the strategic modification of cysteine residues stands as a cornerstone technique. The unique nucleophilicity of the cysteine thiol group (-SH) renders it a prime target for covalent modification. This targeted alkylation is not merely a procedural step but a gateway to unraveling protein structure, quantifying protein expression, and designing potent, targeted covalent inhibitors. The choice of an alkylating agent is, therefore, a critical decision that profoundly impacts experimental outcomes, dictating the efficiency, specificity, and potential for off-target effects.
This guide provides an in-depth, objective comparison of sodium 2-bromoethanesulfonate with other widely used alkylating agents, namely iodoacetamide (IAA) and N-ethylmaleimide (NEM). By delving into their mechanisms of action, reactivity profiles, and potential side reactions, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Comparative Analysis of Alkylating Agents
The efficacy of an alkylating agent is a multifactorial equation involving its chemical structure, reactivity, and the specific experimental context. Here, we compare sodium 2-bromoethanesulfonate, a less conventional choice, against the workhorses of cysteine modification, iodoacetamide and N-ethylmaleimide.
Mechanism of Action: A Tale of Two Reactions
The primary mode of action for these alkylating agents is the nucleophilic attack of the deprotonated cysteine thiol (thiolate anion) on an electrophilic carbon of the reagent. However, the specific reaction mechanism differs, influencing their reactivity and specificity.
-
Sodium 2-bromoethanesulfonate (BES) and Iodoacetamide (IAA) are haloalkane and haloacetamide reagents, respectively. They react with cysteine thiols via a nucleophilic substitution (SN2) reaction . In this reaction, the thiolate anion directly attacks the carbon atom bearing the halogen (bromine or iodine), displacing it as a halide ion and forming a stable thioether bond. The reactivity of these agents is influenced by the nature of the halogen, with iodine being a better leaving group than bromine, generally making iodo-compounds more reactive than their bromo-counterparts.
-
N-ethylmaleimide (NEM) , on the other hand, is a Michael acceptor. It reacts with cysteine thiols via a Michael addition reaction . The thiolate anion attacks one of the carbon atoms of the carbon-carbon double bond in the maleimide ring, leading to the formation of a stable thioether linkage.
Caption: Reaction mechanisms for haloacetamide/haloalkane and maleimide alkylating agents with cysteine.
Reactivity and Specificity: A Balancing Act
The ideal alkylating agent would react completely and exclusively with cysteine residues. In practice, a trade-off exists between reactivity and specificity.
| Feature | Sodium 2-bromoethanesulfonate (BES) | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Primary Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols |
| Reaction Type | SN2 | SN2 | Michael Addition |
| Relative Reactivity | Moderate (Inferred) | High | Very High |
| Optimal pH | > 7.5 (Inferred) | > 7.5 | 6.5 - 7.5[1] |
| Common Side Reactions | Alkylation of other nucleophilic residues (e.g., His, Lys, Met) at higher pH and concentrations (Inferred). | Alkylation of methionine, lysine, and histidine, especially at higher pH.[2][3] Can lead to N-terminal carbamidomethylation.[3] | Can react with lysine and histidine at alkaline pH.[1] |
| Key Advantage | Introduces a highly polar sulfonate group, potentially improving peptide solubility. | Well-established and widely used. | Highly reactive and specific at neutral pH.[1] |
| Key Disadvantage | Limited modern comparative data available. | Prone to off-target modifications, especially of methionine.[2][4] | Can be less stable in solution over time. |
Data Presentation: The table above summarizes the key performance characteristics of the compared alkylating agents. The properties of Sodium 2-bromoethanesulfonate are largely inferred from its chemical structure and older literature, highlighting the need for more contemporary comparative studies.
Experimental Protocols: A Practical Guide to Cysteine Alkylation
The success of any protein modification experiment hinges on a well-designed and meticulously executed protocol. Below are detailed, step-by-step methodologies for protein alkylation using iodoacetamide and N-ethylmaleimide, which can be adapted for sodium 2-bromoethanesulfonate with appropriate optimization.
Protocol 1: In-Solution Alkylation with Iodoacetamide (IAA) for Proteomics
This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Denaturing agent (e.g., 6 M Urea or 8 M Guanidine Hydrochloride)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Iodoacetamide (IAA) solution (freshly prepared 55 mM stock in buffer)
-
Quenching solution (e.g., 20 mM DTT)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in the denaturation buffer to a final concentration of 1-5 mg/mL.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Add freshly prepared IAA solution to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30-60 minutes. The dark condition is crucial as IAA is light-sensitive.
-
-
Quenching and Purification:
-
Quench the reaction by adding DTT to a final concentration of 20 mM to react with any excess IAA.
-
Remove excess reagents and byproducts using a desalting column or through dialysis against a suitable buffer.
-
Protocol 2: Rapid and Specific Cysteine Alkylation with N-Ethylmaleimide (NEM)
This protocol is ideal for applications requiring high efficiency and specificity, such as in quantitative proteomics or enzyme inhibition studies.[1]
Materials:
-
Protein sample in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2)
-
N-Ethylmaleimide (NEM)
-
Reducing agent (e.g., 5 mM Tris(2-carboxyethyl)phosphine - TCEP)
-
Quenching solution (e.g., 10 mM DTT or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Protein Reduction:
-
Dissolve the protein sample in PBS to a final concentration of 1-5 mg/mL.
-
Add TCEP to a final concentration of 5 mM. TCEP is a more stable and effective reducing agent than DTT under these conditions.
-
Incubate at room temperature for 30 minutes.
-
-
Alkylation:
-
Prepare a fresh stock solution of NEM (e.g., 100 mM in water or DMSO).
-
Add a 10 to 20-fold molar excess of NEM to the protein solution.
-
Incubate at room temperature for 1-2 hours. Due to the high reactivity of NEM, shorter incubation times (5-15 minutes) may be sufficient for some applications.[5]
-
-
Quenching and Purification:
-
Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol.
-
Remove excess reagents and byproducts using a desalting column.
-
Caption: A generalized experimental workflow for protein alkylation.
Discussion: Selecting the Right Tool for the Job
The choice of alkylating agent is not arbitrary but a strategic decision guided by the specific experimental goals.
-
Sodium 2-bromoethanesulfonate (BES): The primary advantage of BES is the introduction of a highly polar sulfonate group upon reaction with cysteine. This S-sulfoethylation could potentially enhance the solubility of modified peptides, which might be beneficial in certain mass spectrometry applications. However, the lack of recent, direct comparative data on its efficiency and side-reaction profile compared to modern reagents is a significant drawback. Its application in historical Edman degradation suggests its utility in peptide sequencing, but its performance in contemporary proteomics workflows remains to be thoroughly evaluated.
-
Iodoacetamide (IAA): As the most commonly used alkylating agent, IAA is a reliable choice for routine cysteine blocking in proteomics.[3][6] Its effectiveness is well-documented, and it is compatible with a wide range of downstream applications. However, researchers must be cognizant of its propensity for off-target modifications, particularly the alkylation of methionine residues, which can complicate data analysis.[2][4]
-
N-ethylmaleimide (NEM): For applications demanding high reactivity and specificity at neutral pH, NEM is often the superior choice.[1] Its rapid reaction kinetics can minimize sample preparation time and reduce the likelihood of sample degradation. This makes it particularly suitable for quantitative proteomics studies where precise and complete modification is crucial. However, its reactivity can also be a double-edged sword, as it may react with other nucleophiles at higher pH values.
Conclusion and Future Perspectives
The selection of an appropriate cysteine alkylating agent is a critical determinant of success in a wide array of research applications. While iodoacetamide and N-ethylmaleimide remain the go-to reagents with well-characterized performance, the historical use of sodium 2-bromoethanesulfonate for S-sulfoethylation presents an intriguing alternative that warrants further investigation. The introduction of a charged sulfonate group could offer unique advantages in specific analytical workflows.
Future studies should focus on a direct, quantitative comparison of sodium 2-bromoethanesulfonate with iodoacetamide and N-ethylmaleimide in modern proteomics platforms. Such research would provide valuable data on its alkylation efficiency, reaction kinetics, and off-target effects, enabling a more comprehensive understanding of its potential as a specialized tool in the protein chemist's arsenal. Until then, the choice of alkylating agent should be a carefully considered decision, balancing the need for reactivity, specificity, and compatibility with the overarching goals of the experiment.
References
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3433–3439.
- Wang, L. H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of the American Society for Mass Spectrometry, 25(12), 2069–2077.
- Niketic, V., Thomsen, J., & Kristiansen, K. (1974). Modification of cysteine residues with sodium 2-bromoethanesulfonate. The application of S-sulfoethylated peptides in automatic Edman degradation. European Journal of Biochemistry, 46(3), 547–551.
- Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of 2-Bromoethanesulfonate (BES) Concentrations in Methane Production Inhibition
This guide provides a comprehensive comparative analysis of 2-bromoethanesulfonate (BES) as an inhibitor of methanogenesis. Intended for researchers, scientists, and professionals in microbiology and environmental science, this document delves into the mechanism of BES, evaluates the efficacy of different concentrations across various systems, and provides standardized protocols for experimental validation. We synthesize data from multiple studies to offer a clear, evidence-based resource for designing experiments and interpreting results related to the chemical inhibition of methane production.
Introduction: The Challenge of Methanogenesis and the Role of Inhibitors
Methanogenesis, the biological production of methane (CH₄), is a critical process in the global carbon cycle and a significant contributor to greenhouse gas emissions from sources like ruminant livestock, rice paddies, and anaerobic digesters. The process is carried out by a specialized group of archaea known as methanogens. Understanding and controlling methanogenesis is paramount for both environmental mitigation strategies and for directing metabolic pathways in industrial applications, such as the production of valuable volatile fatty acids (VFAs).
Chemical inhibitors are invaluable tools for studying methanogenic pathways and microbial community dynamics. Among the most potent and specific inhibitors is 2-bromoethanesulfonate, commonly known as BES. This guide provides an in-depth examination of how different concentrations of BES affect methane production, offering a foundational reference for its application in research.
Part 1: The Molecular Mechanism of BES Inhibition
To effectively utilize BES, it is crucial to understand its mode of action. Methanogenesis culminates in a final step where a methyl group is reduced to methane. This reaction is catalyzed by the enzyme methyl-coenzyme M reductase (MCR).[1] The substrate for this enzyme is methyl-coenzyme M (CoM), a unique cofactor found in all methanogens that carries the methyl group.[1][2]
BES is a structural analog of Coenzyme M, with the key difference being the substitution of CoM's terminal thiol (-SH) group with a bromine (-Br) atom.[3] This structural similarity allows BES to act as a potent competitive inhibitor of the MCR enzyme.[1][2] By binding to the active site of MCR, BES blocks the access of the native substrate, methyl-coenzyme M, thereby halting the final step of methane synthesis. This specificity makes BES an excellent tool for targeting methanogens with minimal impact on the broader bacterial community in mixed anaerobic cultures.[1][4]
Caption: Mechanism of methane inhibition by BES.
Part 2: Comparative Efficacy of BES Concentrations
The effectiveness of BES is strongly dose-dependent, and the optimal concentration varies significantly with the experimental system, microbial community composition, and substrate. The following table summarizes findings from various studies, providing a comparative overview of BES efficacy.
| BES Concentration | Experimental System | Methane Inhibition (%) | Key Observations & Effects | Reference |
| 0.5 mM | Sludge-fed Microbial Fuel Cells | Effective Inhibition | Increased power density and coulombic efficiency from 4.1% to 7.8%. | [5] |
| 0.5 mM | Cow dung & digester sludge mesocosm | 89% | Significant reduction in methane production. | [6] |
| 1 mM | In vitro rumen fluid | Dose-dependent | Part of a dose-response study showing increasing inhibition with concentration. | [4] |
| 4 mM | Anaerobic granular sludge with ZVI | Methanogenesis inhibited | Resulted in the highest production of Volatile Fatty Acids (VFAs) (2,066 mg/L). | [7] |
| 5 mM | In vitro rumen fluid | >95% | Almost complete inhibition of methane production. Led to increased hydrogen, propionate, and butyrate. | [4] |
| 10 mM | Cow dung & digester sludge mesocosm | 100% | Complete inhibition of methane production. | [6] |
| 12 mM | In vitro ruminal cultures (alfalfa substrate) | Not significant | Did not significantly reduce methane but did reduce the total methanogen population by nearly 1 log. | [8] |
| 20 mM | Oleate-degrading anaerobic culture | Effective Inhibition | Used to successfully block methanogenesis to study alternative syntrophic relationships. | [9] |
| 20, 40, 80 mg/kg soil | Rice pot cultivation | 17-49% | Maximum reduction of 49% observed at 80 mg/kg. No negative impact on rice growth. | [1] |
| 50 mM | Thermophilic anaerobic digester | Complete Inhibition | Higher concentration was required for complete inhibition in this system. | [10] |
Analysis and Field-Proven Insights
-
Dose-Response Relationship : The data clearly show a positive correlation between BES concentration and the degree of methane inhibition.[1][4][6] Low millimolar concentrations (0.5-5 mM) are often sufficient to cause significant (>90%) reduction in methane in many in vitro systems.[4][5][6]
-
System-Dependent Efficacy : The required concentration for effective inhibition is highly dependent on the environment. For instance, while 5 mM BES nearly eliminated methane in one rumen fluid study[4], a different study using a ruminal culture found 12 mM had no significant effect on methane output, despite reducing methanogen numbers.[8] This discrepancy highlights the influence of factors like substrate type, microbial density, and community structure on inhibitor efficacy. Thermophilic digesters may require concentrations as high as 50 mM for complete inhibition.[10]
-
Metabolic Pathway Shifts : Inhibiting methanogenesis redirects electron flow to alternative sinks. A common and significant consequence of BES application is the accumulation of hydrogen (H₂) and a shift in the profile of VFAs.[4] Specifically, studies report an increase in the molar percentage of propionate and butyrate, which can be a desirable outcome in processes aimed at producing valuable chemical precursors.[4]
Part 3: Experimental Design and Protocols
A self-validating experimental design is crucial for obtaining reliable and reproducible data. Below is a standardized protocol for a batch culture experiment to assess the comparative effect of different BES concentrations.
Experimental Workflow Diagram
Caption: Standard workflow for testing BES concentrations.
Step-by-Step Methodology
-
Preparation of Materials :
-
Anaerobic Medium : Prepare a suitable anaerobic culture medium (e.g., as described by Goering and Van Soest) and dispense into serum bottles (e.g., 125 mL) under a stream of O₂-free CO₂ or N₂.
-
Substrate : Add the desired carbon source (e.g., ground alfalfa hay, cellulose, glucose) to each bottle.
-
BES Stock Solution : Prepare a concentrated stock solution of BES (e.g., 500 mM) in deionized water. Make it anaerobic by sparging with N₂ gas and sterilize by autoclaving or filtration.[9]
-
-
Inoculation and Treatment :
-
Work inside an anaerobic chamber.
-
Inoculate each serum bottle with a fresh source of methanogenic microbes, such as strained rumen fluid or sludge from an anaerobic digester. The inoculum-to-substrate ratio should be carefully controlled (e.g., 1:2 v/v).
-
Add the appropriate volume of the BES stock solution to achieve the desired final concentrations (e.g., 0 mM for control, 1 mM, 5 mM, 10 mM, 20 mM). Ensure each treatment is performed in triplicate for statistical validity.
-
-
Incubation :
-
Immediately seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Incubate the bottles at the optimal temperature for the microbial consortium (e.g., 37-39°C for mesophilic cultures) for a set period (e.g., 48-72 hours).[4] Gentle shaking may be required.
-
-
Data Collection and Analysis :
-
Methane Production : At regular intervals, measure the total gas pressure in the headspace using a pressure transducer. Collect a gas sample using a gas-tight syringe and analyze the CH₄ concentration using a gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
VFA Analysis : At the end of the incubation, collect a liquid sample from each bottle. Centrifuge to remove solids, acidify, and analyze for VFA concentrations (e.g., acetate, propionate, butyrate) using High-Performance Liquid Chromatography (HPLC).
-
Microbial Quantification : To correlate methane inhibition with methanogen population changes, extract total DNA from the culture at the final time point. Use quantitative PCR (qPCR) with primers targeting the methyl-coenzyme M reductase gene (mcrA), a functional marker for methanogens.[1][6]
-
Conclusion
2-bromoethanesulfonate is a highly effective, dose-dependent inhibitor of methanogenesis that acts by competitively targeting the methyl-coenzyme M reductase enzyme. Experimental evidence demonstrates that concentrations ranging from 0.5 mM to 10 mM can achieve significant to complete inhibition of methane production in a variety of laboratory settings, including in vitro rumen cultures and anaerobic mesocosms.[4][6] However, the optimal concentration is system-specific, with factors such as the microbial community, temperature, and substrate playing a crucial role in its efficacy.[8][10] Researchers should perform concentration-response experiments to determine the ideal level of BES for their specific application. The inhibition of methane production is often coupled with a metabolic shift towards increased production of hydrogen and volatile fatty acids, an important consideration in experimental design and data interpretation.[4]
References
-
Effect of 2-Bromoethanesulfonic Acid on In vitro Fermentation Characteristics and Methanogen Population - Animal Bioscience. [Link]
-
Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation - NIH. [Link]
-
Effects of Methanogenic Inhibitors on Methane Production and Abundances of Methanogens and Cellulolytic Bacteria in In Vitro Ruminal Cultures - NIH. [Link]
-
Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation | PLOS One - Research journals. [Link]
-
Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate - PMC - NIH. [Link]
-
Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures - PMC - NIH. [Link]
-
Effects of 2-bromoethanesulfonic acid (BES) on in vitro methane production and quantification of total methanogen - ResearchGate. [Link]
-
Chemical inhibitors of methanogenesis and putative applications - ResearchGate. [Link]
-
Methanogenesis Control using 2-Bromoethanesulfonate for Enhanced Power Recovery from Sewage Sludge in Air-cathode Microbial Fuel Cells - ResearchGate. [Link]
-
Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism - Applied and Environmental Microbiology. [Link]
-
Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate - J-Stage. [Link]
-
Methanogenesis Inhibition in Anaerobic Granular Sludge for the Generation of Volatile Fatty Acids from CO2 and Zero Valent Iron - Frontiers. [Link]
-
Anaerobic microbial community response to methanogenic inhibitors 2-bromoethanesulfonate and propynoic acid - PubMed Central. [Link]
-
Evaluation of gas and carbon transport in a methanogenic bioelectrochemical system (BES) - Wiley Online Library. [Link]
-
Comparison of Carbon Dioxide with Anaerobic Digester Biogas as a Methanogenic Biocathode Feedstock | Request PDF - ResearchGate. [Link]
-
The effect of methanogenesis inhibition by BES (50 mM) on the... - ResearchGate. [Link]
-
Bioelectrochemical Systems (BES) for Biomethane Production—Review - MDPI. [Link]
-
Biochemical methane potential assays to test the biogas production from the anaerobic digestion of sewage sludge and other organic matrices - WIT Press. [Link]
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- 1. Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation | PLOS One [journals.plos.org]
- 2. Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ab :: Animal Bioscience [animbiosci.org]
- 5. researchgate.net [researchgate.net]
- 6. Anaerobic microbial community response to methanogenic inhibitors 2‐bromoethanesulfonate and propynoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Methanogenesis Inhibition in Anaerobic Granular Sludge for the Generation of Volatile Fatty Acids from CO2 and Zero Valent Iron [frontiersin.org]
- 8. Effects of Methanogenic Inhibitors on Methane Production and Abundances of Methanogens and Cellulolytic Bacteria in In Vitro Ruminal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Sodium 2-Bromoethanesulfonate Cross-Reactivity with Amino Acid Residues
Introduction
Sodium 2-bromoethanesulfonate (BES) is a water-soluble alkylating agent widely utilized in biochemical and proteomics research. Its primary application is the specific and irreversible modification of cysteine residues within peptides and proteins.[1] This S-alkylation reaction introduces a sulfoethyl group onto the thiol side chain of cysteine, a process valuable for applications such as protein sequencing, disulfide bond analysis, and the introduction of a negative charge for analytical purposes.
However, like all chemical modification reagents, the absolute specificity of BES is not guaranteed under all conditions. Alkylating agents, by their nature, react with nucleophilic centers.[2][3] While the cysteine thiol is a highly potent nucleophile, other amino acid side chains also possess nucleophilic character and can potentially react with BES, leading to off-target modifications. Understanding the potential for and the conditions that govern this cross-reactivity is critical for researchers, scientists, and drug development professionals to ensure the validity of their experimental results and the specificity of their molecular probes or drug conjugates.
This guide provides an in-depth comparison of the reactivity of sodium 2-bromoethanesulfonate with its primary target, cysteine, and other potentially reactive amino acids. We will explore the underlying chemical mechanisms, present a framework for assessing cross-reactivity, and provide detailed experimental protocols grounded in established analytical techniques.
Reaction Mechanisms: Cysteine vs. Other Nucleophilic Residues
The reaction of BES with a nucleophilic amino acid side chain is a classic bimolecular nucleophilic substitution (SN2) reaction. The nucleophile (e.g., the sulfur of cysteine or the nitrogen of lysine) attacks the carbon atom bonded to the bromine, displacing the bromide leaving group and forming a new covalent bond. The selectivity of this reaction is dictated by the relative nucleophilicity of the different amino acid side chains under specific experimental conditions, most notably pH.
Primary Target: Cysteine
The sulfhydryl (thiol) group of cysteine is the most reactive nucleophile among the 20 common amino acids at physiological pH. The reaction proceeds via the thiolate anion (R-S⁻), which is a significantly stronger nucleophile than the protonated thiol (R-SH).
-
Mechanism: The thiolate anion of a cysteine residue attacks the electrophilic carbon of BES, leading to the formation of a stable, irreversible thioether linkage known as S-sulfoethyl-cysteine.
-
Optimal Conditions: The reaction is most efficient at a pH slightly above the pKa of the cysteine thiol (~8.5), where a significant population of the highly nucleophilic thiolate anion exists.
Caption: S-alkylation of a cysteine thiolate by sodium 2-bromoethanesulfonate.
Comparative Cross-Reactivity Analysis
While cysteine is the primary target, other amino acids with nucleophilic side chains can also react with BES, particularly if reaction conditions are not carefully controlled.
Methionine
The thioether side chain of methionine contains a sulfur atom that is nucleophilic, though significantly less so than a cysteine thiolate.
-
Reaction: Alkylation of methionine results in the formation of a positively charged sulfonium ion.
-
Reactivity: The reaction is considerably slower than with cysteine. High concentrations of BES and prolonged incubation times may be required to observe significant modification. This reaction is generally considered a minor side reaction under conditions optimized for cysteine labeling.
Histidine
The imidazole ring of histidine is a versatile nucleophile. It contains two nitrogen atoms, and its reactivity is highly dependent on the pH.
-
Reaction: Alkylation can occur at either nitrogen of the imidazole ring.
-
Reactivity: With a pKa of approximately 6.5, the imidazole ring is one of the strongest bases at neutral physiological pH and can act as an effective nucleophile.[4] Its reactivity towards alkylating agents can be comparable to that of a protonated primary amine under certain conditions.
Lysine
The side chain of lysine terminates in a primary amine (ε-amino group), which is a potent nucleophile when deprotonated.
-
Reaction: Alkylation of the ε-amino group forms a secondary amine.
-
Reactivity: The pKa of the lysine side chain is high (~10.5). At neutral or acidic pH, this group is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺). Therefore, reactivity with BES is minimal at pH < 8. At alkaline pH values (pH > 9), the amine is deprotonated (-NH₂) and becomes a strong nucleophile, increasing the likelihood of cross-reactivity.[5]
Other Residues (Aspartate, Glutamate, Tyrosine)
-
Aspartate & Glutamate: The carboxylate side chains are generally poor nucleophiles and are unlikely to react with BES under standard conditions.
-
Tyrosine: The hydroxyl group of tyrosine can become a reactive phenoxide ion at high pH (pKa ~10), but it is a weaker nucleophile than the deprotonated amine of lysine and far weaker than the cysteine thiolate. Reactivity is generally considered negligible.
Data Summary: Comparative Reactivity of Amino Acids with BES
| Amino Acid | Nucleophilic Group | Product of Alkylation | Relative Reactivity | Optimal pH for Reaction |
| Cysteine | Thiol (Thiolate, R-S⁻) | Thioether | Very High | > 8.0 |
| Methionine | Thioether (R-S-CH₃) | Sulfonium Ion | Low | Neutral |
| Histidine | Imidazole Ring | Alkylated Imidazole | Moderate | ~ 7.0 |
| Lysine | ε-Amino Group (R-NH₂) | Secondary Amine | Low to Moderate | > 9.0 |
| Tyrosine | Phenolic Hydroxyl | Ether | Very Low | > 10.0 |
| Asp/Glu | Carboxylate | Ester | Negligible | Acidic (for protonation) |
Experimental Protocol: Assessing Cross-Reactivity by Mass Spectrometry
A definitive assessment of cross-reactivity requires an empirical approach. The most powerful and widely used method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can precisely identify modification sites on a protein or peptide.[6][7]
Objective
To identify all amino acid residues in a model protein that are modified by sodium 2-bromoethanesulfonate under a defined set of experimental conditions (e.g., pH 7.4 vs. pH 9.0).
Methodology
-
Reaction Incubation:
-
Prepare solutions of a model protein (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL) in buffers of different pH (e.g., 100 mM phosphate buffer pH 7.4 and 100 mM borate buffer pH 9.0).
-
Add a molar excess of sodium 2-bromoethanesulfonate (e.g., 10-fold molar excess over the protein concentration).
-
Incubate the reactions for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C). Include a negative control for each pH with no BES added.
-
Rationale: Testing at different pH values is crucial to evaluate how the protonation state of amino acid side chains affects cross-reactivity.
-
-
Quenching and Sample Cleanup:
-
Stop the reaction by adding a small molecule thiol like dithiothreitol (DTT) or by buffer exchange to remove excess BES.
-
Perform a buffer exchange into a volatile buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column to prepare the sample for enzymatic digestion.
-
Rationale: Removing the excess reagent prevents non-specific modifications during subsequent steps and removes salts that interfere with mass spectrometry analysis.
-
-
Proteolytic Digestion:
-
Add a protease, typically Trypsin, to the protein solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
Rationale: Trypsin cleaves the protein into smaller peptides, which are more amenable to analysis by LC-MS/MS.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Peptides are separated by hydrophobicity and introduced into the mass spectrometer.
-
The mass spectrometer performs a full MS scan to measure the mass-to-charge ratio (m/z) of the intact peptides, followed by data-dependent MS/MS scans where individual peptides are isolated, fragmented, and their fragment ions are analyzed.[8]
-
Rationale: LC separates the complex peptide mixture, while MS/MS provides sequence information and pinpoints the exact location of any modifications.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against the known sequence of the model protein.
-
Configure the search parameters to include a variable modification corresponding to the mass of the sulfoethyl group (+108.9983 Da) on all potential nucleophilic residues (C, M, H, K, Y).
-
Analyze the results to identify peptides containing this mass shift. The MS/MS fragmentation pattern will confirm the specific amino acid that was modified.
-
Compare the results from the different pH conditions to assess the level of cross-reactivity.
-
Caption: Experimental workflow for identifying amino acid cross-reactivity using LC-MS/MS.
Conclusion and Best Practices
Sodium 2-bromoethanesulfonate is a highly effective reagent for the selective modification of cysteine residues. Its high reactivity with the cysteine thiolate makes it a valuable tool in protein chemistry. However, researchers must remain cognizant of its potential for cross-reactivity with other nucleophilic amino acids, primarily methionine, histidine, and lysine.
The extent of this off-target modification is critically dependent on the reaction conditions. To ensure specificity:
-
Control the pH: For maximal cysteine selectivity, perform reactions at a pH between 7.0 and 8.5. Avoid highly alkaline conditions (pH > 9.0) to minimize the modification of lysine residues.
-
Limit Reagent Excess and Time: Use the lowest effective concentration of BES and the shortest incubation time necessary to achieve the desired level of cysteine modification.
-
Validate Results: Whenever specificity is paramount, such as in the development of antibody-drug conjugates or the mapping of reactive residues, it is essential to validate the site(s) of modification. Mass spectrometry is the gold standard for this validation, providing unambiguous identification of modified residues.
By understanding the chemical principles of reactivity and employing rigorous analytical validation, researchers can confidently use sodium 2-bromoethanesulfonate as a powerful and selective tool in their studies.
References
-
Niketic, V., Thomsen, J., & Kristiansen, K. (1974). Modification of cysteine residues with sodium 2-bromoethanesulfonate. The application of S-sulfoethylated peptides in automatic Edman degradation. European Journal of Biochemistry, 46(3), 547–551. [Link]
-
Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
-
Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
-
Jakubowski, H. (2019). Reactions of Histidine. Chemistry LibreTexts. Retrieved from [Link]
-
Jakubowski, H. (2019). Reactions of Lysine. Chemistry LibreTexts. Retrieved from [Link]
-
Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711–722. [Link]
-
Silva, A. M., Vitorino, R., Domingues, M. R. M., & Spickett, C. M. (2013). Post-translational Modifications and Mass Spectrometry Detection. Free Radical Biology and Medicine, 65, 925-941. [Link]
-
Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical Reviews, 101(2), 269-296. [Link]
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- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Sodium 2-bromoethanesulfonate and its Alternatives for the Targeted Inhibition of Methanogenesis in Microbiological Research
For researchers, scientists, and drug development professionals navigating the complexities of microbial ecosystems, the ability to selectively modulate microbial activity is paramount. In the realm of anaerobic microbiology, the inhibition of methanogenesis is a frequent experimental goal, whether to enrich for other metabolic pathways, study syntrophic relationships, or mitigate methane production in various biotechnological applications. This guide provides an in-depth, comparative analysis of Sodium 2-bromoethanesulfonate (BrES), a widely used methanogen inhibitor, and its key alternatives. We will delve into the mechanisms of action, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your research.
The Central Role of Methanogen Inhibition in Microbiology
Methanogenic archaea are the terminal electron acceptors in many anaerobic environments, converting substrates like hydrogen and acetate into methane. While a critical component of the global carbon cycle, their activity can sometimes be a hindrance in research and industrial applications. The selective inhibition of methanogenesis allows for:
-
Enrichment of alternative metabolic pathways: By blocking the methanogenic sink for reducing equivalents, researchers can promote the growth of organisms responsible for processes like acetogenesis, chain elongation for the production of medium-chain fatty acids, and reductive dechlorination.
-
Investigation of syntrophic relationships: The inhibition of methanogens allows for the study of the intricate metabolic handoffs between bacteria that produce intermediates like hydrogen and formate, and the methanogens that consume them.
-
Enhancement of specific product yields: In applications like anaerobic digestion for the production of volatile fatty acids (VFAs), suppressing methanogenesis can significantly increase the yield of desired products.
Sodium 2-bromoethanesulfonate (BrES): The Gold Standard and its Mechanism
Sodium 2-bromoethanesulfonate (BrES) is arguably the most well-known and widely used specific inhibitor of methanogenesis. Its efficacy stems from its structural similarity to Coenzyme M (2-mercaptoethanesulfonate), an essential cofactor for the final step of methane formation in all known methanogenic pathways.
Mechanism of Action: A Competitive Edge
BrES acts as a competitive inhibitor of the enzyme methyl-coenzyme M reductase (MCR). MCR catalyzes the reductive cleavage of the methyl-CoM thioether bond, the terminal and methane-releasing step of methanogenesis. BrES, being a structural analog of Coenzyme M, binds to the active site of MCR, thereby preventing the binding of the natural substrate and halting methane production.[1][2]
Caption: Competitive inhibition of Methyl-Coenzyme M Reductase (MCR) by BrES.
A Comparative Analysis of Methanogen Inhibitors
While BrES is a powerful tool, it is not without its limitations, including potential off-target effects and cost. A careful consideration of alternatives is crucial for robust experimental design. Here, we compare BrES with other commonly used methanogen inhibitors.
Propynoic Acid (Propiolic Acid)
Propynoic acid is an unsaturated propionate analog that has shown potent inhibition of methanogenesis.
Mechanism of Action: The precise mechanism of propynoic acid is not as definitively established as that of BrES. It is believed to act as a non-specific inhibitor, potentially by reacting with sulfhydryl groups of enzymes essential for methanogenesis and other microbial processes.[3][4]
Performance and Side Effects: In comparative studies, propynoic acid has demonstrated strong inhibition of methane production, often exceeding that of BrES at similar concentrations.[5] However, its non-specific nature can lead to broader impacts on the microbial community, including the inhibition of cellulolytic bacteria and a significant reduction in VFA production.[5][6]
Nitroethane
Nitroethane is another effective inhibitor of methanogenesis, particularly in ruminal studies.
Mechanism of Action: Nitroethane is thought to act as an alternative electron acceptor, competing with CO2 for hydrogen. This diverts electrons away from hydrogenotrophic methanogenesis.[7]
Performance and Side Effects: Studies have shown that nitroethane can significantly reduce methane production.[6] However, similar to propynoic acid, it can have non-specific effects on the microbial community and may not be as effective in environments where acetoclastic methanogenesis dominates.
Lumazine Synthase Inhibitors
A more novel approach to methanogen inhibition involves targeting the biosynthesis of essential cofactors other than Coenzyme M. Lumazine synthase is an enzyme involved in the biosynthesis of riboflavin, a precursor to cofactors F420 and FMN, which are crucial for the metabolism of methanogens.
Mechanism of Action: Inhibitors of lumazine synthase block the production of riboflavin, leading to a depletion of essential cofactors and subsequent inhibition of methanogen growth and activity.[8][9][10][11]
Performance and Side Effects: This approach offers the potential for high specificity, as the riboflavin biosynthesis pathway can differ between archaea and bacteria. Research in this area is ongoing, with promising results in pure cultures and a need for further investigation in complex microbial communities.
Physicochemical Properties and Efficacy Summary
The following table summarizes the key properties and reported efficacy of BrES and its alternatives.
| Inhibitor | Chemical Formula | Molecular Weight ( g/mol ) | Mechanism of Action | Typical Concentration Range | Methane Inhibition Efficacy | Key Side Effects |
| Sodium 2-bromoethanesulfonate (BrES) | C₂H₄BrNaO₃S | 211.01 | Competitive inhibitor of Methyl-Coenzyme M Reductase (MCR) | 1-50 mM | 89-100%[4][12] | Can inhibit some non-methanogenic bacteria at high concentrations.[3] |
| Propynoic Acid | C₃H₂O₂ | 70.05 | Non-specific; likely reacts with enzyme sulfhydryl groups | 0.1-10 mM | 24-95%[4][12] | Can inhibit cellulolytic bacteria and reduce VFA production.[5][6] |
| Nitroethane | C₂H₅NO₂ | 75.07 | Alternative electron acceptor | 12 mM | Variable, can be effective[6] | Can have non-specific effects on the microbial community. |
| Lumazine Synthase Inhibitors | Varies | Varies | Inhibit riboflavin biosynthesis | µM range | Under investigation in complex communities | Expected to be highly specific to methanogens. |
Experimental Protocols: A Practical Guide
The successful application of methanogen inhibitors requires careful experimental design and execution. Below are detailed, step-by-step methodologies for key experiments.
Protocol for Testing Methanogen Inhibitors in Anaerobic Batch Cultures
This protocol provides a framework for comparing the efficacy of different methanogen inhibitors in a controlled laboratory setting.
Materials:
-
Anaerobic digester sludge or other microbial inoculum
-
Anaerobic medium (e.g., basal anaerobic medium)
-
Substrate (e.g., glucose, acetate, or a complex organic substrate)
-
Stock solutions of methanogen inhibitors (e.g., 1 M BrES, 1 M propynoic acid, sterilized by filtration)
-
Serum bottles (120 mL) with butyl rubber stoppers and aluminum crimp seals
-
Gas-tight syringes for gas sampling
-
Gas chromatograph (GC) for methane analysis
-
High-performance liquid chromatograph (HPLC) or GC for VFA analysis
Procedure:
-
Preparation of Anaerobic Medium: Prepare the anaerobic medium under a nitrogen or nitrogen/CO₂ atmosphere to maintain anoxic conditions. Dispense the medium into serum bottles (e.g., 50 mL per 120 mL bottle).
-
Inoculation: In an anaerobic chamber, inoculate the serum bottles with the anaerobic sludge or microbial culture (e.g., 10% v/v).
-
Substrate Addition: Add the desired substrate to the bottles to a final concentration that will support microbial activity (e.g., 5 g/L glucose).
-
Inhibitor Addition: Add the methanogen inhibitors from sterile stock solutions to achieve the desired final concentrations. Include a control group with no inhibitor.
-
Incubation: Seal the serum bottles and incubate them at the desired temperature (e.g., 37°C for mesophilic cultures) with gentle shaking.
-
Gas Production Measurement: At regular intervals (e.g., daily), measure the total gas production using a gas-tight syringe and the water displacement method.[13][14][15]
-
Methane Analysis: At each time point, collect a headspace gas sample with a gas-tight syringe and analyze the methane concentration using a GC equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID).[15]
-
VFA Analysis: At the end of the experiment, collect a liquid sample from each bottle. Centrifuge the sample to remove solids, filter the supernatant, and analyze the VFA concentrations (e.g., acetate, propionate, butyrate) using HPLC or GC.[7][16][17][18][19]
-
Data Analysis: Calculate the cumulative methane production and the final VFA concentrations for each experimental condition. Compare the results of the inhibitor-treated groups to the control group to determine the efficacy and side effects of each inhibitor.
Caption: Experimental workflow for testing methanogen inhibitors in batch cultures.
Reversibility of Inhibition
In some experimental designs, it may be desirable to remove the inhibitor and observe the recovery of methanogenesis. The reversibility of inhibition depends on the inhibitor and its mechanism of action. For competitive inhibitors like BrES, removing the inhibitor from the medium can lead to a recovery of methanogenic activity. For non-specific inhibitors that may cause cell damage, recovery may be slower or incomplete. The reversibility of propionic acid inhibition, for instance, has been shown to be possible through microbial acclimation and a shift towards hydrogenotrophic methanogenesis.[20] To test for reversibility, after a period of inhibition, the microbial biomass can be washed with fresh anaerobic medium to remove the inhibitor and then re-incubated with substrate.
Concluding Remarks and Future Perspectives
The selective inhibition of methanogenesis is a powerful technique in microbiology that enables a deeper understanding of anaerobic ecosystems and the optimization of biotechnological processes. Sodium 2-bromoethanesulfonate remains a highly effective and specific inhibitor, making it a valuable tool for many research applications. However, a thorough understanding of its potential alternatives, such as propynoic acid, nitroethane, and novel compounds like lumazine synthase inhibitors, is essential for designing robust and well-controlled experiments.
The choice of inhibitor will ultimately depend on the specific research question, the microbial system under investigation, and the acceptable level of non-target effects. As our understanding of the intricate web of microbial interactions continues to grow, so too will the development of more targeted and effective tools for modulating microbial metabolism.
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assessing the purity of synthesized taurine from sodium 2-bromoethanesulfonate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of taurine from sodium 2-bromoethanesulfonate, achieving and verifying high purity is paramount for its application in pharmaceutical and nutraceutical formulations. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized taurine: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Synthetic Route and the Purity Question
The synthesis of taurine from sodium 2-bromoethanesulfonate and ammonia is a well-established method.[1] The primary reaction involves the nucleophilic substitution of the bromide ion by ammonia. However, as with any chemical synthesis, the final product is not entirely pure. It is crucial to identify and quantify potential impurities, which can include unreacted starting materials, inorganic salts like sodium bromide, and potential side-products.[1] The choice of analytical methodology is therefore critical in ensuring the final product meets stringent purity requirements, such as those outlined in the United States Pharmacopeia (USP).[2]
A Comparative Overview of Analytical Techniques
The selection of an analytical technique for purity assessment is a balance of sensitivity, specificity, speed, and the nature of the information required.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, followed by detection. | Intrinsic property of nuclei in a magnetic field. | Separation by polarity, followed by mass-to-charge ratio detection. |
| Primary Use | Quantification of known compounds and impurities. | Absolute quantification without a specific reference standard. | Identification and quantification of known and unknown impurities. |
| Strengths | High sensitivity, well-established methods, and robustness.[3] | High precision, requires minimal sample preparation, and is a primary ratio method.[4][5] | Unparalleled sensitivity and specificity for impurity identification.[6][7] |
| Limitations | Requires derivatization for UV detection of taurine, potential for co-elution.[8] | Lower sensitivity compared to HPLC and LC-MS, not ideal for complex mixtures.[9] | Higher equipment cost and complexity. |
| Impurity Detection | Good for known impurities with available standards. | Can quantify any proton-containing impurity. | Excellent for structural elucidation of unknown impurities.[10] |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for each technique, explaining the rationale behind the experimental choices.
Purity Assessment Workflow
The overall workflow for assessing the purity of synthesized taurine can be visualized as follows:
High-Performance Liquid Chromatography (HPLC) for Taurine Quantification
HPLC is a cornerstone technique for the quantitative analysis of pharmaceuticals. Since taurine lacks a chromophore, pre-column derivatization is necessary to render it detectable by a UV or fluorescence detector.
The Rationale for Derivatization
Derivatization converts the analyte into a product with different chemical and physical properties, enhancing its detectability. For taurine, common derivatizing agents include o-phthalaldehyde (OPA) and 4-fluoro-7-nitrobenzofurazan (NBD-F).
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[11] This reaction is rapid and occurs at room temperature.[11] However, the stability of the OPA derivative can be a concern.[12]
-
4-fluoro-7-nitrobenzofurazan (NBD-F): Forms a stable and highly fluorescent derivative with amino acids.[12][13] The reaction conditions are mild, and it offers excellent sensitivity.[12][13]
Experimental Protocol: HPLC with NBD-F Derivatization
This protocol is adapted from the method described by Wang et al. for the determination of taurine in biological samples, which can be modified for purity assessment of a synthesized product.[12]
1. Reagent and Sample Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water, and adjust the pH to 9.5 with a sodium hydroxide solution.
-
NBD-F Solution (1 mg/mL): Dissolve 4-fluoro-7-nitrobenzofurazan in acetonitrile. Prepare this solution fresh.
-
Taurine Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve USP Taurine Reference Standard in deionized water.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve the synthesized taurine in deionized water.
2. Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of borate buffer.
-
Add 200 µL of the NBD-F solution.
-
Vortex the mixture and heat at 70°C for 3 minutes in the dark.[12]
-
Cool the mixture to room temperature.
-
Add 500 µL of a mixture of the mobile phase to dilute the sample.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (0.02 mol/L, pH 6.0) and acetonitrile (84:16, v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25°C.[12]
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.[12]
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the taurine standards against their concentrations.
-
Determine the concentration of taurine in the synthesized sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the synthesized taurine.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Why qNMR is a Self-Validating System
The principle of qNMR relies on the universal response of nuclei in a magnetic field, making it a powerful tool for purity assessment. By using a certified internal standard of known purity, the purity of the analyte can be determined with high accuracy and precision.[14]
Experimental Protocol: ¹H qNMR
This protocol provides a general guideline for performing a qNMR experiment for taurine purity assessment.[15]
1. Sample Preparation:
-
Accurately weigh about 20 mg of the synthesized taurine into an NMR tube.
-
Accurately weigh about 10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Add a known volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., D₂O) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans. This is a critical parameter for accurate quantification.[14]
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]
-
Acquisition Time: Sufficient to ensure good digital resolution.
3. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction.
-
Integrate the selected signals for both taurine and the internal standard.
4. Purity Calculation:
The purity of the taurine sample can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling
LC-MS/MS is the most powerful technique for the identification and quantification of unknown impurities.[10] It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.
The Advantage of Mass Detection
Mass spectrometry provides mass-to-charge ratio information, which can be used to determine the elemental composition and structure of unknown compounds.[10] This is particularly useful for identifying process-related impurities and degradation products that may not have commercially available reference standards.
Experimental Protocol: LC-MS/MS
This protocol outlines a general approach for impurity profiling of synthesized taurine.
1. Sample Preparation:
-
Sample Solution: Dissolve the synthesized taurine in a suitable solvent (e.g., water or a mixture of water and a weak organic solvent) to a concentration of approximately 1 mg/mL.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 or a mixed-mode column suitable for polar compounds.
-
Mobile Phase: A gradient of water with a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements and structural elucidation.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like taurine.
-
Scan Mode:
-
Full Scan: To detect all ions within a specified mass range.
-
Tandem MS (MS/MS): To fragment selected ions and obtain structural information.
-
3. Data Analysis:
-
Analyze the full-scan data to identify potential impurities (peaks other than the main taurine peak).
-
Perform MS/MS analysis on the parent ions of the potential impurities to obtain fragmentation patterns.
-
Use the accurate mass and fragmentation data to propose structures for the unknown impurities.
-
Quantify the impurities relative to the main taurine peak area or by using a surrogate standard if a reference standard is not available.
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and robust assessment of the purity of synthesized taurine, an integrated approach utilizing all three techniques is recommended.
-
HPLC serves as a reliable and routine method for quantifying the main component and known impurities.
-
qNMR provides an accurate and precise determination of the absolute purity, acting as a primary method for validation.
-
LC-MS/MS is indispensable for identifying and characterizing unknown impurities, ensuring a complete understanding of the impurity profile.
By leveraging the complementary strengths of these analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of synthesized taurine, meeting the stringent requirements of the pharmaceutical industry. This multi-faceted approach provides a self-validating system for purity assessment, grounded in scientific rigor and regulatory expectations.[4][12][16][17]
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Single-Laboratory Validation Study of a Proton NMR Method for the Determination of L-Arginine, L-Citrulline, and Taurine Contents in Dietary Supplements. PubMed. [Link]
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Method Validation Guidelines. BioPharm International. [Link]
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Determination of taurine in biological samples by high-performance liquid chromatography using 4-fluoro-7-nitrobenzofurazan as a derivatizing agent. Semantic Scholar. [Link]
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Determination of Taurine in Biological Samples by HighPerformance Liquid Chromatography Using 4Fluoro7Nitrob. Biomedical and Environmental Sciences. [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
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Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates. PubMed. [Link]
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Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates. Semantic Scholar. [Link]
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Single-Laboratory Validation Study of a Proton NMR Method for the Determination of L-Arginine, L-Citrulline, and Taurine Contents in Dietary Supplements. PubMed. [Link]
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Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
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Rapid and Sensitive Analysis of Taurine in Human Serum and Beagle Plasma using Liquid Chromatography-Tandem Mass Spectrometry. Shimadzu. [Link]
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A Senior Application Scientist’s Guide to the Quantitative Analysis of S-Sulfoethylated Peptides
In the landscape of proteomics and drug development, the precise quantification of post-translational modifications (PTMs) is paramount for understanding protein function, signaling pathways, and the mechanism of action of therapeutics. Among the various modifications of cysteine residues, S-sulfoethylation stands out as a critical, irreversible oxidative modification. This guide provides an in-depth, objective comparison of methodologies for the quantitative analysis of S-sulfoethylated peptides, grounded in experimental data and field-proven insights.
The Significance of Cysteine Oxidation: A Focus on S-Sulfoethylation
Cysteine, with its reactive thiol group, is a frequent target of redox-based modifications. These modifications can range from reversible forms like disulfide bonds and S-nitrosylation to irreversible oxidation states such as sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids[1][2][3]. The irreversible oxidation of cysteine residues is often indicative of significant oxidative stress and can lead to a permanent loss of protein function[2][3].
S-sulfoethylation is a specific type of irreversible cysteine modification that results in the addition of a sulfoethyl group (-CH₂CH₂SO₃H) to the thiol side chain. This modification is often introduced intentionally in experimental workflows to block cysteine residues and prevent disulfide bond formation, but it can also occur as a result of exposure to certain reagents. Accurate quantification of S-sulfoethylated peptides is crucial for:
-
Characterizing protein therapeutics: Ensuring the stability and homogeneity of biopharmaceuticals where cysteine residues are modified.
-
Understanding disease mechanisms: Investigating the role of irreversible oxidative damage in pathologies like neurodegenerative diseases and cancer[1].
-
Validating experimental protocols: Confirming the efficiency of cysteine blocking steps in proteomics workflows.
Methodologies for Quantitative Analysis: A Comparative Overview
The gold standard for peptide quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)[4][5][6]. This section compares the leading LC-MS/MS strategies for the quantitative analysis of S-sulfoethylated peptides.
Stable Isotope Dilution (SID) is a highly accurate method for peptide quantification that relies on the addition of a known amount of a stable isotope-labeled version of the target peptide as an internal standard[5][7].
-
Principle: The chemically identical but isotopically distinct internal standard co-elutes with the endogenous peptide and is simultaneously detected by the mass spectrometer. The ratio of the signal intensities of the native and labeled peptides allows for precise quantification[5].
-
Advantages: High accuracy and precision, as it corrects for sample loss during preparation and variability in ionization efficiency.
-
Challenges: The synthesis of isotope-labeled peptide standards can be expensive and time-consuming. The purity of the internal standard is critical to avoid overestimation of the target analyte[7].
Data-Independent Acquisition (DIA) is a powerful technique that systematically fragments all peptides within a predefined mass-to-charge (m/z) range, providing a comprehensive digital map of the sample[1].
-
Principle: In DIA, the mass spectrometer cycles through wide m/z windows, fragmenting all precursor ions within each window. The resulting fragment ion spectra are then matched against a spectral library to identify and quantify peptides.
-
Advantages: Comprehensive peptide detection, making it suitable for discovering unexpected modifications. It offers good reproducibility for large-scale studies.
-
Challenges: Data analysis is complex and requires a high-quality spectral library. Sensitivity can be lower compared to targeted methods for low-abundance peptides.
Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique that offers exceptional sensitivity and selectivity for quantifying specific peptides[5][8].
-
Principle: The mass spectrometer is programmed to specifically select a precursor ion of the target peptide, fragment it, and then detect a specific fragment ion. These precursor-fragment ion pairs are called "transitions."[5]
-
Advantages: Unparalleled sensitivity and a wide dynamic range, making it ideal for detecting low-abundance peptides.
-
Challenges: It is a hypothesis-driven approach that requires prior knowledge of the target peptides and their fragmentation patterns. It is not suitable for discovery-based proteomics.
Workflow for Quantitative Analysis of S-Sulfoethylated Peptides
Caption: Workflow for the quantitative analysis of S-sulfoethylated peptides.
Comparative Analysis of Cysteine Modification Strategies
While this guide focuses on S-sulfoethylation, it is essential to compare it with other common cysteine modification techniques to make informed experimental choices.
| Modification Strategy | Reagent | Mechanism | Advantages | Disadvantages |
| S-Sulfoethylation | 2-Sulfonatoethyl methanethiosulfonate (MTSES) | Nucleophilic attack of the thiolate on the ethyl group, with methanethiosulfonate as a leaving group. | Irreversible; introduces a highly polar group, which can aid in chromatographic separation. | Can be less reactive than alkylating agents. |
| Alkylation | Iodoacetamide (IAM) or N-ethylmaleimide (NEM) | S-alkylation of the cysteine thiol.[9][10] | Highly reactive and efficient; widely used and well-characterized. | Can exhibit some off-target reactivity with other nucleophilic residues.[10] |
| Oxidation | Performic Acid | Oxidizes cysteine to the highly stable cysteic acid (a sulfonic acid).[1][9] | Complete and irreversible oxidation. | Harsh conditions can lead to the oxidation of other residues, such as methionine. |
| Reversible Modification | Sulfitolysis | Reaction with sulfite to form S-sulfocysteine.[11] | The modification is reversible with a reducing agent. | Less stable than irreversible modifications; may not be suitable for all downstream applications. |
Experimental Protocols
Protocol 1: S-Sulfoethylation of Peptides for Quantitative Analysis
This protocol provides a general framework. Optimization may be required based on the specific protein or peptide.
-
Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M guanidine HCl, 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
-
S-Sulfoethylation:
-
Prepare a fresh solution of 2-sulfonatoethyl methanethiosulfonate (MTSES) in the same buffer.
-
Add MTSES to the reduced protein solution to a final concentration of 50 mM (a 5-fold molar excess over DTT).
-
Incubate at room temperature in the dark for 2 hours.
-
-
Buffer Exchange:
-
Remove excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate at 37°C overnight.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the sample using one of the quantitative methods described above (SID, DIA, or MRM).
-
Protocol 2: Performic Acid Oxidation of Peptides
This protocol is an alternative for the complete and irreversible modification of cysteine residues.
-
Performic Acid Preparation:
-
Caution: Performic acid is a strong oxidant and should be handled with care in a fume hood.
-
Mix 9 parts formic acid with 1 part 30% hydrogen peroxide.
-
Incubate at room temperature for 1 hour to allow for the formation of performic acid[1].
-
-
Oxidation:
-
Cool the performic acid solution on ice.
-
Add the performic acid solution to the protein or peptide sample at a 10:1 (v/v) ratio.
-
Incubate on ice for 2-4 hours[1].
-
-
Quenching and Removal:
-
Quench the reaction by adding a large volume of cold water.
-
Lyophilize the sample to remove the performic acid and water. Repeat the lyophilization from water to ensure complete removal.
-
-
Downstream Processing:
-
Proceed with proteolytic digestion (if not already performed) and LC-MS/MS analysis as described in Protocol 1.
-
Comparison of Quantitative Strategies
Caption: Comparison of key attributes for different quantitative mass spectrometry strategies.
Challenges and Considerations in Quantitative Analysis
Achieving accurate and reproducible quantification of S-sulfoethylated peptides requires careful attention to potential pitfalls.
-
Non-Specific Binding: Peptides, particularly those with hydrophobic or charged residues, can adsorb to sample vials and chromatography components, leading to sample loss and poor recovery[4]. Using low-binding tubes and optimizing sample preparation can mitigate this issue.
-
Peptide Solubility: S-sulfoethylation increases the polarity of peptides, which can affect their solubility. It is crucial to ensure complete solubilization before analysis to obtain accurate results[12].
-
Ionization Efficiency: The S-sulfoethyl modification can alter the ionization efficiency of a peptide, which must be accounted for, especially in label-free quantification methods. The use of stable isotope-labeled internal standards is the most effective way to control for this variability[5].
-
In-Source Fragmentation: The sulfoethyl group can be susceptible to fragmentation in the mass spectrometer's ion source, which can complicate data analysis. Optimizing source conditions is essential to minimize this effect.
Conclusion and Future Perspectives
The quantitative analysis of S-sulfoethylated peptides is a critical aspect of proteomics research and biopharmaceutical development. While SID-MS offers the highest accuracy, DIA provides a comprehensive view of the proteome, and MRM delivers exceptional sensitivity for targeted analysis. The choice of methodology should be guided by the specific research question, the required level of sensitivity, and the available resources.
Future advancements in mass spectrometry instrumentation, such as improved sensitivity and faster scan speeds, will continue to enhance our ability to quantify low-abundance PTMs like S-sulfoethylation. Furthermore, the development of novel chemical probes and enrichment strategies will undoubtedly open new avenues for exploring the role of irreversible cysteine oxidation in health and disease.
References
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Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]
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Modification of Cysteine. (2017). Current Protocols in Protein Science, 87, 15.1.1–15.1.23. Retrieved from [Link]
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Modification of Cysteine | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (n.d.). National Institutes of Health. Retrieved from [Link]
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Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. (2013). Antioxidants & Redox Signaling, 19(15), 1885–1903. Retrieved from [Link]
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5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020). Waters Corporation. Retrieved from [Link]
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Trends and Challenges in Peptide Bioanalysis and Production. (2023). Oxford Global. Retrieved from [Link]
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Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry. (2010). Nature Methods, 7(Suppl), S3–S10. Retrieved from [Link]
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Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. (2018). Molecules, 23(11), 2841. Retrieved from [Link]
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Quantitative analysis of pharmaceutically active peptides using on-capillary analyte preconcentration transient isotachophoresis. (2000). Electrophoresis, 21(14), 2851–2858. Retrieved from [Link]
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Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. (2018). Chemical Reviews, 118(18), 8508–8563. Retrieved from [Link]
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The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. (1985). Toxicology and Applied Pharmacology, 81(3 Pt 1), 439–446. Retrieved from [Link]
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Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. (2021). Chemical Science, 12(11), 4069–4075. Retrieved from [Link]
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Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates. (2020). Essays in Biochemistry, 64(1), 39–49. Retrieved from [Link]
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A sensitive quantitative analysis of abiotically synthesized short homopeptides using ultraperformance liquid chromatography and time-of-flight mass spectrometry. (2022). Astrobiology, 22(1), 1–15. Retrieved from [Link]
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Analytical procedures for quantification of peptides in pharmaceutical research by liquid chromatography-mass spectrometry. (2009). Journal of Chromatography B, 877(23), 2195–2206. Retrieved from [Link]
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A method for the complete S sulfonation of cysteine residues in proteins. (1968). Biochemistry, 7(12), 4247–4254. Retrieved from [Link]
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Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (2020). Journal of Biomolecular Techniques, 31(2), 52–60. Retrieved from [Link]
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Discovering mechanisms of signaling-mediated cysteine oxidation. (n.d.). ResearchGate. Retrieved from [Link]
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Isotope dilution assay in peptide quantification: the challenge of microheterogeneity of internal standard. (2012). Journal of Proteomics, 75(18), 5437–5440. Retrieved from [Link]
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Evaluating protocols and analytical methods for peptide adsorption experiments. (2016). Biointerphases, 11(2), 021008. Retrieved from [Link]
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Structure-informed detection and quantification of peptides in food and biological fluids. (2020). Comprehensive Reviews in Food Science and Food Safety, 19(4), 1784–1814. Retrieved from [Link]
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LC-MS/MS for Bioanalytical Peptide and Protein Quantification. (2017). YouTube. Retrieved from [Link]
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Visualization-Based Rapid Screening and Quantitative Analysis of Target Peptides for Meat Authentication. (2023). Foods, 12(17), 3236. Retrieved from [Link]
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Mass Analysis of Peptides and Tryptic Digests of Proteins. (n.d.). MassTech Inc. Retrieved from [Link]
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Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of Lipidated Peptides. (2013). Springer Protocols. Retrieved from [Link]
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Solvents for Solid-Phase Peptide Synthesis. (1994). Methods in Molecular Biology, 35, 73–80. Retrieved from [Link]
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Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE. Retrieved from [Link]
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comparing the effects of different methanogenic inhibitors on rumen fermentation
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The urgent need to mitigate greenhouse gas emissions from agriculture has intensified research into strategies for reducing enteric methane from ruminants. This guide provides a comprehensive comparison of the leading methanogenic inhibitors, offering an objective analysis of their performance based on experimental data. As Senior Application Scientists, our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to advance this vital field of study. This guide is structured to provide a deep dive into the mechanisms, efficacy, and practical considerations of these compounds, moving beyond a simple listing of facts to explain the "why" behind experimental choices and outcomes.
The Landscape of Rumen Methanogenesis Inhibition
Enteric methane is a natural byproduct of the microbial fermentation of feed in the rumen. Methanogenic archaea utilize hydrogen (H₂) and carbon dioxide (CO₂), produced by other rumen microbes during the digestion of complex carbohydrates, to form methane (CH₄). This process represents a significant energy loss for the animal, typically ranging from 2% to 12% of gross energy intake, and is a major source of anthropogenic methane emissions.[1]
Methanogenic inhibitors are compounds that disrupt this process, either by directly targeting the methanogens or by altering the rumen environment to be less favorable for methane production.[2] The ideal inhibitor would be highly effective at reducing methane, persistent in its action, safe for the animal and the consumer, and economically viable for producers.
This guide will focus on a comparative analysis of the most promising and widely studied methanogenic inhibitors:
-
3-Nitrooxypropanol (3-NOP): A synthetic small molecule.
-
Asparagopsis taxiformis: A species of red seaweed.
-
Nitrates and Sulfates: Alternative hydrogen sinks.
-
Essential Oils: Natural plant-derived compounds.
Mechanisms of Action: A Closer Look
Understanding the precise mechanism by which an inhibitor functions is paramount for optimizing its use and predicting its broader effects on rumen fermentation and animal physiology.
Direct Enzymatic Inhibition: The Case of 3-NOP and Asparagopsis taxiformis
Both 3-NOP and the active compounds in Asparagopsis taxiformis (primarily bromoform) function by directly targeting the final step in the methanogenesis pathway.[3][4] They inhibit the enzyme methyl-coenzyme M reductase (MCR), which is unique to methanogens.[4]
Figure 1: Mechanism of 3-NOP and Bromoform Inhibition.
This targeted inhibition is a key advantage, as it minimizes off-target effects on other beneficial rumen microbes.[5] The result is a significant reduction in methane production and an accumulation of hydrogen gas in the rumen.[1]
Alternative Hydrogen Sinks: The Role of Nitrates and Sulfates
Nitrates and sulfates act as alternative electron acceptors, competing with CO₂ for the available H₂ produced during fermentation.[6] Rumen microbes can reduce nitrate to nitrite and then to ammonia, and sulfate to sulfide. These processes consume H₂, thereby limiting its availability for methanogenesis.[7]
Figure 2: Competition for Hydrogen by Alternative Sinks.
Nitrite, an intermediate in nitrate reduction, can also directly inhibit methanogens.[1] However, the accumulation of nitrite can be toxic to the animal if it is absorbed into the bloodstream faster than it can be reduced to ammonia.[8]
Broad-Spectrum Antimicrobial Activity: Essential Oils
Essential oils are complex mixtures of volatile plant secondary metabolites. Their mode of action against methanogens is less specific and can involve several mechanisms, including:
-
Inhibition of specific enzymes: Some essential oil components can interfere with enzymes involved in energy metabolism.
-
Disruption of cell membranes: The lipophilic nature of many essential oils allows them to disrupt the cell membranes of methanogens and other microbes.[9]
-
Inhibition of protozoa: Ciliate protozoa in the rumen have a symbiotic relationship with methanogens. By reducing protozoal numbers, essential oils can indirectly reduce methane production.[10]
Comparative Performance: A Data-Driven Analysis
The efficacy of methanogenic inhibitors varies depending on the compound, dosage, diet composition, and animal species. The following tables summarize key performance indicators from various in vivo studies.
Table 1: Methane Reduction Efficacy
| Inhibitor | Animal Model | Diet Type | Dosage | Methane Reduction (%) | Reference(s) |
| 3-Nitrooxypropanol (3-NOP) | Dairy Cows | TMR | 60 mg/kg DM | 26 | [11] |
| Dairy Cows | TMR | 40-200 mg/kg DM | 22-40 | [12] | |
| Beef Steers | Forage-based | 2.5 g/animal/day | 38 | [13] | |
| Dairy Cows | TMR | ~70 mg/kg DM | 21 (long-term) | [8] | |
| Asparagopsis taxiformis | Beef Steers | High-forage TMR | 0.25% & 0.5% OM | 45 & 68 | [1] |
| Beef Steers | Low-forage TMR | 0.25% & 0.5% OM | 70 & 80 | [1] | |
| Beef Cattle | Feedlot diet | 17-51 mg bromoform/kg DM | 64-99 | [14] | |
| Nitrate | Sheep | Not specified | Not specified | Variable | [1][8] |
| Essential Oils | Dairy Cows | TMR | Commercial blend | 8.8-12.9 | [10] |
Table 2: Effects on Rumen Fermentation and Animal Performance
| Inhibitor | Effect on Dry Matter Intake (DMI) | Effect on Volatile Fatty Acid (VFA) Profile | Effect on Animal Productivity | Reference(s) |
| 3-Nitrooxypropanol (3-NOP) | Generally no effect, some studies show slight decrease at high doses | Decrease in acetate:propionate ratio | No negative effect on milk yield, may increase milk fat. Increased daily weight gain in beef cattle. | [8][12][13] |
| Asparagopsis taxiformis | Can decrease DMI, especially at higher inclusion rates | Variable effects, some studies show no significant change | No negative effect on meat quality. Improved feed conversion efficiency. | [1][7][15] |
| Nitrate | Can decrease DMI due to palatability issues | Can shift VFA profile | Risk of toxicity can impact performance. | [1][8] |
| Essential Oils | Generally no adverse effect at recommended doses | Can increase propionate | Variable effects, some studies show improved feed efficiency. | [10] |
Practical Considerations and Limitations
The successful implementation of methanogenic inhibitors in commercial livestock production depends on several practical factors beyond their efficacy.
Safety and Regulatory Approval
-
3-NOP: Has undergone extensive safety testing and is approved for use in several countries. It is metabolized into naturally occurring compounds in the rumen.[5][16]
-
Asparagopsis taxiformis: The primary safety concern is the potential for bromoform residues in meat and milk. However, studies have shown that at effective doses, bromoform residues are negligible or undetectable.[4][17][18] Long-term effects on animal health are still under investigation.[19]
-
Nitrates: The risk of nitrite toxicity is a significant barrier to widespread adoption.[1][8] Careful management and adaptation protocols are necessary to use nitrates safely.[2]
-
Essential Oils: Generally recognized as safe (GRAS) at typical inclusion rates, but high doses can have negative effects on rumen function.[10]
Cost-Effectiveness and Scalability
-
3-NOP: As a synthetic compound, its cost-effectiveness will depend on manufacturing scale and market adoption.[5]
-
Asparagopsis taxiformis: The scalability of seaweed production is a major challenge. Wild harvesting is not sustainable, and large-scale aquaculture is still in development.[9]
-
Nitrates: Are relatively inexpensive and widely available.
-
Essential Oils: The cost can be variable depending on the specific oil and its purity.
Experimental Protocols: A Guide for Researchers
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential.
In Vitro Rumen Fermentation Protocol for Screening Inhibitors
This protocol provides a standardized method for the initial screening of methanogenic inhibitors in a controlled laboratory setting.
Figure 3: In Vitro Screening Workflow.
Step-by-Step Methodology:
-
Rumen Fluid Collection: Collect rumen fluid from at least two rumen-cannulated animals adapted to a consistent diet.[20] Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated container.
-
Buffer Preparation: Prepare a buffered mineral solution that mimics the composition of ruminant saliva.[21]
-
Substrate and Inhibitor Preparation: Weigh the substrate (e.g., dried and ground forage) and the test inhibitor into incubation bottles.[14]
-
Inoculation and Incubation: Under a continuous stream of CO₂, dispense the buffered rumen fluid into the incubation bottles. Seal the bottles and place them in a shaking water bath at 39°C for a defined period (e.g., 24 or 48 hours).[22]
-
Gas Measurement: At regular intervals, measure the total gas production using a pressure transducer.[20] Collect gas samples for methane analysis using gas chromatography.
-
Fermentation Endpoint Analysis: At the end of the incubation period, measure the pH of the fermentation fluid and collect samples for VFA analysis by gas chromatography.[14]
In Vivo Methane Mitigation Trial Protocol
In vivo trials are the gold standard for evaluating the efficacy and practical implications of methanogenic inhibitors.
Key Considerations for In Vivo Trials:
-
Animal Selection: Use a sufficient number of animals with similar characteristics (e.g., age, breed, production stage) to ensure statistical power.
-
Experimental Design: Employ a robust experimental design, such as a crossover or randomized block design, to minimize animal-to-animal variation.[18]
-
Adaptation Period: Allow for an adaptation period to the basal diet before introducing the inhibitor.[21]
-
Methane Measurement: Utilize standardized methods for measuring methane emissions, such as respiration chambers, the sulfur hexafluoride (SF₆) tracer technique, or the GreenFeed system.
-
Data Collection: In addition to methane emissions, collect data on dry matter intake, animal performance (e.g., milk yield, weight gain), and animal health.
-
Long-Term Studies: Conduct long-term trials to assess the persistence of the inhibitor's effect and any potential long-term impacts on animal health and productivity.[8][10]
Future Directions and Concluding Remarks
The field of methanogenic inhibitors is rapidly evolving. Current research is focused on:
-
Discovering novel inhibitors: Screening new natural and synthetic compounds for their anti-methanogenic properties.
-
Optimizing delivery mechanisms: Developing slow-release formulations to improve the persistence of inhibitors in the rumen.
-
Investigating synergistic effects: Exploring combinations of inhibitors with different modes of action.
-
Understanding the impact on the rumen microbiome: Utilizing advanced molecular techniques to elucidate the broader effects of inhibitors on the rumen ecosystem.[3]
The continued development and evaluation of methanogenic inhibitors, guided by rigorous scientific principles and standardized experimental protocols, will be crucial for reducing the environmental impact of ruminant agriculture and improving the efficiency of livestock production.
References
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van Gastelen, S., et al. (2024). Long-term effects of 3-nitrooxypropanol on methane emission and milk production characteristics in Holstein-Friesian dairy cows. Journal of Dairy Science. Retrieved from [Link]
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Long-term effects of 3-nitrooxypropanol on methane emission and milk production characteristics in Holstein Friesian dairy cows. (2025). Retrieved from [Link]
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Belanche, A., et al. (2020). Essential oils as modifiers of rumen metabolism and reducers of methane gas production. Animals, 10(4), 620. Retrieved from [Link]
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Lean, I. J., et al. (2023). Methane reduction, health and regulatory considerations regarding Asparagopsis and bromoform for ruminants. Animal Production Science. Retrieved from [Link]
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Ahmad, I., et al. (2025). Rumen microbiome response to methane inhibition. Microbiology Australia. Retrieved from [Link]
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Seaweed supplements can slash livestock emissions – without lowering meat quality. (2021). Retrieved from [Link]
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Detmann, E., et al. (2021). A Standard Procedure for In Vitro Digestion Using Rumen Fermenters: A Collaborative Study. Animals, 11(9), 2691. Retrieved from [Link]
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Roque, B. M., et al. (2021). Red seaweed (Asparagopsis taxiformis) supplementation reduces enteric methane by over 80 percent in beef steers. PLoS ONE, 16(3), e0247820. Retrieved from [Link]
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Cole, J. (2025). Does the methanogenesis inhibitor 3-nitrooxypropanol affect milk yield in dairy cattle? Veterinary Evidence, 10(4). Retrieved from [Link]
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Roque, B. M., et al. (2021). Effects of 3-nitrooxypropanol on methane emission, digestion, and energy and nitrogen balance of lactating dairy cows. Journal of Dairy Science. Retrieved from [Link]
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Hristov, A. N., et al. (2025). Recommendations for testing enteric methane-mitigating feed additives in ruminant studies. Journal of Dairy Science. Retrieved from [Link]
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Angelova, T., et al. (2023). Inhibitors of methanogenesis. Review. Bulgarian Journal of Animal Husbandry, 60(3), 28-36. Retrieved from [Link]
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Exploring putative enteric methanogenesis inhibitors using molecular simulations and a graph neural network. (n.d.). Retrieved from [Link]
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Mitigation strategies for methane emissions in ruminant livestock: a comprehensive review of current approaches and future perspectives. (2024). Frontiers in Veterinary Science. Retrieved from [Link]
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The Pennsylvania State University The Graduate School ENTERIC METHANE EMISSION AND LACTATIONAL PERFORMANCE OF DAIRY COWS FED 3-N. (n.d.). Retrieved from [Link]
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Beauchemin, K., & Thauer, R. (2023). State of Science Asparagopsis Seaweed for Methane Mitigation. Retrieved from [Link]
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Kinley, R. D., et al. (2023). Bioactive metabolites of Asparagopsis stabilized in canola oil completely suppress methane emissions in beef cattle fed a feedlot diet. Journal of Animal Science, 101, skad243. Retrieved from [Link]
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Investigating Supplementation with Asparagopsis taxiformis in Mineral to Reduce Enteric Methane from Grazing Cattle. (2024). Animals, 14(10), 1419. Retrieved from [Link]
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Kim, D., et al. (2024). Inhibiting methanogenesis by targeting thermodynamics and enzymatic reactions in mixed cultures of rumen microbes in vitro. Frontiers in Microbiology, 15, 1379963. Retrieved from [Link]
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Strategies Used to Reduce Methane Emissions from Ruminants: Controversies and Issues. (2023). Animals, 13(23), 3698. Retrieved from [Link]
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Cole, J. (2025). Does the methanogenesis inhibitor 3-nitrooxypropanol affect milk yield in dairy cattle? Veterinary Evidence, 10(4). Retrieved from [Link]
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Management of Enteric Methane Emissions in Ruminants Using Feed Additives: A Review. (2022). Sustainability, 14(24), 16447. Retrieved from [Link]
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(Enteric methane) greenhouse gas emissions in cows are cut 25% with feed supplement (3-NOP). (2020). Retrieved from [Link]
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Ahmad, I., et al. (2024). Insights into the Feed Additive Inhibitor and Alternative Hydrogen Acceptor Interactions: A Future Direction for Enhanced Methanogenesis Inhibition in Ruminants. Microorganisms, 12(7), 1335. Retrieved from [Link]
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Al-Mufarrej, S. I., et al. (2025). Assessment of different phytogenic-based additives on in vitro rumen fermentation profile and methane emissions. Frontiers in Veterinary Science. Retrieved from [Link]
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Investigating the effect of 3-nitrooxypropanol (3-NOP) on enteric methane emissions in Irish Winter-Milk cows. (n.d.). Retrieved from [Link]
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In vitro screening of anti-methanogenic additives for use in Australian grazing systems. (2023). Frontiers in Animal Science. Retrieved from [Link]
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In vitro screening of anti-methanogenic additives for use in Australian grazing systems. (2023). Frontiers in Animal Science. Retrieved from [Link]
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A Review of 3-Nitrooxypropanol for Enteric Methane Mitigation from Ruminant Livestock. (2021). Animals, 11(12), 3540. Retrieved from [Link]
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Effects of Methanogenic Inhibitors on Methane Production and Abundances of Methanogens and Cellulolytic Bacteria in In Vitro Ruminal Cultures. (2011). Applied and Environmental Microbiology, 77(10), 3429–3438. Retrieved from [Link]
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Comparison of efficacy of different anti-methanogenic additives. (2025). Retrieved from [Link]
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Comparison of efficacy of different anti-methanogenic additives. (2025). Retrieved from [Link]
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Study demonstrates dose-response effect of 3-NOP as methane inhibitor. (n.d.). Retrieved from [Link]
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Martinez-Fernandez, G., et al. (2016). 3-NOP vs. Halogenated Compound: Methane Production, Ruminal Fermentation and Microbial Community Response in Forage Fed Cattle. Frontiers in Microbiology, 7, 117. Retrieved from [Link]
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A Comparative Guide to the Development and Validation of Analytical Methods for Sodium 2-Bromoethanesulfonate
Introduction: The Analytical Challenge of Sodium 2-Bromoethanesulfonate
Sodium 2-bromoethanesulfonate (BES) is a vital compound used in various applications, from a coenzyme M inhibitor in microbiological research to a synthetic building block in pharmaceutical development.[1][2][3] Its purity and impurity profile are of critical importance, particularly as the bromoalkane functional group raises a structural alert for potential genotoxicity.[4][5] The control of genotoxic impurities (GIs) is a major regulatory concern, often requiring quantification at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[6]
However, the physicochemical properties of BES present a significant analytical challenge. It is a highly polar, non-volatile salt that lacks a strong ultraviolet (UV) chromophore, rendering many common analytical techniques, such as standard reversed-phase HPLC with UV detection and direct gas chromatography, ineffective. This guide provides a comparative analysis of suitable analytical methodologies, delving into the scientific rationale for method selection, development, and validation in accordance with stringent regulatory standards.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique must be fit-for-purpose. For sodium 2-bromoethanesulfonate, the objective dictates the optimal method: is the goal a quantitative assay of the bulk material, the detection of ionic impurities, or the trace-level monitoring of potential genotoxic impurities?
| Technique | Principle | Pros for BES Analysis | Cons for BES Analysis | Primary Application |
| Ion Chromatography (IC) | Ion exchange separation followed by suppressed conductivity detection.[7][8] | Highly specific and sensitive for ionic species. Direct detection without derivatization. Excellent for separating sulfonates from other inorganic/organic anions.[9][10] | Requires specialized IC system. Mobile phase (eluent) preparation can be critical. | Assay, Ionic Impurities, Stability Testing |
| HPLC (Ion-Pair) | Reversed-phase separation where an ion-pairing reagent is added to the mobile phase to retain the ionic analyte.[11] | Utilizes standard HPLC-UV equipment. Good resolving power. | Method development can be complex. Ion-pairing reagents can contaminate the system. Baseline instability. | Alternative for Assay and Impurities |
| LC-MS/MS | Liquid chromatography separation coupled with highly sensitive and specific mass spectrometry detection. | Unmatched sensitivity and specificity. Ideal for trace-level analysis and impurity identification. | High equipment cost and complexity. Matrix effects can suppress ionization. | Trace Genotoxic Impurity Analysis, Impurity ID |
| GC-MS (Headspace) | Separation of volatile compounds by gas chromatography with mass spectrometry detection. | Gold standard for volatile and semi-volatile impurities.[12][13] High sensitivity for halogenated compounds.[5][14] | BES is non-volatile; not suitable for direct analysis. Requires derivatization or is used for volatile impurities only. | Volatile Genotoxic Impurities (e.g., starting materials) |
Method Selection Workflow
The following decision tree illustrates a logical workflow for selecting the appropriate analytical technique based on the specific analytical goal for sodium 2-bromoethanesulfonate.
Caption: Method Selection Workflow for BES Analysis.
Deep Dive: Development and Validation of an IC Method for Assay
Given its direct applicability and specificity, Ion Chromatography (IC) with suppressed conductivity detection is the premier choice for the assay of sodium 2-bromoethanesulfonate.
Experimental Protocol: IC Method
-
Instrumentation: A high-pressure ion chromatography system with a suppressed conductivity detector.
-
Column: A high-capacity anion-exchange column, such as a Metrosep A Supp1 or similar, 4.0 x 250 mm, 5.0 µm.[9]
-
Eluent (Mobile Phase): 3.2 mM Sodium Carbonate (Na₂CO₃) and 1.0 mM Sodium Bicarbonate (NaHCO₃) in deionized water.
-
Rationale: This eluent provides a good balance of elution strength to achieve a reasonable retention time for the bromoethanesulfonate anion while maintaining a low background conductivity for sensitive detection after suppression.
-
-
Flow Rate: 0.7 mL/min.
-
Suppressor: Anion suppressor, chemically regenerated.
-
Detection: Suppressed conductivity.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Diluent: Deionized water.
Validation Protocol: Adhering to ICH Q2(R1) Guidelines
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[15][16] The following steps provide a robust framework for validating the IC assay method.
Caption: Workflow for Analytical Method Validation.
1. Specificity:
-
Objective: To demonstrate that the signal is unequivocally from sodium 2-bromoethanesulfonate.
-
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Prepare solutions of known related substances and potential impurities (e.g., sodium bromide, sodium sulfate). Inject them to confirm they are well-resolved from the main analyte peak.
-
If analyzing a formulated drug product, inject a placebo solution to show the absence of interference from excipients.
-
-
Acceptance Criteria: The analyte peak is free from interference from blanks, impurities, and excipients. Peak purity can be assessed if using a diode-array detector, though less common in IC.
2. Linearity:
-
Objective: To establish a linear relationship between analyte concentration and detector response.
-
Procedure:
-
Prepare a stock solution of sodium 2-bromoethanesulfonate reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution, typically covering 50% to 150% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be > 0.999.[9] The y-intercept should be insignificant compared to the response at 100% concentration.
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform the analysis on a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
This can be done by spiking a placebo mixture with known amounts of the analyte or by comparing results to a second, well-characterized orthogonal method.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0% for both repeatability and intermediate precision.[9]
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.
-
Procedure:
-
Based on the signal-to-noise (S/N) ratio. Prepare and inject solutions of decreasing concentration.
-
LOD is typically determined at a S/N ratio of 3:1.
-
LOQ is typically determined at a S/N ratio of 10:1, and the precision at this level should be verified.
-
-
Acceptance Criteria: For an assay method, LOD/LOQ are less critical but are essential for impurity methods. The LOQ must be precise and accurate.
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary parameters such as eluent composition (e.g., ±5% of carbonate concentration), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).
-
Analyze the system suitability standards under these varied conditions.
-
-
Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry, efficiency) should remain within predefined limits.
Summary of Validation Data (Example)
| Validation Parameter | Acceptance Criteria | Example Experimental Result | Status |
| Specificity | No interference at analyte RT | No peaks observed in blank/placebo. Impurities resolved. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% of test concentration | 50-150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 0.85% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.10% | Pass |
| LOQ (S/N ≥ 10) | S/N ≥ 10, RSD ≤ 10% | 0.5 µg/mL (S/N = 11.2, RSD = 4.5%) | Pass |
| Robustness | System suitability passes | All varied conditions met system suitability requirements. | Pass |
Conclusion and Recommendations
The development of robust and reliable analytical methods for sodium 2-bromoethanesulfonate is essential for ensuring product quality and patient safety. A fit-for-purpose approach is paramount.
-
For routine quality control, assay, and stability testing , Ion Chromatography with suppressed conductivity detection is the recommended method. It is specific, robust, and directly measures the analyte of interest without derivatization.
-
For the analysis of potential volatile genotoxic impurities arising from the manufacturing process, a Headspace GC-MS method should be developed and validated.
-
For the highest sensitivity in detecting non-volatile trace impurities or for structural elucidation , LC-MS/MS is the most powerful tool.
Each method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose, ensuring data integrity and regulatory compliance.[17][18] By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select and validate the appropriate methodology for their specific analytical needs.
References
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SIELC Technologies. (2018). 2-Bromoethanesulfonic acid. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. Available at: [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
- Google Patents. (1993). WO1993007481A1 - Identification of sulfonation by-products by ion chromatography.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
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National Institutes of Health. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Available at: [Link]
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Nanalysis. (2025). Comprehensive Analysis and Application Guide of Ion Chromatography Technology. Available at: [Link]
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LCGC International. (n.d.). Ion Chromatography: An Overview and Recent Developments. Available at: [Link]
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Oxford Academic. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Available at: [Link]
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ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Available at: [Link]
-
Journal of Chemical Education. (2011). The Study of Substitution and Elimination Reactions Using Gas Chromatography. Available at: [Link]
-
National Institutes of Health. (2019). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Available at: [Link]
-
MDPI. (n.d.). Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. Available at: [Link]
-
Wikipedia. (n.d.). Gas chromatography. Available at: [Link]
-
ASM Journals. (2019). Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 4263-52-9 | Product Name : 2-Bromoethanesulfonic Acid Sodium Salt. Available at: [Link]
-
SciSpace. (n.d.). A review on analytical challenges in monitoring and controlling genotoxic impurities. Available at: [Link]
-
Shimadzu. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Available at: [Link]
-
LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Available at: [Link]
-
Restek. (n.d.). Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Available at: [Link]
-
Applied and Environmental Microbiology. (n.d.). Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism. Available at: [Link]
-
SlideShare. (2020). Control Strategies of Genotoxic Impurities in Drug Substance & Product. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sodium 2-bromoethanesulfonate
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our laboratories and the protection of our environment. Sodium 2-bromoethanesulfonate (CAS No. 4263-52-9), a valuable reagent in organic synthesis, requires meticulous handling from procurement to disposal.[1] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory principles.
Part 1: Hazard Assessment & Essential Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This informs every subsequent action and ensures the implementation of appropriate safety controls.
Sodium 2-bromoethanesulfonate is classified as an irritant.[2] The primary risks associated with exposure are:
-
Skin Irritation (H315): Causes irritation upon contact with the skin.[2][3]
-
Serious Eye Irritation (H319): Poses a significant risk of irritation to the eyes.[2][3]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[2][4]
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling the compound, including during waste packaging and disposal.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile) and a lab coat. Impervious clothing is recommended for larger quantities.[3][5] |
| Eye Irritation | Safety goggles with side-shields are essential to prevent contact with dust or splashes.[3][5] |
| Respiratory Irritation | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[3][5] If significant dust is anticipated, a suitable respirator should be worn.[3] |
Part 2: The Core Principle: Segregated Hazardous Waste Disposal
Under no circumstances should sodium 2-bromoethanesulfonate or its solutions be disposed of via standard laboratory drains or in the regular trash.[6][7] Doing so is a violation of environmental regulations and introduces a halogenated organic compound into aquatic systems. The only acceptable method is disposal as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) program or a licensed chemical waste contractor.[4][6][7]
The causality behind this directive is twofold:
-
Regulatory Compliance: National and local regulations, such as those from the Environmental Protection Agency (EPA) in the United States, mandate strict tracking and disposal procedures for chemical waste to prevent environmental harm.[8]
-
Environmental Protection: As a brominated organic sulfonate, this compound is not readily degradable in standard wastewater treatment facilities.[9] Its collection ensures it is sent to a specialized Treatment, Storage, and Disposal Facility (TSDF) equipped to handle such chemicals responsibly.[8]
Part 3: Step-by-Step Waste Accumulation Protocol
Proper disposal begins with correct accumulation at the point of generation. Follow these steps meticulously.
Step 1: Select a Compatible Waste Container
-
Container Integrity: Use a clean, sealable container in good condition, free of cracks or leaks. The original manufacturer's container, if appropriately sized, is an excellent choice.[10]
-
Material Compatibility: The container must be compatible with the waste. For solid sodium 2-bromoethanesulfonate or its aqueous solutions, a high-density polyethylene (HDPE) or glass container with a screw-top cap is suitable.[10] Do not use food or beverage containers.[10]
-
Size Appropriately: Choose a container large enough for the expected waste volume but avoid overly large containers that are difficult to handle. Leave at least 10% headspace to prevent spills and accommodate expansion.[10]
Step 2: Segregate the Waste Stream
-
Rationale: Mixing different waste streams can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal.
-
Procedure: Dedicate a waste container specifically for halogenated organic waste. Do not mix sodium 2-bromoethanesulfonate waste with non-halogenated solvents, strong acids, bases, or oxidizers.[10][11]
Step 3: Label the Container Correctly
-
Clarity is Key: As soon as the first drop of waste is added, the container must be labeled.[10]
-
Required Information: Use your institution's official hazardous waste tag. The label must clearly state:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "Sodium 2-bromoethanesulfonate." If it is in a solution, list all components and their approximate percentages.
-
The relevant hazard warnings (e.g., "Irritant").
-
The accumulation start date (the date the first waste was added).
-
Step 4: Store the Waste Container Safely
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7]
-
Containment: Keep the container within a secondary containment bin or tray to capture any potential leaks.[7]
-
Closure: The container must remain closed at all times except when you are actively adding waste.[10][11] This is a critical safety and regulatory requirement.
Part 4: Managing Spills and Contaminated Materials
Accidental spills require immediate and proper attention.
For Small, Incidental Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the full PPE detailed in Part 1.
-
Containment: Prevent the spill from spreading or entering a drain.[3]
-
Cleanup (Solid): Gently sweep or scoop the solid material into the designated hazardous waste container. Avoid creating dust.[4][12]
-
Cleanup (Liquid): Absorb the spill with an inert material like vermiculite, sand, or a universal absorbent pad.[3]
-
Package Waste: Place the used absorbent materials into the same hazardous waste container as the sodium 2-bromoethanesulfonate waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water or alcohol) and a cloth or paper towels.[3] Dispose of the cleaning materials as hazardous waste.
-
Wash Hands: Wash hands thoroughly after the cleanup is complete.[3]
Part 5: Disposal of "Empty" Containers
A container that once held sodium 2-bromoethanesulfonate is not truly empty until decontaminated.
-
Remove Residuals: Scrape out as much of the solid residue as possible into the hazardous waste container.
-
Rinse the Container: Rinse the container three times with a small amount of a suitable solvent (water is appropriate for this compound).[6]
-
Collect Rinsate: Crucially, each rinse must be collected and added to your halogenated hazardous waste container. This rinsate is considered hazardous waste.[6]
-
Final Disposal: Once triple-rinsed, deface or remove the original chemical label. The container can now be disposed of in the appropriate solid waste stream (e.g., laboratory glass waste or regular trash).[6]
Part 6: Disposal Workflow and Decision Process
The following diagram illustrates the lifecycle of sodium 2-bromoethanesulfonate within the laboratory, guiding the user from initial use to final, compliant disposal.
Caption: Decision workflow for handling and disposing of Sodium 2-bromoethanesulfonate.
By adhering to this structured protocol, researchers can ensure that their use of sodium 2-bromoethanesulfonate is not only scientifically productive but also safe, compliant, and environmentally responsible.
References
- MedChemExpress. (n.d.). Sodium 2-bromoethanesulfonate Safety Data Sheet.
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Bromoethanesulfonic acid, sodium salt.
- Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt.
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Occupational Safety and Health Administration (OSHA). (2024, April 3). BROMINE. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). ID-108. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (2024, April 3). BROMOFORM. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). METHYL BROMIDE. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2006, July 27). Reregistration Eligibility Decision for Alkylbenzene Sulfonates. Retrieved from [Link]
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Lawyers and Settlements. (2026, January 2). Fifteen States Oppose Reduced PFAS Reporting Requirements. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2021, April 1). Human Health Toxicity Values for Perfluorobutane Sulfonic Acid. Retrieved from [Link]
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Mastering the Safe Handling of Sodium 2-Bromoethanesulfonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. Sodium 2-bromoethanesulfonate, a key reagent in various synthetic and biochemical applications, requires meticulous handling due to its potential hazards.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of understanding and procedural excellence for its use, from initial handling to final disposal.
Hazard Assessment and Initial Preparations
Sodium 2-bromoethanesulfonate is classified as a skin and eye irritant, and may cause respiratory irritation.[2][3][4] The primary operational principle is to prevent all direct contact and aerosol inhalation. Before bringing the reagent into the active workspace, a thorough review of the Safety Data Sheet (SDS) and the establishment of a designated handling area are critical first steps.
Engineering Controls: Your First Line of Defense
The causality behind recommending specific engineering controls lies in containing the solid particulate matter and any potential vapors.
-
Fume Hood: All weighing and solution preparation activities must be conducted within a certified chemical fume hood.[5] This is non-negotiable and serves to protect the user from inhaling dust particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2][6][7]
-
Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[2][6]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is based on a direct risk assessment of the chemical's properties. The following table outlines the minimum required PPE for handling sodium 2-bromoethanesulfonate.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation.[6][8] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can lead to irritation.[2][3][5] Gloves must be inspected before use and removed properly to avoid contaminating skin. |
| Body | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | Use in a fume hood is the primary control. A NIOSH-approved respirator may be required for large spills or if engineering controls are insufficient. | Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[2][4][6] |
Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.
Preparation and Weighing:
-
Don all required PPE as detailed in the table above.
-
Prepare the workspace within the chemical fume hood by laying down absorbent, disposable bench paper.
-
Retrieve the chemical container. Before opening, wipe the exterior of the container to remove any potential external contamination.
-
Carefully open the container inside the fume hood to avoid generating airborne dust.
-
Weigh the desired amount of sodium 2-bromoethanesulfonate using a tared weigh boat. Perform this action gently to minimize dust formation.[6][8]
-
Securely close the primary container immediately after weighing.
Solution Preparation:
-
Use a dedicated, labeled beaker or flask for the solution.
-
Add the weighed solid to the solvent slowly. Sodium 2-bromoethanesulfonate is soluble in water.[1]
-
Stir the solution using a magnetic stirrer or gentle swirling until the solid is fully dissolved. Avoid splashing.
-
Clearly label the final solution with the chemical name, concentration, date, and your initials.
The logical flow for safe handling is visualized in the following workflow diagram:
Caption: Workflow for Handling Sodium 2-bromoethanesulfonate.
Spill Management and First Aid
Spill Response:
In the event of a small spill, the primary objective is to contain and clean the material without creating additional hazards.
-
Ensure the area is well-ventilated, keeping others away.[6]
-
Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[2] Avoid creating dust.
-
Decontaminate the spill area with soap and water, followed by a final rinse.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
First Aid Measures:
Immediate and correct first aid is critical to mitigating the effects of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
Equipment Decontamination and Waste Disposal Plan
A comprehensive plan for decontamination and disposal prevents cross-contamination and ensures regulatory compliance.
Equipment Decontamination Protocol:
All non-disposable equipment that has come into contact with sodium 2-bromoethanesulfonate must be decontaminated.
-
Initial Rinse: Rinse the equipment (glassware, spatulas, etc.) with a suitable solvent (e.g., water) to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.
-
Thorough Washing: Wash the equipment with a laboratory detergent and warm water.[9] Use a brush to scrub all surfaces.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before returning to storage.
Waste Disposal Plan:
Proper segregation of waste is crucial for safe and compliant disposal.
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and weigh boats, must be placed in a clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[10]
-
Aqueous Waste: All solutions containing sodium 2-bromoethanesulfonate and the initial rinsate from equipment decontamination should be collected in a labeled, sealed hazardous waste container for "Aqueous Halogenated Organic Waste".
-
Disposal Request: Once the waste container is full, follow your institution's procedures for chemical waste pickup. Do not pour any waste containing this chemical down the drain.[6][11]
The decision-making process for waste segregation is outlined below:
Caption: Waste Disposal Decision Tree.
By adhering to these detailed procedures, laboratory professionals can confidently and safely handle sodium 2-bromoethanesulfonate, ensuring both personal safety and the integrity of their research.
References
- MedChemExpress. (2025, November 27). Sodium 2-bromoethanesulfonate-SDS.
- Fisher Scientific. (2025, December 19). 2-Bromoethanesulfonic acid, sodium salt Safety Data Sheet.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Carl ROTH. (2024, September 17). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt.
- Guidechem. (n.d.). Sodium 2-bromoethanesulfonate (cas 4263-52-9) SDS/MSDS download.
- Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- ECHEMI. (2019, July 15). Sodium 2-bromoethanesulfonate SDS, 4263-52-9 Safety Data Sheets.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
- BenchChem. (2025). A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole.
- CymitQuimica. (n.d.). CAS 4263-52-9: Sodium 2-bromoethanesulfonate.
- Sigma-Aldrich. (n.d.). Sodium 2-bromoethanesulfonate 98.
- Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET: 2-Bromoethanesulfonic acid, sodium salt.
- U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
- Chamberland Research Group. (n.d.). SOP for Working with Bromine.
- Oregon State University Environmental Health and Safety. (n.d.). OSU Laboratory Equipment Decontamination Procedure.
- FEMA.gov. (2023, June 6). 3.1. Equipment Decontamination.
- BOC Sciences. (n.d.). SAFETY DATA SHEETS: 2-Bromoethanesulfonic acid sodium salt.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
